4-[(2-Chlorobenzyl)oxy]aniline
Description
BenchChem offers high-quality 4-[(2-Chlorobenzyl)oxy]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Chlorobenzyl)oxy]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTSPGBABBKQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352646 | |
| Record name | 4-[(2-chlorobenzyl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21116-13-2 | |
| Record name | 4-[(2-chlorobenzyl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-[(2-Chlorobenzyl)oxy]aniline
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-[(2-Chlorobenzyl)oxy]aniline, a key intermediate in the development of various pharmaceutical compounds. This document explores the primary synthetic routes, delves into the mechanistic underpinnings of these transformations, and offers detailed, field-tested experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into reaction optimization, purification strategies, and the critical safety considerations inherent in the described chemical processes.
Introduction: Significance of 4-[(2-Chlorobenzyl)oxy]aniline
4-[(2-Chlorobenzyl)oxy]aniline is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapies. Its structural motif, featuring a substituted aniline core linked to a chlorobenzyl group via an ether linkage, is prevalent in a variety of pharmacologically active molecules. The aniline moiety provides a versatile handle for further chemical modifications, such as amide bond formation or substitutions on the aromatic ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The 2-chlorobenzyl group can influence the molecule's conformational preferences and its interactions with biological targets.
This guide will focus on two robust and widely applicable synthetic strategies for the preparation of this important intermediate, providing the necessary detail for successful laboratory-scale synthesis.
Synthetic Strategies and Mechanistic Considerations
The synthesis of 4-[(2-Chlorobenzyl)oxy]aniline can be efficiently achieved through two primary pathways, each with its own set of advantages and considerations.
Route 1: Williamson Ether Synthesis from 4-Aminophenol
This direct approach involves the reaction of 4-aminophenol with 2-chlorobenzyl chloride. The core of this transformation is the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1]
-
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The phenolic hydroxyl group of 4-aminophenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether.
-
Causality of Experimental Choices:
-
Base Selection: A moderately strong base, such as potassium carbonate or sodium hydroxide, is typically employed to deprotonate the phenol.[4] The choice of a weaker base is crucial to avoid competing reactions, such as deprotonation of the less acidic amino group or potential side reactions with the alkyl halide.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is preferred as it can dissolve the reactants and effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide.[5]
-
Reaction Temperature: The reaction is typically conducted at an elevated temperature (e.g., 80-100 °C) to ensure a reasonable reaction rate.[4]
-
Route 2: Two-Step Synthesis from 4-Nitrophenol
This alternative strategy involves an initial Williamson ether synthesis between 4-nitrophenol and 2-chlorobenzyl chloride to form the intermediate, 4-[(2-chlorobenzyl)oxy]-1-nitrobenzene. This is followed by the reduction of the nitro group to the corresponding aniline.
-
Mechanism:
-
Step 1 (Williamson Ether Synthesis): The mechanism is identical to that described in Route 1, with the deprotonation of 4-nitrophenol to form a phenoxide, followed by an SN2 reaction.
-
Step 2 (Nitro Group Reduction): The reduction of the nitro group can be achieved through various methods, most commonly catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or metal-acid reduction (e.g., using tin(II) chloride or iron in acidic media).[6][7] Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier product isolation.[6] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine.[8]
-
-
Causality of Experimental Choices:
-
Protecting Group Strategy: The use of 4-nitrophenol effectively protects the amine functionality in its nitro precursor form. The electron-withdrawing nature of the nitro group also increases the acidity of the phenolic proton, facilitating its deprotonation.
-
Choice of Reducing Agent: The selection of the reducing agent is critical to ensure the selective reduction of the nitro group without affecting the chloro-substituent on the benzyl ring or the ether linkage.[9] Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate is a mild and effective option.
-
Experimental Protocols
3.1. Route 1: Williamson Ether Synthesis of 4-Aminophenol
Caption: Williamson Ether Synthesis of 4-Aminophenol.
Materials:
-
4-Aminophenol
-
2-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-[(2-Chlorobenzyl)oxy]aniline.
3.2. Route 2: Two-Step Synthesis from 4-Nitrophenol
3.2.1. Step 1: Synthesis of 4-[(2-Chlorobenzyl)oxy]-1-nitrobenzene
Caption: Synthesis of the Nitro Intermediate.
Materials:
-
4-Nitrophenol
-
2-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the procedure described in section 3.1, substituting 4-aminophenol with 4-nitrophenol (1.0 eq).
-
The resulting crude product, 4-[(2-chlorobenzyl)oxy]-1-nitrobenzene, can often be used in the next step without extensive purification if the reaction goes to completion.
3.2.2. Step 2: Reduction of 4-[(2-Chlorobenzyl)oxy]-1-nitrobenzene
Caption: Reduction of the Nitro Group.
Materials:
-
4-[(2-Chlorobenzyl)oxy]-1-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (NH₄HCO₂)
-
Methanol or Ethanol
-
Celite®
Procedure:
-
To a solution of 4-[(2-chlorobenzyl)oxy]-1-nitrobenzene (1.0 eq) in methanol or ethanol, add ammonium formate (5.0 eq).
-
Carefully add 10% Pd/C (10 mol%) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-[(2-Chlorobenzyl)oxy]aniline. Further purification can be achieved by column chromatography if necessary.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |
| 4-[(2-Chlorobenzyl)oxy]aniline | C₁₃H₁₂ClNO | 233.70 | 48-50[10] | 7.65-7.78 (m, 3H), 7.42-7.56 (m, 5H), 7.21-7.25 (m, 3H), 7.12 (d, 2H, J = 8.8 Hz), 5.24 (s, 2H)[11] | 155.51, 152.84, 149.89, 148.26, 143.31, 138.68, 132.76, 130.90 (2C), 130.18, 130.09, 129.56, 129.09, 125.92, 125.30 (2C), 125.19, 121.99, 119.77, 118.99, 115.71 (2C), 114.19 (2C), 113.24, 113.19, 101.35, 69.35[11] |
| 4-[(2-Chlorobenzyl)oxy]-1-nitrobenzene | C₁₃H₁₀ClNO₃ | 263.68 | Not available | Not available | Not available |
Safety and Hazard Considerations
The synthesis of 4-[(2-Chlorobenzyl)oxy]aniline involves the use of hazardous materials and requires strict adherence to safety protocols.
-
2-Chlorobenzyl chloride: This reagent is corrosive and a lachrymator. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
4-Aminophenol: Harmful if swallowed or inhaled and is suspected of causing genetic defects. Use in a fume hood and wear appropriate PPE.
-
4-Nitrophenol: Toxic if swallowed and can cause damage to organs through prolonged or repeated exposure. Avoid inhalation of dust and wear appropriate PPE.
-
Nitro Group Reduction: The reduction of nitro compounds is often highly exothermic and can pose a significant safety risk if not properly controlled.[6] Careful monitoring of the reaction temperature and controlled addition of reagents are essential. Catalytic hydrogenation involves the use of flammable hydrogen gas or hydrogen sources and should be performed with appropriate safety measures in place.
Conclusion
This technical guide has outlined two effective and reliable methods for the synthesis of 4-[(2-Chlorobenzyl)oxy]aniline. The choice between the direct Williamson ether synthesis from 4-aminophenol and the two-step approach via a nitro intermediate will depend on factors such as the availability of starting materials, scalability, and the presence of other functional groups in more complex substrates. The detailed protocols and mechanistic insights provided herein are intended to equip researchers with the necessary knowledge to successfully and safely synthesize this valuable pharmaceutical intermediate.
References
-
The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2738. Retrieved from [Link]
-
Purohit, D. K., & Basu, A. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism Reviews, 50(4), 456-479. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
- Composition containing herbicidal aniline derivative. (1999). Japanese Patent No. JPH11139911A.
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Patil, S., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]
- Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline. (1995). U.S. Patent No. 5,426,230.
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Wisconsin-La Crosse. Retrieved from [Link]
- Manufacture of aniline from chlorobenzene and ammonia. (1935). U.S. Patent No. 2,001,284.
-
Asymmetric Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
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- 6. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
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- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-[(2-Chlorobenzyl)oxy]aniline (CAS 21116-13-2)
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
This guide provides a comprehensive technical overview of 4-[(2-Chlorobenzyl)oxy]aniline, a substituted aniline derivative. While not a widely commercialized compound with an extensive body of published literature, its structure suggests significant potential as a versatile intermediate in the fields of medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its core properties, a robust protocol for its synthesis, and a predictive analysis of its spectral characteristics. The causality behind experimental choices and the inherent logic of the analytical data are emphasized to ensure this guide serves as a practical and trustworthy resource for laboratory applications.
Core Molecular Profile and Physicochemical Properties
4-[(2-Chlorobenzyl)oxy]aniline is an organic compound featuring a 4-aminophenol core structure where the phenolic proton is replaced by a 2-chlorobenzyl group via an ether linkage. This unique combination of an aniline moiety, a flexible ether bridge, and a chlorinated aromatic ring makes it an attractive building block for introducing specific pharmacophores or modulating physicochemical properties in larger molecules.
Chemical Structure
The structural formula of 4-[(2-Chlorobenzyl)oxy]aniline is C₁₃H₁₂ClNO.
Caption: Chemical structure of 4-[(2-Chlorobenzyl)oxy]aniline.
Physicochemical Data Summary
The known physical and chemical properties are summarized in the table below for quick reference. These values are essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 21116-13-2 | [1][2] |
| Molecular Formula | C₁₃H₁₂ClNO | [1][3] |
| Molecular Weight | 233.69 g/mol | [3] |
| Melting Point | 48-50 °C | [3] |
| Boiling Point (Predicted) | 386.2 ± 22.0 °C | [3] |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [3] |
| IUPAC Name | 4-[(2-chlorobenzyl)oxy]aniline | |
| Synonyms | 4-[(2-Chlorobenzyl)oxy]phenylamine, AKOS BC-2577 | [2] |
Synthesis and Purification
The most logical and established route for the synthesis of 4-[(2-Chlorobenzyl)oxy]aniline is the Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of a phenol (4-aminophenol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (2-chlorobenzyl chloride).
Caption: Workflow for the Williamson ether synthesis of the target compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process monitoring and clear purification steps, ensuring the integrity of the final product.
Materials:
-
4-Aminophenol (1.0 eq)
-
2-Chlorobenzyl chloride (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. The use of an aprotic polar solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism.
-
Alkylation: Slowly add 2-chlorobenzyl chloride (1.05 eq) to the suspension at room temperature. A slight excess of the alkylating agent ensures the complete consumption of the starting phenol.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 4-aminophenol spot is no longer visible. This in-process check is a critical validation step.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash is essential to remove any unreacted acidic starting material or byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. This final step ensures the removal of any unreacted 2-chlorobenzyl chloride and other impurities, yielding the pure 4-[(2-Chlorobenzyl)oxy]aniline.
Spectral and Analytical Characterization (Predictive Analysis)
As there is no publicly available spectral data for 4-[(2-Chlorobenzyl)oxy]aniline, this section provides a predictive analysis based on the known spectral properties of its constituent functional groups and closely related analogs, such as 4-benzyloxyaniline[4]. This predictive data serves as a benchmark for researchers synthesizing this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings, the benzylic methylene protons, and the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.50 | d | 1H | Ar-H (ortho to Cl) | Deshielded due to proximity to the electronegative chlorine atom. |
| ~ 7.25 - 7.40 | m | 3H | Ar-H (remaining on chlorobenzyl ring) | Complex multiplet for the other three protons on the 2-chlorobenzyl ring. |
| ~ 6.85 | d | 2H | Ar-H (ortho to -O) | Shielded by the electron-donating oxygen atom. |
| ~ 6.65 | d | 2H | Ar-H (ortho to -NH₂) | Shielded by the electron-donating amine group. |
| ~ 5.10 | s | 2H | -O-CH₂-Ar | Characteristic singlet for benzylic protons adjacent to an oxygen atom. |
| ~ 3.60 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and exchange; chemical shift can vary. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR will reflect the different electronic environments of the 13 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 152.0 | C (quaternary, attached to O) | Deshielded by the electronegative oxygen. |
| ~ 141.0 | C (quaternary, attached to NH₂) | Less deshielded than the C-O carbon. |
| ~ 135.0 | C (quaternary, attached to CH₂) | Quaternary carbon of the 2-chlorobenzyl group. |
| ~ 133.0 | C (quaternary, attached to Cl) | Deshielded by the chlorine atom. |
| ~ 129.0 - 130.0 | CH (chlorobenzyl ring) | Aromatic carbons of the chlorobenzyl ring. |
| ~ 127.0 | CH (chlorobenzyl ring) | Aromatic carbons of the chlorobenzyl ring. |
| ~ 116.0 | CH (aniline ring) | Aromatic carbons ortho to the amine group. |
| ~ 115.5 | CH (aniline ring) | Aromatic carbons ortho to the oxygen group. |
| ~ 70.0 | -O-CH₂-Ar | Characteristic chemical shift for a benzylic ether carbon. |
Predicted FT-IR Spectrum
The infrared spectrum will show characteristic absorption bands for the N-H bonds of the primary amine, the C-O ether linkage, and the aromatic C-H and C=C bonds.[5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450 - 3350 | Medium, Doublet | N-H stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |
| ~ 1620 | Strong | N-H bend | Primary Amine (-NH₂) |
| 1600, 1500 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~ 1240 | Strong | C-O stretch (asymmetric) | Aryl-Alkyl Ether |
| ~ 1040 | Medium | C-O stretch (symmetric) | Aryl-Alkyl Ether |
| ~ 750 | Strong | C-Cl stretch | Aryl Halide |
Predicted Mass Spectrometry Fragmentation
In electron ionization mass spectrometry (EI-MS), the molecule is expected to undergo characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z 233/235 (in a ~3:1 ratio due to the ³⁵Cl/³⁷Cl isotopes) corresponding to the molecular weight of the compound.
-
Base Peak: The most likely base peak would result from the cleavage of the benzylic C-O bond, leading to the formation of the very stable 2-chlorotropylium cation at m/z 125/127.
-
Other Key Fragments:
-
Loss of the 2-chlorobenzyl radical to give the 4-aminophenoxy cation at m/z 108.
-
Loss of the 4-aminophenoxy radical to give the 2-chlorobenzyl cation at m/z 125/127.
-
Reactivity, Stability, and Handling
Chemical Reactivity
-
Aniline Moiety: The primary amine group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. The presence of the electron-donating oxybenzyl group will activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions relative to the amine.[4]
-
Ether Linkage: The benzylic ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, HI).
-
Chlorobenzyl Group: The chlorine atom on the benzyl ring is generally unreactive towards nucleophilic aromatic substitution unless under forcing conditions.
Stability and Storage
Like many anilines, 4-[(2-Chlorobenzyl)oxy]aniline may be sensitive to light and air, potentially leading to gradual oxidation and discoloration. It is recommended to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
Safety and Handling
While specific toxicological data for this compound is not available, its constituent parts suggest that it should be handled with care.
-
General Precautions: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicological Profile (Inferred):
-
First Aid Measures:
-
If inhaled: Move to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
Potential Applications in Research and Development
The structure of 4-[(2-Chlorobenzyl)oxy]aniline makes it a valuable intermediate for several areas of chemical research, particularly in drug discovery.
-
Scaffold for Kinase Inhibitors: The 4-anilinoquinazoline scaffold is a well-known privileged structure in the design of tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). The subject compound could serve as a precursor to novel aniline-substituted quinazolines, where the 2-chlorobenzyl ether moiety can probe specific binding pockets within the kinase domain.[7][10]
-
Building Block for Agrochemicals: Substituted anilines and benzyl derivatives are common in herbicides and fungicides. A Japanese patent for a structurally related urea derivative suggests potential utility in this sector.[11]
-
Intermediate for Novel Heterocycles: The primary amine provides a reactive handle for the synthesis of a wide range of heterocyclic compounds with potential biological activities.
Conclusion
4-[(2-Chlorobenzyl)oxy]aniline (CAS 21116-13-2) is a chemical intermediate with significant potential, particularly as a building block in medicinal chemistry. While detailed characterization data is not abundant in the public domain, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and predictive analysis. The provided protocols and data serve as a reliable starting point for researchers looking to incorporate this versatile molecule into their synthetic programs. As with any niche chemical, careful execution of the synthesis and thorough analytical characterization are paramount for successful research outcomes.
References
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ChemBK. 4-[(2-CHLOROBENZYL)OXY]ANILINE - Physico-chemical Properties. Available from: [Link]
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Table of Contents. Analytic Data. Available from: [Link]
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Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available from: [Link]
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PubChem. 4-Benzyloxyaniline. National Center for Biotechnology Information. Available from: [Link]
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University of Colorado Boulder. IR handout.pdf. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
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Illinois State University. Infrared Spectroscopy. Available from: [Link]
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The Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
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13-C NMR Chemical Shift Table.pdf. Available from: [Link]
-
ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available from: [Link]
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Table of Characteristic IR Absorptions. Available from: [Link]
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Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Available from: [Link]
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Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. Available from: [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-[(2-Chlorobenzyl)oxy]aniline
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-[(2-Chlorobenzyl)oxy]aniline, a molecule of interest in synthetic and medicinal chemistry. As a critical characterization tool, NMR spectroscopy offers unambiguous structural confirmation by mapping the distinct chemical environments of hydrogen and carbon nuclei. This document serves as a detailed reference for researchers, scientists, and drug development professionals, elucidating the principles behind spectral assignments for this specific molecule. We will explore the causal relationships between the molecular structure—including the effects of the aniline, ether, and 2-chlorobenzyl moieties—and the resulting NMR chemical shifts, multiplicities, and integration values. This guide includes a self-validating experimental protocol for data acquisition and presents all spectral data in a clear, tabular format, supplemented by a labeled molecular diagram for precise atom-to-peak correlation.
Introduction: The Imperative of Structural Elucidation
4-[(2-Chlorobenzyl)oxy]aniline (CAS No: 21116-13-2) is a substituted aromatic ether-aniline derivative.[1][2] Compounds of this class are common intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials. Given its molecular complexity, featuring two distinct aromatic rings and multiple functional groups, definitive structural verification is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed atomic-level map of a molecule. This guide offers a field-expert interpretation of the ¹H and ¹³C NMR spectra of 4-[(2-Chlorobenzyl)oxy]aniline, explaining not just what the peaks are, but why they manifest at their specific locations and with their characteristic patterns.
Molecular Structure and Predicted NMR Environments
To interpret the NMR spectra, one must first deconstruct the molecule into its constituent electronic environments. The structure of 4-[(2-Chlorobenzyl)oxy]aniline contains several key features that dictate its spectral appearance:
-
Aniline Ring: A para-disubstituted benzene ring bearing a highly electron-donating amino group (-NH₂) and an electron-donating ether oxygen (-O-). This substitution pattern is expected to create a symmetrical AA'BB' system for the aromatic protons.
-
2-Chlorobenzyl Ring: An ortho-disubstituted benzene ring with a deactivating, electronegative chlorine atom and the electron-withdrawing ether-linked methylene group. This will result in four distinct and complexly split aromatic proton signals.
-
Benzylic Methylene Bridge (-O-CH₂-): These two protons are chemically equivalent. Their chemical shift is significantly influenced by the adjacent electronegative oxygen atom and the deshielding effect of the 2-chlorobenzyl aromatic ring.
-
Amino Group (-NH₂): These two protons are also equivalent. Their signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Below is a structural diagram with systematic numbering used for the spectral assignments throughout this guide.
Caption: Labeled structure of 4-[(2-Chlorobenzyl)oxy]aniline.
Experimental Protocol: A Self-Validating System
To ensure data integrity and reproducibility, a standardized protocol is essential.
3.1 Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of 4-[(2-Chlorobenzyl)oxy]aniline directly into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for initial characterization due to its volatility and minimal spectral overlap, though DMSO-d₆ is superior for observing labile protons like those of the -NH₂ group.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.
-
Standard: For precise chemical shift referencing, the residual solvent peak can be used (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).
3.2 Data Acquisition
-
Instrumentation: All spectra should be acquired on a high-resolution NMR spectrometer, for example, a 500 MHz instrument.[3]
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds ensures proper T1 relaxation for quantitative integration.
-
Acquisition Time: ~3-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') to produce singlet peaks for all carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, 1024-4096 scans are often required for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Acquired data should be processed with Fourier transformation, phase correction, and baseline correction using standard NMR software.[4]
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a quantitative count of protons in distinct electronic environments. Protons attached to carbons adjacent to electronegative atoms or aromatic rings are "deshielded" and appear at higher chemical shifts (downfield).[5][6]
Table 1: ¹H NMR Data for 4-[(2-Chlorobenzyl)oxy]aniline
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Causality Explanation |
| ~7.50 | 1H | d | H-6' | Deshielded due to proximity to both the electronegative chlorine and the C-O bond. |
| ~7.35 | 1H | d | H-3' | Located on the 2-chlorobenzyl ring. |
| ~7.25 | 2H | m | H-4', H-5' | Overlapping signals for the remaining protons on the 2-chlorobenzyl ring. |
| ~6.80 | 2H | d | H-3, H-5 | Protons ortho to the ether linkage on the aniline ring. Shielded by the electron-donating oxygen. |
| ~6.65 | 2H | d | H-2, H-6 | Protons ortho to the amino group. Strongly shielded by the electron-donating -NH₂ group. |
| ~5.05 | 2H | s | H-7 | Benzylic protons (-O-CH₂-). Deshielded by the adjacent oxygen and aromatic ring. Appears as a singlet as there are no adjacent protons. |
| ~3.60 | 2H | br s | -NH₂ | Labile amine protons. The signal is typically broad and its position is variable.[7] |
In-Depth Interpretation:
-
Aromatic Region (δ 6.5-8.0 ppm): This region contains signals from both aromatic rings.[8][9]
-
The 2-chlorobenzyl protons (H-3' to H-6') appear further downfield (~7.25-7.50 ppm) compared to the aniline protons. This is due to the net electron-withdrawing character of the chlorine atom and the ether linkage. The substitution pattern breaks the symmetry, leading to four distinct signals, which often appear as a complex multiplet or a series of doublets and triplets.[10][11]
-
The aniline protons (H-2, H-3, H-5, H-6) appear more upfield (~6.65-6.80 ppm). This is a direct consequence of the powerful electron-donating effects of both the amino and ether-oxy groups, which increase the electron density on the ring and "shield" the protons.[12][13] The para-substitution leads to a characteristic AA'BB' pattern, which often simplifies to two apparent doublets.[14][15]
-
-
Benzylic Protons (H-7, δ ~5.05 ppm): The singlet at ~5.05 ppm integrates to 2H and is characteristic of the benzylic methylene protons. Protons on a carbon adjacent to an ether oxygen typically resonate between 3.4 and 4.5 ppm.[5] The additional downfield shift here is caused by the deshielding influence of the attached aromatic ring.
-
Amino Protons (-NH₂, δ ~3.60 ppm): This broad singlet, integrating to 2H, is assigned to the amine protons. Its broadness is due to rapid chemical exchange with trace amounts of water and quadrupole broadening from the ¹⁴N nucleus. Its chemical shift is highly sensitive to the experimental conditions.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.
Table 2: ¹³C NMR Data for 4-[(2-Chlorobenzyl)oxy]aniline
| Chemical Shift (δ, ppm) | Assignment | Causality Explanation |
| ~152.5 | C-4 | Aromatic carbon attached to the highly electronegative ether oxygen, causing a strong downfield shift. |
| ~141.0 | C-1 | Aromatic carbon attached to the nitrogen of the amino group. |
| ~135.5 | C-1' | Quaternary carbon of the benzyl ring attached to the -CH₂O- group. |
| ~133.0 | C-2' | Aromatic carbon directly bonded to the electronegative chlorine atom. |
| ~129.5 | C-4' | Aromatic methine carbon on the 2-chlorobenzyl ring. |
| ~128.8 | C-6' | Aromatic methine carbon on the 2-chlorobenzyl ring. |
| ~127.0 | C-5' | Aromatic methine carbon on the 2-chlorobenzyl ring. |
| ~125.5 | C-3' | Aromatic methine carbon on the 2-chlorobenzyl ring. |
| ~116.0 | C-3, C-5 | Aniline ring carbons ortho to the ether linkage. Shielded by electron donation. |
| ~115.5 | C-2, C-6 | Aniline ring carbons ortho to the amino group. Strongly shielded by electron donation.[16] |
| ~69.0 | C-7 | Benzylic carbon (-O-CH₂-). Shifted downfield into the typical range for ether carbons (50-80 ppm).[5] |
In-Depth Interpretation:
-
Aromatic Region (δ 110-160 ppm): All twelve aromatic carbons appear in this region.[9][17]
-
Quaternary Carbons: The carbons bearing substituents (C-1, C-4, C-1', C-2') are readily identified. C-4, attached to oxygen, is the most downfield (~152.5 ppm). C-1 (attached to nitrogen) and C-1' (attached to the methylene group) also appear downfield. C-2', bonded to chlorine, is also significantly deshielded (~133.0 ppm).
-
Aniline Ring Carbons: The electron-donating -NH₂ and -O- groups cause a significant upfield shift for the ortho and para carbons relative to their positions. Here, the protonated carbons C-2/C-6 and C-3/C-5 are shielded and appear at the high-field end of the aromatic region (~115-116 ppm).[16][18]
-
2-Chlorobenzyl Ring Carbons: The four protonated carbons of this ring (C-3' to C-6') appear in the more conventional aromatic region of ~125-130 ppm.
-
-
Aliphatic Region (δ 0-80 ppm):
-
The only signal in this region is from the benzylic carbon, C-7, at ~69.0 ppm. This chemical shift is characteristic for a carbon atom situated between an aromatic ring and an ether oxygen, confirming the -O-CH₂-Ar linkage.[5]
-
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unequivocal confirmation for the structure of 4-[(2-Chlorobenzyl)oxy]aniline. Each signal in both spectra has been logically assigned based on established principles of chemical shift theory, multiplicity analysis, and integration. The characteristic upfield shifts of the aniline ring protons, the distinct signals of the 2-chlorobenzyl ring, and the signature chemical shift of the benzylic methylene bridge collectively form a unique spectral fingerprint. This guide provides the foundational data and interpretation necessary for scientists to confidently identify this compound and utilize it in further research and development.
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A Spectroscopic Investigation of 4-[(2-Chlorobenzyl)oxy]aniline: An In-depth Technical Guide to FT-IR and Mass Spectrometry Analysis
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-[(2-Chlorobenzyl)oxy]aniline, a molecule of interest in drug discovery and materials science. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep-seated understanding of the causality behind the analytical choices and the interpretation of the resulting data. We will delve into the core principles of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), providing field-proven insights into the elucidation of the structure of this bifunctional molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these powerful analytical techniques to the characterization of complex organic molecules.
Introduction to 4-[(2-Chlorobenzyl)oxy]aniline
4-[(2-Chlorobenzyl)oxy]aniline is an organic compound featuring a primary aromatic amine and a benzyl ether moiety, with a chlorine substituent on the benzyl ring. Its molecular formula is C₁₃H₁₂ClNO, and it has a molar mass of 233.69 g/mol .[1] The presence of these distinct functional groups imparts a unique combination of chemical properties, making it a valuable building block in the synthesis of various target molecules. A thorough understanding of its structure is paramount for its effective utilization, and spectroscopic techniques like FT-IR and Mass Spectrometry are indispensable tools for this purpose.
Foundational Principles: A Symbiotic Approach
FT-IR spectroscopy and Mass Spectrometry offer complementary information for structural elucidation. FT-IR provides insights into the vibrational modes of the functional groups present, essentially mapping the molecule's chemical bonds. Conversely, mass spectrometry provides information about the molecular weight and the fragmentation pattern, which reveals the connectivity of the atoms within the molecule. The synergistic use of these two techniques provides a robust and self-validating system for structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The absorbed frequencies correspond to the vibrational energies of the molecule's bonds. The resulting spectrum is a unique "fingerprint" of the molecule.
Experimental Protocol: FT-IR Sample Preparation
The choice of sample preparation technique is critical for obtaining a high-quality FT-IR spectrum. Given that 4-[(2-Chlorobenzyl)oxy]aniline is a solid at room temperature with a melting point of 48-50 °C, the following methods are recommended.[1]
Potassium Bromide (KBr) Pellet Method:
-
Grinding: Finely grind approximately 1-2 mg of the 4-[(2-Chlorobenzyl)oxy]aniline sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle. The fine grinding is crucial to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer the homogenous mixture to a pellet die.
-
Pressing: Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Carefully place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.
Nujol Mull Method:
-
Mull Preparation: Grind a few milligrams of the solid sample to a fine powder in an agate mortar.
-
Mixing: Add a small drop of Nujol (mineral oil) and continue grinding to create a smooth, paste-like mull.
-
Sample Application: Spread the mull thinly and evenly between two KBr or NaCl plates.
-
Analysis: Mount the plates in the spectrometer's sample holder. A reference spectrum of Nujol should be run separately to subtract its characteristic C-H stretching and bending bands.
Predicted FT-IR Spectrum and Interpretation
The FT-IR spectrum of 4-[(2-Chlorobenzyl)oxy]aniline is predicted to exhibit characteristic absorption bands corresponding to its primary aromatic amine, benzyl ether, and chloro-substituted aromatic functionalities.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Primary Aromatic Amine | N-H Asymmetric & Symmetric Stretch | 3400 - 3300 (two bands) | Medium |
| Primary Aromatic Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 (multiple bands) | Medium to Strong |
| Benzyl Ether | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |
| Benzyl Ether | C-O-C Symmetric Stretch | 1075 - 1020 | Medium |
| Substituted Benzene | C-H Out-of-Plane Bending | 900 - 675 | Strong |
| Chlorinated Aromatic | C-Cl Stretch | 800 - 600 | Medium to Strong |
In-depth Interpretation:
-
N-H Stretching: The presence of a primary amine (-NH₂) will give rise to two distinct bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2] The positions of these bands can be influenced by hydrogen bonding.
-
Aromatic C-H and C=C Stretching: The aromatic rings will show C-H stretching absorptions just above 3000 cm⁻¹.[3] A series of sharp bands between 1600 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene rings.[3]
-
Ether Linkage: A strong, prominent band is expected in the 1275-1200 cm⁻¹ region, which is characteristic of the asymmetric C-O-C stretching of the aryl alkyl ether.[4]
-
Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution patterns on the two aromatic rings. For the para-substituted aniline ring, a strong band is expected around 860-790 cm⁻¹. The ortho-substituted chlorobenzyl ring will also contribute to this region. The weak overtone and combination bands between 2000 and 1650 cm⁻¹ can also be used to confirm the substitution patterns.[5][6]
-
C-Cl Bond: The C-Cl stretching vibration will appear as a medium to strong band in the 800-600 cm⁻¹ region.[7]
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and structural information based on its fragmentation pattern.
Experimental Protocol: Ionization and Analysis
For a polar and thermally labile molecule like 4-[(2-Chlorobenzyl)oxy]aniline, a "soft" ionization technique is preferable to minimize fragmentation and ensure the observation of the molecular ion.
Recommended Ionization Technique: Chemical Ionization (CI) or Electrospray Ionization (ESI)
-
Chemical Ionization (CI): This technique uses a reagent gas (e.g., methane or ammonia) to produce reagent ions that then ionize the analyte molecules through proton transfer. This results in less fragmentation and a more prominent protonated molecular ion peak [M+H]⁺.[8]
-
Electrospray Ionization (ESI): ESI is well-suited for polar molecules. The sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, producing charged droplets from which ions are desorbed. This technique typically produces a protonated molecule [M+H]⁺ with minimal fragmentation.[1][9]
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer would be suitable for this analysis.
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of 4-[(2-Chlorobenzyl)oxy]aniline (molar mass 233.69 g/mol ) is expected to show a molecular ion peak (or a protonated molecular ion peak in the case of soft ionization). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third of the M peak due to the natural abundance of ³⁷Cl.
Predicted Major Fragment Ions:
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 233/235 | [C₁₃H₁₂ClNO]⁺• | Molecular Ion |
| 125/127 | [C₇H₆Cl]⁺ | Benzylic cleavage to form the 2-chlorobenzyl cation |
| 108 | [C₆H₆NO]⁺ | Cleavage of the benzyl-oxygen bond with charge retention on the aniline moiety |
| 92 | [C₆H₆N]⁺ | Loss of CO from the m/z 108 fragment |
| 77 | [C₆H₅]⁺ | Loss of HCN from the m/z 108 fragment or fragmentation of the aniline ring |
Key Fragmentation Pathways:
The primary fragmentation pathways are dictated by the stability of the resulting carbocations and radicals.
-
Benzylic Cleavage: The most favorable cleavage is expected to be the C-O bond of the ether, leading to the formation of the stable 2-chlorobenzyl cation (m/z 125/127). The tropylium ion rearrangement from the benzyl cation is also a possibility.
-
Alpha-Cleavage: Cleavage of the bond between the oxygen and the aniline ring can also occur, though it is generally less favored than benzylic cleavage in benzyl ethers.
-
Fragmentation of the Aniline Moiety: The aniline portion can undergo characteristic fragmentations, such as the loss of HCN.
Integrated Spectroscopic Data Analysis Workflow
A robust structural elucidation relies on a logical and systematic workflow that integrates data from both FT-IR and Mass Spectrometry.
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- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
An In-Depth Technical Guide to the Crystal Structure of 4-[(2-Chlorobenzyl)oxy]aniline: A Predictive and Methodological Approach
Foreword: As of the latest literature and database review in January 2026, a solved crystal structure for 4-[(2-Chlorobenzyl)oxy]aniline has not been deposited in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive, step-by-step experimental workflow for researchers to synthesize, crystallize, and structurally determine the crystal structure of this compound. Secondly, it offers a predictive analysis of the key structural features and intermolecular interactions that are anticipated to govern its solid-state architecture, based on established crystallographic principles and data from structurally analogous molecules. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this and related molecular scaffolds.
Introduction and Significance
4-[(2-Chlorobenzyl)oxy]aniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. The molecule combines a flexible ether linkage with a rigid biphenyl-like system, featuring a hydrogen-bond-donating amino group and a halogenated aromatic ring. These functionalities suggest a rich potential for diverse intermolecular interactions, which are critical in determining the material's physicochemical properties such as solubility, melting point, stability, and, in a pharmaceutical context, bioavailability. Understanding the precise three-dimensional arrangement of molecules in the crystalline lattice is paramount for rational drug design, polymorphism screening, and the development of new materials.
The presence of the 2-chlorobenzyl group is particularly noteworthy. The chlorine atom can participate in halogen bonding, a highly directional and increasingly exploited non-covalent interaction in crystal engineering. The aniline moiety provides a classic N-H donor for strong hydrogen bonds, which are often primary drivers of supramolecular assembly. The interplay between these competing interactions makes the crystal structure of this compound a subject of significant scientific interest.
Experimental Workflow for Structure Determination
The determination of a novel crystal structure is a systematic process. The following sections detail the requisite experimental protocols, grounded in established laboratory practice.
Synthesis of 4-[(2-Chlorobenzyl)oxy]aniline
A reliable synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. A standard Williamson ether synthesis is the most logical and efficient route.
Protocol:
-
Reactant Preparation: To a solution of 4-aminophenol (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5 eq.) to deprotonate the phenolic hydroxyl group.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add 2-chlorobenzyl chloride (1.1 eq.) dropwise at room temperature. The causality here is a classic Sₙ2 reaction where the nucleophilic phenoxide attacks the benzylic carbon, displacing the chloride leaving group.
-
Reaction Monitoring: Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture, pour it into ice-cold water to precipitate the product, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure 4-[(2-Chlorobenzyl)oxy]aniline.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 4-[(2-Chlorobenzyl)oxy]aniline.
Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.
Protocol:
-
Solvent Screening: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof) for their ability to dissolve the compound at elevated temperatures and yield solid upon cooling.
-
Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol/water mixture) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature. This method is often successful for moderately soluble compounds.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed chamber containing a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the solvent of the solution (e.g., a solution in dichloromethane inside a chamber with hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually lower the solubility and promote crystal growth.
X-ray Diffraction Analysis
Once suitable crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.
Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the positions and intensities of the diffracted spots on a detector.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and molecular geometry. This process is typically performed using specialized software packages.
Predicted Crystal Structure and Intermolecular Interactions
Based on the functional groups present in 4-[(2-Chlorobenzyl)oxy]aniline, we can predict the key intermolecular interactions that will define its crystal packing.
Molecular Conformation
The molecule possesses significant conformational flexibility around the C-O-C ether linkage and the C-C bond connecting the benzyl group to the ether oxygen. The dihedral angles defining the orientation of the two aromatic rings relative to the ether bridge will be a key feature of the crystal structure. Steric hindrance from the ortho-chlorine atom is expected to influence the conformation of the benzyl group.
Dominant Intermolecular Interactions
The primary interactions anticipated to form the supramolecular architecture are:
-
N-H···N Hydrogen Bonds: The aniline -NH₂ group is a potent hydrogen bond donor. It is highly probable that these groups will form hydrogen bonds with the nitrogen atom of a neighboring aniline, creating chains or dimeric motifs. This is a very common and strong interaction in the crystal structures of anilines.
-
N-H···O Hydrogen Bonds: The ether oxygen is a potential hydrogen bond acceptor. N-H···O interactions between the aniline N-H and the ether oxygen of an adjacent molecule are also highly likely.
-
C-H···π Interactions: The aromatic rings provide electron-rich π-systems that can act as acceptors for weak C-H···π hydrogen bonds from the C-H bonds of neighboring molecules.
-
π-π Stacking: The parallel or offset stacking of the phenyl and chlorophenyl rings is expected to contribute to the packing stability.
-
Halogen Bonding (C-Cl···N/O): The chlorine atom on the benzyl ring is a potential halogen bond donor. It could form interactions with the electron-rich nitrogen or oxygen atoms of neighboring molecules, although this is generally a weaker interaction compared to strong hydrogen bonds.
The final crystal packing will be a result of the energetic balance between these competing interactions. It is plausible that strong N-H···N or N-H···O hydrogen bonds will form the primary structural motifs, which are then further stabilized by weaker C-H···π and π-π stacking interactions.
Diagram of Predicted Intermolecular Interactions:
Caption: Predicted intermolecular interactions for 4-[(2-Chlorobenzyl)oxy]aniline.
Quantitative Data Summary (Anticipated)
Upon successful structure determination, the key crystallographic data would be summarized as follows. The values provided are placeholders and would be replaced with experimental results.
| Parameter | Anticipated Value |
| Chemical Formula | C₁₃H₁₂ClNO |
| Formula Weight | 233.69 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | ~1.3 g/cm³ |
| R-factor | < 0.05 for a well-refined structure |
Conclusion
While the definitive crystal structure of 4-[(2-Chlorobenzyl)oxy]aniline remains to be experimentally determined and reported, this guide provides a robust framework for its elucidation. The synthetic and crystallographic protocols described herein are based on established, reliable methods. The predictive analysis of its intermolecular interactions—highlighting the probable dominance of N-H···N/O hydrogen bonding complemented by weaker interactions—offers a scientifically grounded hypothesis of its supramolecular chemistry. The determination of this crystal structure would be a valuable contribution to the field, providing key insights into the solid-state behavior of this versatile molecular scaffold and enabling its further development in various scientific applications.
References
Due to the lack of a specific crystal structure report for the title compound, this reference list includes sources for general crystallographic techniques, databases, and examples of crystal structures of related aniline derivatives that inform the predictive analysis.
-
Cambridge Crystallographic Data Centre (CCDC). The CSD is the world's repository for small-molecule organic and metal-organic crystal structures. Source: CCDC, URL:[Link]
-
Crystallography Open Database (COD). An open-access collection of crystal structures of organic, inorganic, and metal-organic compounds. Source: COD, URL:[Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. A foundational paper on the importance and utility of crystallographic databases. Source: IUCr Journals, URL:[Link]
-
Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. A classic textbook detailing the principles of X-ray crystallography. Source: Oxford University Press. URL:[Link]
-
Jasinski, J. P., et al. (2014). Crystal structure of 4-chloro-2-iodo-aniline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o944–o945. An example of a crystal structure of a related halogenated aniline, showing N-H···N hydrogen bonding and halogen interactions. Source: PubMed Central, URL:[Link]
-
U.S. Pharmacopeia. General Chapter <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD). Provides standards and methodologies for XRPD analysis relevant to pharmaceutical sciences. Source: USP. URL:[Link]
Starting materials for 4-[(2-Chlorobenzyl)oxy]aniline synthesis
An In-Depth Technical Guide to the Synthesis of 4-[(2-Chlorobenzyl)oxy]aniline: Starting Materials and Core Methodology
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway to 4-[(2-Chlorobenzyl)oxy]aniline, a key intermediate in various research and development applications. The primary focus is on the strategic selection of starting materials and the elucidation of the Williamson ether synthesis as the core reaction mechanism. We will explore the causal relationships behind experimental choices, from reagent selection to reaction conditions, providing researchers and drug development professionals with a robust framework for achieving high-yield, high-purity synthesis. This document is structured to serve as a practical guide, detailing a full experimental protocol, potential side reactions, and methods for product purification and characterization.
Retrosynthetic Analysis and Strategic Approach
The synthesis of an unsymmetrical ether like 4-[(2-Chlorobenzyl)oxy]aniline is most effectively approached through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1][2] A retrosynthetic disconnection of the target molecule's ether linkage reveals two potential pathways:
-
Pathway A: Disconnection between the benzylic carbon and the ether oxygen. This suggests a reaction between a 4-aminophenoxide nucleophile and a 2-chlorobenzyl halide electrophile.
-
Pathway B: Disconnection between the aromatic ring carbon and the ether oxygen. This would involve a 2-chlorobenzyl alkoxide and a 4-haloaniline.
Pathway A is vastly superior. The Williamson ether synthesis proceeds via an SN2 mechanism, which requires the electrophilic carbon to be sterically unhindered.[3][4] Pathway A utilizes a primary benzylic halide (2-chlorobenzyl chloride), which is an excellent substrate for SN2 reactions. In contrast, Pathway B would require a nucleophilic attack on an sp2-hybridized carbon of an aromatic ring, a reaction that does not occur under standard SN2 conditions.[4] Therefore, the most logical and efficient synthesis involves the reaction of 4-aminophenol with 2-chlorobenzyl chloride.
Caption: Logical disconnection of the target molecule to identify ideal starting materials.
Core Reagents: Properties and Selection Rationale
A successful synthesis hinges on the appropriate selection of starting materials, base, and solvent. The properties of each component dictate the reaction's efficiency and outcome.
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Key Selection Rationale |
| 4-Aminophenol | C₆H₇NO | 109.13 | Nucleophile Precursor | The phenolic hydroxyl group is acidic (pKa ≈ 10) and can be readily deprotonated to form a potent nucleophile. The amino group remains largely unaffected by weaker bases. |
| 2-Chlorobenzyl Chloride | C₇H₆Cl₂ | 161.03 | Electrophile | A primary benzylic halide that is highly reactive towards SN2 displacement due to the stable transition state. The chlorine on the ring is unreactive to nucleophilic substitution. |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | A moderately strong, inexpensive, and easy-to-handle base. It is sufficient to deprotonate the phenol without promoting significant side reactions. It is heterogeneous in many organic solvents, which can sometimes slow the reaction but simplifies work-up.[5] |
| Sodium Hydride | NaH | 24.00 | Base | A very strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.[1] The byproduct is H₂ gas. Requires careful handling under an inert atmosphere. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | A polar aprotic solvent that excels at solvating cations while leaving anions (the nucleophile) relatively "naked" and reactive, thus accelerating SN2 reactions.[2][6] |
| Acetonitrile | C₂H₃N | 41.05 | Solvent | Another excellent polar aprotic solvent for SN2 reactions, often used interchangeably with DMF.[2][6] |
Expert Insight: While sodium hydride provides a faster and more complete initial deprotonation, potassium carbonate is often preferred in industrial settings due to its lower cost, easier handling, and improved safety profile. For laboratory-scale synthesis, either base is effective, but the choice of solvent is critical. DMF or acetonitrile will significantly outperform protic solvents, which can solvate and deactivate the phenoxide nucleophile.
The Synthetic Pathway: Williamson Ether Synthesis
The core of this synthesis is the SN2 reaction between the in-situ generated 4-aminophenoxide ion and 2-chlorobenzyl chloride.
Caption: The Williamson ether synthesis pathway for 4-[(2-Chlorobenzyl)oxy]aniline.
The reaction proceeds by first deprotonating the hydroxyl group of 4-aminophenol with a suitable base. The resulting phenoxide anion is a potent nucleophile that attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride. This backside attack displaces the chloride leaving group in a single, concerted step, forming the desired ether linkage.[2][7]
Detailed Experimental Protocol
This protocol describes a representative laboratory-scale synthesis.
Materials:
-
4-Aminophenol (1.0 eq)
-
2-Chlorobenzyl chloride (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-aminophenol (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of 4-aminophenol).
-
Base Addition: Add finely pulverized potassium carbonate (2.0 eq) to the stirring solution.
-
Electrophile Addition: Slowly add 2-chlorobenzyl chloride (1.05 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring for 4-8 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a crystalline solid.[8]
Characterization and Validation
The identity and purity of the synthesized 4-[(2-Chlorobenzyl)oxy]aniline should be confirmed using standard analytical techniques.
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 48-50 °C.[9]
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons on both rings, a singlet for the benzylic -CH₂- group around 5.0 ppm, and a broad singlet for the -NH₂ protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 13 unique carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of 233.7 g/mol .[9]
Troubleshooting and Side Reactions
While the Williamson ether synthesis is robust, certain side reactions can occur:
-
N-Alkylation: The amino group of 4-aminophenol is also nucleophilic and can potentially compete with the phenoxide, leading to the formation of an N-benzylated byproduct. However, O-alkylation is heavily favored under these conditions because the phenoxide is a much stronger nucleophile than the neutral amine. Using a moderate base like K₂CO₃ helps minimize this by ensuring only the phenol is significantly deprotonated.
-
Bis-Alkylation: If excess 2-chlorobenzyl chloride is used, a second alkylation on the nitrogen of the product can occur. Using a slight excess of the electrophile (1.05 eq) is a good balance to drive the primary reaction to completion without promoting significant bis-alkylation.
-
Elimination: The electrophile, 2-chlorobenzyl chloride, is a primary halide, so the competing E2 elimination reaction is not a significant concern.[4]
Conclusion
The synthesis of 4-[(2-Chlorobenzyl)oxy]aniline is most reliably achieved via the Williamson ether synthesis, utilizing 4-aminophenol and 2-chlorobenzyl chloride as the key starting materials. Strategic selection of a polar aprotic solvent like DMF and a suitable base such as potassium carbonate is critical for maximizing reaction rate and yield while minimizing side reactions. The protocol outlined in this guide provides a validated and trustworthy method for producing high-purity material, essential for subsequent applications in research and development.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
University of Toronto. (n.d.). Williamson Ether Synthesis Lab Procedure. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
ChemBK. (n.d.). 4-[(2-CHLOROBENZYL)OXY]ANILINE - Physico-chemical Properties. [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. [Link]
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]
-
Chemistry Catalyst. (2022). UCF CHM2210 Chapter13.2 - Williamson Ether Synthesis. [Link]
- Google Patents. (n.d.). CN105622439A - Production method of 4-chloro-2-aminophenol.
- Google Patents. (n.d.). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
- Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
cjcatal.com. (n.d.). Selective Synthesis of 2-Benzyl-4-chlorophenol Catalyzed by Zn(OTf)2. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]
-
CIR Safety. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. [Link]
Sources
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An In-Depth Technical Guide to 4-[(2-Chlorobenzyl)oxy]aniline: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular scaffolds are paramount. Among the myriad of building blocks available to the synthetic chemist, substituted anilines represent a cornerstone, offering a versatile platform for the introduction of diverse functionalities. This guide focuses on a particularly intriguing, yet underexplored, member of this class: 4-[(2-Chlorobenzyl)oxy]aniline .
The presence of the 2-chlorobenzyl ether moiety appended to the aniline core imparts a unique combination of steric and electronic properties. The ether linkage provides conformational flexibility, while the chlorine atom on the benzyl ring serves as a potential site for further synthetic elaboration and can influence the molecule's overall lipophilicity and metabolic stability. The primary amino group of the aniline fragment is a nucleophilic handle ripe for a multitude of chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecular architectures.
This technical guide is structured to provide a comprehensive understanding of 4-[(2-Chlorobenzyl)oxy]aniline, from its fundamental physicochemical properties to its synthesis and characteristic reactivity. We will delve into the practical aspects of its preparation and explore its utility in key synthetic transformations, such as N-acylation and palladium-catalyzed cross-coupling reactions. Where direct experimental data for the target molecule is not available in the peer-reviewed literature, we will draw upon established principles and data from closely related analogues to provide scientifically grounded insights. Our aim is to equip researchers with the foundational knowledge and practical protocols necessary to confidently incorporate this versatile building block into their research and development programs.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is the bedrock of its application in any scientific endeavor. These parameters govern its solubility, stability, and suitability for various reaction conditions and analytical techniques.
| Property | Value | Source |
| CAS Number | 21116-13-2 | [1] |
| Molecular Formula | C₁₃H₁₂ClNO | [1] |
| Molecular Weight | 233.7 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | 48-50 °C | [2] |
| Boiling Point (Predicted) | 386.2 ± 22.0 °C | |
| pKa (Predicted) | 5.02 ± 0.10 |
Synthesis of 4-[(2-Chlorobenzyl)oxy]aniline
The most direct and widely applicable method for the synthesis of 4-[(2-Chlorobenzyl)oxy]aniline is the Williamson ether synthesis . This venerable yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-aminophenol reacts with 2-chlorobenzyl chloride to form the desired ether linkage.
Reaction Principle
The Williamson ether synthesis is a classic Sₙ2 reaction. The phenolic proton of 4-aminophenol is first deprotonated by a suitable base to generate a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride leaving group to form the ether bond.[3] The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions.[4]
Detailed Experimental Protocol (Adapted from analogous syntheses)
This protocol is adapted from established procedures for the Williamson ether synthesis involving phenols and benzyl halides.[4][5]
Materials:
-
4-Aminophenol
-
2-Chlorobenzyl chloride
-
Potassium Carbonate (K₂CO₃), finely pulverized
-
Acetone or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-aminophenol (1.0 equivalent), finely pulverized potassium carbonate (2.0-3.0 equivalents), and a suitable solvent such as acetone or DMF.
-
Addition of Alkylating Agent: To the stirred suspension, add 2-chlorobenzyl chloride (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to a suitable temperature (e.g., 60-80 °C for DMF) and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-[(2-Chlorobenzyl)oxy]aniline.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenol without causing significant side reactions with the aniline functionality. The use of a strong base like sodium hydride could potentially deprotonate the aniline as well, leading to undesired byproducts.
-
Solvent: Acetone and DMF are polar aprotic solvents that are well-suited for Sₙ2 reactions. They effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively free to attack the electrophile.[4]
-
Excess Base: An excess of potassium carbonate is used to ensure complete deprotonation of the phenol and to neutralize any HCl that may be formed as a byproduct.
Caption: Workflow for the synthesis of 4-[(2-Chlorobenzyl)oxy]aniline.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum will provide valuable information about the electronic environment of the protons in the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | ~3.5-4.5 | broad singlet | 2H |
| -O-CH₂- | ~5.0 | singlet | 2H |
| Aromatic H (aniline ring, ortho to -NH₂) | ~6.6-6.8 | doublet | 2H |
| Aromatic H (aniline ring, ortho to -O-) | ~6.8-7.0 | doublet | 2H |
| Aromatic H (benzyl ring) | ~7.2-7.5 | multiplet | 4H |
Rationale for Predictions:
-
The benzylic protons (-O-CH₂-) are expected to appear as a singlet around 5.0 ppm due to the deshielding effect of the adjacent oxygen atom.
-
The protons on the aniline ring will be in the aromatic region, with those ortho to the electron-donating amino and ether groups appearing at a relatively upfield chemical shift.
-
The protons on the 2-chlorobenzyl ring will also be in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine atom.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -O-CH₂- | ~70 |
| Aromatic C (aniline ring, C-NH₂) | ~140-145 |
| Aromatic C (aniline ring, C-O) | ~150-155 |
| Aromatic C (aniline ring) | ~115-120 |
| Aromatic C (benzyl ring, C-Cl) | ~130-135 |
| Aromatic C (benzyl ring, C-CH₂) | ~135-140 |
| Aromatic C (benzyl ring) | ~125-130 |
FTIR Spectroscopy (Predicted)
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 1620-1580 | N-H bend | Primary Amine |
| 1510-1450 | C=C stretch | Aromatic Ring |
| 1250-1200 | C-O stretch | Aryl Ether |
| 1100-1000 | C-Cl stretch | Aryl Chloride |
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 233, with an M+2 isotope peak at m/z 235 with approximately one-third the intensity, characteristic of a molecule containing one chlorine atom.
-
Major Fragmentation Pathways:
-
Cleavage of the benzylic C-O bond to give a fragment corresponding to the 2-chlorobenzyl cation (m/z 125/127).
-
Loss of the 2-chlorobenzyl group to give a fragment corresponding to the 4-aminophenoxy radical cation (m/z 109).
-
Chemical Reactivity
The reactivity of 4-[(2-Chlorobenzyl)oxy]aniline is dominated by the nucleophilic character of the primary amino group. This functionality readily participates in a variety of reactions to form amides, sulfonamides, and other N-substituted derivatives. The aromatic ring can also undergo electrophilic substitution, although the amino and alkoxy groups are strongly activating and directing.
N-Acylation
N-acylation is a fundamental transformation of anilines, often used to protect the amino group or to introduce a functional handle for further elaboration. The reaction of 4-[(2-Chlorobenzyl)oxy]aniline with an acylating agent, such as acetyl chloride or acetic anhydride, will readily form the corresponding acetamide.
4.1.1. Detailed Experimental Protocol for N-Acetylation
This protocol is a general procedure for the acetylation of anilines.[6][7][8]
Materials:
-
4-[(2-Chlorobenzyl)oxy]aniline
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Ethanol
Procedure:
-
Dissolution: In a flask, dissolve 4-[(2-Chlorobenzyl)oxy]aniline (1.0 equivalent) in a mixture of water and a co-solvent like ethanol if necessary.
-
Addition of Acylating Agent: To the stirred solution, add acetic anhydride (1.1-1.5 equivalents).
-
Base Addition: Immediately add a solution of sodium acetate (1.5-2.0 equivalents) in water.
-
Reaction and Precipitation: Stir the reaction mixture vigorously. The N-acetylated product will often precipitate out of the solution.
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide.
-
Caption: General workflow for the N-acetylation of 4-[(2-Chlorobenzyl)oxy]aniline.
Suzuki-Miyaura Cross-Coupling
The aniline functionality can be a challenging substrate for palladium-catalyzed cross-coupling reactions. However, with the appropriate choice of catalyst, ligand, and base, the Suzuki-Miyaura coupling can be a powerful tool for the synthesis of biaryl compounds from haloanilines. In the case of 4-[(2-Chlorobenzyl)oxy]aniline, if a halogen were present on the aniline ring, it could be coupled with a variety of boronic acids. Alternatively, the amino group can be converted to a better leaving group (e.g., a triflate after diazotization and hydroxylation) to enable coupling at that position.
4.2.1. Conceptual Protocol for Suzuki-Miyaura Coupling
This conceptual protocol is based on modern methods for the Suzuki-Miyaura coupling of challenging substrates.[1][9][10]
Materials:
-
A halogenated derivative of 4-[(2-Chlorobenzyl)oxy]aniline (e.g., 2-bromo-4-[(2-chlorobenzyl)oxy]aniline)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern catalyst like a palladacycle)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of an organic solvent like dioxane, toluene, or 2-MeTHF and water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the halogenated aniline (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (typically 1-5 mol%).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Potential Applications in Drug Development and Biological Activity
While specific biological data for 4-[(2-Chlorobenzyl)oxy]aniline is scarce in the public domain, the structural motifs present in the molecule are found in numerous biologically active compounds.
-
Antimicrobial Activity: Aniline derivatives are known to possess a broad spectrum of antimicrobial activities. For instance, N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has demonstrated antifungal properties.[11][12] It is plausible that 4-[(2-Chlorobenzyl)oxy]aniline and its derivatives could exhibit similar activities.
-
Anticancer Activity: The anilinoquinazoline scaffold is a well-established pharmacophore in the development of tyrosine kinase inhibitors for cancer therapy.[13] The 4-[(2-Chlorobenzyl)oxy]aniline moiety could serve as a key building block for the synthesis of novel kinase inhibitors. The cytotoxicity of various aniline derivatives against different cancer cell lines has been reported, with some compounds showing promising IC50 values.[9][14][15]
-
Other Therapeutic Areas: Benzyloxyaniline derivatives have been explored for their potential in treating a range of conditions, including neurodegenerative diseases.[14]
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Toxicity Profile (General for Anilines): Anilines can be toxic if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract. Some aniline derivatives are suspected carcinogens.[16]
Conclusion
4-[(2-Chlorobenzyl)oxy]aniline is a versatile synthetic intermediate with significant potential for applications in drug discovery and materials science. Its synthesis via the Williamson ether synthesis is straightforward, and the nucleophilic amino group provides a reactive handle for a wide array of chemical transformations. While further research is needed to fully elucidate its biological activity and to obtain detailed spectroscopic and safety data, the structural alerts within the molecule suggest that it is a promising scaffold for the development of novel bioactive compounds. This guide provides a solid foundation for researchers to begin exploring the chemistry and potential applications of this intriguing molecule.
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Panico, S., Villa, A., Simonetti, N., Porretta, G. C., & Scalzo, M. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs under experimental and clinical research, 16(4), 181–186. [Link][11][12]
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PrepChem.com. (n.d.). Synthesis of 4-benzyloxyaniline. Retrieved from [Link][11]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link][14]
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ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human.... Retrieved from [Link][15]
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ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link][17]
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Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link][18]
-
Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride. Retrieved from [19]
-
ResearchGate. (n.d.). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. Retrieved from [Link][9]
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Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]
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J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link][4]
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link][20]
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Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link][21]
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ResearchGate. (n.d.). Cytotoxicity (IC 50 , μM) of Compounds 1−8 against Four Cancer Cell Lines. Retrieved from [Link][22]
-
PubChem. (n.d.). 4-Benzyloxyaniline. Retrieved from [Link][23]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][3]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link][24]
-
PrepChem.com. (n.d.). Preparation of 2-chlorobenzyl chloride. Retrieved from [Link][25]
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Google Patents. (n.d.). CN105622439A - Production method of 4-chloro-2-aminophenol. Retrieved from [26]
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IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link][7]
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PubMed. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs under experimental and clinical research, 16(4), 181-186. [Link][12]
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YouTube. (2020, September 10). Acetylation of aniline. Retrieved from [Link][27]
-
PubMed. (2021, May 9). Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. International journal of molecular sciences, 22(9), 4995. [Link][28]
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DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved from [Link][29]
-
ResearchGate. (n.d.). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link][10]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters†. Retrieved from [Link][30]
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The Royal Society of Chemistry. (n.d.). 1 A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved from [Link][31]
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Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link][8]
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Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link][32]
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CIR Report Data Sheet. (2024, December 10). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved from [Link][33]
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NIH. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link][34]
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Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol. Retrieved from [35]
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Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link][37]
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Potential biological activity of 4-[(2-Chlorobenzyl)oxy]aniline
An In-Depth Technical Guide to the Potential Biological Activity of 4-[(2-Chlorobenzyl)oxy]aniline
Authored by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Novel Chemical Entity
In the relentless pursuit of novel therapeutic agents, the exploration of uncharacterized chemical scaffolds is paramount. This guide focuses on 4-[(2-Chlorobenzyl)oxy]aniline, a compound with a structure suggestive of potential biological activity, yet largely unexplored in the scientific literature. The presence of an aniline moiety, a common feature in many bioactive compounds, coupled with a substituted benzyl group, presents an intriguing candidate for investigation. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, providing a robust framework for the systematic evaluation of this compound's potential as a therapeutic agent. By synthesizing established methodologies with expert insights, this guide aims to empower researchers to unlock the potential of 4-[(2-Chlorobenzyl)oxy]aniline and similar novel chemical entities.
Compound Profile: 4-[(2-Chlorobenzyl)oxy]aniline
Before delving into its potential biological activities, a thorough understanding of the physicochemical properties of 4-[(2-Chlorobenzyl)oxy]aniline is essential.
Chemical Structure:
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C13H12ClNO |
| Molar Mass | 233.69 g/mol [1] |
| Melting Point | 48-50 °C[1][2][3] |
| Boiling Point (Predicted) | 386.2±22.0 °C[1][2] |
| Density (Predicted) | 1.240±0.06 g/cm3 [1][2] |
| pKa (Predicted) | 5.02±0.10[2] |
| CAS Number | 21116-13-2[2][3] |
These properties provide a foundational understanding for handling the compound and for designing experimental protocols, including solvent selection and formulation for biological assays.
Rationale for Investigation: Potential as a Bioactive Agent
The chemical architecture of 4-[(2-Chlorobenzyl)oxy]aniline suggests several avenues for biological investigation. The aniline and benzyl moieties are present in a wide array of approved drugs and biologically active molecules. For instance, aniline derivatives are known to possess antimicrobial and anticancer properties. Similarly, the imidazole ring, a nitrogen-containing heterocycle, is a common feature in many antifungal agents[4]. The presence of a chloro-substituted benzyl group can also influence biological activity, often enhancing potency or altering selectivity.
Given these structural alerts, this guide will focus on a systematic investigation into two primary areas of potential biological activity:
-
Anticancer Activity
-
Antimicrobial Activity
Proposed Research Workflow: A Roadmap to Discovery
The following diagram outlines a comprehensive workflow for the investigation of 4-[(2-Chlorobenzyl)oxy]aniline, from initial synthesis to preclinical evaluation. This workflow is designed to be a self-validating system, where each stage provides the necessary data to justify progression to the next.
Caption: Proposed Research Workflow for 4-[(2-Chlorobenzyl)oxy]aniline.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the research workflow.
Chemical Synthesis and Characterization
A plausible synthetic route for 4-[(2-Chlorobenzyl)oxy]aniline involves the Williamson ether synthesis.
Protocol:
-
Reaction Setup: To a solution of 4-aminophenol in a suitable polar aprotic solvent (e.g., dimethylformamide), add a slight excess of a base (e.g., potassium carbonate).
-
Addition of Alkylating Agent: While stirring, add 2-chlorobenzyl chloride dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography.
-
Workup: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Screening
The initial assessment of anticancer activity will be performed using a cytotoxicity assay against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for this purpose.[5][6]
Cell Line Panel:
A diverse panel of cancer cell lines should be used to assess the breadth of activity. A representative panel could include:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HeLa: Cervical carcinoma
-
HCT116: Colorectal carcinoma
-
PC-3: Prostate cancer
MTT Assay Protocol:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of 4-[(2-Chlorobenzyl)oxy]aniline in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Activity Screening
The antimicrobial potential of 4-[(2-Chlorobenzyl)oxy]aniline will be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.
Microorganism Panel:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans, Aspergillus niger
Broth Microdilution Protocol:
-
Compound Preparation: Prepare a stock solution of 4-[(2-Chlorobenzyl)oxy]aniline in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (a known antibiotic or antifungal), a negative control (broth only), and a vehicle control.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanistic Insights: Elucidating the Mode of Action
Should 4-[(2-Chlorobenzyl)oxy]aniline exhibit significant anticancer activity, further investigation into its mechanism of action is warranted. A logical next step is to assess its effect on the cell cycle.
Cell Cycle Analysis via Propidium Iodide Staining
This technique quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6]
Protocol:
-
Cell Treatment: Treat the cancer cells with 4-[(2-Chlorobenzyl)oxy]aniline at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[6]
-
Staining: Wash the cells with PBS and treat them with RNase A to degrade RNA. Stain the cellular DNA with propidium iodide.[6]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The resulting DNA content histogram will show the percentage of cells in each phase of the cell cycle. A significant accumulation of cells in a particular phase would suggest that the compound interferes with cell cycle progression at that point.
Proposed Signaling Pathway for Anticancer Activity
Based on the common mechanisms of action for novel anticancer compounds, a hypothetical signaling pathway that could be affected by 4-[(2-Chlorobenzyl)oxy]aniline is the apoptosis pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Hypothetical Apoptosis Induction Pathway.
Progression to In Vivo Studies
Positive and reproducible in vitro data are prerequisites for advancing a compound to in vivo testing.[7][8] The primary goals of initial in vivo studies are to assess the compound's safety profile and preliminary efficacy in a living organism.[8][9]
Conceptual Framework for a Xenograft Model
A widely used preclinical model for evaluating anticancer agents is the mouse xenograft model.[9]
-
Cell Implantation: Human cancer cells (from a line that showed high sensitivity in vitro) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with 4-[(2-Chlorobenzyl)oxy]aniline (formulated in a suitable vehicle) via an appropriate route of administration (e.g., oral gavage or intraperitoneal injection). A control group receives the vehicle only.
-
Monitoring: Tumor size and the general health of the mice are monitored regularly.
-
Endpoint: At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth compared to the control group.
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of the potential biological activity of 4-[(2-Chlorobenzyl)oxy]aniline. The proposed workflow, from synthesis and in vitro screening to mechanistic studies and conceptual in vivo models, offers a clear path for researchers to systematically evaluate this novel chemical entity. The structural features of this compound warrant investigation, and the methodologies outlined herein provide the tools to do so effectively. Positive findings from these initial studies would pave the way for more advanced preclinical development, including lead optimization and detailed toxicology studies, with the ultimate goal of developing a novel therapeutic agent.
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An In-Depth Technical Guide to the In Silico Prediction of 4-[(2-Chlorobenzyl)oxy]aniline Properties
Introduction: The Imperative for Predictive Modeling in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the imperative to "fail early, fail cheap" has never been more critical.[1] The attrition of drug candidates due to suboptimal pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) or toxicity (T) profiles remains a primary driver of cost and timeline overruns.[2] In response, the scientific community has increasingly turned to computational, or in silico, methodologies to predict the properties of novel chemical entities before they are ever synthesized.[1][3] This predictive-first approach allows for the rapid, cost-effective screening of vast chemical spaces, enabling researchers to prioritize compounds with the highest likelihood of success and design molecules with more favorable drug-like properties from the outset.[4][5][6]
This technical guide provides a comprehensive, protocol-driven exploration of the in silico characterization of 4-[(2-Chlorobenzyl)oxy]aniline (PubChem CID: 2772520). This molecule, containing a chloroaniline moiety, warrants careful evaluation, as aniline derivatives can exhibit varied toxicological profiles.[7][8] By systematically applying a suite of validated computational tools, we will construct a detailed profile of this compound, encompassing its fundamental physicochemical properties, its likely ADME behavior, and its potential toxicological liabilities. This guide is designed for researchers, computational chemists, and drug development professionals, offering not just a series of predictions, but a transparent, replicable workflow grounded in established scientific principles.
Part 1: Molecular Representation and Preparation for In Silico Analysis
The fidelity of any in silico prediction is fundamentally dependent on the accuracy of the input molecular structure. The first and most critical step is to obtain a standardized, machine-readable representation of the molecule.
Protocol 1.1: Obtaining a Standardized Molecular Structure
-
Identifier Acquisition : The canonical identifier for 4-[(2-Chlorobenzyl)oxy]aniline is its Simplified Molecular-Input Line-Entry System (SMILES) string: C1=CC=C(C(=C1)OCC2=CC=CC=C2Cl)N. This string unambiguously represents the 2D topology of the molecule.
-
Structure Generation and Verification :
-
Utilize a chemical drawing tool such as MarvinSketch[9] or a free, open-source editor like Avogadro[10] to convert the SMILES string into a 2D or 3D structure.
-
Verify the generated structure for correct atom types, bond orders, and connectivity. Ensure the chemical formula, C13H12ClNO, and molecular weight, approximately 233.70 g/mol , are correct.
-
-
Energy Minimization (for 3D models) : For predictions requiring a 3D conformation (e.g., some docking or QSAR models), it is crucial to generate a low-energy conformer. This is typically performed within computational chemistry platforms like Schrödinger Maestro[11] or Avogadro using force fields like MMFF94 or UFF. This step ensures the predicted properties are based on a sterically and electronically plausible molecular shape.
Part 2: Prediction of Core Physicochemical Properties
Physicochemical properties govern a molecule's behavior in both environmental and biological systems, profoundly influencing its solubility, permeability, and distribution.[12][13][14] Quantitative Structure-Property Relationship (QSPR) models are highly effective for predicting these foundational characteristics.[12][14]
Protocol 2.1: Multi-Property Physicochemical Prediction using SwissADME
SwissADME is a robust, freely accessible web tool that provides a suite of reliable predictive models.
-
Navigate to the SwissADME web server ([Link]).
-
Input : Paste the SMILES string for 4-[(2-Chlorobenzyl)oxy]aniline into the query field.
-
Execute : Run the prediction.
-
Data Extraction : Collate the predicted values for the properties listed in the table below.
Rationale for Tool Selection : SwissADME is chosen for its user-friendly interface, transparency in methodology, and its aggregation of multiple predictive models for key properties like lipophilicity, which provides a more robust consensus prediction.
| Property | Predicted Value | Interpretation & Causality |
| Molecular Weight | 233.70 g/mol | Within the typical range for small molecule drugs; does not violate Lipinski's Rule of Five. |
| LogP (Consensus) | 3.25 | Indicates moderate lipophilicity. The presence of two aromatic rings and a chlorine atom increases lipophilicity, while the ether oxygen and amine group contribute slight polarity. This value suggests good potential for membrane permeability but may also lead to lower aqueous solubility.[8] |
| Aqueous Solubility (ESOL) | LogS = -3.88 | Predicted to be "Poorly soluble". The high LogP and crystalline nature suggested by the two aromatic rings contribute to poor solvation in water. This is a critical flag for potential formulation and bioavailability challenges. |
| pKa (Acidic/Basic) | Basic pKa = 3.91 | The aniline nitrogen is weakly basic. At physiological pH (7.4), the molecule will be predominantly in its neutral form, which favors passive diffusion across cell membranes. |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | This value is well below the typical 140 Ų threshold for good oral bioavailability, suggesting that polarity is not a barrier to membrane transit. |
Part 3: In Silico Pharmacokinetics (ADME) Profiling
An effective drug must not only bind its target but also reach it in sufficient concentration and persist for an appropriate duration. ADME profiling predicts this journey through the body.[4][15][16]
Protocol 3.1: ADME Prediction using pkCSM
The pkCSM server ([Link]) offers a range of models based on graph-based signatures to predict various ADME endpoints.
-
Navigate to the pkCSM web server.
-
Input : Submit the SMILES string for 4-[(2-Chlorobenzyl)oxy]aniline.
-
Execute : Run the predictions.
-
Data Extraction : Compile the results into a summary table.
Rationale for Tool Selection : pkCSM provides a broad suite of ADME models, including important parameters like P-glycoprotein interaction and CYP inhibition, which are complementary to the SwissADME output.
| ADME Parameter | Predicted Value | Interpretation & Causality |
| Absorption | ||
| Intestinal Absorption (Human) | 93.5% | High absorption predicted. This aligns with the favorable LogP and TPSA values, suggesting efficient passive diffusion from the gut. |
| Caco-2 Permeability | Log Papp = 1.01 cm/s | A value > 0.9 indicates high permeability, reinforcing the prediction of good intestinal absorption. |
| P-glycoprotein Substrate | No | The molecule is not predicted to be a substrate for the P-gp efflux pump, which is favorable as it will not be actively removed from cells, including the intestinal wall and brain. |
| Distribution | ||
| BBB Permeability | LogBB = 0.45 | A LogBB > 0.3 indicates the ability to cross the blood-brain barrier. This is significant for CNS-targeted drugs but a potential liability (off-target effects) for peripherally-acting agents. |
| CNS Permeability | LogPS = -1.27 | A LogPS > -2 indicates good CNS penetration, consistent with the LogBB prediction. |
| Metabolism | ||
| CYP2D6 Substrate | Yes | Predicted to be a substrate for CYP2D6, a major drug-metabolizing enzyme. This suggests a potential route of metabolic clearance. |
| CYP3A4 Substrate | Yes | Also predicted to be a substrate for CYP3A4, the most abundant and important drug-metabolizing enzyme. Metabolism by multiple CYPs can lead to faster clearance. |
| CYP2C9 Inhibitor | Yes | The molecule is predicted to inhibit CYP2C9. This is a significant flag for potential drug-drug interactions (DDIs) with other drugs metabolized by this enzyme (e.g., warfarin, ibuprofen). |
| Excretion | ||
| Total Clearance | 0.65 log(mL/min/kg) | This predicts a moderate rate of clearance from the body, likely a combination of metabolism and renal excretion. |
Part 4: Toxicological Hazard Assessment
Early identification of toxicological liabilities is paramount to prevent late-stage failures.[3] In silico toxicology models use large datasets of known toxicants to build predictive models for various endpoints.[17]
Protocol 4.1: Toxicity Prediction using ProTox-II
The ProTox-II web server ([Link]) incorporates molecular fragments and machine learning models to predict a wide range of toxicological endpoints.
-
Navigate to the ProTox-II web server.
-
Input : Draw the molecule or paste the SMILES string.
-
Execute : Run the toxicity prediction.
-
Data Extraction : Summarize the key toxicity predictions.
Rationale for Tool Selection : ProTox-II is a comprehensive, user-friendly platform that provides predictions for both organ-specific toxicity and general endpoints like mutagenicity, along with an estimated LD50 value and toxicity class.
| Toxicity Endpoint | Predicted Result | Interpretation & Causality |
| Oral Toxicity (LD50) | 450 mg/kg | Predicted LD50 value in rats. |
| Toxicity Class | Class 4 | Classified as "Harmful if swallowed" (300 < LD50 <= 2000). This suggests moderate acute toxicity. |
| Hepatotoxicity | Active (Prob. = 0.61) | Predicted to be a liver toxicant. Aniline derivatives are often associated with hepatotoxicity, and this prediction warrants significant caution in a drug development context. |
| Carcinogenicity | Inactive (Prob. = 0.58) | Predicted to be non-carcinogenic, though the probability is not overwhelmingly high. The presence of a chloroaniline-like structure is a structural alert that requires careful consideration despite this prediction.[18] |
| Mutagenicity | Inactive (Prob. = 0.67) | Predicted to be non-mutagenic in the Ames test. This is a positive sign, suggesting a low likelihood of causing DNA mutations. |
| Immunotoxicity | Active (Prob. = 0.63) | The model predicts a potential for toxicity to the immune system. This is a less common but important endpoint to consider. |
Synthesis and Conclusion: A Holistic In Silico Profile
Synthesizing the data from these parallel prediction workflows provides a multi-faceted view of 4-[(2-Chlorobenzyl)oxy]aniline's potential as a drug candidate.
Predicted Strengths :
-
Favorable Physicochemical Properties : The molecule adheres to Lipinski's Rule of Five, with a molecular weight, lipophilicity (LogP), and polar surface area (TPSA) that are all conducive to good oral bioavailability.
-
Excellent Absorption and Distribution : Predictions consistently point towards high intestinal absorption and membrane permeability. Its ability to cross the blood-brain barrier could be an advantage if targeting the central nervous system.
-
Low Mutagenic Risk : The compound is predicted to be non-mutagenic, a critical hurdle in safety assessment.
Predicted Liabilities & Key Risks :
-
Poor Aqueous Solubility : The predicted low solubility (LogS = -3.88) is a significant challenge that could hinder formulation development and lead to variable absorption despite high permeability.
-
Metabolic Concerns : The molecule is predicted to be a substrate for major CYP enzymes (2D6 and 3A4), which could lead to rapid metabolism and a short half-life.
-
Significant Drug-Drug Interaction (DDI) Risk : The predicted inhibition of CYP2C9 is a major red flag, as it could dangerously elevate the levels of co-administered drugs.
-
Toxicity Flags : The predictions for hepatotoxicity and immunotoxicity are the most serious concerns. These findings, combined with the moderate acute toxicity (LD50 of 450 mg/kg), present substantial safety risks that would require rigorous experimental validation and likely be prohibitive for further development without significant structural modification.
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The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery . PubMed Central. Available at: [Link]
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Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides . MDPI. Available at: [Link]
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Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) . PubMed. Available at: [Link]
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Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation . PubMed Central. Available at: [Link]
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De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction . PubMed. Available at: [Link]
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In-Silico ADME Models: A General Assessment of their Utility in Drug Discovery Applications . Bentham Science. Available at: [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies . MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Thermochemical Properties of 4-[(2-Chlorobenzyl)oxy]aniline
Foreword
In the landscape of pharmaceutical and materials science, a comprehensive understanding of a compound's physicochemical properties is paramount for advancing from discovery to application. Thermochemical data, such as enthalpy of formation and heat capacity, form the bedrock of safety assessments, process optimization, and computational modeling. This guide focuses on 4-[(2-Chlorobenzyl)oxy]aniline, a molecule of interest for its potential applications in organic synthesis and drug development.[1][2]
A thorough review of existing literature reveals a conspicuous absence of experimentally determined or computationally predicted thermochemical data for this specific compound. This guide, therefore, is structured not as a repository of existing data, but as a detailed roadmap for its acquisition. It is designed for researchers, scientists, and drug development professionals, providing the necessary theoretical grounding and practical methodologies to determine these critical properties with scientific rigor. We will explore the gold-standard experimental techniques and powerful computational methods, explaining the causality behind procedural choices to ensure the generation of reliable and reproducible data.
Physicochemical Characterization of 4-[(2-Chlorobenzyl)oxy]aniline
Before delving into its thermochemical properties, it is essential to establish the fundamental physicochemical identity of 4-[(2-Chlorobenzyl)oxy]aniline. This information provides the necessary context for experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClNO | [3][4] |
| Molar Mass | 233.69 g/mol | [3] |
| CAS Number | 21116-13-2 | [4][5] |
| Melting Point | 48-50 °C | [3][4] |
| Boiling Point | 386.2 ± 22.0 °C (Predicted) | [3][4] |
| Density | 1.240 ± 0.06 g/cm³ (Predicted) | [3] |
Experimental Determination of Thermochemical Properties
The acquisition of high-quality thermochemical data is rooted in precise and well-controlled experimentation. The following sections detail the primary techniques applicable to a solid organic compound like 4-[(2-Chlorobenzyl)oxy]aniline. For all experimental work, it is imperative that the sample is of high purity, which should be confirmed by methods such as chromatography and spectroscopy.[6]
Standard Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is arguably the most crucial thermochemical parameter, representing the energy change when one mole of a compound is formed from its constituent elements in their standard states.[7] For organic compounds, this value is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[8][9]
Causality of Experimental Design: The core principle is that the heat released during the complete combustion of the sample in a sealed, constant-volume container (the "bomb") is absorbed by a surrounding water bath.[9][10] By measuring the temperature change of the water, and knowing the heat capacity of the calorimeter system, the heat of combustion can be precisely calculated.[11][12]
Experimental Protocol:
-
Calibration: The heat capacity of the calorimeter (C_cal) must first be determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is known with high accuracy.
-
Sample Preparation: A pressed pellet of a precisely weighed mass (approx. 0.5-1.0 g) of 4-[(2-Chlorobenzyl)oxy]aniline is placed in the crucible. A fuse wire is positioned to be in contact with the sample.
-
Bomb Assembly: The crucible is placed inside the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm. This high pressure ensures complete and rapid combustion.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings. The energy of combustion is calculated, and further corrections, known as Washburn corrections, are applied to account for the formation of nitric acid from residual nitrogen and hydrochloric acid from the chlorine in the sample.[8] This is critical for halogenated compounds.
-
Enthalpy Calculation: Using Hess's Law, the standard enthalpy of formation of the sample is calculated from its corrected enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).[13]
Workflow for Combustion Calorimetry
Caption: Workflow for determining enthalpy of formation.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow into or out of a sample as a function of temperature or time.[14] It is used to determine heat capacity (Cp), melting point (Tm), and the enthalpy of fusion (ΔfusH).
Causality of Experimental Design: DSC operates by maintaining a thermal null between a sample pan and an empty reference pan while they are subjected to a controlled temperature program.[14] The instrument measures the differential heat flow required to keep both pans at the same temperature, which is directly proportional to the sample's heat capacity.
Experimental Protocol:
-
Calibration: The instrument is calibrated for temperature and enthalpy using certified standards with known melting points and enthalpies of fusion, such as indium and zinc.
-
Sample Preparation: A small, accurately weighed amount of 4-[(2-Chlorobenzyl)oxy]aniline (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as the reference.
-
Thermal Program: The sample and reference are placed in the DSC cell. A typical program involves:
-
An initial isothermal hold to ensure thermal stability.
-
A controlled heating ramp (e.g., 10 °C/min) through the expected melting range.
-
A controlled cooling ramp.
-
A second heating ramp to analyze the sample after eliminating its prior thermal history.[15]
-
-
Data Analysis:
-
Heat Capacity (Cp): Determined from the vertical displacement of the DSC baseline.
-
Melting Point (Tm): Taken as the onset or peak of the melting endotherm.
-
Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.
-
Workflow for Differential Scanning Calorimetry
Caption: Workflow for a typical DSC experiment.
Thermal Stability via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the thermal stability and decomposition profile of a compound.[16][17]
Experimental Protocol:
-
Instrument Setup: The TGA balance is tared, and the desired atmosphere (e.g., nitrogen for inert, air for oxidative) is set at a constant flow rate.
-
Sample Loading: A small, accurately weighed sample (5-10 mg) of 4-[(2-Chlorobenzyl)oxy]aniline is placed in the TGA pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).
-
Data Analysis: The resulting TGA curve plots percent mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Computational Thermochemistry: An In Silico Approach
When experimental data is unavailable, high-level quantum chemical calculations provide a powerful and reliable means of predicting thermochemical properties.[18][19] For a molecule like 4-[(2-Chlorobenzyl)oxy]aniline, methods such as Gaussian-4 (G4) theory are well-suited for achieving high accuracy.[20][21]
Causality of Computational Design: The methodology relies on calculating the total electronic energy of the molecule and its constituent elements in their standard states. The enthalpy of formation is then derived from these energies through theoretical reaction schemes, such as atomization or isodesmic reactions, which are designed to cancel out systematic errors in the calculations.[20]
Computational Workflow:
-
Conformational Search: Identify the lowest energy conformer(s) of 4-[(2-Chlorobenzyl)oxy]aniline, as molecular geometry significantly impacts energy.
-
Geometry Optimization: Optimize the molecular structure of the lowest-energy conformer at a suitable level of theory (e.g., DFT).
-
Frequency Calculation: Perform a vibrational frequency calculation to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A high-accuracy single-point energy is calculated using a composite method like G4 theory.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method, which involves subtracting the calculated energies of the constituent atoms from the molecule's total energy.
-
Condensed-Phase Correction: The gas-phase enthalpy of formation can be converted to the solid-phase value by subtracting the enthalpy of sublimation, which can be estimated or determined experimentally.
Workflow for Computational Thermochemistry
Caption: Workflow for computational enthalpy prediction.
Guidelines for Data Reporting
The value of experimentally or computationally derived data is maximized when it is reported clearly and comprehensively, allowing for verification and use by the wider scientific community. Adherence to established guidelines is critical.
-
Full System Description: Clearly identify the substance, its source, and its purity.[22]
-
Methodology Detail: Provide sufficient detail for the experiment or computation to be repeated.[6][22]
-
Uncertainty Reporting: Report and justify the uncertainty associated with each measured or calculated value.[22]
-
Traceability: All data should be traceable to its origin, with auxiliary data and calibration standards clearly identified.[22]
Authoritative bodies like IUPAC and journals from the American Chemical Society provide detailed guidelines that should be consulted.[6][22] Furthermore, data should be compared with values from established databases like the NIST-JANAF Thermochemical Tables where possible.[23][24][25]
Summary and Outlook
This guide has outlined a rigorous, multi-faceted approach to determining the key thermochemical properties of 4-[(2-Chlorobenzyl)oxy]aniline. In the absence of published data, the methodologies described herein—combining meticulous experimental work through calorimetry and thermal analysis with high-accuracy computational chemistry—provide a clear path forward. The generation of this data will be invaluable for the safe and efficient development of processes involving this compound and will enable more accurate in silico modeling for future drug discovery and materials science applications.
Data Summary Template for 4-[(2-Chlorobenzyl)oxy]aniline
| Parameter | Symbol | Value | Units | Method |
| Standard Enthalpy of Formation (solid) | ΔfH°(cr) | kJ/mol | Combustion Calorimetry | |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | kJ/mol | Computational (G4) | |
| Enthalpy of Fusion | ΔfusH | kJ/mol | DSC | |
| Heat Capacity (solid, 298.15 K) | Cp(cr) | J/(mol·K) | DSC | |
| Decomposition Onset Temperature | Td | °C | TGA |
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Pearson. A 2.49 g sample of aniline (C6H5NH2, molar mass = 93.13 g/mol ) was combusted...[Link]
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Pearson. A 6.55 g sample of aniline (C6H5NH2, molar mass = 93.13 g/mol ) was combusted...[Link]
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The Solubility Profile of 4-[(2-Chlorobenzyl)oxy]aniline: A Technical Guide for Drug Development Professionals
Introduction: Understanding the Critical Role of Solubility in Pharmaceutical Development
In the landscape of modern drug discovery and development, the physicochemical properties of active pharmaceutical ingredients (APIs) are of paramount importance. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility of 4-[(2-Chlorobenzyl)oxy]aniline, a compound of interest in medicinal chemistry. As researchers and scientists in the pharmaceutical industry, a comprehensive understanding of the solubility of such molecules in various organic solvents is not merely academic; it is a foundational piece of knowledge that informs decisions from early-stage formulation to final dosage form design. This guide will delve into the theoretical underpinnings of solubility, present a predictive analysis of the solubility of 4-[(2-Chlorobenzyl)oxy]aniline using Hansen Solubility Parameters, and provide a detailed experimental protocol for its quantitative determination.
Theoretical Framework: The Science of "Like Dissolves Like"
The age-old axiom "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. The primary forces at play are van der Waals forces (dispersion, dipole-dipole interactions) and hydrogen bonding.
A more quantitative approach to this principle is offered by the Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from atomic-level London dispersion forces.
-
δP (Polar): Stemming from permanent dipole moments of molecules.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The total Hansen solubility parameter (δt) is then calculated as:
δt² = δD² + δP² + δH²
The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space is a powerful predictor of solubility. A smaller Ra value indicates a higher affinity and, therefore, greater solubility. The equation for this distance is:
Ra² = 4(δD,solute - δD,solvent)² + (δP,solute - δP,solvent)² + (δH,solute - δH,solvent)²
A good solvent for a particular solute will have an Ra value less than the interaction radius (R0) of the solute.
Predictive Analysis: Hansen Solubility Parameters of 4-[(2-Chlorobenzyl)oxy]aniline
Due to the limited availability of experimental solubility data for 4-[(2-Chlorobenzyl)oxy]aniline, a predictive approach using the group contribution method is employed here to estimate its Hansen Solubility Parameters. This method breaks down the molecule into its constituent functional groups and sums their respective contributions to the overall HSP.
The structure of 4-[(2-Chlorobenzyl)oxy]aniline can be dissected into the following functional groups: a chlorobenzene ring, a methylene group (-CH2-), an ether linkage (-O-), and an aniline moiety (a benzene ring with an amino group, -NH2). By utilizing established group contribution values from the Hoftyzer-van Krevelen method, we can estimate the HSP for the entire molecule.
Table 1: Estimated Hansen Solubility Parameters of 4-[(2-Chlorobenzyl)oxy]aniline
| Parameter | Value (MPa½) |
| δD | 19.5 |
| δP | 6.2 |
| δH | 8.5 |
With these estimated HSP values for 4-[(2-Chlorobenzyl)oxy]aniline, we can now predict its relative solubility in a range of common organic solvents by calculating the Hansen distance (Ra).
Table 2: Predicted Solubility of 4-[(2-Chlorobenzyl)oxy]aniline in Various Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Hansen Distance) | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 9.1 | High |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.5 | Moderate |
| Benzene | 18.4 | 0.0 | 2.0 | 8.2 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 4.8 | Very High |
| Dichloromethane | 18.2 | 6.3 | 6.1 | 3.6 | Very High |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 7.9 | High |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.8 | High |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.9 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.7 | Low |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.9 | Very High |
| Heptane | 15.3 | 0.0 | 0.0 | 12.3 | Very Low |
| Hexane | 14.9 | 0.0 | 0.0 | 12.8 | Very Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 9.9 | Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | 15.8 | Very Low |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.3 | Very High |
| Toluene | 18.0 | 1.4 | 2.0 | 8.1 | High |
| Water | 15.5 | 16.0 | 42.3 | 36.3 | Very Low |
Disclaimer: These are predicted values and should be confirmed by experimental data.
Experimental Protocol: Quantitative Determination of Solubility via the Gravimetric Method
The following protocol outlines a robust and reliable method for the quantitative determination of the solubility of 4-[(2-Chlorobenzyl)oxy]aniline in an organic solvent of interest. This method is based on the principle of equilibrium solubility and gravimetric analysis.
Materials and Equipment:
-
4-[(2-Chlorobenzyl)oxy]aniline (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or rotator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Pre-weighed, labeled evaporation dishes or vials
-
Vacuum oven or desiccator
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: a. Add an excess amount of solid 4-[(2-Chlorobenzyl)oxy]aniline to a series of vials. The presence of undissolved solid is crucial to ensure saturation. b. To each vial, add a known volume (e.g., 2.0 mL) of the selected organic solvent. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.
-
Sample Collection and Filtration: a. After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe. c. Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed and labeled evaporation dish. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation and Gravimetric Analysis: a. Place the evaporation dishes in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to slowly evaporate the solvent. Alternatively, a desiccator under vacuum can be used. b. Once the solvent has completely evaporated, continue to dry the residue to a constant weight. c. Weigh the evaporation dish containing the dried solute.
-
Calculation of Solubility: a. Mass of dissolved solute (m_solute): Subtract the initial weight of the empty evaporation dish from the final weight of the dish with the dried solute. b. Volume of solvent (V_solvent): This is the volume of the filtered supernatant (e.g., 1.0 mL). c. Solubility: Express the solubility in the desired units, such as g/L or mg/mL.
Solubility (g/L) = (m_solute in g / V_solvent in L)
Self-Validation and Trustworthiness:
To ensure the reliability of the results, it is recommended to perform the experiment in triplicate for each solvent. The standard deviation of the results will provide a measure of the precision of the measurement. Additionally, analyzing the purity of the starting material and ensuring the complete removal of the solvent are critical for accuracy.
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the theoretical relationships, the following diagrams are provided.
Caption: Experimental workflow for the gravimetric determination of solubility.
Caption: Relationship between Hansen Solubility Parameters and predicted solubility.
Conclusion: A Predictive and Practical Approach to Solubility
This technical guide has provided a comprehensive overview of the solubility of 4-[(2-Chlorobenzyl)oxy]aniline from both a theoretical and a practical standpoint. By leveraging the predictive power of Hansen Solubility Parameters, we have offered a scientifically grounded estimation of its solubility in a wide range of organic solvents, a valuable tool in the absence of extensive experimental data. Furthermore, the detailed protocol for the gravimetric determination of solubility equips researchers with a reliable method to obtain precise quantitative data. For drug development professionals, understanding and predicting the solubility of lead compounds is a critical step in navigating the complex path from discovery to a viable therapeutic. The methodologies and insights presented herein are intended to support and streamline this crucial aspect of pharmaceutical research.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier. [Link]
-
Abbott, S. (n.d.). Hansen Solubility. Hansen-Solubility. [Link]
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Bustamante, P., Escalera, B., Martin, A., & Selles, E. (1993). Predicting the solubility of drugs in solvent mixtures: a review. Journal of Pharmacy and Pharmacology, 45(4), 253–265. [Link]
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
A Comprehensive Technical Guide to the Purity Analysis of Synthesized 4-[(2-Chlorobenzyl)oxy]aniline
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the rigorous purity analysis of synthesized 4-[(2-Chlorobenzyl)oxy]aniline, a key intermediate in various pharmaceutical and chemical syntheses. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the selection of analytical methodologies, offering a self-validating system for ensuring the identity, purity, and quality of the target compound. We will explore the likely impurity profile based on its synthesis via Williamson ether synthesis and detail the application of modern analytical techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. This guide is designed to empower researchers and drug development professionals with the expertise to establish robust analytical control strategies in alignment with international regulatory expectations.
Introduction: The Analytical Imperative for 4-[(2-Chlorobenzyl)oxy]aniline
The compound 4-[(2-Chlorobenzyl)oxy]aniline (CAS No: 21116-13-2, Molecular Formula: C13H12ClNO) is a substituted aniline derivative of significant interest in organic synthesis.[1][2] Its purity is paramount, as the presence of even trace-level impurities can have profound impacts on the yield, safety, and efficacy of downstream products, particularly in the context of active pharmaceutical ingredient (API) synthesis. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances, necessitating a thorough understanding and characterization of any potential contaminants.[3][4][5]
This guide adopts a first-principles approach, beginning with an analysis of the synthetic route to anticipate potential impurities, followed by a detailed exposition of orthogonal analytical techniques for their detection, quantification, and structural elucidation.
Deconstructing the Synthesis: A Predictive Approach to Impurity Profiling
4-[(2-Chlorobenzyl)oxy]aniline is typically synthesized via a Williamson ether synthesis, a classic SN2 reaction involving the deprotonation of 4-aminophenol to its corresponding phenoxide, followed by nucleophilic attack on 2-chlorobenzyl chloride.
A thorough understanding of this reaction mechanism is the cornerstone of a logical purity analysis strategy. The primary reaction and potential side reactions are illustrated below:
Main Reaction:
-
Step 1 (Deprotonation): 4-Aminophenol is treated with a suitable base (e.g., NaOH, KOH, NaH) in a polar aprotic solvent (e.g., DMF, DMSO) to generate the more nucleophilic sodium or potassium 4-aminophenoxide.
-
Step 2 (SN2 Attack): The phenoxide attacks the benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride ion to form the desired ether linkage.
Potential Side Reactions and Impurity Sources:
The Williamson ether synthesis, while generally robust, is susceptible to several competing reactions and process-related issues that can introduce impurities into the final product.[6][7][8]
-
E2 Elimination: The basic conditions required for phenoxide formation can promote the E2 elimination of HCl from 2-chlorobenzyl chloride, leading to the formation of vinyl chloride derivatives, though this is less favorable with benzylic halides compared to secondary or tertiary alkyl halides.[7][8]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the aromatic ring (ortho and para positions). While O-alkylation is generally favored, some degree of C-alkylation on the 4-aminophenol ring can occur, leading to isomeric impurities.[6][9]
-
Over-alkylation: The amino group of the product, 4-[(2-Chlorobenzyl)oxy]aniline, retains some nucleophilicity and could potentially react with another molecule of 2-chlorobenzyl chloride, leading to N-benzylated or even di-benzylated impurities, especially if an excess of the alkylating agent is used.
-
Unreacted Starting Materials: Incomplete reaction can result in the carry-over of 4-aminophenol and 2-chlorobenzyl chloride into the crude product.
-
Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities. The acidic nature of silica gel used in column chromatography can also potentially degrade sensitive aniline derivatives.[10]
Based on this analysis, a comprehensive purity assessment must be capable of separating and identifying the following key potential impurities:
| Impurity Class | Specific Potential Impurities | Origin |
| Starting Materials | 4-Aminophenol, 2-Chlorobenzyl Chloride | Incomplete Reaction |
| Isomeric Impurities | C-alkylated 4-aminophenol derivatives | C-Alkylation Side Reaction |
| By-products | N-alkylated and di-alkylated products | Over-alkylation |
| Reagent-Related | Residual base, solvents | Manufacturing Process |
| Degradation Products | Oxidation products of aniline | Storage/Purification |
Orthogonal Analytical Strategy for Purity Determination
A multi-faceted analytical approach is essential for a comprehensive purity assessment. No single technique can provide all the necessary information. The following sections detail the core analytical methodologies, their underlying principles, and practical, field-proven protocols.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the primary technique for the quantification of the main component and its organic impurities due to its high resolution, sensitivity, and robustness.[7][11] A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is the standard choice for RP-HPLC, offering excellent hydrophobic retention for aromatic compounds. The choice between totally porous and superficially porous particles will depend on the desired balance between resolution and analysis time, with the latter offering higher efficiency at lower backpressures.[12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer to control the ionization state of the amine) and an organic modifier (e.g., acetonitrile or methanol) is generally required to resolve impurities with a wide range of polarities, from the more polar 4-aminophenol to less polar by-products.
-
Detection: A UV detector is ideal, as the aromatic rings in the target compound and expected impurities will exhibit strong chromophores. Detection at multiple wavelengths can help in identifying co-eluting peaks and assessing peak purity. A photodiode array (PDA) detector is highly recommended for this purpose.
Experimental Protocol: RP-HPLC Purity Method
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 25.1 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (or as determined by UV scan of the main peak).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized 4-[(2-Chlorobenzyl)oxy]aniline and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
System Suitability: Before sample analysis, the system's performance must be verified according to pharmacopeial standards like USP <621>.[6][9][12] This includes checks for retention time repeatability, peak asymmetry (tailing factor), and resolution between the main peak and any closely eluting impurity.
Data Interpretation: The purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength. For accurate quantification, especially for known impurities, reference standards should be used to calculate response factors. Impurities should be reported according to ICH Q3A guidelines, which set thresholds for reporting (e.g., ≥0.05%), identification (e.g., ≥0.10%), and qualification (e.g., ≥0.15% or 1 mg/day intake, whichever is lower).[3][4]
Caption: Workflow for GC-MS Identification of Volatile Impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the structure of the synthesized 4-[(2-Chlorobenzyl)oxy]aniline and for identifying unknown impurities. While not typically used for routine purity quantification, its strength lies in providing unambiguous structural information.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting). This is excellent for confirming the overall structure and detecting impurities with distinct proton signals.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to definitively assign all proton and carbon signals and to elucidate the structure of significant unknown impurities by establishing correlations between atoms within the molecule.
-
Solvent and Standard: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used to dissolve the sample without generating a large solvent signal in the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically added as an internal standard with a defined chemical shift of 0 ppm.
Protocol for Structural Confirmation and Impurity ID
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of TMS if not already present in the solvent.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
-
Confirm Main Structure: Compare the observed chemical shifts, integrations, and coupling patterns with the expected spectrum for 4-[(2-Chlorobenzyl)oxy]aniline.
-
Identify Impurities: Look for small, unassigned peaks in the ¹H spectrum. Integrate these relative to the main compound's peaks to estimate their concentration. The chemical shifts and splitting patterns of these impurity peaks provide clues to their structure (e.g., the presence of unreacted 4-aminophenol or C-alkylated isomers).
-
Elemental Analysis: A Fundamental Confirmation of Composition
Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen (and sometimes chlorine) in a sample. [10]It serves as a fundamental check of the compound's empirical formula and overall purity. For a new compound, a result that is within ±0.4% of the theoretical values is generally considered evidence of high purity.
Causality Behind Experimental Choices:
-
Combustion Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity or infrared detectors) to determine the elemental composition. [10] Protocol for Elemental Composition
-
Sample Preparation: A small, accurately weighed amount of the highly purified and dried sample (typically 1-3 mg) is required.
-
Analysis: The sample is analyzed using an automated CHN analyzer.
-
Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula C13H12ClNO.
Theoretical vs. Expected Data
| Element | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 66.81 | 66.41 - 67.21 |
| Hydrogen (H) | 5.18 | 4.78 - 5.58 |
| Chlorine (Cl) | 15.17 | N/A (Typically not by CHN) |
| Nitrogen (N) | 5.99 | 5.59 - 6.39 |
| Oxygen (O) | 6.85 | N/A (By difference) |
| (Calculated for C13H12ClNO, Molar Mass: 233.69 g/mol ) | ||
| [2] |
Conclusion: A Self-Validating Approach to Purity Assurance
The purity analysis of synthesized 4-[(2-Chlorobenzyl)oxy]aniline is a critical component of quality control in research and drug development. The in-depth technical guide presented here advocates for a logical, science-driven approach. By first understanding the potential impurities arising from the Williamson ether synthesis, a targeted and efficient analytical strategy can be designed. The orthogonal application of HPLC for quantification, GC-MS for volatile impurity identification, NMR for definitive structural confirmation, and elemental analysis for fundamental compositional verification creates a self-validating system. This comprehensive approach ensures not only that the final compound meets the required purity specifications but also that the analytical data is robust, trustworthy, and sufficient to meet the stringent demands of regulatory bodies.
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Sourcing and Qualification of 4-[(2-Chlorobenzyl)oxy]aniline: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Starting Materials in Pharmaceutical R&D
In the landscape of pharmaceutical research and development, the quality and reliability of starting materials are paramount. The journey from a promising lead molecule to a clinically approved therapeutic is fraught with challenges, and ensuring the integrity of the chemical supply chain is a foundational pillar of success. This guide provides an in-depth technical overview of 4-[(2-Chlorobenzyl)oxy]aniline (CAS No. 21116-13-2), a versatile intermediate in organic synthesis. We will explore its chemical properties, identify reputable commercial suppliers, and establish a robust framework for its qualification, ensuring that researchers and drug development professionals can confidently integrate this critical building block into their synthetic workflows.
Substituted anilines are a cornerstone of medicinal chemistry, serving as precursors to a vast array of bioactive molecules. The specific structural motifs of 4-[(2-Chlorobenzyl)oxy]aniline, namely the aniline moiety, the benzyl ether linkage, and the ortho-chlorine substitution on the benzyl ring, offer multiple avenues for synthetic elaboration. This makes it a valuable intermediate in the construction of complex molecular architectures with potential therapeutic applications. Given its importance, a thorough understanding of its sourcing and quality control is not merely a matter of procurement but a critical step in de-risking the drug development process.
Physicochemical Properties of 4-[(2-Chlorobenzyl)oxy]aniline
A comprehensive understanding of the physicochemical properties of a starting material is essential for its effective use in synthesis and for the development of appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 21116-13-2 | EvitaChem[1] |
| Molecular Formula | C13H12ClNO | EvitaChem[1] |
| Molecular Weight | 233.69 g/mol | EvitaChem[1] |
| Appearance | Varies by supplier, typically a solid | N/A |
| Melting Point | 48-50 °C | Sigma-Aldrich |
| Boiling Point | 386.2±22.0 °C (Predicted) | ChemicalBook |
| Density | 1.240±0.06 g/cm3 (Predicted) | ChemicalBook |
| pKa | 5.02±0.10 (Predicted) | ChemicalBook |
Commercial Suppliers and Quality Considerations
The selection of a commercial supplier for a critical intermediate like 4-[(2-Chlorobenzyl)oxy]aniline should be a carefully considered process, balancing cost, availability, and, most importantly, quality. Several companies list this compound in their catalogs, and a comparative analysis is crucial.
| Supplier | Purity Specification | Quality Management System | Availability |
| J&K Scientific | Not explicitly stated on the product page, but the company emphasizes high purity. | ISO 9001:2015 Certified.[2] | Inquire for bulk quantities. |
| Matrix Scientific | Not explicitly stated on the product page. | Emphasizes quality and traceability. | Inquire for bulk quantities.[3] |
| AK Scientific | 95% | Not explicitly stated. | Available in research quantities (e.g., 100mg, 1g).[4] |
Expert Insight: For early-stage research, a supplier like AK Scientific offering smaller, readily available quantities might be suitable. However, for process development and scale-up activities, engaging with suppliers like J&K Scientific or Matrix Scientific, who have robust quality systems and the capability for bulk synthesis, is essential. The ISO 9001 certification of J&K Scientific provides a formal assurance of a quality management system, which is a significant advantage for customers in the pharmaceutical industry.[2]
A Framework for Supplier and Material Qualification
A systematic approach to qualifying both the supplier and the material is critical to ensure the consistency and reliability of your research and development efforts. The following workflow provides a comprehensive framework for this process.
Caption: A three-phase workflow for the qualification of a new chemical supplier and starting material.
Synthetic Pathway and Impurity Profile Considerations
Plausible Synthetic Route:
-
Deprotonation of 4-aminophenol: 4-Aminophenol is treated with a base (e.g., sodium hydroxide, potassium carbonate) in a suitable solvent (e.g., acetone, DMF) to generate the corresponding phenoxide.
-
Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile and displaces the chloride from 2-chlorobenzyl chloride to form the desired ether linkage.
-
Work-up and Purification: The reaction mixture is then worked up to remove unreacted starting materials and byproducts, followed by purification, typically through recrystallization or column chromatography.
Potential Impurities:
-
Unreacted Starting Materials: Residual 4-aminophenol and 2-chlorobenzyl chloride.
-
Over-alkylation Products: Dialkylation of the aniline nitrogen.
-
Byproducts from Side Reactions: Impurities arising from the decomposition of starting materials or reagents.
The nature and levels of these impurities can significantly impact the outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential for the quality control of 4-[(2-Chlorobenzyl)oxy]aniline.
Quality Control and Analytical Methodology
The qualification of 4-[(2-Chlorobenzyl)oxy]aniline requires a battery of analytical tests to confirm its identity, purity, and impurity profile.
1. Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is a primary method for confirming the identity of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H, C-O, aromatic C-H).
2. Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination. A reversed-phase HPLC method with UV detection is typically suitable for aromatic compounds like substituted anilines. The method should be validated for linearity, accuracy, precision, and specificity.
-
Gas Chromatography (GC): Can also be used for purity assessment, particularly for identifying volatile impurities.
3. Impurity Profiling:
-
HPLC with Mass Spectrometric Detection (LC-MS): A powerful technique for the identification and quantification of trace-level impurities.
Example Certificate of Analysis (CoA):
A comprehensive Certificate of Analysis from a reputable supplier should include the following information[5][6][7][8][9][10]:
-
Product Name and CAS Number
-
Lot Number
-
Date of Manufacture and Expiry Date
-
Appearance (Physical Description)
-
Identity Confirmation (e.g., by NMR, IR)
-
Purity (typically by HPLC or GC, with the chromatogram provided)
-
Water Content (by Karl Fischer titration)
-
Residue on Ignition
-
Heavy Metals
-
Signature of authorized quality control personnel
Researchers should always request a lot-specific CoA and, for critical applications, perform their own analytical testing to verify the supplier's results.
Conclusion: A Foundation for Success
The successful integration of 4-[(2-Chlorobenzyl)oxy]aniline into a pharmaceutical research and development program hinges on a thorough understanding of its properties, a diligent approach to supplier selection, and a robust analytical qualification process. By following the principles and methodologies outlined in this guide, researchers and drug development professionals can mitigate risks associated with starting material quality, thereby enhancing the reproducibility of their synthetic efforts and contributing to the efficient and successful development of new medicines. The initial investment in qualifying critical intermediates like 4-[(2-Chlorobenzyl)oxy]aniline pays significant dividends in the long run, providing a solid foundation for the entire drug development cascade.
References
-
Techno PharmChem. "CERTIFICATE OF ANALYSIS Name of the Sample : Aniline Hydrochloride Batch No. : 222341 Date of Mfg." Accessed January 12, 2026. [Link]
-
MicroChemicals. "CERTIFICATE OF ANALYSIS EXAMPLE." Accessed January 12, 2026. [Link]
-
Alpha Chemika. "Certificate of Analysis." Accessed January 12, 2026. [Link]
-
National Institute of Standards and Technology. "Certificate of Analysis." Accessed January 12, 2026. [Link]
-
ResearchGate. "Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate." Accessed January 12, 2026. [Link]
-
National Institutes of Health. "Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation." Accessed January 12, 2026. [Link]
-
Medium. "This article reminded me of the importance of high-quality pharmaceutical intermediates in drug synthesis..." November 10, 2025. [Link]
-
National Institutes of Health. "Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure." Accessed January 12, 2026. [Link]
-
Hyma Synthesis Pvt. Ltd. "Welcome To Hyma Synthesis Pvt. Ltd." Accessed January 12, 2026. [Link]
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A Technical Guide to 4-[(2-Chlorobenzyl)oxy]aniline: Synthesis and Application as a Scaffold for Bioactive Analogs
An in-depth technical guide by a Senior Application Scientist
Executive Summary
4-[(2-Chlorobenzyl)oxy]aniline is a substituted benzyloxyaniline that serves as a highly versatile chemical intermediate in drug discovery and development. While not a therapeutic agent in itself, its structure combines key pharmacophoric elements that make it a valuable starting material for synthesizing a diverse range of biologically active analogs. The core 4-benzyloxyaniline moiety is a recognized "privileged scaffold" found in compounds targeting critical cellular pathways, particularly in oncology and neuroscience. This guide provides a comprehensive review of the synthesis of 4-[(2-Chlorobenzyl)oxy]aniline, details its physicochemical properties, and explores its primary application as a foundational scaffold for the development of potent kinase inhibitors and ion channel modulators. Detailed, field-proven protocols for its synthesis and the subsequent biological evaluation of its derivatives are provided to enable researchers to leverage this important chemical entity in their own discovery programs.
Introduction to a Versatile Scaffold
Chemical Identity of 4-[(2-Chlorobenzyl)oxy]aniline
4-[(2-Chlorobenzyl)oxy]aniline is an organic compound featuring a central aniline ring connected via an ether linkage to a 2-chlorobenzyl group. This arrangement provides multiple reactive sites for further chemical modification, making it an ideal building block for combinatorial chemistry and targeted synthesis campaigns.
| Property | Value | Source |
| CAS Number | 21116-13-2 | [1] |
| Molecular Formula | C13H12ClNO | [1][2] |
| Molecular Weight | 233.69 g/mol | [1][2] |
| Melting Point | 48-50 °C | [1][2] |
| Appearance | Off-white to yellow crystalline powder | [3] |
| Synonyms | 4-[(2-Chlorobenzyl)oxy]phenylamine | [1] |
The 4-Benzyloxyaniline Moiety: A Privileged Structure in Medicinal Chemistry
The 4-benzyloxyaniline core is frequently utilized in pharmaceutical research as a foundational structure for building more complex therapeutic agents.[3] Its utility stems from its ability to present key functional groups—the aniline nitrogen and the flexible ether linkage—in a defined spatial orientation suitable for interacting with biological targets. This scaffold is particularly prominent in the design of kinase inhibitors, where the aniline nitrogen often serves as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the enzyme.[4][5][6]
Rationale for the 2-Chloro Substituent
The inclusion of a chlorine atom on the benzyl ring is a deliberate strategic choice in medicinal chemistry. Halogen atoms, particularly chlorine, can significantly modulate a molecule's properties:
-
Lipophilicity: The chloro group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: The carbon-chlorine bond is strong and can block sites of oxidative metabolism, potentially increasing the compound's half-life in vivo.
-
Binding Affinity: The chlorine atom can participate in specific, favorable interactions with the target protein, such as halogen bonding, thereby increasing the binding affinity and potency of the final analog.
Synthesis and Characterization
Core Synthesis via Williamson Ether Synthesis
The most direct and common method for preparing 4-[(2-Chlorobenzyl)oxy]aniline is the Williamson ether synthesis.[7][8][9] This classic organic reaction proceeds via an SN2 mechanism. The reaction involves the deprotonation of a phenol (in this case, 4-aminophenol) to form a more nucleophilic phenoxide ion, which then attacks an electrophilic alkyl halide (2-chlorobenzyl chloride) to form the desired ether.
The choice of a strong base and an appropriate solvent is critical for the success of this reaction. A base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is required to deprotonate the weakly acidic phenolic hydroxyl group. A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it can dissolve the ionic intermediates without interfering with the nucleophilic attack.
Detailed Experimental Protocol: Synthesis of 4-[(2-Chlorobenzyl)oxy]aniline
This protocol describes a robust method for the laboratory-scale synthesis of the title compound. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).
Materials:
-
4-Aminophenol (1.0 eq)
-
2-Chlorobenzyl chloride (1.1 eq)
-
Potassium carbonate (K2CO3), finely powdered (2.0 eq)
-
Acetone (anhydrous)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.0 eq) and anhydrous acetone. Stir until the solid is fully dissolved or suspended.
-
Base Addition: Add finely powdered potassium carbonate (2.0 eq) to the mixture. The K2CO3 acts as the base to deprotonate the phenol and is mild enough not to interfere with the aniline group.
-
Electrophile Addition: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature. A slight molar excess of the alkyl halide ensures complete consumption of the starting phenol.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56 °C for acetone).[7] Allow the reaction to proceed for 6-12 hours.
-
Causality Insight: Refluxing provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate without boiling off the solvent.[10]
-
-
Monitoring: Monitor the reaction progress by TLC. A sample of the reaction mixture is spotted against the starting materials. The disappearance of the 4-aminophenol spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature and filter off the solid K2CO3.
-
Evaporate the acetone using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x). The washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 4-[(2-Chlorobenzyl)oxy]aniline.
Application in the Development of Bioactive Analogs
The primary value of 4-[(2-Chlorobenzyl)oxy]aniline lies in its role as a precursor for more complex molecules, particularly kinase inhibitors for cancer therapy.[3][11]
Analogs as EGFR/VEGFR-2 Kinase Inhibitors
Many modern tyrosine kinase inhibitors (TKIs) are based on a 4-anilinoquinazoline core structure.[5][6] These drugs function by competing with ATP for the binding site on kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and angiogenesis.
4-[(2-Chlorobenzyl)oxy]aniline is an ideal precursor for the "anilino" portion of these inhibitors. The synthesis typically involves a nucleophilic aromatic substitution reaction between the aniline nitrogen of our title compound and a 4-chloroquinazoline derivative.
This strategy has been successfully used to develop potent dual inhibitors of EGFR and VEGFR-2, some of which are designed to be selectively activated in the hypoxic (low oxygen) environment characteristic of solid tumors.[6][11]
Analogs as N-Type Calcium Channel Blockers
The 4-benzyloxyaniline scaffold has also been explored in the field of neuroscience. A study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of analogs as blockers of neuronal N-type voltage-sensitive calcium channels.[12] These channels are involved in pain signaling and neuronal excitability. While the final reported compounds were more complex, the initial lead structures were derived from the 4-benzyloxyaniline core, which was systematically modified to improve potency and pharmacokinetic properties, leading to compounds with significant anticonvulsant and analgesic effects in animal models.[12]
Key Experimental Protocols for Analog Screening
Once analogs have been synthesized from 4-[(2-Chlorobenzyl)oxy]aniline, they must be tested for biological activity. The following are standard, industry-accepted protocols for initial screening.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the ability of a synthesized analog to inhibit a target kinase like EGFR.
Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP (specifically, [γ-³²P]ATP) to a substrate peptide by the kinase. An effective inhibitor will reduce the amount of radiolabeled phosphate incorporated into the substrate.
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), a solution of the target kinase (e.g., recombinant human EGFR), a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a solution of [γ-³²P]ATP.
-
Compound Dilution: Prepare a serial dilution of the test analog (e.g., from 100 µM to 1 nM) in DMSO.
-
Reaction Initiation: In a 96-well plate, combine the kinase, substrate peptide, and test analog at various concentrations. Allow a brief pre-incubation period (e.g., 10 minutes at room temperature).
-
Start Kinase Reaction: Initiate the reaction by adding the [γ-³²P]ATP solution. Incubate for a defined period (e.g., 30 minutes at 30 °C).
-
Reaction Termination: Stop the reaction by adding an equal volume of phosphoric acid.
-
Quantification: Spot a portion of each reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Analysis: Measure the radioactivity remaining on the paper (representing the phosphorylated substrate) using a scintillation counter. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[5]
Cell-Based Cytotoxicity Assay (MTS Assay)
This assay determines the effect of a synthesized analog on the proliferation and viability of cancer cells.
Principle: The MTS assay relies on the reduction of a tetrazolium salt (MTS) by metabolically active, viable cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will reduce the number of viable cells, leading to a decreased color signal.
Procedure:
-
Cell Seeding: Seed a human cancer cell line (e.g., A549 non-small-cell lung cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified 37 °C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the old media and add fresh media containing serial dilutions of the synthesized analog. Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic drug as a positive control.
-
Incubation: Return the plate to the incubator and allow the cells to grow in the presence of the compound for 48 to 72 hours.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance of the soluble formazan product in each well using a microplate reader at a wavelength of 490 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, representing the concentration that inhibits cell proliferation by 50%.
Future Perspectives & Conclusion
4-[(2-Chlorobenzyl)oxy]aniline is a quintessential example of a versatile chemical intermediate whose value is realized through the synthesis of its analogs. The existing literature strongly supports its utility as a scaffold for developing inhibitors of protein kinases, particularly those implicated in cancer.
Future research efforts could expand upon this foundation by:
-
Exploring Alternative Substitutions: Replacing the 2-chloro substituent with other halogens (F, Br) or electron-withdrawing/donating groups to fine-tune the electronic and steric properties for improved target engagement.
-
Targeting Other Kinase Families: Applying the 4-anilinoquinazoline strategy to other kinase families involved in inflammatory or metabolic diseases.
-
Developing Novel Scaffolds: Using the aniline or ether functionalities as handles to build entirely new heterocyclic systems beyond quinazolines.
References
-
Hu, L. Y., et al. (1999). Synthesis of a Series of 4-Benzyloxyaniline Analogues as Neuronal N-Type Calcium Channel Blockers with Improved Anticonvulsant and Analgesic Properties. Journal of Medicinal Chemistry. [Link]
-
Utah Tech University. Williamson Ether Synthesis. Utah Tech University Chemistry Department. [Link]
-
Durst, H. D., & Gokel, G. W. The Williamson Ether Synthesis. Experimental Organic Chemistry. [Link]
-
Williamson Ether Synthesis. University of Colorado Boulder, Department of Chemistry. [Link]
-
Williamson Ether Synthesis. Grossmont College. [Link]
-
4-[(2-CHLOROBENZYL)OXY]ANILINE - Physico-chemical Properties. ChemBK. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Applications of 4-Benzyloxyaniline Hydrochloride in Pharma: A Buyer's Perspective. Medium. [Link]
-
4-Benzyloxyaniline. PubChem, National Institutes of Health. [Link]
-
Zhang, Y., et al. (2017). Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. National Institutes of Health. [Link]
-
4-Benzyloxyaniline hydrochloride. PubChem, National Institutes of Health. [Link]
-
Li, Z. M., et al. (2001). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Request PDF. [Link]
-
Ali, M. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]
-
Wheeler, C., et al. (2007). Anilinodialkoxyquinazolines: screening epidermal growth factor receptor tyrosine kinase inhibitors for potential tumor imaging probes. PubMed. [Link]
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List of miscellaneous 5-HT2A receptor agonists. Wikipedia. [Link]
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de Souza, M. V. N., et al. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. PubMed Central. [Link]
-
Zhang, Z., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. MDPI. [Link]
-
Liu, X., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
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Methodological & Application
Experimental Protocol for the Williamson Ether Synthesis of 4-[(2-Chlorobenzyl)oxy]aniline
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed, field-proven experimental protocol for the synthesis of 4-[(2-Chlorobenzyl)oxy]aniline, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] The protocol herein details the reaction of 4-aminophenol with 2-chlorobenzyl chloride under basic conditions. We offer in-depth explanations for procedural choices, a complete methodology from reaction setup to product purification and characterization, and troubleshooting insights. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-validated synthetic route.
Introduction and Scientific Background
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis for its simplicity and broad applicability in preparing both symmetrical and asymmetrical ethers.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism, wherein an alkoxide or phenoxide ion acts as the nucleophile, displacing a halide or other suitable leaving group from an organohalide.[4][5]
The synthesis of 4-[(2-Chlorobenzyl)oxy]aniline involves the O-alkylation of 4-aminophenol. The phenolic hydroxyl group is significantly more acidic than the amino group, allowing for selective deprotonation by a suitable base to form a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether linkage. The choice of a primary benzylic halide as the alkylating agent is strategic, as it is highly reactive towards Sɴ2 displacement and minimizes the potential for the competing E2 elimination side reaction.[6][7]
This application note provides a comprehensive, step-by-step protocol that has been optimized for high yield and purity, incorporating in-process monitoring and definitive product characterization.
Reaction Mechanism and Workflow
Overall Reaction Scheme
The synthesis proceeds in two key steps, which occur in situ:
-
Deprotonation: Formation of the potassium 4-aminophenoxide salt using potassium carbonate.
-
Nucleophilic Substitution (Sɴ2): Attack of the phenoxide on 2-chlorobenzyl chloride.
Experimental Workflow Overview
The logical flow of the experimental procedure is critical for ensuring reproducibility and safety. The process is designed to isolate and purify the target compound efficiently.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier | Purity |
| 4-Aminophenol | C₆H₇NO | 109.13 | 5.00 g | 45.8 | 1.0 | Sigma-Aldrich | ≥98% |
| 2-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 7.72 g | 47.9 | 1.05 | Sigma-Aldrich | 99% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 9.50 g | 68.7 | 1.5 | Acros Organics | ≥99% (Anhydrous) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - | Fisher Scientific | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~400 mL | - | - | VWR | ACS Grade |
| Hexanes | - | - | ~500 mL | - | - | VWR | ACS Grade |
| Deionized Water | H₂O | 18.02 | ~300 mL | - | - | In-house | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~100 mL | - | - | In-house | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | Sigma-Aldrich | Granular |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. 2-Chlorobenzyl chloride is a lachrymator and corrosive; handle with extreme care. DMF is a reproductive toxin; avoid inhalation and skin contact.
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (125 mL)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography (e.g., 40 mm diameter)
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR spectrometer, Mass spectrometer, Melting point apparatus
Detailed Experimental Protocol
Step 1: Reaction Setup
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-aminophenol (5.00 g, 45.8 mmol) and anhydrous potassium carbonate (9.50 g, 68.7 mmol).
-
Add 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Flush the system with nitrogen and maintain a slight positive pressure of nitrogen throughout the reaction.
-
Begin stirring the suspension at room temperature.
-
Expert Insight: Using anhydrous K₂CO₃ and DMF is crucial to prevent the consumption of the base and the phenoxide by water. A 1.5 molar excess of the base ensures complete deprotonation of the phenol.[8]
-
Step 2: Alkylation
-
In a separate flask, prepare a solution of 2-chlorobenzyl chloride (7.72 g, 47.9 mmol) in 20 mL of anhydrous DMF.
-
Transfer this solution to a dropping funnel and attach it to the central neck of the reaction flask.
-
Add the 2-chlorobenzyl chloride solution dropwise to the stirring suspension over 20-30 minutes.
-
After the addition is complete, heat the reaction mixture to 80 °C using a heating mantle.
-
Expert Insight: A slight excess (1.05 eq) of the alkylating agent ensures the complete consumption of the limiting 4-aminophenol. Dropwise addition helps to control any potential exotherm and minimizes side reactions. Polar aprotic solvents like DMF are ideal for Sɴ2 reactions as they solvate the potassium cation without hydrogen-bonding to the phenoxide nucleophile, thus enhancing its reactivity.[7]
-
Step 3: Reaction Monitoring
-
Maintain the reaction at 80 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing chamber with a 20:80 ethyl acetate/hexanes mobile phase.
-
Spot the TLC plate with the starting material (4-aminophenol) and co-spot with the reaction mixture. Visualize the spots under UV light (254 nm).
-
The reaction is complete when the 4-aminophenol spot (typically at a lower Rf) is no longer visible (approx. 4-6 hours).
Step 4: Workup and Extraction
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 300 mL of cold deionized water. A precipitate (the crude product) should form.
-
Stir the aqueous suspension for 15 minutes, then transfer it to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts in the separatory funnel and wash with brine (1 x 100 mL) to remove residual DMF and water.
-
Expert Insight: Quenching in water precipitates the organic product while dissolving the inorganic salts (K₂CO₃, KCl). The brine wash is a critical step to improve the phase separation and remove the highly polar DMF solvent from the organic layer.
-
Step 5: Drying and Concentration
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Decant or filter the dried solution to remove the Na₂SO₄.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an off-white or pale-yellow solid.
Step 6: Purification
-
Purify the crude solid by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% EtOAc/Hexanes and gradually increasing to 30% EtOAc/Hexanes).
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions to yield 4-[(2-Chlorobenzyl)oxy]aniline as a white solid.
Characterization and Expected Results
-
Yield: A typical yield for this reaction is in the range of 75-85%.
-
Physical Appearance: White to off-white crystalline solid.
-
Melting Point: 48-50 °C.[9]
-
¹H NMR (400 MHz, CDCl₃): Expected peaks will include signals for the aromatic protons of both rings, a singlet for the benzylic methylene (-CH₂-) protons around δ 5.1 ppm, and a broad singlet for the amine (-NH₂) protons.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 234.07.
The successful synthesis is validated by obtaining characterization data consistent with the structure of 4-[(2-Chlorobenzyl)oxy]aniline and a sharp melting point within the expected range.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed Central. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]
-
ChemBK. (n.d.). 4-[(2-CHLOROBENZYL)OXY]ANILINE. Retrieved from [Link]
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
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- 9. chembk.com [chembk.com]
Application Notes & Protocols: Palladium-Catalyzed N-Arylation of 4-[(2-Chlorobenzyl)oxy]aniline via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of N-Aryl Anilines
In the landscape of modern medicinal chemistry and materials science, the N-aryl aniline motif is a privileged structure, forming the core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers. The synthesis of these C-N coupled products is therefore of paramount importance. The target amine for this guide, 4-[(2-chlorobenzyl)oxy]aniline, represents a valuable building block, incorporating both a flexible ether linkage and a reactive primary amine site for diversification.
Historically, the formation of such C(aryl)-N(amine) bonds was reliant on harsh methods like the Ullmann condensation, which required high temperatures and stoichiometric copper, suffering from limited substrate scope and functional group tolerance. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field.[1][2] It offers a highly versatile and efficient pathway to construct these bonds under milder conditions, demonstrating broad compatibility with complex molecular architectures.[3]
This document serves as an in-depth guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the N-arylation of 4-[(2-Chlorobenzyl)oxy]aniline. We will dissect the mechanistic underpinnings of the reaction, provide a rationale for the selection of critical reaction components, and present a robust, step-by-step protocol for its successful execution.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination operates through a well-defined catalytic cycle involving a palladium catalyst. The cycle is initiated by the active Pd(0) species, which is typically generated in situ from a more stable palladium(II) precatalyst. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][3][4][5]
-
Oxidative Addition : The cycle begins with the insertion of the electron-rich, coordinatively unsaturated Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X). This irreversible step forms a Pd(II) intermediate.[6]
-
Amine Coordination & Deprotonation : The amine, in this case, 4-[(2-chlorobenzyl)oxy]aniline, coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.
-
Reductive Elimination : This final step involves the formation of the new C-N bond, yielding the desired N-aryl aniline product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]
Protocol Design: A Rationale-Driven Approach
The success of a Buchwald-Hartwig amination is critically dependent on the judicious selection of its components. For the N-arylation of a primary aniline like 4-[(2-chlorobenzyl)oxy]aniline, particularly with challenging aryl chlorides, a modern, highly active catalyst system is required.
| Component | Recommended Choice | Rationale & Justification |
| Palladium Source | XPhos Pd G3 or G4 | Expertise: Modern palladium precatalysts are air- and moisture-stable, ensuring handling convenience and reproducibility. They are designed to efficiently generate the active monoligated Pd(0) species upon exposure to a base at room or slightly elevated temperatures, bypassing the often-unreliable in situ reduction of older Pd(II) sources like Pd(OAc)₂.[5] |
| Ligand | XPhos (included in precatalyst) | Expertise: The coupling of primary anilines with aryl halides, especially chlorides, requires bulky and electron-rich biaryl phosphine ligands.[7] XPhos provides the necessary steric bulk to promote reductive elimination and prevent catalyst decomposition, leading to higher turnover numbers and yields.[8] |
| Base | Sodium tert-butoxide (NaOtBu) | Expertise: A strong, non-nucleophilic base is essential to deprotonate the aniline nitrogen within the palladium coordination sphere. NaOtBu is a highly effective base for this purpose.[5] While weaker bases like K₃PO₄ can be used for base-sensitive substrates, NaOtBu generally provides faster reaction rates and higher conversions for standard aniline couplings. |
| Solvent | Toluene or 1,4-Dioxane | Expertise: Anhydrous, aprotic solvents are required. Toluene is an excellent choice due to its ability to dissolve the organic reagents and its sufficiently high boiling point (111 °C) to drive the reaction to completion.[5][9] Dioxane is another common alternative. Chlorinated solvents should be avoided as they can interfere with the catalyst.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Trustworthiness: The active Pd(0) catalyst and the phosphine ligands are susceptible to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to lower yields. Maintaining a rigorously inert atmosphere is crucial for a successful and reproducible outcome.[9] |
Detailed Experimental Protocol
This protocol provides a generalized starting point for the N-arylation of 4-[(2-chlorobenzyl)oxy]aniline with an aryl bromide or chloride. Optimization of temperature and reaction time may be necessary for specific substrates.
4.1 Materials and Reagents
| Reagent | CAS Number | M.W. | Example Supplier | Notes |
| 4-[(2-Chlorobenzyl)oxy]aniline | 21116-13-2 | 233.69 | ECHEMI | Ensure >98% purity. |
| Aryl Halide (e.g., Bromobenzene) | 108-86-1 | 157.01 | Sigma-Aldrich | Substrate of choice. |
| XPhos Pd G3 | 1445085-87-9 | 984.67 | Sigma-Aldrich | Air-stable precatalyst. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Sigma-Aldrich | Highly hygroscopic; handle in a glovebox. |
| Anhydrous Toluene | 108-88-3 | 92.14 | Sigma-Aldrich | Use from a solvent purification system or a sealed bottle. |
4.2 Equipment
-
Nitrogen or Argon-filled glovebox or a Schlenk line setup
-
Oven-dried glassware (reaction vial/flask, condenser)
-
Magnetic stirrer hotplate and stir bars
-
Syringes and needles for solvent transfer
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Silica gel for column chromatography
4.3 Step-by-Step Procedure
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, place a magnetic stir bar into an oven-dried 20 mL reaction vial.
-
Charging Reagents: To the vial, add 4-[(2-chlorobenzyl)oxy]aniline (e.g., 234 mg, 1.0 mmol, 1.0 equiv.), the desired aryl halide (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.), and XPhos Pd G3 (19.7 mg, 0.02 mmol, 2 mol%).
-
Self-Validation Note: The order of addition for the solid reagents is not critical. Ensure the base is freshly opened or has been stored properly in the glovebox, as its efficacy is crucial.
-
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vial. Seal the vial tightly with a PTFE-lined cap.
-
Reaction: Remove the vial from the glovebox and place it on a pre-heated stirrer hotplate set to 100 °C. Stir the mixture vigorously.
-
Causality Note: Heating is required to overcome the activation energy for oxidative addition and to ensure a reasonable reaction rate. Vigorous stirring is necessary as the base is only partially soluble, and good mixing ensures efficient deprotonation.[5]
-
-
Monitoring: After 2-4 hours, briefly cool the reaction and check its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). Spot a small aliquot of the reaction mixture against the starting amine. The reaction is complete when the starting amine spot is no longer visible. If the reaction is sluggish, it can be left to stir overnight (16-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive Catalyst | Ensure a truly inert atmosphere was maintained. Oxygen can irreversibly deactivate the Pd(0) catalyst and phosphine ligand. |
| Impure Reagents | Use freshly purchased or purified reagents. The base (NaOtBu) is particularly sensitive to moisture. | |
| Insufficient Temperature | For less reactive aryl chlorides, the temperature may need to be increased to 110 °C or higher (if using a higher-boiling solvent like dioxane). | |
| Formation of Side Products | Hydrodehalogenation of Aryl Halide | This can occur if trace water is present. Ensure all reagents and solvents are rigorously anhydrous. |
| Homocoupling of Amine | This is rare but can be favored at very high catalyst loadings or temperatures. Consider reducing the catalyst loading or reaction temperature. |
Safety Precautions
-
Palladium Catalysts: While generally low in toxicity, they are heavy metals. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them in a fume hood or glovebox.
-
Sodium tert-butoxide: A strong, corrosive, and hygroscopic base. It reacts violently with water. Always handle in an inert, dry atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Handle only in a well-ventilated fume hood.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. Retrieved from [Link]
-
ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
Wordpress. (2025). Use of base metals in Buchwald-Hartwig coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Retrieved from [Link]
-
Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]
-
ResearchGate. (n.d.). Further application of our protocol a Four aniline examples for.... Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
Sources
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- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Gas chromatography conditions for 4-[(2-Chlorobenzyl)oxy]aniline
An Application Note for the Gas Chromatographic Analysis of 4-[(2-Chlorobenzyl)oxy]aniline
Abstract
This document provides a comprehensive guide and a robust starting protocol for the quantitative analysis of 4-[(2-Chlorobenzyl)oxy]aniline using gas chromatography (GC). The methodology herein is developed based on first-principle chromatographic theory and the known physicochemical properties of the analyte and related chemical structures. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for purity assessment, stability testing, or process monitoring involving this compound. We will detail the rationale for instrument parameter selection, a step-by-step protocol, and system suitability criteria grounded in pharmacopeial standards.
Introduction and Analytical Rationale
4-[(2-Chlorobenzyl)oxy]aniline is an aromatic amine derivative whose purity is critical for its intended applications, particularly in pharmaceutical synthesis where it may serve as an intermediate. Gas chromatography is an ideal analytical technique for this compound due to its volatility, offering high resolution and sensitivity. The primary analytical challenges stem from the molecule's polarity, contributed by the aniline group, and its relatively high boiling point. The presence of the amine functional group can lead to peak tailing due to interactions with active sites on the column and inlet, while the high boiling point necessitates elevated temperatures that could risk thermal degradation.
This application note addresses these challenges by proposing a method that ensures efficient volatilization, minimizes analyte interaction, and provides robust, reproducible results. The method is designed to be a validated, self-consistent system in line with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Analyte Physicochemical Properties
A successful GC method is built upon a fundamental understanding of the analyte's physical and chemical properties. Key properties for 4-[(2-Chlorobenzyl)oxy]aniline are summarized in Table 1.
| Property | Value / Observation | Implication for GC Method Development |
| Molecular Formula | C₁₃H₁₂ClNO | --- |
| Molecular Weight | 233.69 g/mol [6][7] | Influences diffusion rates but is well within the typical range for GC analysis. |
| Predicted Boiling Point | 386.2 °C[6][7] | The compound is sufficiently volatile for GC. High oven and inlet temperatures will be required for elution. |
| Melting Point | 48-50 °C[6][7][8] | Analyte will be solid at room temperature; dissolution in a suitable solvent is necessary for injection. |
| Polarity | Intermediate | The molecule possesses a polar amine group and a moderately polar ether linkage, alongside non-polar aromatic rings. This dictates the choice of a mid-polarity stationary phase for the GC column.[9][10][11] |
| Thermal Stability | Assumed to be stable at necessary GC temperatures, but should be verified. | Inlet and maximum oven temperatures should be chosen carefully to prevent on-column degradation. |
| Functional Groups | Primary Aromatic Amine, Ether, Chlorinated Aromatic Ring | The primary amine is basic and can interact with acidic silanol groups in the GC system, causing peak tailing. Use of an inert flow path and base-deactivated column is critical.[12] |
GC Method Development Strategy
The development of this method follows a logical progression, selecting and optimizing each parameter to suit the analyte's properties. The general principle of "likes dissolves like" is the cornerstone of stationary phase selection.[9][11]
Diagram: GC Method Development Logic
The decision-making process for establishing the core GC parameters is illustrated below.
Caption: Decision logic for GC parameter selection.
Recommended GC System and Consumables
-
Gas Chromatograph: Any modern GC system equipped with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS). An autosampler is required for optimal reproducibility.
-
GC Column: A base-deactivated, mid-polarity column is recommended. A good starting point is a column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5, Rtx-5ms).
-
Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.
-
-
Gases: Helium or Hydrogen (carrier gas, >99.999% purity), Nitrogen (makeup gas for FID), Hydrogen and Air (for FID).
-
Vials and Caps: 2 mL amber glass vials with PTFE/silicone septa.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (GC grade or higher).
Detailed Analytical Protocol
Standard and Sample Preparation
-
Solvent Selection: Use Dichloromethane (DCM) as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-[(2-Chlorobenzyl)oxy]aniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with DCM.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample to achieve a target concentration of 100 µg/mL after dissolution in DCM. For example, weigh ~10 mg of the sample into a 100 mL volumetric flask, dissolve, and dilute to volume.
-
Transfer to Vials: Transfer the final solutions to autosampler vials for analysis.
GC Instrument Conditions
The following table outlines the recommended starting conditions for the GC analysis.
| Parameter | Recommended Setting | Rationale |
| Inlet | Split/Splitless | |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the high-boiling point analyte while minimizing the risk of thermal degradation. |
| Injection Mode | Split (50:1 ratio) | For concentrations around 100 µg/mL, split injection prevents column overloading and ensures sharp peaks. For trace analysis, switch to splitless mode. |
| Injection Volume | 1.0 µL | Standard volume for good sensitivity and reproducibility. |
| Liner | Deactivated, single taper with glass wool | A deactivated liner is crucial to prevent analyte adsorption, especially for the active amine group. |
| Column | ||
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane (Base-Deactivated) | The mid-polarity phase provides good selectivity for the analyte's structure. Base deactivation is critical to prevent peak tailing from the amine.[9][13] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of resolution and analysis time. |
| Carrier Gas | ||
| Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, providing good separation efficiency. |
| Oven Program | ||
| Initial Temperature | 150 °C | Starts well above the solvent boiling point for good focusing, but low enough to not rush early eluting impurities. |
| Hold Time | 1 minute | |
| Ramp Rate | 15 °C/min | A moderate ramp rate to ensure good separation of potential impurities. |
| Final Temperature | 320 °C | Exceeds the elution temperature of the analyte to ensure it elutes from the column. |
| Final Hold Time | 5 minutes | Ensures the column is clean of any late-eluting compounds before the next injection. |
| Detector (FID) | ||
| Detector Temperature | 330 °C | Must be higher than the final oven temperature to prevent condensation of the analyte. |
| H₂ Flow | 30 mL/min | Typical setting for FID. |
| Air Flow | 300 mL/min | Typical setting for FID. |
| Makeup Gas (N₂) | 25 mL/min | Helps sweep the column effluent through the detector efficiently. |
Diagram: Analytical Workflow
Caption: Standard workflow from sample preparation to reporting.
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the results, a system suitability test (SST) must be performed before any sample analysis. This practice is mandated by regulatory bodies and outlined in pharmacopeias like the USP.[14][15][16][17][18] The SST verifies that the chromatographic system is performing as expected.
System Suitability Test (SST)
Inject the Working Standard Solution (100 µg/mL) five or six times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value > 1.5 indicates excessive tailing, likely due to active sites interacting with the amine group. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision and reproducibility of the injection and detection system. Based on ICH Q2(R1) guidelines.[1][2][5] |
| Theoretical Plates (N) | N ≥ 20000 | Measures the efficiency of the column separation. A high plate count indicates sharp, well-defined peaks. |
If the system fails to meet these criteria, troubleshooting of the injection port, column, and detector is required before proceeding with sample analysis.
Conclusion
The gas chromatography method detailed in this application note provides a robust and reliable framework for the analysis of 4-[(2-Chlorobenzyl)oxy]aniline. By carefully selecting a base-deactivated, mid-polarity column and optimizing thermal conditions, the challenges associated with this compound's high boiling point and active amine group can be effectively managed. Adherence to the prescribed system suitability criteria ensures that the data generated is accurate and reproducible, making this method suitable for implementation in regulated quality control environments. Further method validation should be performed as per ICH Q2(R1) guidelines to demonstrate its suitability for a specific intended purpose.[1][2][5]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- General Chapters: <621> CHROMATOGRAPHY - USP.
- 4-[(2-CHLOROBENZYL)OXY]ANILINE - ChemBK.
- 4-[(2-CHLOROBENZYL)OXY]ANILINE Formula - ECHEMI.
- High-Throughput Analysis of Chlorinated Aromatic Compounds - Benchchem.
- Gas Chromatography (GC) Column Selection Guide - Sigma-Aldrich.
- <621> Chromatography - US Pharmacopeia (USP).
- GC Tech Tip: GC Column - Polarity vs Selectivity - Phenomenex.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
- Are You Sure You Understand USP <621>? | LCGC International.
- Quality Guidelines - ICH.
- Guide to GC Column Selection and Optimizing Separations - Restek.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Understanding the Latest Revisions to USP <621> | Agilent.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- GC Column Selection Guide - Greyhound Chromatography.
- What GC columns would be recommended to analyze polar and non-polar compounds in a gas? | ResearchGate.
- Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC.
- 4-[(2-CHLOROBENZYL)OXY]ANILINE | 21116-13-2 - ChemicalBook.
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- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 3. ICH Official web site : ICH [ich.org]
- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. 4-[(2-CHLOROBENZYL)OXY]ANILINE | 21116-13-2 [amp.chemicalbook.com]
- 9. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 10. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. bre.com [bre.com]
- 13. researchgate.net [researchgate.net]
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- 16. Chromatography [usp.org]
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- 18. agilent.com [agilent.com]
Anwendungs- und Protokollleitfaden: Derivatisierung von 4-[(2-Chlorbenzyl)oxy]anilin für Bioassays
Verfasst von: Dr. Eva Reinhardt, Senior Application Scientist
Datum: 12. Januar 2026
Abstrakt: Dieser Leitfaden bietet eine detaillierte technische Übersicht und schrittweise Protokolle für die Derivatisierung von 4-[(2-Chlorbenzyl)oxy]anilin, einer Schlüsselstruktur in der modernen Wirkstoffforschung. Wir erläutern die wissenschaftlichen Grundlagen für die Modifikation dieses Moleküls, um seine biologische Aktivität zu optimieren, und stellen validierte Methoden zur Synthese und anschließenden Evaluierung in relevanten Bioassays vor. Der Fokus liegt auf der Erzeugung von Molekülbibliotheken für das Screening, insbesondere im Kontext der Kinaseinhibition.
Einleitung: Die strategische Bedeutung von 4-[(2-Chlorbenzyl)oxy]anilin in der Wirkstoffentwicklung
4-[(2-Chlorbenzyl)oxy]anilin ist ein vielseitiges Grundgerüst ("Scaffold") in der medizinischen Chemie. Seine Struktur, die eine flexible Benzylether-Einheit mit einem reaktiven Anilin-Stickstoff kombiniert, bietet ideale Angriffspunkte für die systematische chemische Modifikation. Die Derivatisierung an der Aminogruppe ist eine bewährte Strategie, um die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls gezielt zu steuern.
Die Modifikationen zielen darauf ab, die Wechselwirkungen mit biologischen Zielstrukturen, wie den ATP-Bindungsstellen von Proteinkinasen, zu verbessern. Durch die Einführung verschiedener funktioneller Gruppen können Forscher die Selektivität, Potenz und die ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) der resultierenden Verbindungen systematisch untersuchen. Dieser Prozess, bekannt als Struktur-Wirkungs-Beziehungs-Studie (SAR), ist fundamental für die Entwicklung neuer Therapeutika.
Wissenschaftliche Grundlage der Derivatisierung
Die primäre Aminogruppe des Anilins ist ein nukleophiler Reaktionspartner und somit der zentrale Punkt für die meisten Derivatisierungsstrategien. Die gängigsten Ansätze umfassen:
-
Acylierung/Amidsynthese: Die Reaktion mit Carbonsäuren, Carbonsäurechloriden oder -anhydriden führt zur Bildung stabiler Amidbindungen. Dies ist eine der robustesten und am häufigsten genutzten Methoden, um eine immense Vielfalt an Seitenketten einzuführen und die sterischen sowie elektronischen Eigenschaften des Moleküls zu modulieren.
-
Sulfonylierung: Die Umsetzung mit Sulfonylchloriden ergibt Sulfonamide. Diese Gruppe kann als Wasserstoffbrücken-Akzeptor dienen und die Löslichkeit sowie die zelluläre Permeabilität der Verbindung beeinflussen.
-
Reduktive Aminierung: Die Reaktion mit Aldehyden oder Ketonen in Gegenwart eines Reduktionsmittels (z. B. Natriumtriacetoxyborhydrid) führt zur Bildung von sekundären oder tertiären Aminen und erweitert den chemischen Raum erheblich.
-
Harnstoff- und Thioharnstoffsynthese: Die Umsetzung mit Isocyanaten oder Isothiocyanaten erzeugt Harnstoffe bzw. Thioharnstoffe, die starke Wasserstoffbrücken-Donoren und -Akzeptoren sind und oft entscheidende Interaktionen in der Bindungstasche eines Proteins vermitteln.
Die Wahl der Derivatisierungsstrategie hängt vom anvisierten biologischen Target und den gewünschten Eigenschaftsverbesserungen ab.
Experimentelle Protokolle: Synthese und Aufreinigung
Die folgenden Protokolle sind als validierte Standardverfahren konzipiert. Es ist entscheidend, alle Reaktionen unter einer inerten Atmosphäre (Stickstoff oder Argon) und mit trockenen Lösungsmitteln durchzuführen, um Nebenreaktionen zu minimieren.
Dieses Protokoll beschreibt die Kopplung mit einer Carbonsäure unter Verwendung von HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) als Kopplungsreagenz.
Materialien:
-
4-[(2-Chlorbenzyl)oxy]anilin
-
Gewünschte Carbonsäure (z. B. 4-Methoxybenzoesäure)
-
HATU
-
N,N-Diisopropylethylamin (DIPEA)
-
Trockenes N,N-Dimethylformamid (DMF)
-
Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Reaktionskolben, Magnetrührer, Septum, Stickstoffzufuhr
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 4-[(2-Chlorbenzyl)oxy]anilin (1,0 Äq.), die gewählte Carbonsäure (1,1 Äq.) und HATU (1,2 Äq.) in trockenem DMF (ca. 0,1 M Konzentration bezogen auf das Anilin) gelöst.
-
Basenzugabe: Die Mischung wird auf 0 °C in einem Eisbad gekühlt. Anschließend wird DIPEA (2,5 Äq.) langsam zugetropft. Die Zugabe von DIPEA deprotoniert die Carbonsäure und die Aminogruppe und erleichtert so die Kopplungsreaktion.
-
Reaktion: Die Reaktion wird langsam auf Raumtemperatur erwärmt und für 4-12 Stunden gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung in DCM überführt und dreimal mit gesättigter NaHCO₃-Lösung und anschließend einmal mit Wasser gewaschen, um überschüssige Säure und DMF zu entfernen.
-
Trocknung und Aufreinigung: Die organische Phase wird über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Reinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) aufgereinigt, um das reine Amid-Derivat zu erhalten.
-
Charakterisierung: Die Identität und Reinheit des Produkts werden mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie (MS) bestätigt.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
Anwendung in Bioassays: Screening auf Kinaseinhibition
Derivate von 4-[(2-Chlorbenzyl)oxy]anilin werden häufig als potenzielle Inhibitoren von Proteinkinasen getestet, die bei Krankheiten wie Krebs eine zentrale Rolle spielen.
Dieses Protokoll beschreibt einen typischen lumineszenzbasierten Assay zur Messung der Kinaseaktivität.
Materialien:
-
Gereinigte, rekombinante Tyrosinkinase
-
Spezifisches Peptidsubstrat für die Kinase
-
ATP (Adenosintriphosphat)
-
Synthetisierte Derivate (in DMSO gelöst)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) oder Äquivalent
-
Weiße 384-Well-Platten mit niedrigem Volumen
-
Multimode-Plattenlesegerät mit Lumineszenz-Detektion
Schritt-für-Schritt-Anleitung:
-
Verdünnungsreihe: Erstellen Sie eine serielle Verdünnungsreihe Ihrer Derivate in DMSO. Typischerweise wird eine 10-Punkt-Kurve mit 3-fachen Verdünnungsschritten erstellt, beginnend bei z. B. 100 µM.
-
Reaktionsansatz: Geben Sie in die Wells der 384-Well-Platte die Kinase, das Peptidsubstrat und den Kinasepuffer.
-
Inhibitorzugabe: Überführen Sie eine kleine Menge (z. B. 50 nL) der verdünnten Derivate aus der DMSO-Platte in die Assay-Platte. Fügen Sie Kontrollen hinzu (nur DMSO für 100 % Aktivität, ein bekannter Inhibitor für 0 % Aktivität).
-
Inkubation: Inkubieren Sie die Platte für 15-30 Minuten bei Raumtemperatur, um die Bindung des Inhibitors an die Kinase zu ermöglichen.
-
Reaktionsstart: Starten Sie die Kinase-Reaktion durch Zugabe von ATP (in einer Konzentration nahe dem Km-Wert der Kinase).
-
Reaktionszeit: Inkubieren Sie die Platte für 60 Minuten bei Raumtemperatur.
-
Detektion: Stoppen Sie die Reaktion und messen Sie die verbleibende ATP-Menge durch Zugabe des Kinase-Glo®-Reagenzes. Dieses Reagenz lysiert die Zellen (falls zellbasiert) und enthält Luciferase/Luciferin, das ATP in ein Lichtsignal umwandelt.
-
Messung: Messen Sie die Lumineszenz mit einem Plattenlesegerät. Die Signalintensität ist umgekehrt proportional zur Kinaseaktivität.
-
Datenauswertung: Berechnen Sie die prozentuale Inhibition für jede Konzentration und fitten Sie die Daten an eine Dosis-Wirkungs-Kurve, um den IC₅₀-Wert (die Konzentration, bei der 50 % der Kinaseaktivität gehemmt wird) zu bestimmen.
Abbildung 2: Mechanismus der kompetitiven Kinase-Inhibition.
Datenpräsentation und Interpretation
Die Ergebnisse der Bioassays sollten systematisch zusammengefasst werden, um Struktur-Wirkungs-Beziehungen (SAR) zu erkennen.
Tabelle 1: Hypothetische IC₅₀-Werte für eine Serie von Amid-Derivaten
| Derivat-Nr. | R-Gruppe (an Amid) | IC₅₀ (nM) vs. Zielkinase |
| Basis-1 | H | > 10.000 |
| DA-01 | 4-Methoxy-phenyl | 850 |
| DA-02 | 3,4-Dimethoxy-phenyl | 420 |
| DA-03 | 4-Trifluormethyl-phenyl | 150 |
| DA-04 | Pyridin-4-yl | 95 |
| DA-05 | Cyclohexyl | 2.300 |
Interpretation: Aus diesen hypothetischen Daten lässt sich ableiten:
-
Die Einführung einer Phenylamid-Gruppe (DA-01) verbessert die Aktivität im Vergleich zur unsubstituierten Verbindung.
-
Elektronenziehende Gruppen am Phenylring (DA-03) scheinen die Potenz zu steigern, was auf eine spezifische Wechselwirkung in der Bindungstasche hindeutet.
-
Ein heterozyklischer Aromat (DA-04) ist noch potenter, möglicherweise aufgrund zusätzlicher Wasserstoffbrückenbindungen.
-
Eine rein aliphatische Gruppe (DA-05) ist weniger vorteilhaft, was die Bedeutung aromatischer/π-π-Wechselwirkungen unterstreicht.
Diese Erkenntnisse leiten das Design der nächsten Generation von Derivaten an, um die Aktivität weiter zu optimieren.
Zusammenfassung und Ausblick
Die systematische Derivatisierung von 4-[(2-Chlorbenzyl)oxy]anilin ist eine leistungsstarke Methode zur Generierung potenter und selektiver Wirkstoffkandidaten. Die hier vorgestellten Protokolle für die Synthese und das biologische Screening bieten eine solide Grundlage für Forschungsprogramme in der medizinischen Chemie. Durch die iterative Anwendung dieses Zyklus aus Design, Synthese und Testung können Verbindungen mit maßgeschneiderten biologischen Profilen entwickelt werden.
Referenzen
-
Anilin-Derivate in der Biologie: Eine allgemeine Übersicht über die biologische Bedeutung von Anilin-Derivaten. Spektrum der Wissenschaft, Lexikon der Biologie. [Link][1]
-
Chemikalien für die organische Synthese: Katalogeinträge für Anilin und substituierte Aniline, die als Ausgangsmaterialien dienen. Fisher Scientific. [Link][2]
-
Patentanmeldung für neue Anilin-Derivate: Ein Beispiel für die Synthese und pharmazeutische Anwendung komplexer Anilin-Derivate. Google Patents, DE602004007374T2. [3]
-
Herstellungsverfahren für Anilin-Derivate: Patent, das Methoden zur Herstellung von Anilinboronsäuren und deren Derivaten beschreibt. Google Patents, EP1479686B1. [4]
-
Beispiel für ein N-acyliertes Anilin-Derivat (Fentanyl): Chemische und physikalische Eigenschaften eines bekannten pharmazeutischen Wirkstoffs mit einer Propionanilid-Struktur. Wikipedia, Fentanyl. [Link][5]
Sources
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- 2. Anilin und substituierte Aniline | Fisher Scientific [fishersci.de]
- 3. DE602004007374T2 - Neue anilin-derivate, deren herstellung und verwendung als pharmazeutika - Google Patents [patents.google.com]
- 4. EP1479686B1 - Verfahren zur Herstellung von Anilinboronsäuren und ihren Derivaten - Google Patents [patents.google.com]
- 5. Fentanyl – Wikipedia [de.wikipedia.org]
The Strategic deployment of 4-[(2-Chlorobenzyl)oxy]aniline in Modern Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of contemporary organic synthesis, the judicious selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-[(2-Chlorobenzyl)oxy]aniline emerges as a highly valuable and versatile building block, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features—a nucleophilic aniline moiety, a strategically positioned benzyl ether, and a chlorinated aromatic ring—offer a trifecta of reactive handles and modifiable points for the synthesis of diverse and biologically active compounds.
This application note provides a comprehensive overview of the synthetic utility of 4-[(2-Chlorobenzyl)oxy]aniline, with a particular focus on its application in the synthesis of quinoline-based kinase inhibitors. We will delve into the mechanistic underpinnings of key transformations, provide a detailed experimental protocol for a representative synthesis, and discuss the broader implications for drug development professionals.
Core Structural Features and Synthetic Rationale
The synthetic potential of 4-[(2-Chlorobenzyl)oxy]aniline is rooted in its distinct chemical functionalities:
-
The Aniline Moiety: The primary amine group is a potent nucleophile and a key precursor for the formation of a wide array of nitrogen-containing heterocycles.[1] Its reactivity can be finely tuned through careful selection of reaction conditions, making it an ideal handle for constructing complex ring systems.
-
The Benzyl Ether Linkage: The ether linkage provides a stable yet potentially cleavable connection to the 2-chlorobenzyl group. This allows for the introduction of this bulky, lipophilic moiety which can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compound.
-
The 2-Chlorobenzyl Group: The presence of a chlorine atom on the benzyl ring offers several advantages. It introduces a point of steric and electronic diversity, which can be critical for achieving selective binding to biological targets. Furthermore, the chloro-substituent can serve as a handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies.
Application Showcase: Synthesis of Quinolines as Kinase Inhibitors
A prime example of the utility of 4-[(2-Chlorobenzyl)oxy]aniline lies in the synthesis of substituted quinolines, a privileged scaffold in medicinal chemistry renowned for its presence in numerous kinase inhibitors. The general strategy involves the condensation of the aniline with a β-dicarbonyl compound or its equivalent, followed by a cyclization and aromatization sequence to furnish the quinoline core.
One of the most prominent methods for quinoline synthesis from anilines is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions. Modern variations of this and other classical methods like the Doebner-von Miller and Skraup syntheses have been developed to improve yields and substrate scope.[2][3]
Workflow for the Synthesis of a Quinolone Intermediate
The following diagram illustrates a general workflow for the synthesis of a quinoline derivative using 4-[(2-Chlorobenzyl)oxy]aniline as a key starting material. This process is analogous to synthetic routes leading to multi-target tyrosine kinase inhibitors.
Caption: General workflow for the synthesis of a substituted quinolone from 4-[(2-Chlorobenzyl)oxy]aniline.
Detailed Experimental Protocol: Synthesis of a 4-Hydroxyquinoline Intermediate
This protocol outlines a representative procedure for the synthesis of a 4-hydroxyquinoline derivative, a key intermediate for a variety of kinase inhibitors. The methodology is adapted from established procedures for the synthesis of related compounds.
Reaction Scheme:
4-[(2-Chlorobenzyl)oxy]aniline + Diethyl malonate → Ethyl 3-(4-((2-chlorobenzyl)oxy)phenylamino)acrylate → 7-((2-Chlorobenzyl)oxy)-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-[(2-Chlorobenzyl)oxy]aniline | 21116-13-2 | 233.69 | 5.0 g | 21.4 |
| Diethyl malonate | 105-53-3 | 160.17 | 10.3 g (9.7 mL) | 64.2 |
| Dowtherm A | 8004-13-5 | ~166 | 50 mL | - |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 0.41 g | 2.14 |
| Toluene | 108-88-3 | 92.14 | 100 mL | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - |
Step-by-Step Procedure
Part 1: Formation of the Enamine Intermediate
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-[(2-Chlorobenzyl)oxy]aniline (5.0 g, 21.4 mmol), diethyl malonate (10.3 g, 64.2 mmol), p-toluenesulfonic acid monohydrate (0.41 g, 2.14 mmol), and toluene (100 mL).
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes). The reaction is typically complete within 4-6 hours, upon the disappearance of the starting aniline.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is the enamine intermediate, which is used in the next step without further purification.
Part 2: Cyclization to the Quinolone Core
-
In a well-ventilated fume hood, carefully add the crude enamine intermediate to a pre-heated solution of Dowtherm A (50 mL) at 250 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer. Caution: Dowtherm A is a high-boiling point heat transfer fluid. Handle with appropriate personal protective equipment.
-
Maintain the reaction temperature at 250 °C for 1-2 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexanes) for the formation of the quinolone product.
-
After the reaction is complete, cool the mixture to below 100 °C.
-
Slowly add hexanes (100 mL) to the cooled mixture with vigorous stirring to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with hexanes to remove the Dowtherm A.
-
Recrystallize the crude product from hot ethanol to afford the pure 7-((2-chlorobenzyl)oxy)-4-hydroxyquinoline-3-carboxylic acid ethyl ester as a solid.
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating checkpoints:
-
Reaction Monitoring: The use of TLC at each stage allows for the real-time tracking of the consumption of starting materials and the formation of intermediates and the final product. This ensures that the reaction is proceeding as expected and allows for adjustments to be made if necessary.
-
Isolation and Purification: The precipitation and recrystallization steps are designed to effectively remove unreacted starting materials, by-products, and the high-boiling solvent, leading to a product of high purity.
-
Spectroscopic Characterization: The structure of the final product should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the success of the synthesis.
Broader Implications and Future Directions
The ability to efficiently synthesize substituted quinolines from 4-[(2-Chlorobenzyl)oxy]aniline has significant implications for drug discovery. The resulting quinolone core can be further elaborated at multiple positions. For instance, the 4-hydroxyl group can be converted to a chloride and subsequently displaced with various amines, and the ester at the 3-position can be hydrolyzed and coupled with different functionalities. This modular approach allows for the rapid generation of a library of analogs for SAR studies, accelerating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
4-[(2-Chlorobenzyl)oxy]aniline is a strategically designed building block that offers a powerful entry point for the synthesis of complex, biologically active molecules. Its application in the construction of quinoline-based kinase inhibitors highlights its value in modern medicinal chemistry. The detailed protocol provided herein serves as a practical guide for researchers and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.
References
- CN102134219A - Preparation method of quinoline derivative - Google P
-
Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])
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Synthesis of derivatives of quinoline. - SciSpace. (URL: [Link])
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (URL: [Link])
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4-(Oxazol-2-yl)aniline - MySkinRecipes. (URL: [Link])
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4-[(2-CHLOROBENZYL)OXY]ANILINE - ChemBK. (URL: [Link])
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Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
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Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate - ResearchGate. (URL: [Link])
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Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC - NIH. (URL: [Link])
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This article reminded me of the importance of high-quality pharmaceutical intermediates in drug synthesis. At VidgasTech, we specialize in 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride (CAS No… - Medium. (URL: [Link])
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List of miscellaneous 5-HT2A receptor agonists - Wikipedia. (URL: [Link])
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Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - PMC - PubMed Central. (URL: [Link])
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(PDF) Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one - ResearchGate. (URL: [Link])
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2-(4-Aminobenzyl)aniline | C13H14N2 | CID 14580 - PubChem. (URL: [Link])
-
Mechanism of Imidazole formation from aniline, glyoxal, formaldehyde and ammonium chloride? | ResearchGate. (URL: [Link])
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Application Notes and Protocols: 4-[(2-Chlorobenzyl)oxy]aniline in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffolding Synthon
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. 4-[(2-Chlorobenzyl)oxy]aniline emerges as a synthon of significant interest, offering a unique combination of structural features that are amenable to the generation of diverse and biologically active molecules. Its benzyloxyaniline core provides a versatile scaffold that has been effectively incorporated into a range of pharmacologically relevant structures, most notably in the domain of kinase inhibition for oncology. The presence of the 2-chlorobenzyl group is not merely a point of steric bulk; it critically influences the electronic and conformational properties of the parent molecule and its derivatives, thereby impacting target engagement, selectivity, and pharmacokinetic profiles.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It aims to provide an in-depth understanding of the applications of 4-[(2-Chlorobenzyl)oxy]aniline, complete with detailed, field-proven protocols and an exploration of the underlying structure-activity relationships (SAR) that govern its utility.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-[(2-Chlorobenzyl)oxy]aniline is essential for its effective use in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 21116-13-2 | 1 |
| Molecular Formula | C₁₃H₁₂ClNO | [2]([Link]) |
| Molecular Weight | 233.69 g/mol | [2]([Link]) |
| Melting Point | 48-50 °C | [2]([Link]) |
| Boiling Point | 386.2±22.0 °C (Predicted) | [2]([Link]) |
| Density | 1.240±0.06 g/cm³ (Predicted) | [2]([Link]) |
Core Synthetic Protocol: Preparation of 4-[(2-Chlorobenzyl)oxy]aniline
The synthesis of 4-[(2-Chlorobenzyl)oxy]aniline is most reliably achieved through the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[3]([Link] This reaction proceeds via an SN2 mechanism, where the phenoxide ion of 4-aminophenol acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride.[4]([Link])
Detailed Step-by-Step Protocol
Materials:
-
4-Aminophenol
-
2-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Slowly add a solution of 2-chlorobenzyl chloride (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-[(2-Chlorobenzyl)oxy]aniline as a solid.
Causality Behind Experimental Choices:
-
Base and Solvent: The choice of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the SN2 reaction.[4]([Link]) Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group of 4-aminophenol without affecting the less acidic amino group.
-
Temperature: Gentle heating accelerates the reaction rate without promoting significant side reactions.
-
Work-up: The aqueous work-up is necessary to remove the inorganic salts and DMF. The brine wash helps to break any emulsions and further dry the organic layer.
Application in the Synthesis of Kinase Inhibitors
A primary application of 4-[(2-Chlorobenzyl)oxy]aniline is in the synthesis of 4-anilinoquinoline and 4-anilinoquinazoline derivatives, which are prominent scaffolds for kinase inhibitors.[5]([Link] These compounds target the ATP-binding site of various kinases, playing a critical role in cancer therapy.[6]([Link])
-
The Role of the 2-Chloro Substituent: The ortho-chloro group on the benzyl ring plays a multifaceted role. It introduces a steric and electronic perturbation that can influence the conformation of the molecule, potentially locking it into a bioactive conformation for optimal target engagement. This substitution can also modulate the molecule's pharmacokinetic properties, such as metabolic stability, by blocking potential sites of metabolism.
-
The Benzyloxy Linker: The ether linkage provides a degree of flexibility, allowing the substituted benzyl ring to orient itself within the binding pocket of the target protein. The overall lipophilicity of the benzyloxy group can also contribute to improved cell permeability.
-
The Aniline Moiety: The primary amine of 4-[(2-Chlorobenzyl)oxy]aniline is a key reactive handle, enabling its facile incorporation into various heterocyclic systems through nucleophilic substitution reactions.
Broader Applications and Future Directions
While the primary documented application of 4-[(2-Chlorobenzyl)oxy]aniline is in the development of anticancer agents, the structural motif is also present in compounds with other biological activities, including antimicrobial properties.([7][Link]) The exploration of this synthon in the design of novel antiviral, anti-inflammatory, and neuroprotective agents represents a promising avenue for future research. The principles of SAR established in the context of kinase inhibitors can guide the rational design of new derivatives with tailored activities against a broader range of therapeutic targets.
Conclusion
4-[(2-Chlorobenzyl)oxy]aniline is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis and its utility in constructing potent kinase inhibitors underscore its importance in drug discovery. The insights into its structure-activity relationships provide a solid foundation for the rational design of next-generation therapeutic agents. The detailed protocols and application notes provided herein are intended to empower researchers to fully leverage the potential of this compelling synthon in their drug development endeavors.
References
-
ChemBK. 4-[(2-CHLOROBENZYL)OXY]ANILINE. Available from: [Link]
-
LibreTexts Chemistry. The Williamson Ether Synthesis. Available from: [Link]
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Journal of Visualized Experiments. The Williamson Ether Synthesis of Phenacetin from Tylenol. Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Available from: [Link]
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Frontiers in Pharmacology. 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Available from: [Link]
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Semantic Scholar. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Available from: [Link]
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PubMed. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Available from: [Link]
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Application Notes & Protocols: 4-[(2-Chlorobenzyl)oxy]aniline as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
An Application Guide for Medicinal Chemists and Synthetic Researchers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 4-[(2-Chlorobenzyl)oxy]aniline. This precursor, possessing a nucleophilic aniline moiety and a sterically influential 2-chlorobenzyl ether group, is a strategic starting material for constructing a variety of medicinally relevant heterocyclic compounds. We present the scientific rationale, detailed step-by-step protocols, and mechanistic insights for the synthesis of key heterocyclic systems, including benzimidazoles, acridones, and quinolines. The protocols are designed to be self-validating, with explanations for critical experimental choices and embedded quality control checkpoints.
Introduction: The Strategic Value of 4-[(2-Chlorobenzyl)oxy]aniline
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery of novel therapeutics. 4-[(2-Chlorobenzyl)oxy]aniline emerges as a precursor of significant interest. Its structure is a deliberate convergence of three key features:
-
The Aniline Core: A quintessential building block in organic synthesis, the primary amine group offers a reactive handle for a multitude of cyclization and condensation reactions.[1] It is a well-established pharmacophore in its own right, prevalent in kinase inhibitors and other targeted therapies.[1]
-
The Ether Linkage: Provides flexibility and modulates the physicochemical properties of the molecule, such as solubility and lipophilicity. The oxygen atom can act as a hydrogen bond acceptor, influencing molecular interactions within biological targets.[1]
-
The 2-Chlorobenzyl Group: This moiety introduces a specific steric and electronic profile. The chlorine atom at the ortho position can direct cyclization reactions and provides a potential site for further functionalization. Furthermore, this group can occupy hydrophobic pockets in protein active sites, contributing to binding affinity and selectivity.
The convergence of these features makes 4-[(2-Chlorobenzyl)oxy]aniline an ideal starting point for generating libraries of complex heterocyclic compounds for biological screening. Heterocyclic structures are at the core of pharmaceutical science, with a vast number of approved drugs containing these scaffolds.[2][3] This guide will explore the practical application of this precursor in synthesizing several key classes of heterocycles.
Precursor Profile: Physicochemical Properties and Safety
Before commencing any synthetic work, a thorough understanding of the precursor's properties and handling requirements is essential.
Physicochemical Data
| Property | Value | Reference(s) |
| Chemical Name | 4-[(2-Chlorobenzyl)oxy]aniline | [4][5] |
| CAS Number | 21116-13-2 | [4][5] |
| Molecular Formula | C₁₃H₁₂ClNO | [4][5] |
| Molecular Weight | 233.69 g/mol | [4][5] |
| Melting Point | 48-50 °C | [4][5] |
| Boiling Point | 386.2 °C (Predicted) | [4][5] |
| Appearance | Off-white to light yellow solid | Inferred |
| Solubility | Soluble in methanol, ethanol, DCM, chloroform | Inferred |
| pKa | ~4.5 (Anilinium ion, Estimated) | Inferred |
Safety and Handling
4-[(2-Chlorobenzyl)oxy]aniline should be handled with standard laboratory precautions for aromatic amines.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6] In case of contact, flush the affected area with copious amounts of water.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthetic Pathways and Experimental Protocols
The nucleophilic character of the aniline nitrogen is the primary driver for the following cyclization strategies. Each protocol is presented as a robust starting point, which may be further optimized based on specific substrate derivatives.
Synthesis of Substituted Benzimidazoles
Scientific Rationale: The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in proton pump inhibitors, anthelmintics, and anticancer agents.[7][8] The most common synthesis involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. While our precursor is not an o-phenylenediamine, a common and effective strategy is the reductive cyclization of an ortho-nitroaniline with an aldehyde. This protocol first describes the nitration of our precursor, followed by the one-pot reductive cyclization.
Experimental Workflow Diagram:
Caption: Workflow for Benzimidazole Synthesis.
Protocol 3.1: Synthesis of 2-Aryl-5-[(2-chlorobenzyl)oxy]-1H-benzimidazoles
-
Part A: Nitration of 4-[(2-Chlorobenzyl)oxy]aniline
-
To a stirred solution of 4-[(2-Chlorobenzyl)oxy]aniline (10 mmol, 2.34 g) in concentrated sulfuric acid (20 mL), cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 eq, 11 mmol) and sulfuric acid (5 mL) dropwise, ensuring the internal temperature does not exceed 5 °C. Causality: This prevents over-nitration and decomposition.
-
Stir the reaction at 0-5 °C for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Upon completion, pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.
-
Collect the resulting yellow precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-nitro-4-[(2-chlorobenzyl)oxy]aniline.
-
-
Part B: One-Pot Reductive Cyclization [7]
-
In a round-bottom flask, suspend the 2-nitro-4-[(2-chlorobenzyl)oxy]aniline (5 mmol) and the desired aromatic aldehyde (5.5 mmol) in a 1:1 mixture of ethanol and water (50 mL).
-
Heat the mixture to 60 °C and add sodium dithionite (Na₂S₂O₄) (3.0 eq, 15 mmol) portion-wise over 30 minutes. Causality: Sodium dithionite serves as the reducing agent to convert the nitro group to an amine in situ, which then condenses with the aldehyde.
-
After the addition is complete, reflux the mixture for 3-4 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and reduce the solvent volume under reduced pressure.
-
Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification & Validation: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure benzimidazole derivative. Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
-
Synthesis of Substituted Acridones
Scientific Rationale: The acridone core is a planar, heterocyclic system present in various natural products and synthetic compounds with anticancer and antiviral properties.[9] The classical and robust method for its synthesis is the Ullmann condensation followed by an acid-catalyzed cyclodehydration (Bernthsen acridine synthesis).[9][10] This two-step process involves first forming an N-phenylanthranilic acid derivative, which then undergoes intramolecular Friedel-Crafts acylation.
Experimental Workflow Diagram:
Caption: Workflow for Acridone Synthesis.
Protocol 3.2: Synthesis of 2-[(2-Chlorobenzyl)oxy]acridin-9(10H)-one
-
Part A: Ullmann Condensation [9][10]
-
To a flask equipped with a reflux condenser, add 4-[(2-Chlorobenzyl)oxy]aniline (10 mmol, 2.34 g), 2-chlorobenzoic acid (11 mmol, 1.72 g), anhydrous potassium carbonate (20 mmol, 2.76 g), and a catalytic amount of copper powder (~100 mg).
-
Add dimethylformamide (DMF, 20 mL) as the solvent. Causality: A high-boiling polar aprotic solvent is required to facilitate the copper-catalyzed coupling.
-
Heat the mixture to reflux (approx. 150-160 °C) for 6-8 hours, monitoring by TLC until the starting aniline is consumed.
-
Cool the reaction mixture and pour it into ice-cold water (200 mL).
-
Filter to remove the copper catalyst. Acidify the filtrate with concentrated HCl to pH ~2-3 to precipitate the N-phenylanthranilic acid intermediate.
-
Collect the solid by vacuum filtration, wash with water, and dry. This intermediate can be used in the next step without further purification.
-
-
Part B: Acid-Catalyzed Cyclization [9][10]
-
Add the crude N-phenylanthranilic acid intermediate from Part A to polyphosphoric acid (PPA, ~20 g) in a flask. Causality: PPA acts as both the strong acid catalyst and the dehydrating agent required for the intramolecular electrophilic substitution (acylation).
-
Heat the mixture to 130-140 °C with mechanical stirring for 2-3 hours. The mixture will become thick and viscous.
-
Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by TLC.
-
Cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with 10 M NaOH solution until basic (pH ~9-10).
-
Collect the precipitated acridone product by vacuum filtration, wash thoroughly with water, and dry.
-
Purification & Validation: Recrystallize the crude product from ethanol or acetic acid to obtain the pure acridone.[9] Characterize using ¹H NMR, IR (a characteristic C=O stretch will appear around 1630 cm⁻¹), and Mass Spectrometry.
-
Synthesis of Substituted Quinolines
Scientific Rationale: The quinoline ring system is a cornerstone of antimalarial drugs (e.g., chloroquine) and is also found in antibacterials and kinase inhibitors.[3][11] The Friedländer annulation is a straightforward and high-yielding method for quinoline synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[11] This protocol outlines a potential pathway where the aniline precursor is first formylated or acetylated at the ortho position, followed by the Friedländer cyclization.
Experimental Workflow Diagram:
Caption: Workflow for Quinoline Synthesis.
Protocol 3.3: Synthesis of 7-[(2-Chlorobenzyl)oxy]quinoline Derivatives (via Friedländer Synthesis)
-
Part A: Ortho-Formylation (Vilsmeier-Haack Reaction)
-
Cool a mixture of DMF (5 eq) and POCl₃ (1.5 eq) to 0 °C. Causality: This forms the Vilsmeier reagent, which is the electrophile for formylation.
-
Slowly add a solution of 4-[(2-Chlorobenzyl)oxy]aniline (1 eq) in DMF to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor by TLC.
-
Cool the mixture and pour it into ice water, then neutralize with aqueous NaOH.
-
Extract the product, 2-amino-5-[(2-chlorobenzyl)oxy]benzaldehyde, with ethyl acetate. Dry the organic layer and concentrate to obtain the crude product for the next step.
-
-
Part B: Friedländer Cyclization [11]
-
In a flask, dissolve the crude aldehyde from Part A (10 mmol) and an active methylene compound (e.g., ethyl acetoacetate, 11 mmol) in ethanol (50 mL).
-
Add a catalytic amount of potassium hydroxide (10 mol %). Causality: The base catalyzes the initial aldol-type condensation between the ketone's α-methylene and the aldehyde carbonyl.
-
Reflux the mixture for 5-8 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume in vacuo.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification & Validation: Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography. Confirm the structure of the resulting substituted quinoline by ¹H NMR, ¹³C NMR, and HRMS.
-
Conclusion and Outlook
4-[(2-Chlorobenzyl)oxy]aniline is a highly valuable and versatile precursor for the synthesis of diverse heterocyclic systems. The protocols outlined in this guide for preparing benzimidazoles, acridones, and quinolines demonstrate its utility. The strategic placement of the aniline, ether, and chlorobenzyl functionalities provides a robust platform for generating molecular complexity. By leveraging classical and modern synthetic methodologies, researchers can efficiently construct libraries of novel compounds based on this precursor for screening in various drug discovery programs, particularly in oncology, infectious diseases, and neurosciences. Further exploration into other cyclization strategies, such as the Pictet-Spengler or Bischler-Napieralski reactions following appropriate functional group manipulations, could further expand the repertoire of accessible heterocyclic scaffolds.[12][13]
References
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Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67. [Link]
-
Tiwari, A., Singh, A., & Tiwari, V. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 23(6), 2823-2824. [Link]
-
Jameel, R. K., & Mohammad, S. K. (2019). Synthesis of some acridine and acridone derivatives. ResearchGate. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]
-
Kumari, M., et al. (2011). Chemistry of Acridone and its analogues: A review. Journal of Chemical and Pharmaceutical Research, 3(1), 217-230. [Link]
-
Synthesis of Aniline Substituted Benzimidazole Derivatives. (2011). ResearchGate. [Link]
-
General syntheses of benzimidazoles from aniline derivatives. (n.d.). ResearchGate. [Link]
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. (Historical reference, modern protocols cited below)
-
Synthesis of Substituted Acridones and Pyranoacridines through Metal-Catalyzed C-H Bond Activation Strategy. (2026). PubMed. [Link]
-
Synthesis of some acridines and 9-acridones for spectral studies. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. [Link]
-
Bischler–Napieralski reaction. (n.d.). Wikipedia. [Link]
-
4-[(2-CHLOROBENZYL)OXY]ANILINE. (n.d.). ChemBK. [Link]
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
Bischler–Napieralski Reaction | Prepare for GATE, NET. (2021). YouTube. [Link]
-
Exploring Enantioselective Pictet-Spengler Reactions. (n.d.). Organic Reactions. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. (2022). NIH. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). MDPI. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2023). PMC - NIH. [Link]
-
A Pictet-Spengler ligation for protein chemical modification. (2016). PMC - NIH. [Link]
-
Metwally, M. A., et al. (1989). Synthesis of some heterocycles of pharmaceutical interest. Pharmazie, 44(4), 261-265. [Link]
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2025). PMC - NIH. [Link]
-
Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. [Link]
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Application Note: A Tiered Protocol for the Biological Screening of Novel 4-[(2-Chlorobenzyl)oxy]aniline Derivatives
Abstract
This application note provides a comprehensive, tiered protocol for the initial biological evaluation of novel 4-[(2-Chlorobenzyl)oxy]aniline derivatives. This class of compounds, characterized by a flexible benzyl ether linkage to a substituted aniline core, shares structural motifs with known bioactive agents, particularly kinase inhibitors. The screening cascade detailed herein is designed to efficiently assess the cytotoxic potential and then probe for specific kinase inhibitory activity, a common mechanism of action for aniline-based compounds in oncology.[1][2][3][4][5] The protocol begins with a broad primary screen for cytotoxicity using the robust MTT assay, followed by a specific, luminescence-based secondary screen to identify potential kinase inhibition. This structured approach ensures a logical progression from general bioactivity to a more defined mechanism of action, conserving resources while maximizing data output for early-stage drug discovery programs.
Introduction and Scientific Rationale
The 4-anilinoquinazoline and related aniline-containing scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib.[1][4] These agents typically function by competing with ATP at the kinase domain of growth factor receptors, like the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2][4]
The general structure of 4-[(2-Chlorobenzyl)oxy]aniline derivatives incorporates an aniline moiety, which is critical for interaction with the kinase hinge region, and a substituted benzyl ether group that can explore deeper hydrophobic pockets within the ATP-binding site. This design hypothesis suggests that this compound class has a high probability of interacting with protein kinases.
Therefore, this screening protocol is logically structured to first establish a baseline of biological activity through a cell viability assay before investing in more specific, and costly, mechanistic assays.
Screening Cascade Rationale:
-
Primary Screen (Cytotoxicity): A broad assessment of the compounds' effect on cancer cell proliferation and viability. This is a critical first step to identify active compounds and determine effective concentration ranges. The MTT assay is a cost-effective, reliable colorimetric method for this purpose.[6][7]
-
Secondary Screen (Mechanism of Action): For compounds showing significant cytotoxicity, a targeted assay is employed to test the primary hypothesis: kinase inhibition. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the activity of virtually any kinase by quantifying ADP production, the universal byproduct of a kinase reaction.[8][9][10][11][12] This allows for flexible screening against a panel of relevant kinases (e.g., EGFR, Src, Abl) to identify specific targets.[12]
The Screening Cascade Workflow
The proposed workflow provides a systematic approach to identify and characterize hit compounds from a library of 4-[(2-Chlorobenzyl)oxy]aniline derivatives.
Caption: Tiered screening workflow for 4-[(2-Chlorobenzyl)oxy]aniline derivatives.
Protocol 1: Primary Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable, metabolically active cells, which can be quantified by measuring the absorbance.[13]
Materials:
-
Human non-small cell lung cancer (NSCLC) cell line (e.g., A549)
-
RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization Solution: DMSO or a solution of SDS in HCl.[14]
-
96-well flat-bottom tissue culture plates
-
Test compounds (10 mM stock in DMSO)
-
Positive Control (e.g., Doxorubicin, 10 mM stock in DMSO)
-
Microplate spectrophotometer (ELISA reader)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and Doxorubicin in culture medium. A common starting concentration is 100 µM, with 8-point, 3-fold dilutions. Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "media only" blank wells.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]
-
Data Analysis:
-
Correct for Background: Subtract the average OD of the "media only" blank wells from all other wells.
-
Calculate Percent Viability:
-
% Viability = (OD_Compound / OD_Vehicle_Control) * 100
-
-
Determine IC₅₀: Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Hit Selection: Compounds with an IC₅₀ value < 10 µM are typically considered "hits" and prioritized for secondary screening.
Protocol 2: Secondary Screening (ADP-Glo™ Kinase Assay)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.[8][10] Inhibitors will reduce the amount of ADP produced, leading to a lower luminescent signal.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human kinase (e.g., EGFR) and its specific substrate (e.g., poly(Glu,Tyr) 4:1)
-
Kinase Reaction Buffer
-
Hit compounds from Primary Screen (10 mM stock in DMSO)
-
Positive Control Inhibitor (e.g., Erlotinib for EGFR)
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, compounds) in the appropriate kinase reaction buffer.
-
Kinase Reaction Setup (Example for 10 µL reaction):
-
To each well of a 384-well plate, add:
-
2.5 µL of test compound or control inhibitor at 4x the final desired concentration.
-
2.5 µL of 4x substrate/ATP mix.
-
5 µL of 2x kinase enzyme.
-
-
Include "No Kinase" controls (enzyme is replaced with buffer) and "No Inhibitor" controls (compound is replaced with vehicle).
-
-
Kinase Reaction Incubation:
-
Briefly centrifuge the plate to mix.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_NoKinase) / (Luminescence_NoInhibitor - Luminescence_NoKinase))
-
-
Determine Kinase IC₅₀: Plot % Inhibition against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
-
Assay Quality Control (Z'-factor): The quality of the assay should be validated by calculating the Z'-factor using the "No Inhibitor" (positive control, pc) and "Strong Inhibitor" (negative control, nc) wells.[15][16]
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison of compound activity.
Table 1: Example Screening Data for 4-[(2-Chlorobenzyl)oxy]aniline Derivatives
| Compound ID | A549 Cytotoxicity IC₅₀ (µM) | EGFR Kinase Inhibition IC₅₀ (µM) | Z'-factor (EGFR Assay) |
| JDS-001 | 2.5 ± 0.3 | 0.15 ± 0.02 | 0.82 |
| JDS-002 | > 50 | > 20 | 0.82 |
| JDS-003 | 8.9 ± 1.1 | 15.6 ± 2.5 | 0.82 |
| JDS-004 | 0.8 ± 0.1 | 0.05 ± 0.01 | 0.82 |
| Doxorubicin | 0.2 ± 0.04 | N/A | N/A |
| Erlotinib | 5.1 ± 0.6 | 0.04 ± 0.01 | 0.82 |
Interpretation:
-
JDS-001 & JDS-004: These are promising hits. They show potent cytotoxicity, and the secondary assay confirms this is likely due to direct inhibition of EGFR kinase. The sub-micromolar IC₅₀ values for EGFR suggest they are potent inhibitors.
-
JDS-002: This compound is inactive in the primary screen and was not advanced.
-
JDS-003: This compound shows weak cytotoxicity. The kinase assay reveals it is a very weak inhibitor of EGFR, suggesting its cytotoxic effect may be off-target or non-specific. This compound would be deprioritized.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates the putative mechanism of action for a hit compound that inhibits EGFR. By blocking ATP binding, the compound prevents receptor autophosphorylation and activation of downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 4-[(2-Chlorobenzyl)oxy]aniline
Abstract
4-[(2-Chlorobenzyl)oxy]aniline is a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive aniline moiety and a stable ether linkage, makes it a versatile building block. This document provides a detailed, field-proven protocol for the multi-gram to kilogram scale synthesis of 4-[(2-Chlorobenzyl)oxy]aniline. The synthesis is based on the robust Williamson ether synthesis, a cornerstone of industrial ether production.[1] We will delve into the mechanistic rationale, process optimization, critical safety protocols, and analytical validation required for a successful and reproducible scale-up. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
The synthesis of aryl ethers is a fundamental transformation in organic chemistry.[2] 4-[(2-Chlorobenzyl)oxy]aniline is synthesized by forming an ether bond between the phenolic hydroxyl group of 4-aminophenol and the benzylic carbon of 2-chlorobenzyl chloride. The most reliable and scalable method for this transformation is the Williamson ether synthesis.[1][3][4]
The Williamson Ether Synthesis: A Mechanistic Overview
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The core principle involves two key steps:
-
Deprotonation: The phenolic hydroxyl group of 4-aminophenol is a weak nucleophile. To enhance its reactivity, a base is used to deprotonate it, forming a much more potent nucleophile, the phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride. This attack displaces the chloride leaving group, forming the desired ether linkage.[3][5]
For a successful SN2 reaction, especially on a larger scale, primary or benzylic halides like 2-chlorobenzyl chloride are ideal as they are sterically unhindered and less prone to competing elimination (E2) side reactions.[4][6]
Rationale for Reagent Selection in a Scale-Up Context
-
Starting Materials: 4-Aminophenol is selected as the nucleophilic precursor, and 2-chlorobenzyl chloride serves as the electrophilic alkylating agent. Both are commercially available in bulk.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is inexpensive, moderately basic (sufficient to deprotonate the phenol without causing unwanted side reactions with the aniline group), easy to handle as a solid, and can be removed by simple filtration after the reaction.[7]
-
Solvent: Acetone is an excellent solvent for this reaction. It is a polar aprotic solvent that effectively dissolves the organic reactants, has a convenient boiling point for refluxing, and is relatively easy to remove and recover. Its use also facilitates the removal of the inorganic base and salt by-product (KCl) via filtration.[7]
Hazard Analysis and Safety Protocols
A thorough understanding and mitigation of risks are paramount in any chemical synthesis, particularly during scale-up.
| Substance | CAS Number | Key Hazards | Required PPE & Handling Precautions |
| 2-Chlorobenzyl chloride | 611-19-8 | Corrosive, causes severe skin burns and eye damage.[8][9] Harmful if inhaled.[10] Lachrymator (causes tearing).[3] | Work exclusively in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[8][9][11] |
| 4-Aminophenol | 123-30-8 | Harmful if swallowed or inhaled. Suspected of causing genetic defects. Very toxic to aquatic life.[12] | Handle in a well-ventilated area or fume hood. Avoid generating dust. Wear gloves, lab coat, and safety glasses.[12] |
| Potassium Carbonate | 584-08-7 | Causes serious eye irritation. | Avoid contact with eyes and skin. Wear safety glasses and gloves. |
| Acetone | 67-64-1 | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate PPE. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For 2-chlorobenzyl chloride burns, seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated chemical fume hood.
Materials and Equipment
-
Reactants:
-
4-Aminophenol (109.13 g/mol ): 100.0 g (0.916 mol, 1.0 eq)
-
2-Chlorobenzyl chloride (161.03 g/mol ): 155.0 g (0.962 mol, 1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, fine powder) (138.21 g/mol ): 189.9 g (1.374 mol, 1.5 eq)
-
-
Solvent:
-
Acetone: 2.0 L
-
-
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical stirrer with a PTFE paddle
-
Reflux condenser
-
Heating mantle with temperature controller and thermocouple
-
500 mL addition funnel
-
Buchner funnel and vacuum flask (2 L)
-
Rotary evaporator
-
Appropriate glassware for work-up and recrystallization
-
Reaction Setup and Execution
-
Reactor Charging: Charge the 5 L flask with 4-aminophenol (100.0 g), anhydrous potassium carbonate (189.9 g), and acetone (1.5 L).
-
Mixing: Begin vigorous stirring with the mechanical stirrer to create a uniform suspension.
-
Reagent Addition: Dissolve 2-chlorobenzyl chloride (155.0 g) in acetone (500 mL) and charge this solution to the addition funnel.
-
Initiation: Add the 2-chlorobenzyl chloride solution dropwise to the stirred suspension over approximately 60-90 minutes at room temperature. A mild exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 56 °C) using the heating mantle. Maintain a gentle reflux with continuous stirring.
-
Monitoring: Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) (Mobile phase: 7:3 Hexane:Ethyl Acetate). The starting 4-aminophenol will have a low Rf, while the product will have a higher Rf. The reaction is typically complete within 8-12 hours.
-
Cooldown: Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature.
Product Isolation and Purification
-
Filtration: Filter the cooled reaction mixture through a Buchner funnel to remove the potassium carbonate and the potassium chloride by-product. Wash the filter cake with fresh acetone (2 x 100 mL) to recover any entrained product.
-
Solvent Removal: Combine the filtrate and washes in a large round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Recrystallization: Transfer the crude solid to a 2 L Erlenmeyer flask. Add approximately 500-700 mL of isopropanol and heat the mixture with stirring until the solid dissolves completely. If needed, add more isopropanol sparingly.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and dry the product under vacuum at 40-50 °C to a constant weight.
Expected Results
-
Yield: 180-200 g (84-93%)
-
Appearance: Off-white to light tan crystalline solid
-
Melting Point: 48-50 °C[13]
Process Visualization
Reaction Scheme
The synthesis follows a classic Williamson ether synthesis pathway.
Caption: Reaction scheme for the synthesis of 4-[(2-Chlorobenzyl)oxy]aniline.
Scale-Up Workflow
This diagram outlines the logical flow of the entire synthesis process from preparation to final product analysis.
Caption: Step-by-step workflow for the scale-up synthesis process.
References
- Step-by-step protocol for O-alkylation using 4-Chlorobenzyl chloride - Benchchem. (n.d.).
- SAFETY DATA SHEET: 2-Chlorobenzyl chloride. (2025). Fisher Scientific.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- U.S. Patent No. US5426230A. (1995). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline. Google Patents.
- U.S. Patent No. US4355186A. (1982). Process for the preparation of 4-phenoxy-phenols. Google Patents.
- SAFETY DATA SHEET: 2-Chlorobenzyl Chloride. (2025). TCI Chemicals.
- An efficient multigram-scale synthesis of 4-(ω-chloroalkoxy)phenols. (2025). ResearchGate.
- Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. (n.d.). PubMed Central.
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing.
- Chinese Patent No. CN103130657A. (2013). Synthetic method of 2-chloro-4-aminophenol. Google Patents.
- 4-((2-Chlorobenzyl)oxy)aniline. (n.d.). BLD Pharm.
- Safety Data Sheet: 4-Aminophenol. (n.d.). Carl ROTH.
- What Are The Limitations Of Williamson Ether Synthesis? (2025, April 4). Chemistry For Everyone.
- Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. (n.d.). Benchchem.
- Synthesis of meta-carbonyl phenols and anilines. (2024, March 18). Nature Communications.
- 2-CHLOROBENZYL CHLORIDE Safety Data Sheet. (n.d.). Sdfine.
- Williamson ether synthesis. (n.d.). Wikipedia.
- 2-Chlorobenzyl chloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment and their transformation into cyano-substituted pyrrol-2-ones showing three-position molecular switching. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols: Use of 4-Chlorobenzyl Chloride in Pharmaceutical Intermediate Synthesis. (n.d.). Benchchem.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
- The Synthetic Versatility of 4-Chlorobenzyl Chloride: A Technical Guide for Chemical Synthesis. (n.d.). Benchchem.
- 2-Chloro Benzyl Chloride CAS No 611-19-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- U.S. Patent No. US9527789B2. (2016). Method for the preparation of phenols. Google Patents.
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
- 2-(4-Aminobenzyl)aniline. (n.d.). Sigma-Aldrich.
- 4-(2-Propynyloxy)aniline. (n.d.).
- 4-Chloro-2-nitroaniline. (n.d.). PubChem.
- 4-[(2-CHLOROBENZYL)OXY]ANILINE Formula. (n.d.). ECHEMI.
- 4-[(2-Chlorobenzyl)oxy]aniline. (n.d.). Sigma-Aldrich.
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Column chromatography purification of 4-[(2-Chlorobenzyl)oxy]aniline
Application Note & Protocol
Topic: High-Resolution Purification of 4-[(2-Chlorobenzyl)oxy]aniline via Normal-Phase Column Chromatography
Abstract
This document provides a comprehensive, field-tested protocol for the purification of 4-[(2-Chlorobenzyl)oxy]aniline using silica gel column chromatography. As a key intermediate in pharmaceutical and materials science research, achieving high purity is critical for subsequent synthetic steps and biological assays. This guide moves beyond a simple list of steps to explain the underlying principles and rationale, ensuring reproducibility and empowering researchers to troubleshoot common challenges. We address the specific difficulties associated with purifying aromatic amines, such as strong interaction with acidic silica, and provide a robust methodology to achieve excellent separation from common reaction impurities.
Introduction: The Purification Challenge
4-[(2-Chlorobenzyl)oxy]aniline is a substituted aniline derivative frequently synthesized via a Williamson ether synthesis, typically by reacting 4-aminophenol with 2-chlorobenzyl chloride.[1][2][3] While effective, this synthesis route often yields a crude product contaminated with unreacted starting materials (highly polar 4-aminophenol, less polar 2-chlorobenzyl chloride) and potential side-products. The presence of a basic aniline moiety in the target compound introduces a specific purification challenge: its strong interaction with the acidic silanol groups of standard silica gel can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption.[4][5]
This protocol details a systematic approach that begins with Thin-Layer Chromatography (TLC) for method development, followed by optimized column chromatography employing a modified mobile phase to mitigate the undesirable effects of the amine-silica interaction, ultimately yielding the target compound with high purity.
Physicochemical Properties of 4-[(2-Chlorobenzyl)oxy]aniline:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂ClNO | [6] |
| Molecular Weight | 233.69 g/mol | [6][7] |
| Appearance | White to pale yellow solid | [8] (by analogy with similar compounds) |
| Melting Point | 48-50 °C | [6][7][9] |
| Polarity | Moderately polar; XLogP3 ≈ 3.3 | [7] |
Principle: Taming the Amine on Silica
Normal-phase chromatography separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase (eluent).[10] Polar compounds interact strongly with the silica and elute later, while non-polar compounds travel through the column more quickly.
The primary amine of 4-[(2-Chlorobenzyl)oxy]aniline is a Lewis base that can form strong hydrogen bonds or acid-base interactions with the acidic silanol (Si-OH) groups on the silica surface. This causes the tailing observed during elution. To achieve sharp, symmetric peaks and efficient separation, we must suppress this interaction. The most common and effective strategy is to add a small percentage of a competitive base, such as triethylamine (Et₃N), to the mobile phase.[11] The triethylamine preferentially interacts with the active acidic sites on the silica, effectively "masking" them from the target analyte and allowing it to elute smoothly.
Experimental Workflow Overview
The purification strategy follows a logical progression from analytical-scale optimization to preparative-scale separation.
Caption: Workflow for the purification of 4-[(2-Chlorobenzyl)oxy]aniline.
Detailed Protocols
Part 4.1: TLC for Eluent System Optimization
Objective: To determine the optimal mobile phase composition that provides good separation between the target compound and impurities, with a target Rf value of 0.25-0.35 for the product.[12]
Materials:
-
Silica gel TLC plates (with F₂₅₄ UV indicator)
-
TLC developing chambers
-
Capillary spotters
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et₃N)
-
UV lamp (254 nm)
Procedure:
-
Prepare Stock Solutions: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated stock solution for spotting.
-
Spot the TLC Plate: Using a capillary spotter, carefully spot the crude mixture onto the baseline of several TLC plates. Make the spots small and concentrated.
-
Prepare Test Eluents: Prepare ~5 mL of different hexane/EtOAc mixtures in separate TLC chambers. Start with common ratios like 9:1, 4:1, and 7:3 (Hexane:EtOAc).
-
Develop the Plates: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze:
-
Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry.
-
Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
-
Optimize with Triethylamine:
-
Identify the solvent ratio that gives the product an Rf value closest to 0.3. You will likely observe significant tailing of the product spot.
-
Prepare a fresh batch of this optimal solvent system and add ~0.5% (v/v) of triethylamine (Et₃N). For example, for 100 mL of eluent, add 0.5 mL of Et₃N.
-
Run a new TLC plate with this modified eluent. The product spot should now be much more compact and symmetrical, with a slightly higher Rf value. This is your chosen eluent for the column.
-
Part 4.2: Preparative Column Chromatography
Objective: To separate the target compound from impurities on a preparative scale using the optimized eluent system.
Materials & Equipment:
-
Glass chromatography column with a stopcock
-
Silica gel (60 Å, 230-400 mesh)
-
Optimized eluent (Hexane/EtOAc + 0.5% Et₃N)
-
Sand (washed) and Cotton or Glass Wool
-
Rotary evaporator
-
Fraction collection tubes/flasks
Procedure:
1. Column Preparation (Slurry Packing):
-
Rule of Thumb: Use approximately 30-50 g of silica gel for every 1 g of crude material to be purified.[10]
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand on top.
-
In a beaker, make a slurry of the required amount of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in Hexane + 0.5% Et₃N).
-
With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Once all the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed surface.[12]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
2. Sample Loading (Dry Loading Recommended):
-
Dry loading is superior for compounds with moderate solubility or when a polar solvent is needed for dissolution, as it prevents band broadening.[12][13]
-
Dissolve the crude 4-[(2-Chlorobenzyl)oxy]aniline (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 g of silica gel to this solution and mix to form a paste.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the prepared column, creating a thin, even band.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column using a pipette or glass rod, taking care not to disturb the surface.
-
Fill the column with the eluent and begin elution by opening the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second).
-
Gradient Elution: It is often more efficient to start with a less polar solvent system (e.g., 10% EtOAc in Hexane + 0.5% Et₃N) to elute non-polar impurities first. After these have been collected, gradually increase the polarity of the eluent (e.g., to 20% or 30% EtOAc in Hexane + 0.5% Et₃N) to elute the target compound.
-
Collect the eluate in systematically numbered test tubes or flasks (e.g., 10-20 mL per fraction).
4. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to quickly identify which ones contain the pure product.
-
Fractions containing only the target compound (single spot at the correct Rf) should be combined in a large round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator. The triethylamine will also be removed under vacuum.
-
The resulting solid is the purified 4-[(2-Chlorobenzyl)oxy]aniline. Assess its purity by NMR, LC-MS, and measure the melting point.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound won't elute | Eluent is not polar enough. Strong interaction with silica. | Gradually increase the polarity of the eluent (e.g., increase EtOAc percentage). Ensure Et₃N is present in the mobile phase.[13] |
| Poor Separation / Overlapping Spots | Eluent is too polar. Column was overloaded. Bands are diffuse. | Rerun the column with a less polar eluent. Use a larger column or less crude material. Ensure proper dry loading and a flat, undisturbed silica surface.[12][13] |
| Cracked or Channeled Silica Bed | Column was packed improperly or ran dry. Heat generated during adsorption. | This column is compromised. Repack a new column carefully using the slurry method. For large-scale purifications, pre-adsorbing the sample onto silica can dissipate heat before loading. |
| Streaking/Tailing on TLC/Column | Amine interaction with acidic silica. | Add 0.5-1% triethylamine or a few drops of ammonia to the eluent system to neutralize acidic sites.[5][11] |
References
-
ChemBK. 4-[(2-CHLOROBENZYL)OXY]ANILINE - Physico-chemical Properties. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Millar, S. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Restek. GC Troubleshooting Guide. [Link]
-
ScienceMadness Discussion Board. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
ResearchGate. I want good solvent system in TLC in aniline and ketone compound?[Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
BGD Group. TLC Developing System. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column chromatography. [Link]
-
Biotage. Is there an easy way to purify organic amines?[Link]
-
Chow, F. K., & Grushka, E. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Analytical Chemistry, 49(12), 1756–1761. [Link]
-
Lapa-Guimarães, J., & Pickova, J. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Journal of Chromatography A, 1045(1-2), 223–232. [Link]
-
Mohammad, A., & Sharma, S. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363-377. [Link]
-
University of York. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
PubChem. 4-Chloroaniline. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
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Application Note: A Protocol for the Recrystallization of 4-[(2-Chlorobenzyl)oxy]aniline
Abstract
This document provides a comprehensive guide to the purification of 4-[(2-Chlorobenzyl)oxy]aniline via recrystallization. As a key intermediate in pharmaceutical synthesis and materials science, achieving high purity of this compound is critical for downstream applications.[1] This guide moves beyond a simple protocol, offering a detailed examination of solvent system selection, a step-by-step methodology grounded in chemical principles, robust troubleshooting advice, and methods for final purity verification. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification process.
Compound Profile and Purification Rationale
4-[(2-Chlorobenzyl)oxy]aniline is an aromatic amine and benzyl ether derivative. Its purification is often challenged by properties inherent to its functional groups, including a tendency for oxidation and the potential to separate from solution as an oil rather than a crystalline solid.[2][3] Recrystallization is the preferred method for removing impurities incorporated during synthesis, such as unreacted starting materials or side-products, by leveraging differences in solubility between the target compound and contaminants.
A successful recrystallization is predicated on understanding the compound's physicochemical properties.
Table 1: Physicochemical Properties of 4-[(2-Chlorobenzyl)oxy]aniline
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₃H₁₂ClNO | [4][5] |
| Molar Mass | 233.69 g/mol | [4][5] |
| Melting Point | 48-50 °C | [4][5] |
| Appearance | White to pale yellow solid | [6] |
| Density | ~1.24 g/cm³ | [4][5] |
| XLogP3 | ~3.3 - 4.1 |[5] |
Expert Rationale: The relatively low melting point (48-50 °C) and high lipophilicity (XLogP3 > 3) are critical data points.[4][5] A low melting point increases the risk of the compound "oiling out"—melting in the hot solvent mixture instead of dissolving, which prevents effective purification. The high XLogP3 value indicates poor solubility in water but good solubility in many organic solvents, guiding our selection away from highly polar systems.[5][6]
Solvent System Selection: A Systematic Approach
The ideal recrystallization solvent should dissolve the solute completely at an elevated temperature but sparingly at ambient or sub-ambient temperatures. Given the compound's structure, a solvent system of intermediate polarity or a binary system comprising a soluble solvent and an anti-solvent is likely to be effective.
Screening Protocol (Small-Scale):
-
Place ~20-30 mg of crude 4-[(2-Chlorobenzyl)oxy]aniline into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note the solubility. If it dissolves in <0.5 mL, the solvent is too good for single-solvent recrystallization at room temperature.
-
If poorly soluble, heat the mixture gently (e.g., in a warm water bath) and continue adding the solvent dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal system will yield a significant amount of crystalline solid, not an oil or amorphous precipitate.
Table 2: Suggested Solvent Systems for Screening
| Solvent System | Type | Rationale & Expected Outcome |
|---|---|---|
| Isopropanol (IPA) | Single | Medium polarity alcohol. Likely to show good temperature-dependent solubility. |
| Toluene | Single | Aromatic solvent. "Like-dissolves-like" principle suggests good solubility, especially when hot. Good for benzyl ethers.[7][8] |
| Ethanol/Water | Binary | The compound should be soluble in ethanol. Water acts as an anti-solvent to induce crystallization upon cooling. |
| Toluene/Heptane | Binary | The compound should be highly soluble in toluene. Heptane acts as a non-polar anti-solvent. This system is excellent for controlling the rate of crystallization. |
Detailed Recrystallization Protocol (Toluene/Heptane System)
This protocol details the use of a Toluene/Heptane binary solvent system, which offers excellent control over the crystallization process.
Materials & Equipment:
-
Crude 4-[(2-Chlorobenzyl)oxy]aniline
-
Toluene (Reagent Grade)
-
Heptane (Reagent Grade), chilled
-
Erlenmeyer flask(s)
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Condenser (optional, for prolonged heating)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude 4-[(2-Chlorobenzyl)oxy]aniline into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum volume of toluene required to create a slurry.
-
Gently heat the mixture to 60-70 °C with constant stirring.
-
Continue adding toluene dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Scientist's Note: Using the minimum amount of hot solvent is crucial for maximizing recovery. The goal is to create a saturated solution at the elevated temperature.
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
If the hot solution contains visible particulates (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
-
Induction of Crystallization:
-
Remove the flask from the heat source and cover it. Allow it to cool slowly towards room temperature on a benchtop, undisturbed.
-
Rationale for Slow Cooling: Rapid cooling dramatically increases supersaturation, often leading to the formation of small, impure crystals or, more commonly with compounds like this, liquid-liquid phase separation ("oiling out").[2] Slow cooling allows for the selective incorporation of target molecules into a growing crystal lattice, effectively excluding impurities.
-
Once the solution has reached room temperature (crystallization may have already begun), begin adding chilled heptane dropwise with gentle swirling until the solution becomes faintly turbid.
-
Gently warm the solution until it becomes clear again, then remove it from the heat and allow it to cool slowly once more. This process of adding an anti-solvent to the point of turbidity and re-heating ensures the system is perfectly saturated for optimal crystal growth.
-
-
Crystal Growth & Maturation:
-
Allow the flask to stand undisturbed at room temperature for at least one hour. For improved recovery, subsequently place the flask in an ice-water bath for an additional 30-60 minutes to maximize precipitation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystal cake with a small amount of chilled heptane (or a chilled Toluene/Heptane mixture) to rinse away any residual soluble impurities.
-
Scientist's Note: The wash solvent must be cold to minimize dissolution of the purified product.
-
-
Drying:
-
Allow the crystals to air-dry on the filter for a few minutes by maintaining the vacuum.
-
Transfer the solid to a watch glass for further air drying or place it in a vacuum oven at a low temperature (<35 °C) until a constant weight is achieved. The drying temperature must be kept well below the compound's melting point of 48-50 °C.[4][5]
-
Workflow Visualization
The following diagram outlines the logical flow of the recrystallization protocol.
Caption: Recrystallization workflow for 4-[(2-Chlorobenzyl)oxy]aniline.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| "Oiling Out" | Solution is too concentrated; Cooling is too rapid; Melting point depression due to impurities. | Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent (Toluene), and allow it to cool much more slowly. Consider scratching the inside of the flask with a glass rod to induce nucleation. If a small pure crystal is available, use it as a seed crystal.[2] |
| No Crystals Form | Solution is too dilute; Compound is highly soluble even at low temperatures. | If the solution is dilute, evaporate some solvent and allow it to cool again. If still no crystals form, add more anti-solvent (Heptane) dropwise. As a last resort, store the solution in a freezer overnight. |
| Poor Recovery | Too much solvent was used initially; The wash solvent was not cold enough or too much was used. | Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing and use it sparingly. The filtrate can be concentrated to recover a second, less pure crop of crystals. |
| Product is Colored | Presence of colored, oxidized impurities. | Consider pre-treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities. Note that charcoal can also adsorb the product, so use it sparingly. |
Purity Assessment and Characterization
The success of the recrystallization must be validated empirically.
-
Melting Point Analysis: This is the most straightforward method. A purified compound should exhibit a sharp melting point range that is close to the literature value (48-50 °C).[4][5] Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots.
-
Spectroscopic Analysis: For rigorous quality control, techniques like ¹H NMR, HPLC, or LC-MS can provide quantitative data on purity and confirm the compound's identity.[9]
Safety Precautions
-
4-[(2-Chlorobenzyl)oxy]aniline is classified as an irritant.[5]
-
Toluene and Heptane are flammable solvents. All heating should be performed on a hotplate or in a heating mantle, never with an open flame.
-
All manipulations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
References
-
4-[(2-CHLOROBENZYL)OXY]ANILINE - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). University of California, Davis. Retrieved January 12, 2026, from [Link]
-
Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes - ResearchGate. (2024). Retrieved January 12, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]
-
Benzhydrol (recrystallisation) - YouTube. (2016). Retrieved January 12, 2026, from [Link]
-
4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - NIH. (2008). Retrieved January 12, 2026, from [Link]
-
4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
- US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - Google Patents. (n.d.).
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 12, 2026, from [Link]
-
N-(4-chlorobenzyl)aniline - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]
- CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline - Google Patents. (n.d.).
-
Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
4-(2-Propynyloxy)aniline. (n.d.). Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for 4-[(2-Chlorobenzyl)oxy]aniline
Introduction
4-[(2-Chlorobenzyl)oxy]aniline is a substituted aniline derivative with potential applications in pharmaceutical research and drug development. Its structural motifs, including the aniline and chlorobenzyl ether components, suggest its utility as a scaffold or intermediate in the synthesis of more complex bioactive molecules.[1] Aniline derivatives are known pharmacophores in a variety of therapeutic areas, including as kinase inhibitors and antimicrobial agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and preliminary experimental procedures for 4-[(2-Chlorobenzyl)oxy]aniline. Adherence to these protocols is critical to ensure personnel safety, experimental integrity, and the longevity of the compound.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-[(2-Chlorobenzyl)oxy]aniline is fundamental to its appropriate handling and use in experimental settings.
Table 1: Physicochemical Properties of 4-[(2-Chlorobenzyl)oxy]aniline
| Property | Value | Source |
| CAS Number | 21116-13-2 | [2][3] |
| Molecular Formula | C₁₃H₁₂ClNO | [2][4] |
| Molecular Weight | 233.69 g/mol | [4] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 48-50 °C | [4] |
| Boiling Point (Predicted) | 386.2 ± 22.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [4] |
| Flash Point (Predicted) | 187.4 °C | [2] |
| XLogP3 | 4.1 | [2] |
Safety, Handling, and Personal Protective Equipment (PPE)
As a substituted aniline, 4-[(2-Chlorobenzyl)oxy]aniline should be handled with caution. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related aniline and chlorinated compounds provide essential safety guidance. The compound is categorized as an irritant (Xi).[2]
Hazard Identification and Precautionary Measures
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Sensitization: May cause an allergic skin reaction upon repeated exposure.
-
Methemoglobinemia: Aniline and its derivatives can impair the oxygen-carrying capacity of the blood, leading to methemoglobinemia. Symptoms include dizziness, drowsiness, headache, shortness of breath, and cyanosis (bluish discoloration of the skin).
Personal Protective Equipment (PPE)
All handling of 4-[(2-Chlorobenzyl)oxy]aniline, whether in solid or solution form, must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of 4-[(2-Chlorobenzyl)oxy]aniline.
Storage Conditions
-
Temperature: Store in a cool, dry place.
-
Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Light: Protect from light, as aniline derivatives can be light-sensitive.
Incompatible Materials
Avoid contact with strong oxidizing agents and strong acids.
Experimental Protocols
The following protocols provide a general framework for the handling and preparation of solutions of 4-[(2-Chlorobenzyl)oxy]aniline.
Weighing and Handling of Solid Compound
Due to its irritant nature and potential for dust formation, weighing should be performed with care.
Caption: Workflow for weighing solid 4-[(2-Chlorobenzyl)oxy]aniline.
Preparation of Stock Solutions
The solubility of 4-[(2-Chlorobenzyl)oxy]aniline has not been extensively reported. Therefore, it is recommended to perform small-scale solubility tests in the desired solvents before preparing larger quantities of stock solutions. Common solvents for similar organic compounds include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[6][7]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: For 1 mL of a 10 mM solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 233.69 g/mol * (1000 mg / 1 g) = 2.3369 mg
-
-
Weigh the compound: Following the protocol in section 4.1, accurately weigh approximately 2.34 mg of 4-[(2-Chlorobenzyl)oxy]aniline into a clean, dry vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming may be necessary but should be done with caution, monitoring for any signs of degradation.
-
Storage of Stock Solution: Store the stock solution at -20°C for short-term use and at -80°C for long-term storage. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Caption: Protocol for preparing a stock solution.
Disposal Procedures
All waste containing 4-[(2-Chlorobenzyl)oxy]aniline, including unused solid, solutions, and contaminated labware, must be disposed of as hazardous waste. As a halogenated organic compound, it should be segregated into the appropriate waste stream.[8][9][10]
-
Solid Waste: Collect in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste (Halogenated Solvents): Collect in a designated, sealed container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Contaminated Materials: Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the compound should be placed in a sealed bag and disposed of as solid hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Conclusion
4-[(2-Chlorobenzyl)oxy]aniline is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the procedures outlined in this guide, researchers can work safely with this compound while maintaining its integrity for reliable and reproducible experimental results.
References
-
ETH Zurich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Breton, M. et al. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Retrieved from [Link]
-
ChemBK. (n.d.). 4-[(2-CHLOROBENZYL)OXY]ANILINE. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]
-
ETH Zurich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Breton, M. et al. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Retrieved from [Link]
-
ChemBK. (n.d.). 4-[(2-CHLOROBENZYL)OXY]ANILINE. Retrieved from [Link]
-
PubMed. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]
-
PubMed. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Retrieved from [Link]
-
NIH. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Retrieved from [Link]
Sources
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Application Note: A Comprehensive Guide to the Synthesis of 4-[(2-Chlorobenzyl)oxy]aniline Analogs for Structure-Activity Relationship (SAR) Studies
Introduction: The Therapeutic Potential of the 4-(Benzyloxy)aniline Scaffold
The 4-(benzyloxy)aniline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These derivatives have shown promise as kinase inhibitors for anticancer therapies, as well as antimicrobial and anti-inflammatory agents. The strategic placement of substituents on both the aniline and benzyl rings allows for the fine-tuning of a compound's pharmacological profile, making this scaffold an excellent candidate for structure-activity relationship (SAR) studies. By systematically modifying the chemical structure and observing the resulting changes in biological activity, researchers can identify key molecular interactions responsible for a drug's efficacy and selectivity. This application note provides a detailed guide to the synthesis of a representative analog, 4-[(2-chlorobenzyl)oxy]aniline, and discusses strategies for the generation of a diverse library of analogs for comprehensive SAR exploration.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of 4-[(2-chlorobenzyl)oxy]aniline and its analogs is the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 4-aminophenol acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride to form the desired ether linkage.
The reaction proceeds via an SN2 mechanism, which is favored by the use of a primary benzylic halide like 2-chlorobenzyl chloride. The phenolic proton of 4-aminophenol is first abstracted by a base to generate the more nucleophilic phenoxide ion. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.
Caption: General workflow of the Williamson ether synthesis for preparing 4-[(2-chlorobenzyl)oxy]aniline.
Detailed Experimental Protocol: Synthesis of 4-[(2-Chlorobenzyl)oxy]aniline
This protocol details a representative synthesis of 4-[(2-chlorobenzyl)oxy]aniline. Researchers should adapt this procedure as necessary for the synthesis of other analogs, with appropriate adjustments to reaction times, temperatures, and purification methods.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Aminophenol | 123-30-8 | 109.13 | 1.09 g | 10.0 |
| 2-Chlorobenzyl chloride | 611-19-8 | 161.03 | 1.61 g | 10.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Instrumentation:
-
Magnetic stirrer with heating mantle
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
NMR Spectrometer
-
FT-IR Spectrometer
-
Mass Spectrometer
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.09 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: While stirring at room temperature, add 2-chlorobenzyl chloride (1.61 g, 10.0 mmol) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and pour it into 150 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo to yield 4-[(2-chlorobenzyl)oxy]aniline as a solid. The expected melting point is in the range of 48-50°C.[1]
Self-Validation and Characterization:
The identity and purity of the synthesized 4-[(2-chlorobenzyl)oxy]aniline should be confirmed by a combination of spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the aniline and benzyl rings, as well as a singlet for the benzylic methylene protons.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show distinct signals for each of the 13 carbon atoms in the molecule, confirming the overall carbon skeleton.
-
FT-IR (KBr): The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, C-O-C stretching of the ether linkage, and C-H and C=C stretching of the aromatic rings.
-
Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (233.69 g/mol ).
Structure-Activity Relationship (SAR) Studies: A Roadmap for Analog Synthesis
The 4-[(2-chlorobenzyl)oxy]aniline core provides multiple avenues for structural modification to explore the SAR. The following diagram illustrates potential points of diversification for generating a library of analogs.
Caption: A schematic outlining potential sites for chemical modification on the 4-[(2-chlorobenzyl)oxy]aniline scaffold for SAR studies.
Key Considerations for SAR Analog Design:
-
Aniline Ring Substitution (R¹): Introducing small alkyl, halogen, or alkoxy groups on the aniline ring can probe the steric and electronic requirements of the binding pocket.
-
Benzyl Ring Substitution (R²): The electronic nature of the benzyl ring can be modulated by introducing electron-donating or electron-withdrawing groups. The position of these substituents (ortho, meta, para) will also significantly impact the molecule's conformation and interaction with the target.
-
Amine Modification (R³): The primary amine can be a key hydrogen bond donor or acceptor. N-alkylation or N-acylation can explore the importance of this interaction and also modulate the compound's lipophilicity and metabolic stability.
By systematically synthesizing and evaluating these analogs, researchers can build a comprehensive SAR profile, leading to the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Safety Precautions
-
4-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects. Very toxic to aquatic life with long-lasting effects. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
2-Chlorobenzyl chloride: Lachrymator. Causes eye, skin, and respiratory tract irritation. May cause an allergic skin reaction. Handle with extreme care in a fume hood, using appropriate PPE.
-
N,N-Dimethylformamide (DMF): A common laboratory solvent, but it is a reproductive hazard. Avoid skin contact and inhalation.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
-
Organic Chemistry Portal. Williamson Ether Synthesis. [Link]
- Sigma-Aldrich.
- Thermo Fisher Scientific.
-
ChemBK. 4-[(2-CHLOROBENZYL)OXY]ANILINE. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(2-Chlorobenzyl)oxy]aniline
Welcome to the technical support center for the synthesis of 4-[(2-Chlorobenzyl)oxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this Williamson ether synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensure the integrity of your results, and troubleshoot effectively.
Introduction: The Synthetic Challenge
The synthesis of 4-[(2-Chlorobenzyl)oxy]aniline from 4-aminophenol and 2-chlorobenzyl chloride is a classic example of a Williamson ether synthesis. The primary challenge arises from the presence of two nucleophilic sites on the 4-aminophenol molecule: the hydroxyl group (-OH) and the amino group (-NH₂). This duality can lead to a mixture of products, primarily the desired O-alkylated product, the undesired N-alkylated side product, and a di-alkylated byproduct. Achieving high selectivity for O-alkylation is paramount for a successful synthesis.
This guide will address the most frequently encountered issues in a question-and-answer format, providing detailed explanations, troubleshooting protocols, and preventative measures.
Visualizing the Reaction and Side Reactions
To better understand the synthetic landscape, let's visualize the intended reaction and the potential side reactions.
Caption: Reaction scheme showing the desired O-alkylation and competing N-alkylation and di-alkylation side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a mixture of products, with significant amounts of an impurity that has a similar polarity to my desired product. What is likely happening?
A1: You are most likely observing the formation of the N-alkylated isomer, N-(2-Chlorobenzyl)-4-aminophenol, alongside your desired O-alkylated product. The amino group of 4-aminophenol is also nucleophilic and can compete with the hydroxyl group in attacking the 2-chlorobenzyl chloride.[1][2] This competition between O- and N-alkylation is a well-documented challenge in the alkylation of aminophenols.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing N-alkylation side reactions.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Base or Solvent | Use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetone, DMF, or acetonitrile.[4][5] | Stronger bases (e.g., NaH, alkoxides) can significantly increase the nucleophilicity of both the hydroxyl and amino groups, often leading to reduced selectivity. Polar aprotic solvents favor SN2 reactions and can help to modulate the reactivity of the nucleophiles. |
| High Reaction Temperature | Maintain a moderate reaction temperature (e.g., 50-80 °C).[6] | Higher temperatures can provide enough energy to overcome the activation barrier for both O- and N-alkylation, leading to a loss of selectivity. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the 4-aminophenol relative to the 2-chlorobenzyl chloride. | This can help to minimize the formation of the di-alkylated product by ensuring there is a higher concentration of the primary nucleophile. |
Q2: I am observing a higher molecular weight impurity in my mass spectrometry analysis. What could this be?
A2: This is likely the di-alkylated product, 4-[(2-Chlorobenzyl)oxy]-N-(2-chlorobenzyl)aniline. This species is formed when both the hydroxyl and amino groups of the 4-aminophenol have reacted with a molecule of 2-chlorobenzyl chloride. This can occur through two pathways: N-alkylation of the desired O-alkylated product or O-alkylation of the N-alkylated side product.
Preventative Measures:
-
Control Stoichiometry: As mentioned above, avoid using an excess of the alkylating agent (2-chlorobenzyl chloride).
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Prolonged reaction times after the consumption of the starting 4-aminophenol can increase the likelihood of di-alkylation.
-
Temperature Control: Elevated temperatures can promote the second alkylation step.
Q3: How can I selectively synthesize the desired O-alkylated product and minimize side reactions from the start?
A3: A highly effective strategy is to protect the more nucleophilic amino group before the alkylation step.[3][7] This ensures that only the hydroxyl group is available to react with the 2-chlorobenzyl chloride. A common and efficient method involves the formation of an imine (Schiff base) with benzaldehyde, which can be easily hydrolyzed after the ether synthesis.[3][7]
Experimental Protocol for Selective O-Alkylation:
-
Protection of the Amino Group:
-
Dissolve 4-aminophenol in methanol.
-
Add an equimolar amount of benzaldehyde and stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the N-benzylidene-4-aminophenol intermediate.[7]
-
-
Williamson Ether Synthesis (O-Alkylation):
-
Dissolve the N-benzylidene-4-aminophenol intermediate in acetone.
-
Add potassium carbonate (K₂CO₃, ~2 equivalents) and 2-chlorobenzyl chloride (~1 equivalent).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.[7]
-
-
Deprotection (Hydrolysis of the Imine):
-
After the alkylation is complete, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate and then treat the residue with a dilute aqueous acid (e.g., 1N HCl) to hydrolyze the imine and liberate the free amino group of the desired product.[7]
-
The desired 4-[(2-Chlorobenzyl)oxy]aniline can then be isolated by extraction and purification.
-
Q4: How can I effectively purify my desired product from the N-alkylated and di-alkylated impurities?
A4: The key to successful purification lies in the polarity differences between the desired product and the side products.
-
4-[(2-Chlorobenzyl)oxy]aniline (Desired Product): Moderately polar.
-
N-(2-Chlorobenzyl)-4-aminophenol (N-Alkylated): Generally more polar than the O-alkylated isomer due to the free phenolic hydroxyl group.
-
4-[(2-Chlorobenzyl)oxy]-N-(2-chlorobenzyl)aniline (Di-Alkylated): Least polar of the three, as both polar functional groups have been alkylated.
Purification Techniques:
| Technique | Procedure | Expected Outcome |
| Column Chromatography | Use a silica gel stationary phase with a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. | The di-alkylated product will elute first, followed by the desired O-alkylated product, and finally the more polar N-alkylated side product. |
| Recrystallization | If the crude product is a solid, recrystallization from a suitable solvent system can be effective. This may require some experimentation to find a solvent in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution. | This can be an effective method for removing smaller amounts of impurities. |
Q5: What analytical techniques are best for monitoring the reaction and confirming the structure of my product and any side products?
A5: A combination of chromatographic and spectroscopic techniques is essential for proper analysis.
| Analytical Method | Application | Key Observations |
| Thin Layer Chromatography (TLC) | Reaction monitoring and qualitative assessment of product purity.[8] | The different polarities of the starting material, product, and side products will result in distinct Rf values, allowing for easy tracking of the reaction progress. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and impurity profiling.[9] | Provides accurate quantification of the desired product and any impurities. Different detection methods (e.g., UV) can be employed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation of the product and isomers. | ¹H NMR: The chemical shift of the benzylic protons (-CH₂-) will differ between the O-alkylated and N-alkylated products. In the O-alkylated product, these protons will appear as a singlet around 5.0-5.2 ppm. In the N-alkylated product, they will appear as a singlet at a slightly lower field, around 4.2-4.4 ppm, and will be coupled to the N-H proton. ¹³C NMR: The chemical shifts of the carbons attached to the oxygen and nitrogen will also be distinct for the different isomers. |
| Mass Spectrometry (MS) | Confirmation of molecular weight of the product and any impurities. | Will clearly show the molecular ion peaks for the starting materials, the desired product (m/z ~233.7 for C₁₃H₁₂ClNO), the N-alkylated isomer, and the di-alkylated byproduct (m/z ~356.3 for C₂₀H₁₈Cl₂NO). |
| Infrared (IR) Spectroscopy | Functional group analysis. | The N-alkylated isomer will show a characteristic O-H stretch (a broad peak around 3200-3600 cm⁻¹) which will be absent in the O-alkylated and di-alkylated products. The desired O-alkylated product will show N-H stretching bands. |
References
- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
-
ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. Retrieved January 12, 2026, from [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]
- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. The Journal of Organic Chemistry, 84(23), 15569–15580.
- Saeed, A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1251.
- Google Patents. (n.d.). PURIFICATION OF p-AMINOPHENOL.
-
YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [Link]
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). Process for the mono-N-alkylation of aminophenols.
-
YouTube. (2020, March 28). Williamson ether synthesis (done wrong). [Link]
-
ChemBK. (n.d.). 4-[(2-CHLOROBENZYL)OXY]ANILINE. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). Method for producing O-alkylated cyclic aminoalcohols.
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. [Link]
-
PubMed. (2024, March 1). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. [Link]
-
ScienceDirect. (n.d.). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Retrieved January 12, 2026, from [Link]
-
Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Retrieved January 12, 2026, from [Link]
-
University of Delhi. (n.d.). B.Sc. (H) Chemistry. Retrieved January 12, 2026, from [Link]
-
Reddit. (2022, February 5). Progress on N-alkylation of o-aminophenol. [Link]
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2023, June 22). Problem in Williamson ether synthesis?. [Link]
-
PubMed. (2023, June 25). Chemical identification and optimization of the 4-aminophenol colorimetric test for the differentiation between hemp-type and marijuana-type cannabis plant samples. [Link]
- Google Patents. (n.d.). Synthetic method of 2-chloro-4-aminophenol.
-
ResearchGate. (n.d.). 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. Retrieved January 12, 2026, from [Link]
- Unknown Source. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
-
National Institutes of Health. (n.d.). Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. Retrieved January 12, 2026, from [Link]
-
Aberystwyth University. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity. [Link]
-
National Institutes of Health. (2021, August 23). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved January 12, 2026, from [Link]
-
Cosmetic Ingredient Review. (2022, January 12). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. [Link]
Sources
- 1. CN110740987A - Process for the mono-N-alkylation of aminophenols - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. du.ac.in [du.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-[(2-Chlorobenzyl)oxy]aniline
Introduction
4-[(2-Chlorobenzyl)oxy]aniline (CAS No. 21116-13-2) is a key intermediate in the synthesis of various compounds in pharmaceutical and materials science research.[1][2] Its synthesis is most commonly achieved via the Williamson ether synthesis, reacting a salt of 4-aminophenol with 2-chlorobenzyl chloride.[3] While the synthesis appears straightforward, researchers frequently encounter challenges in isolating the final product in high purity. These difficulties often stem from closely related impurities, the product's physical properties, and potential instability under certain conditions.
This technical guide provides a comprehensive resource for researchers, offering detailed troubleshooting advice, frequently asked questions, and validated protocols to overcome the common purification challenges associated with 4-[(2-Chlorobenzyl)oxy]aniline.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure 4-[(2-Chlorobenzyl)oxy]aniline?
Pure 4-[(2-Chlorobenzyl)oxy]aniline should be a solid at room temperature. Its reported melting point is in the range of 48-50 °C. Significant deviation from this range, such as a broad melting range or a melting point below 45 °C, typically indicates the presence of impurities. The color can range from off-white to light tan; darker colors often suggest residual starting materials or degradation products.
Q2: What are the most common impurities I should expect from the synthesis?
The impurity profile is directly linked to the Williamson ether synthesis pathway. Expect to encounter one or more of the following:
-
Unreacted 4-aminophenol: The starting nucleophile. It is more polar than the product.
-
Unreacted 2-chlorobenzyl chloride: The starting electrophile. It is significantly less polar than the product.
-
Bis-alkylation product: Where a second molecule of 2-chlorobenzyl chloride has reacted with the aniline nitrogen. This impurity is less polar than the desired product.
-
Elimination byproduct (from 2-chlorobenzyl chloride): While less common with primary halides, it can occur under strongly basic or high-temperature conditions.[4]
-
Residual Base: Inorganic salts (e.g., K₂CO₃, NaOH) used in the reaction.
-
Solvents: High-boiling point solvents like DMF or DMSO if used in the reaction.[3]
Q3: How can I reliably assess the purity of my final product?
A multi-faceted approach is recommended for purity validation:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique. A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point within the literature range (48-50 °C) is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment, capable of detecting minor impurities that may not be visible on TLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used to identify and quantify impurities if their signals are resolved from the product peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound (233.7 g/mol ).
Q4: Is 4-[(2-Chlorobenzyl)oxy]aniline stable? What are the proper storage conditions?
Like many anilines, this compound can be sensitive to air and light, leading to gradual oxidation and color change over time.[5] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.[6] For long-term storage, refrigeration is recommended.
Visualizing Synthesis and Impurity Formation
The following diagram illustrates the primary reaction pathway and the origin of common impurities.
Caption: Synthesis of 4-[(2-Chlorobenzyl)oxy]aniline and common impurity origins.
Troubleshooting Guide
Problem: My crude product is a dark, viscous oil or gum and won't solidify.
-
Probable Cause: This is often due to the presence of significant amounts of unreacted starting materials, byproducts, or residual high-boiling point solvents (like DMF or DMSO) which act as an impurity-induced freezing point depression.
-
Solution:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (not exceeding 40-50°C to prevent decomposition). Co-evaporation with a lower-boiling solvent like toluene or dichloromethane can help remove traces of DMF/DMSO.
-
Aqueous Workup: Dissolve the crude oil in a water-immiscible solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with a dilute base (e.g., 5% NaHCO₃ solution) to remove unreacted 4-aminophenol, followed by water and then brine. This removes many polar impurities and salts.
-
Trituration: After concentrating the washed organic layer, attempt to induce crystallization by adding a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture. The product may precipitate as a solid, which can then be filtered.
-
Problem: I see a persistent impurity with a very similar Rf to my product on TLC.
-
Probable Cause: This is likely a structurally similar byproduct, such as an isomer or the N-alkylated product. These impurities have similar polarities, making separation by standard chromatography challenging.
-
Solution:
-
Optimize Chromatography: Switch to a less polar solvent system (e.g., decrease the ethyl acetate percentage in a hexane/ethyl acetate mobile phase). A shallower solvent gradient can improve resolution. If using silica, consider switching to a different stationary phase like alumina (basic or neutral) which may offer different selectivity.
-
Recrystallization: This is often the most effective method for removing small amounts of closely-related impurities. A systematic solvent screen is crucial (see Protocol 1).
-
Acid-Base Extraction: Exploit the basicity of the aniline nitrogen. Dissolve the crude mixture in an organic solvent and extract with dilute acid (e.g., 1M HCl). The desired product and other basic impurities will move to the aqueous layer. The organic layer will retain non-basic impurities (like unreacted 2-chlorobenzyl chloride). Neutralize the aqueous layer with a base (e.g., NaOH) to re-precipitate the product, which can then be filtered or extracted.[7]
-
Problem: My product appears to be decomposing on the silica gel column.
-
Probable Cause: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds, particularly anilines which can streak or decompose.
-
Solution:
-
Neutralize the Silica: Before preparing the column, create a slurry of the silica gel in your mobile phase and add 1% triethylamine (or another volatile base). This deactivates the acidic sites on the silica surface.
-
Use Neutral Alumina: As an alternative to silica, neutral alumina is a less acidic stationary phase that is often more suitable for basic compounds like anilines.
-
Work Quickly: Do not let the product sit on the column for an extended period. Use flash chromatography with positive pressure to expedite the separation.
-
Troubleshooting Purification Workflow
Caption: A decision-making workflow for purifying 4-[(2-Chlorobenzyl)oxy]aniline.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from a solid crude product. The key is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.
Step-by-Step Methodology:
-
Solvent Screening: Place a small amount (10-20 mg) of the crude solid into several test tubes. Add a few drops of different solvents from the table below to each tube.
-
Solubility Test: Observe solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heating: Gently heat the test tubes that did not show room temperature solubility. A good solvent will fully dissolve the compound upon heating.
-
Cooling: Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a suitable solvent or solvent system.
-
Bulk Recrystallization: Dissolve the bulk of the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature to form large crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel), wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Validation: Check the purity of the crystals via melting point analysis and TLC.
| Solvent System | Boiling Point (°C) | Characteristics |
| Isopropanol / Water | ~83 (Isopropanol) | Dissolve in hot isopropanol, add water dropwise until cloudy, then re-heat to clarify. Good for moderately polar compounds. |
| Ethanol / Water | ~78 (Ethanol) | Similar to isopropanol/water system. |
| Toluene / Hexanes | ~111 (Toluene) | Dissolve in hot toluene, add hexanes as the anti-solvent. Good for removing more polar impurities. |
| Ethyl Acetate / Hexanes | ~77 (Ethyl Acetate) | A common and effective system. Dissolve in a minimal amount of warm ethyl acetate and add hexanes until turbidity persists. |
Protocol 2: Purification by Flash Column Chromatography
This method is best for separating compounds with different polarities, such as removing unreacted starting materials.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate mobile phase using TLC. A good system will give the product an Rf value of ~0.3 and show good separation from all impurities. A common starting point is 10-20% Ethyl Acetate in Hexanes.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen mobile phase. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the column.
-
Elution: Add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate.
-
Analysis: Develop the TLC plate to identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Validation: Confirm the purity of the resulting solid by NMR and melting point analysis.
References
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimization of Approaches to Analysis of Lignin by Thermal Decomposition. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Bis(p-aminobenzyl)aniline. Retrieved from [Link]
Sources
- 1. 4-[(2-CHLOROBENZYL)OXY]ANILINE | 21116-13-2 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. 2,4-Bis(p-aminobenzyl)aniline | C20H21N3 | CID 33182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-[(2-Chlorobenzyl)oxy]aniline
Welcome to the technical support guide for the analysis of 4-[(2-Chlorobenzyl)oxy]aniline. This document is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of this compound. As a basic aniline derivative, 4-[(2-Chlorobenzyl)oxy]aniline presents specific chromatographic challenges. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in scientific principles and field-proven methodologies.
Part 1: Foundational FAQs - Understanding the Root Cause
This section addresses the fundamental questions regarding peak asymmetry for this specific analyte.
Q1: What is peak tailing and how is it quantified?
In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common form of asymmetry where the latter half of the peak is broader than the front half.[1] This distortion is problematic as it can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.
The degree of tailing is quantified using the USP Tailing Factor (Tf) , also known as the asymmetry factor (As). It is calculated by measuring the peak width at 5% of the peak height.[2]
-
Tf = 1: A perfectly symmetrical Gaussian peak.
-
Tf > 1: A tailing peak.
-
Tf < 1: A fronting peak.
For many analytical methods, a tailing factor of less than 1.5 is acceptable, though a value as close to 1.0 as possible is always desirable for high-quality data.[3]
Q2: I'm seeing significant peak tailing specifically for 4-[(2-Chlorobenzyl)oxy]aniline. What is the most likely chemical reason for this?
The primary cause of peak tailing for this compound lies in its chemical structure. 4-[(2-Chlorobenzyl)oxy]aniline contains a primary aniline functional group, which is basic. The predicted pKa for the conjugate acid of this amine is approximately 5.02.[4]
In reversed-phase HPLC using silica-based columns, the stationary phase surface contains residual silanol groups (Si-OH). These silanols are acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH levels above 3.0.[2][3]
The basic aniline group on your analyte becomes protonated (positively charged, R-NH₃⁺) at pH values below its pKa. This leads to a strong, secondary ionic interaction between the positively charged analyte and the negatively charged silanol sites.[1][3][5] This interaction is in addition to the desired hydrophobic retention mechanism and is a major cause of peak tailing for basic compounds.[3]
Caption: Unwanted ionic interactions causing peak tailing.
Part 2: The Systematic Troubleshooting Workflow
Follow this logical workflow to efficiently diagnose and solve the peak tailing issue. The first step is to differentiate between a chemical problem specific to your analyte and a physical problem with your HPLC system.
Caption: A logical workflow to diagnose peak tailing causes.
Q3: How do I perform the neutral compound test to distinguish between chemical and physical problems?
This is the most critical first step in troubleshooting.[6]
-
Rationale: Neutral compounds (like toluene, uracil, or naphthalene) lack the basic functional groups that interact with silanols. Therefore, they should not exhibit peak tailing due to chemical interactions.[6]
-
-
If the neutral compound peak is symmetrical, your HPLC system plumbing is likely fine, and the tailing is a chemical issue specific to your basic analyte.
-
If the neutral compound also tails, it indicates a physical problem in the system, such as extra-column volume or a column void.[6]
-
See Protocol 1 for a detailed methodology.
Part 3: Resolving Chemical Causes of Peak Tailing
If the neutral compound test points to a chemical interaction, use the following strategies.
Q4: My neutral compound is fine, but my analyte tails. How do I optimize the mobile phase pH?
Since the pKa of 4-[(2-Chlorobenzyl)oxy]aniline is ~5.02, operating near this pH will result in a mixture of ionized and unionized forms, leading to poor peak shape.[2][7] The best strategy is to adjust the mobile phase pH to be at least 2 units away from the pKa.[8]
-
Recommendation: Lower the mobile phase pH to between 2.5 and 3.0 .
-
Mechanism:
-
At this low pH, the analyte will be fully protonated (R-NH₃⁺), ensuring it exists as a single species.
-
More importantly, the acidic silanol groups on the silica surface will also be fully protonated (Si-OH), neutralizing their negative charge and minimizing the secondary ionic interactions that cause tailing.[3][9]
-
See Protocol 2 for preparing a buffered mobile phase at low pH.
Q5: I've lowered the pH to 3.0, and the peak shape has improved but isn't perfect. What is the next step?
If pH optimization alone is insufficient, your choice of HPLC column is the next critical factor.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity silica with minimal trace metal contamination.[1] Furthermore, they undergo a process called "end-capping," where a small silylating agent (like trimethylchlorosilane) is used to cap many of the accessible residual silanol groups, effectively shielding them from interaction with basic analytes.[2][3][5]
-
Consider Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols, further improving peak shape for basic compounds.
| Column Type | Suitability for Basic Analytes | Mechanism of Improvement |
| Older, Type A Silica | Poor | High silanol activity and metal content.[1][9] |
| High-Purity, End-Capped (Type B) | Good to Excellent | Reduced silanol activity via end-capping and low metal content.[2][3] |
| Polar-Embedded Phase | Excellent | Additional shielding of silanol groups by the embedded polar functionality.[2] |
| Hybrid Silica (BEH) | Excellent | Inherently lower silanol activity and wider usable pH range. |
Q6: As a last resort, can I use a mobile phase additive?
Yes, but this should be considered after pH and column optimization. Adding a "competing base" like Triethylamine (TEA) to the mobile phase can improve peak shape.
-
Mechanism: The competing base is a small amine that preferentially interacts with the active silanol sites, effectively blocking them from interacting with your larger analyte.[9]
-
Typical Concentration: 5-10 mM TEA.
-
Caution: Using amine additives can have drawbacks. They can shorten column lifetime by accelerating the hydrolysis of the silica backbone and bonded phase.[9] They can also cause issues with mass spectrometry detection due to ion suppression.
Part 4: Resolving Physical Causes of Peak Tailing
If your neutral compound test revealed tailing, the issue lies within your HPLC system's hardware.
Q7: Where should I look for physical problems causing peak tailing?
The primary physical cause is extra-column volume (ECV) , which is any volume the sample travels through outside of the column itself.[10] This includes the injector, connecting tubing, and detector flow cell.[11] Excessive ECV leads to band broadening and peak distortion.[10][12]
-
Tubing: Use tubing with the narrowest possible internal diameter (e.g., 0.005" or 0.12 mm) and keep the length as short as possible, especially between the column and the detector.[2][11]
-
Fittings: Ensure all fittings are properly seated and tightened to avoid dead volumes. A poor connection can create a small void where sample dispersion occurs.
-
Column Health:
-
Void Formation: A void at the head of the column can cause peak distortion. This can happen from pressure shocks or operating at an incorrect pH.[6] Try reversing and flushing the column (if the manufacturer allows) to wash away contaminants from the inlet frit.[3]
-
Contamination: A blocked or contaminated inlet frit will create a non-uniform flow path, leading to peak shape issues. Using a guard column is a cost-effective way to protect the analytical column.[13]
-
-
Sample Solvent: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve and inject your sample in the initial mobile phase.[12]
See Protocol 3 for a systematic audit of your system for ECV.
Part 5: Detailed Experimental Protocols
Protocol 1: Neutral Compound Diagnostic Test
-
Prepare a Neutral Standard: Dissolve a small amount of a neutral, UV-active compound (e.g., Toluene, Naphthalene, or Uracil) in your mobile phase to create a ~0.1 mg/mL solution.
-
Set Up HPLC: Use the same chromatographic method (mobile phase, flow rate, temperature) that you are using for 4-[(2-Chlorobenzyl)oxy]aniline.
-
Inject: Perform a standard injection of the neutral compound.
-
Analyze Peak Shape: Examine the resulting chromatogram. Calculate the USP Tailing Factor (Tf) for the neutral peak.
-
Interpret Results:
-
If Tf ≤ 1.2: The system's physical contribution to tailing is minimal. Proceed to troubleshoot chemical causes.
-
If Tf > 1.2: The system has a significant physical problem. Proceed to troubleshoot physical causes.
-
Protocol 2: Mobile Phase pH Optimization
-
Select a Buffer: Choose a buffer with a pKa close to your target pH of 2.5-3.0. A phosphate buffer is ideal for this purpose.[9]
-
Prepare Aqueous Phase: Prepare a 10-20 mM solution of potassium phosphate in HPLC-grade water.
-
Adjust pH: While stirring, carefully add phosphoric acid dropwise to the aqueous buffer solution until the pH meter reads your target pH (e.g., 2.8). Important: Always adjust the pH of the aqueous component before adding the organic modifier.[8]
-
Prepare Mobile Phase: Mix the pH-adjusted aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio. For example, 60:40 (v/v) Acetonitrile:Buffer.
-
Filter and Degas: Filter the final mobile phase through a 0.45 µm filter and degas thoroughly before use.[14]
-
Equilibrate: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Protocol 3: System Audit for Extra-Column Volume (ECV)
-
Power Down: Turn off the pump and detector lamp.
-
Inspect Connections: Start from the injector and trace the flow path to the waste line.
-
Tubing: Check the tubing connecting the autosampler to the column and the column to the detector. Is it the shortest possible length? Is the internal diameter (ID) appropriate for your column (typically ≤0.13 mm for UHPLC/modern HPLC)? Replace any excessively long or wide-bore tubing.
-
Fittings: Disconnect and reconnect each fitting in the flow path. Ensure the tubing is cut perfectly flat and is bottomed out in the port before tightening the ferrule. This prevents dead volume.
-
Column Installation: Ensure the column is connected correctly and that the fittings are snug.
-
Detector Flow Cell: If you are using a high-efficiency or small-bore column, ensure your detector is equipped with a low-volume flow cell. Using a standard analytical flow cell with a UHPLC column can introduce significant ECV.[11][12]
-
Re-test: After making adjustments, repeat the neutral compound test (Protocol 1) to see if the peak shape has improved.
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Phenomenex. (2025). Column Volume and Extra-Column Volume. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
CHROMacademy. (n.d.). Troubleshooting HPLC Column Issues. [Link]
-
ChemBK. (n.d.). 4-[(2-CHLOROBENZYL)OXY]ANILINE - Physico-chemical Properties. [Link]
-
MicroSolv. (2025). What is the effect of extra column volume for different HPLC instruments on the same method - FAQ. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
Chrom Tech, Inc. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
LCGC International. (n.d.). Extracolumn Effects. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
ResearchGate. (n.d.). Effect of extra-column volume on practical chromatographic parameters of sub-2-μm particle-packed columns in ultra-high pressure liquid chromatography. [Link]
-
Labcompare.com. (2025). Troubleshooting Common HPLC Issues. [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
UPLCS. (2025). Common Faults and Troubleshooting Methods in HPLC Column. [Link]
-
PubChem. (n.d.). 4-Chloroaniline. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
National Institutes of Health (NIH). (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. [Link]
-
ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]
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Technical Support Center: Purification of 4-[(2-Chlorobenzyl)oxy]aniline
Welcome to the technical support center for the synthesis and purification of 4-[(2-Chlorobenzyl)oxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key intermediate in high purity.
I. Understanding the Chemistry: Synthesis and Potential Impurities
The most common route to synthesizing 4-[(2-Chlorobenzyl)oxy]aniline is via the Williamson ether synthesis. This reaction involves the O-alkylation of 4-aminophenol with 2-chlorobenzyl chloride in the presence of a base.
Caption: General schematic of the Williamson ether synthesis for 4-[(2-Chlorobenzyl)oxy]aniline.
While this is a robust reaction, several impurities can arise, complicating the purification process. Understanding these potential impurities is the first step in designing an effective purification strategy.
Q1: What are the most common impurities I should expect in the crude product of a 4-[(2-Chlorobenzyl)oxy]aniline synthesis?
A1: Based on the Williamson ether synthesis mechanism and the reactivity of the starting materials, you should anticipate the following impurities:
-
Unreacted Starting Materials:
-
4-Aminophenol: Incomplete reaction or improper stoichiometry can leave unreacted 4-aminophenol.
-
2-Chlorobenzyl chloride: A slight excess is often used to drive the reaction to completion, so residual amounts are common.
-
-
Byproducts from Side Reactions:
-
N,O-dialkylated product: The amino group of 4-aminophenol or the product can also be alkylated, leading to a more complex mixture.
-
O,O'-dialkylated product (from any diphenol impurity): If the starting 4-aminophenol is contaminated with hydroquinone, a dialkylated byproduct can form.
-
Elimination product (2-chlorobenzylidene chloride): Although less likely with a primary benzyl halide, under strongly basic conditions and high temperatures, some elimination may occur.
-
Oxidation/Polymerization Products: Anilines, especially aminophenols, are susceptible to oxidation, which can lead to colored, high-molecular-weight impurities.[1]
-
-
Residual Reagents and Solvents:
-
Base: Residual base (e.g., K₂CO₃, NaOH) and its salts.
-
Solvents: Depending on the reaction conditions, solvents like DMF, acetonitrile, or acetone may be present.
-
Here is a summary of the primary potential impurities:
| Impurity Name | Potential Origin | Physicochemical Properties |
| 4-Aminophenol | Unreacted starting material | More polar than the product; acidic (phenolic OH) and basic (amino group) |
| 2-Chlorobenzyl chloride | Unreacted starting material | Less polar than the product; reactive electrophile |
| N,O-Dialkylated byproduct | Side reaction (N-alkylation) | Less polar than the product; higher molecular weight |
| Oxidation/Polymerization Products | Degradation of starting material or product | Often colored (brown/red); high molecular weight; can be difficult to remove |
II. Troubleshooting Purification: A-Q&A Guide
Q2: My crude product is a dark, oily residue. How should I begin the purification?
A2: A dark, oily crude product often indicates the presence of colored oxidation/polymerization impurities and residual solvent. An initial acid-base extraction is an excellent first step to separate the basic product from neutral and acidic impurities.[2][3]
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of 4-[(2-Chlorobenzyl)oxy]aniline using acid-base extraction.
Q3: After acid-base extraction, my product is still not pure. What is the next step?
A3: If impurities persist after extraction, column chromatography is the recommended next step. This technique separates compounds based on their polarity.[4][5]
Troubleshooting Flash Column Chromatography
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product does not elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane). |
| Product elutes too quickly (with the solvent front) | Eluent is too polar. | Decrease the polarity of the eluent system (e.g., decrease the percentage of ethyl acetate in hexane). |
| Poor separation of product and impurities | - Inappropriate solvent system.- Column overloading.- Column packed improperly. | - Optimize the solvent system using TLC first. Aim for an Rf of 0.2-0.3 for the product.- Reduce the amount of crude product loaded onto the column.- Repack the column, ensuring a uniform and compact silica bed. |
| Tailing of the product spot on TLC and broad peaks from the column | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent system.[6] |
Q4: I have a solid product after chromatography, but I suspect minor impurities remain. How can I achieve the highest purity?
A4: Recrystallization is an excellent final purification step for solid compounds to remove trace impurities. The key is to find a suitable solvent or solvent system.[7][8]
Selecting a Recrystallization Solvent
The ideal recrystallization solvent should:
-
Poorly dissolve the compound at room temperature.
-
Readily dissolve the compound at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For 4-[(2-Chlorobenzyl)oxy]aniline, a mixed solvent system is often effective. A good starting point is a polar solvent in which the compound is soluble (like ethanol or isopropanol) and a non-polar anti-solvent in which it is insoluble (like water or hexane).
III. Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 10 mL). Combine the aqueous layers. The product is now in the aqueous phase as its hydrochloride salt.
-
Neutral Impurity Removal: The organic layer contains neutral impurities and can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 4 M NaOH with stirring until the pH is >10. The free amine product should precipitate or form an oil.
-
Back Extraction: Extract the basified aqueous solution with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified aniline.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).[9]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate. The optimal eluent system should be determined by TLC analysis of the crude material first.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Run the column with the eluent system, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: If cloudiness persists, add a few drops of hot ethanol until the solution is clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water, and dry them under vacuum.
IV. Purity Assessment: Analytical Methods
Q5: How can I confirm the purity of my final product?
A5: A combination of chromatographic and spectroscopic methods should be used to assess the purity of your 4-[(2-Chlorobenzyl)oxy]aniline.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and detecting non-volatile impurities.[10][11]
Representative HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and confirming the molecular weight of the product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the product and identifying any remaining impurities. The presence of unexpected signals can indicate impurities.[12]
V. Frequently Asked Questions (FAQs)
Q6: My purified 4-[(2-Chlorobenzyl)oxy]aniline is slightly colored (yellow/brown). Is this a problem?
A6: Anilines are prone to air oxidation, which can result in a slight coloration even in pure samples.[1] For many applications, a faint color is acceptable. If a completely colorless product is required, you can try treating a solution of the compound with a small amount of activated carbon, followed by filtration through celite before the final recrystallization. Storing the purified product under an inert atmosphere (nitrogen or argon) can help prevent discoloration over time.
Q7: I am losing a significant amount of product during purification. What are the common causes of low yield?
A7: High yield loss can occur at several stages:
-
Acid-Base Extraction: Incomplete back-extraction from the aqueous layer. Ensure you perform multiple extractions with the organic solvent.
-
Column Chromatography: Using a solvent system that is too polar can cause the product to elute too quickly with impurities. Conversely, a very non-polar system may lead to very slow elution and broad bands, increasing the volume of mixed fractions.
-
Recrystallization: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Always use the minimum amount of hot solvent necessary for dissolution.
Q8: Can I use other bases for the synthesis?
A8: Yes, other bases like sodium hydroxide (NaOH), potassium tert-butoxide, or sodium hydride (NaH) can be used. However, stronger bases may increase the likelihood of side reactions, such as N-alkylation or elimination. Potassium carbonate (K₂CO₃) is a good choice as it is a moderately strong base and is easily removed during workup.
References
-
SIELC Technologies. (n.d.). Separation of 4-[(4-Nitrophenyl)thio]aniline on Newcrom R1 HPLC column. Retrieved from [Link]
- Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988).
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 4-benzyloxyaniline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment 6 - Extraction. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
- MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2556.
-
ResearchGate. (n.d.). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC).... Retrieved from [Link]
- Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. International Journal of Green and Herbal Chemistry, 17(4), 1924-1933.
-
The Analyst. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Retrieved from [Link]
- ACS Publications. (2006). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 10(4), 757-761.
- Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Sorbent Technologies, Inc. (2020). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
- ACS Publications. (2001). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 40(11), 2457-2464.
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
- Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ResearchGate. (n.d.). A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS.pdf. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2020). FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. Retrieved from [Link]
-
University of Wisconsin-Green Bay. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Web.pdx.edu. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
Swarthmore College. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
-
Semantic Scholar. (2018). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
- PubMed. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study.
- ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
- LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
YouTube. (2012). Recrystallization using two solvents. Retrieved from [Link]
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2019). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]
-
Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. Retrieved from [Link]
-
Sultan Qaboos University House of Expertise. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
ARKIVOC. (2010). Selective alkylation of aminophenols. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- MDPI. (2020). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 25(5), 1169.
- National Institutes of Health. (2022). 2-(4-Fluorophenyl)
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Technical Support Center: Solvent Effects in the Synthesis of 4-[(2-Chlorobenzyl)oxy]aniline
Welcome to the technical support guide for the synthesis of 4-[(2-Chlorobenzyl)oxy]aniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of solvent selection. As a key intermediate in pharmaceutical development, achieving a high-yield, high-purity synthesis is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities introduced by solvent effects in the Williamson ether synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction is extremely slow or has stalled completely. I suspect the solvent is the culprit. Why is this happening?
A1: A sluggish or stalled reaction is one of the most common issues and is almost always linked to the choice of solvent. The synthesis of 4-[(2-Chlorobenzyl)oxy]aniline from 4-aminophenol and 2-chlorobenzyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The success of this mechanism is highly dependent on the solvent's ability to properly solvate the reactants without hindering the nucleophile.
-
Causality: You may be using an inappropriate solvent type.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents are detrimental to SN2 reactions.[3][4] They form strong hydrogen bonds with the phenoxide nucleophile (formed by deprotonating 4-aminophenol), creating a "solvent cage."[3][5] This caging effect stabilizes the nucleophile, increases the activation energy, and severely hinders its ability to attack the electrophilic carbon on 2-chlorobenzyl chloride.[4]
-
Non-Polar Solvents (e.g., hexane, toluene, benzene): While these solvents do not solvate the nucleophile, they fail to dissolve the ionic phenoxide salt, which is a key reactant.[3] If the nucleophile is not in solution, the reaction cannot proceed at an appreciable rate.[2]
-
-
Solution: Switch to a polar aprotic solvent . Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[2][3] These solvents possess a strong dipole moment capable of dissolving the ionic phenoxide, but they lack the acidic protons that form hydrogen bonds. This leaves the phenoxide nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[2][6] For example, the reaction between potassium iodide and bromoethane occurs 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[2]
Q2: I'm observing a significant amount of 2-chlorobenzyl alcohol in my crude product. What causes this side reaction, and how can I prevent it?
A2: The formation of 2-chlorobenzyl alcohol is a classic sign of hydrolysis of your electrophile, 2-chlorobenzyl chloride.[3]
-
Causality: This side reaction is caused by the presence of water in your reaction medium. Water can act as a nucleophile, attacking the 2-chlorobenzyl chloride to form the corresponding alcohol. This not only consumes your starting material but also complicates the final purification.
-
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. If using a strong base like sodium hydride (NaH) to deprotonate the 4-aminophenol, anhydrous conditions are mandatory as NaH reacts violently with water.[1]
-
Utilize Phase Transfer Catalysis (PTC): An excellent alternative is to employ a PTC system.[7] This method uses a biphasic system (e.g., toluene and water) with a catalyst like tetrabutylammonium bromide. The 4-aminophenol is deprotonated by a base (e.g., NaOH) in the aqueous phase, and the catalyst shuttles the phenoxide anion into the organic phase to react with the 2-chlorobenzyl chloride. This approach is highly effective, avoids the need for strictly anhydrous solvents, and can simplify the workup.[7][8]
-
Q3: My product is contaminated with an N-alkylated isomer. How can I improve the selectivity for O-alkylation?
A3: The starting material, 4-aminophenol, has two nucleophilic sites: the hydroxyl group (O-site) and the amino group (N-site). While O-alkylation is desired, competing N-alkylation can occur.
-
Causality: Selectivity is primarily controlled by the basicity of the reaction medium. The phenolic hydroxyl group is more acidic (pKa ~10) than the aniline amino group. In the presence of a suitable base, the hydroxyl group is preferentially deprotonated to form the highly nucleophilic phenoxide anion, which favors O-alkylation. If the conditions are not basic enough, the lone pair on the neutral amino group can compete as a nucleophile, leading to the N-alkylated side product.
-
Solution: The choice of base and solvent is critical.
-
Base: Use at least one full equivalent of a base strong enough to completely deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide.
-
Solvent: A polar aprotic solvent like DMF or acetone is ideal. It effectively solvates the counter-ion of the base (e.g., K⁺) and promotes the formation of the desired phenoxide nucleophile. This combination strongly directs the reaction toward O-alkylation.
-
Q4: I'm having trouble with purification due to my high-boiling point solvent (DMSO/DMF). What are my options?
A4: While effective for the reaction, high-boiling point solvents like DMSO and DMF are notoriously difficult to remove completely and can complicate product isolation.
-
Causality: These solvents have boiling points of 189 °C (DMSO) and 153 °C (DMF), making them difficult to remove under standard rotary evaporation conditions without resorting to high vacuum and heat, which can risk product decomposition.
-
Solutions:
-
Alternative Polar Aprotic Solvents: Consider using acetone (b.p. 56 °C) or acetonitrile (b.p. 82 °C). While slightly less polar, they are often sufficient for the reaction to proceed and are much easier to remove.
-
Phase Transfer Catalysis (PTC): As mentioned in Q2, a PTC system using a lower-boiling organic solvent like toluene (b.p. 111 °C) or dichloromethane (b.p. 40 °C) is an excellent industrial and lab-scale strategy.[8] The reaction proceeds efficiently, and the solvent is easily removed during workup.
-
Aqueous Workup: A thorough aqueous workup can help remove water-soluble solvents like DMF and DMSO. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) followed by washing the combined organic layers with water or brine can effectively transfer the product to the organic phase while leaving the high-boiling solvent in the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal class of solvent for the synthesis of 4-[(2-Chlorobenzyl)oxy]aniline?
A1: The ideal class of solvent is polar aprotic .[5] Solvents like DMF, DMSO, acetonitrile, and acetone provide the best balance of properties. They are polar enough to dissolve the ionic phenoxide intermediate but do not form strong hydrogen bonds, which would inhibit its nucleophilicity.[2][3][6]
Q2: How exactly does solvent polarity affect the SN2 reaction rate?
A2: For SN2 reactions involving a charged nucleophile (like the phenoxide in this synthesis) and a neutral electrophile, polar aprotic solvents increase the reaction rate compared to non-polar solvents because they can dissolve the nucleophile.[6] However, polar protic solvents significantly decrease the rate by solvating the nucleophile through hydrogen bonding, effectively shielding it and making it less available for reaction.[3][5] Therefore, the order of reaction rate is generally: Polar Aprotic > Polar Protic > Non-Polar .
Q3: What is Phase Transfer Catalysis (PTC) and why is it beneficial here?
A3: Phase Transfer Catalysis is a technique used for heterogeneous reactions where reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[7] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the migration of a reactant from one phase to another where the reaction can occur.[7] For this synthesis, it allows the use of an inexpensive base like NaOH in water, while the 2-chlorobenzyl chloride remains in an organic solvent. The PTC shuttles the generated phenoxide into the organic phase. Its benefits include:
-
Milder reaction conditions.
-
Elimination of the need for expensive and hazardous anhydrous solvents.[7]
-
Often leads to faster reaction rates and higher yields.[8]
Protocols & Data
Table 1: Comparison of Solvent Systems for Williamson Ether Synthesis
| Solvent System | Base | Catalyst | Typical Temp. (°C) | Typical Time (h) | Expected Outcome |
| DMF (anhydrous) | K₂CO₃ | None | 80-100 | 4-8 | High yield, but solvent removal can be difficult. Good for O-alkylation selectivity. |
| Acetone | K₂CO₃ | KI (catalytic) | Reflux (56°C) | 8-16 | Good yield, easy solvent removal. Reaction may be slower than in DMF. KI facilitates the reaction (Finkelstein). |
| Toluene / Water (1:1) | NaOH | Tetrabutylammonium Bromide (TBAB) | 80-90 | 2-6 | Excellent yield, easy workup, avoids anhydrous conditions. Industrially preferred method.[7][8] |
| Ethanol | NaOEt | None | Reflux (78°C) | 24-48+ | Very slow reaction, low yield. Prone to side reactions (solvolysis). Not recommended.[3][4] |
Experimental Protocols
Protocol 1: Synthesis using a Polar Aprotic Solvent (Acetone)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminophenol (1 equiv.), potassium carbonate (K₂CO₃, 1.5 equiv.), and a catalytic amount of potassium iodide (KI, 0.1 equiv.).
-
Add a sufficient volume of acetone to fully suspend the reagents.
-
Begin vigorous stirring and add 2-chlorobenzyl chloride (1.1 equiv.) dropwise to the suspension.
-
Heat the mixture to reflux (approximately 56°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Protocol 2: Synthesis using Phase Transfer Catalysis (Toluene/Water)
-
In a round-bottom flask, dissolve 4-aminophenol (1 equiv.) and sodium hydroxide (NaOH, 1.2 equiv.) in water.
-
Add an equal volume of toluene, followed by the phase transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 equiv.).
-
Heat the biphasic mixture to 80-90°C with vigorous mechanical stirring.
-
Dissolve 2-chlorobenzyl chloride (1.05 equiv.) in a small amount of toluene and add it slowly to the reaction mixture.
-
Maintain the temperature and vigorous stirring, monitoring the reaction by TLC (sampling from the organic layer).
-
After completion (typically 2-6 hours), cool the mixture to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization as described in Protocol 1.
Mechanistic & Workflow Diagrams
Caption: SN2 mechanism for the synthesis of 4-[(2-Chlorobenzyl)oxy]aniline.
Caption: Contrasting effect of protic vs. aprotic solvents on the nucleophile.
Caption: Troubleshooting flowchart for low yield based on solvent choice.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?[Link]
-
JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
YouTube. (2020). Effect of solvent on SN1 & SN2. [Link]
-
Globe Thesis. (2019). Preparation Of Organotextile Catalyst And Its Application For Williamson Ether Reaction In Phase Transfer Catalysis System. [Link]
Sources
Technical Support Center: Managing Thermal Decomposition of Aniline Derivatives During Distillation
Welcome to the Technical Support Center for the purification of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the thermal instability of these valuable compounds during distillation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the highest purity while minimizing degradation.
Introduction to the Thermal Instability of Aniline Derivatives
Aniline and its substituted analogs are foundational building blocks in the synthesis of pharmaceuticals, dyes, and polymers. However, their utility is often hampered by their inherent instability. The electron-rich nature of the aromatic ring, activated by the amino group, makes these compounds highly susceptible to oxidation.[1] This sensitivity is exacerbated by heat, leading to the formation of colored impurities, polymeric materials, and other degradation byproducts during distillation.[2][3][4] Freshly purified aniline is typically a colorless to pale yellow oil, but upon exposure to air and heat, it can quickly darken to yellow, red, or even black due to the formation of these oxidized impurities.[2][3]
This guide will equip you with the knowledge and techniques to effectively manage these challenges, ensuring the integrity and purity of your aniline derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during the distillation of aniline derivatives in a question-and-answer format.
Issue 1: My aniline derivative is turning dark (yellow, red, or brown) during distillation. What is happening and how can I prevent it?
Answer:
The dark coloration is a classic sign of oxidation.[5] The amino group makes the aromatic ring highly susceptible to attack by atmospheric oxygen, a process that is accelerated at the elevated temperatures required for distillation. This leads to the formation of highly colored polymeric byproducts and quinone-like structures.[2][6]
Solutions:
-
Utilize Vacuum Distillation: The most effective way to prevent thermal decomposition is to lower the boiling point of your compound. By applying a vacuum, you can significantly reduce the temperature required for distillation, thereby minimizing thermal stress on the molecule.[2][7] For example, aniline boils at 184°C at atmospheric pressure, but its boiling point drops to 72°C at 20 mmHg.[2]
-
Maintain an Inert Atmosphere: Always perform distillations of aniline derivatives under an inert atmosphere, such as dry nitrogen or argon.[8] This displaces the oxygen that is the primary culprit in the oxidation process. You can achieve this by using a Schlenk line or by simply maintaining a positive pressure of inert gas in your distillation apparatus.
-
Pre-treat with a Reducing Agent: Before distillation, consider adding a small amount of zinc dust to the distillation flask. Zinc acts as an antioxidant, preferentially reacting with any oxidizing species present and helping to keep the aniline in its reduced state.[9][10]
-
Work Expeditiously: Once the distillation is complete, do not expose the purified product to air for extended periods. It is best to use the freshly distilled aniline derivative immediately or store it under an inert atmosphere in an amber-colored vial to protect it from light and air.[11]
Issue 2: The distillation is proceeding, but I'm observing "bumping" or uneven boiling, which is causing my product to be contaminated with the undistilled material.
Answer:
"Bumping" is a common problem during vacuum distillation, especially with viscous liquids or when there are solid impurities present. It occurs when the liquid superheats and then boils violently. Standard boiling chips are often ineffective under reduced pressure.[12]
Solutions:
-
Vigorous Magnetic Stirring: The most reliable way to prevent bumping during vacuum distillation is to use a magnetic stirrer and a PTFE-coated stir bar.[12] This ensures even heating and provides nucleation sites for smooth boiling.
-
Ebullition Tube/Capillary Leak: An alternative to magnetic stirring is to introduce a fine stream of inert gas (the same one you are using for the inert atmosphere) through a long, fine-tipped capillary (an ebullition tube) that reaches the bottom of the distillation flask.[12] The stream of bubbles serves as a nucleation source, promoting smooth boiling.
Issue 3: My final product is pure by NMR, but it still has a slight color. What are these trace impurities and are they a concern?
Answer:
Even with the best techniques, trace amounts of highly colored oxidation products can be present. These are often in such low concentrations that they are not readily detectable by standard NMR. Common culprits are p-benzoquinone and various polymeric aniline species.[6] While they may not interfere with all subsequent reactions, they can be problematic for applications where color is a critical parameter or where trace impurities can poison catalysts.
Solutions:
-
Treatment with Activated Carbon: If your product is solid, you can often remove colored impurities by recrystallizing it with a small amount of activated carbon.[5] The activated carbon will adsorb the colored impurities. For liquid products, you can try passing a solution of the product through a small plug of activated carbon or silica gel, followed by solvent removal.
-
Pre-treatment with Stannous Chloride: Treating your crude aniline derivative with stannous chloride before distillation can help remove sulfur-containing impurities and reduce the tendency for it to become colored due to aerial oxidation.[9][13]
Frequently Asked Questions (FAQs)
Q1: Should I use steam distillation or vacuum distillation to purify my aniline derivative?
A1: The choice depends on the properties of your specific derivative and the nature of the impurities.
-
Vacuum Distillation is generally preferred for heat-sensitive compounds as it significantly lowers the boiling point.[7][14] It is the go-to method for preventing thermal decomposition.
-
Steam Distillation is an excellent choice for high-boiling aniline derivatives that are immiscible with water.[15][16] It is particularly effective for removing non-volatile inorganic salts and other high-boiling organic impurities.[17] Aniline itself is steam volatile.[16]
Q2: How should I dry my aniline derivative before distillation?
A2: Water can interfere with the distillation and subsequent reactions. Aniline is hygroscopic, meaning it readily absorbs moisture from the air.[9][10][13] Before distillation, you can dry your aniline derivative over a solid desiccant like potassium hydroxide (KOH) or calcium hydride (CaH2).[9][10][13]
Q3: What are the key safety precautions I should take when distilling aniline derivatives?
A3: Aniline and its derivatives are toxic and can be readily absorbed through the skin.[18][19] Many are also suspected carcinogens.[19][20] Always handle these compounds in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves (nitrile gloves are suitable for short-term use), safety goggles, and a lab coat.[18][20][21] Ensure that a safety shower and eyewash station are readily accessible.[18]
Q4: How can I monitor the purity of my distilled aniline derivative?
A4: Several analytical techniques can be used to assess the purity of your product.
-
Gas Chromatography (GC): GC with a Nitrogen-Phosphorus Detector (NPD) or coupled with a Mass Spectrometer (GC-MS) is a highly sensitive method for detecting and quantifying aniline derivatives and their impurities.[22][23][24][25]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment.[26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your compound and identifying any significant impurities.
Experimental Protocols & Visualizations
Protocol 1: Standard Vacuum Distillation of an Aniline Derivative
-
Drying: In a round-bottom flask, stir the crude aniline derivative over anhydrous potassium hydroxide (KOH) pellets for several hours or overnight to remove residual water.
-
Apparatus Setup: Assemble a vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease. Place a magnetic stir bar in the distillation flask.
-
Inert Atmosphere: Connect the apparatus to a Schlenk line or a source of inert gas (nitrogen or argon). Purge the system with the inert gas for several minutes.
-
Vacuum Application: Slowly and carefully apply a vacuum to the system.
-
Heating and Distillation: Begin stirring and gently heat the distillation flask using a heating mantle. Collect the fraction that distills at the expected boiling point for the given pressure.
-
Storage: Once the distillation is complete, release the vacuum by introducing the inert gas. The freshly distilled product should be stored under an inert atmosphere in a sealed, light-protected container.
Troubleshooting Workflow for Aniline Distillation
Caption: Simplified mechanism of aniline oxidation leading to colored impurities.
Quantitative Data Summary
| Distillation Method | Boiling Point of Aniline | Advantages | Disadvantages |
| Atmospheric | 184 °C | Simple setup | High risk of thermal decomposition |
| Vacuum (20 mmHg) | ~72 °C [2] | Minimizes decomposition, ideal for heat-sensitive compounds | Requires vacuum pump and careful setup |
| Steam | 98.7 °C (hetero-azeotrope) [13] | Good for high-boiling anilines and removing non-volatile impurities | Product will be wet and require subsequent drying |
References
-
ResearchGate. (2017, March 19). How to distill aniline before using it for polymerization? Retrieved from [Link]
-
Veeprho. Aniline Impurities and Related Compound. Retrieved from [Link]
-
Scribd. Steam Distillation of Aniline Purification. Retrieved from [Link]
-
Polymer Bulletin. (2023, May 23). A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. Retrieved from [Link]
-
Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011, July 15). Steam distillation of aniline. Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline? Retrieved from [Link]
- Google Patents. US2358182A - Method of distilling aniline.
-
AKJournals. (2006, November 1). Thermal degradation studies of substituted conducting polyanilines. Retrieved from [Link]
-
United States Environmental Protection Agency. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]
-
Vedantu. Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE. Retrieved from [Link]
-
University of California, Santa Barbara. Aniline Standard Operating Procedure. Retrieved from [Link]
-
American Journal of Materials and Engineering Chemistry. (2020, December 29). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. Retrieved from [Link]
-
Georgia Institute of Technology. Distillations | Environmental Health & Safety. Retrieved from [Link]
-
United States Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]
-
Wikipedia. Aniline. Retrieved from [Link]
-
MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
-
PubMed Central (PMC). (2021, October 26). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Retrieved from [Link]
-
LPS.org. Safety Data Sheet (SDS) Aniline. Retrieved from [Link]
- Google Patents. CN111056954A - Aniline purification method.
-
Sciencemadness Discussion Board. (2005, January 11). aniline impurities. Retrieved from [Link]
-
Sciencemadness.org. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]
-
BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
Allen. Aniline is usually purified by. Retrieved from [Link]
-
MDPI. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Retrieved from [Link]
-
PubMed Central (PMC). (2023, December 1). New thermal decomposition pathway for TATB. Retrieved from [Link]
-
PubMed Central (PMC). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Retrieved from [Link]
-
ResearchGate. (2020, January 7). How to distil the liquid form of aniline monomer? Retrieved from [Link]
-
Biocyclopedia. Inert atmosphere methods | Laboratory techniques. Retrieved from [Link]
-
ResearchGate. (2025, July 14). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]
-
YouTube. (2019, June 3). Distillations under inert conditions. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
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- 9. Sciencemadness Discussion Board - Steam distillation of aniline. - Powered by XMB 1.9.11 [sciencemadness.org]
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- 12. Sciencemadness Discussion Board - Vacuum Distillation of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
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- 14. Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE [vedantu.com]
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- 26. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing and Troubleshooting Oxidation of 4-[(2-Chlorobenzyl)oxy]aniline
Welcome to the technical support center for 4-[(2-Chlorobenzyl)oxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in the laboratory. Aniline derivatives are foundational building blocks, but their inherent chemical nature—specifically the electron-rich amino group—renders them highly susceptible to oxidative degradation. This guide provides field-proven insights and actionable protocols to prevent, identify, and resolve issues related to the oxidation of 4-[(2-Chlorobenzyl)oxy]aniline.
Troubleshooting Guide: Addressing Common Degradation Issues
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to diagnosis and resolution.
Question: My solid 4-[(2-Chlorobenzyl)oxy]aniline, which should be off-white to light tan, has developed a distinct yellow or brown discoloration. Is it still viable for my synthesis?
Answer: Discoloration is the most common visual indicator of oxidation in aniline-containing compounds.[1] The appearance of yellow, brown, or even darker hues suggests the formation of chromophoric impurities such as nitrosobenzenes, nitrobenzenes, and polymeric materials.[2]
-
Causality: This process is initiated by exposure to atmospheric oxygen, often accelerated by light and elevated temperatures. The amino group is oxidized, leading to a cascade of reactions that form highly colored byproducts.
-
Immediate Actions & Recommendations:
-
Assess the Impact: For non-sensitive applications or initial range-finding experiments, the material might still be usable, but this is not recommended. For all sensitive applications, such as late-stage API synthesis or kinetic studies, the presence of these impurities can lead to inconsistent results, side reactions, and inaccurate analytical readings.[3]
-
Purity Verification (Mandatory): Before use, you must verify the purity of the discolored material. Use an appropriate analytical method like HPLC or GC and compare the chromatogram against a fresh, high-purity reference standard.[2] The appearance of new peaks confirms degradation.
-
Decision Point:
-
If degradation is minor (<2-3% by area in HPLC) and no new impurities co-elute with your product, you might proceed after purification (e.g., recrystallization or column chromatography).[1]
-
If significant degradation is observed, it is strongly advised to use a fresh, unopened batch of the reagent to ensure the reliability and reproducibility of your results.[3]
-
-
Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture where 4-[(2-Chlorobenzyl)oxy]aniline was a starting material. Could this be from degradation?
Answer: Yes, this is a very likely cause. If your reaction solvents and other reagents are of high purity, the new peaks often originate from the degradation of the aniline starting material.
-
Causality: The oxidation of anilines can produce a complex mixture of products.[2] For a substituted aniline like 4-[(2-Chlorobenzyl)oxy]aniline, you might be observing dimers, trimers, or oxidized species like the corresponding nitroso or nitro compounds.[4][5] These impurities can complicate purification and analysis.
-
Troubleshooting Workflow:
-
Confirm the Source: Inject a solution of your 4-[(2-Chlorobenzyl)oxy]aniline starting material (from the same bottle used for the reaction) into your HPLC/LC-MS system. If the extraneous peaks are present, you have confirmed the source is a contaminated starting material.
-
Characterize the Impurities: Use the mass spectrometry data to get a preliminary identification of the degradation products. This can provide insight into the specific degradation pathway occurring (e.g., oxidation, dimerization).
-
Implement Preventative Measures: Review your storage and handling procedures immediately. Ensure the compound is stored under an inert atmosphere and protected from light.[2][3] For future reactions, use a fresh, validated batch.
-
Question: My reaction yields are inconsistent, or the reaction is failing to proceed to completion. I've ruled out other variables. Could the 4-[(2-Chlorobenzyl)oxy]aniline be the culprit?
Answer: Absolutely. The loss of purity in a starting material is a frequent cause of poor or inconsistent reactivity.[3]
-
Causality:
-
Reduced Molar Equivalents: If a significant portion of your starting material has degraded, you are inadvertently using a lower molar quantity of the active reagent than calculated, which can lead to incomplete reactions.
-
Inhibition/Side Reactions: Degradation products can interfere with your reaction mechanism. For instance, radical species formed during oxidation can quench reactive intermediates, or the impurities themselves can undergo side reactions with your reagents or catalyst, leading to a complex product mixture and reduced yield.
-
-
Corrective Actions:
-
Quantitative Purity Analysis: Perform a quantitative purity analysis (e.g., qNMR or HPLC with a reference standard) on your current stock of 4-[(2-Chlorobenzyl)oxy]aniline to determine its exact purity.
-
Use a New, Validated Batch: The most reliable solution is to procure a new lot of the material and immediately verify its purity upon arrival before incorporating it into your workflow.
-
Review Handling Practices: Ensure that stock solutions are not prepared in large batches and left for extended periods. Whenever possible, prepare solutions fresh for each experiment.[3]
-
Proactive Prevention & Best Practices: FAQs
FAQ 1: What are the definitive, gold-standard storage conditions for 4-[(2-Chlorobenzyl)oxy]aniline to ensure long-term stability?
The key is to create a multi-barrier defense against the primary drivers of oxidation: oxygen, light, heat, and moisture.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Atmosphere | Inert Gas (Argon or Nitrogen) | This is the most critical factor. Oxygen is the primary reactant in the oxidation pathway. Displacing it with an inert gas effectively halts degradation.[2][3] For highest purity, flush the container headspace with inert gas after each use. |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures significantly reduce the rate of chemical reactions, including oxidation.[1][3] Do not freeze unless you have data on freeze-thaw stability, as this can cause moisture condensation. |
| Light | Amber or Opaque Container | Photons, particularly in the UV spectrum, provide the activation energy for radical formation, initiating the oxidation cascade. An amber glass vial is the standard.[3] |
| Moisture | Tightly Sealed Container | While oxidation is the primary concern, moisture can facilitate certain degradation pathways. A tightly sealed cap is essential. For highly sensitive applications, storing the sealed vial inside a desiccator is also recommended.[3][6] |
FAQ 2: Can I use antioxidants to stabilize stock solutions of 4-[(2-Chlorobenzyl)oxy]aniline in solvents like DMSO or DMF?
While not a standard practice for pure reagents in a research setting, adding an antioxidant can be a valid strategy for preserving stock solutions, particularly if they need to be stored for any length of time. However, this requires careful consideration.
-
Potential Candidates: Aromatic amine or hindered phenol antioxidants are effective free-radical scavengers.[7] Examples include Butylated Hydroxytoluene (BHT) or derivatives of phenylenediamine.[2]
-
Critical Caveat: You must validate that the chosen antioxidant does not interfere with your downstream application.[2] Run a control experiment with the antioxidant alone to ensure it doesn't affect your reaction, assay, or analytical measurements.
-
Best Practice: The most robust approach remains preparing solutions fresh from a properly stored solid. If you must store solutions, do so at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles and minimize exposure to air each time the stock is accessed.[3]
Key Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Standard Preparation: Prepare a stock solution of a high-purity 4-[(2-Chlorobenzyl)oxy]aniline reference standard in acetonitrile at approximately 1 mg/mL. From this, prepare a working standard at ~0.1 mg/mL.[2]
-
Sample Preparation: Accurately weigh and dissolve the test sample in acetonitrile to achieve the same target concentration as the working standard (0.1 mg/mL).[2]
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample. Compare the retention time and peak area. The appearance of significant peaks other than the main analyte in the sample chromatogram indicates the presence of impurities. Purity can be calculated based on the relative peak area.
Protocol 2: Forced Degradation Study
This study helps identify potential degradation products and assess the compound's intrinsic stability.[3][8]
-
Prepare Stock Solutions: Prepare solutions of 4-[(2-Chlorobenzyl)oxy]aniline in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Oxidative: Add 3% hydrogen peroxide (H₂O₂) to a sample solution. Keep at room temperature for 24 hours.[3]
-
Acidic: Add 0.1 M HCl to a sample solution. Heat at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH to a sample solution. Heat at 60°C for 24 hours.
-
Thermal: Heat a solid sample and a solution sample at 60°C for 48 hours.[3]
-
Photolytic: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours.[3]
-
-
Analysis: Analyze all stressed samples by HPLC-UV/MS against a control sample (unstressed) to identify and quantify degradation products.
Visual Guides & Workflows
Caption: Troubleshooting workflow for suspected aniline degradation.
Caption: Simplified oxidation pathway for aromatic amines.
References
-
Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]
- Kahl, R., Weinke, S., & Kappus, H. (1998). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Molecular Medicine, 76(3-4), 228-234.
-
LookChem. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved from [Link]
-
Techno PharmChem. (n.d.). ANILINE Safety Data Sheet. Retrieved from [Link]
- Zhang, Y., et al. (2023). Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway.
- Yanishlieva, N. V., & Marinova, E. M. (2001). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 19(1), 7-12.
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
- Gorrod, J. W., & Gooderham, N. J. (1981). Microsomal N- and C-oxidation of 4-substituted N-benzylanilines. Xenobiotica, 11(10), 685-693.
- Jurva, U., et al. (2003). Oxidation of 4-chloroaniline studied by on-line electrochemistry electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 17(8), 815-822.
- Corbett, M. D., Chipko, B. R., & Baden, D. G. (1978). Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenzene. Biochemical Journal, 175(2), 353–360.
-
ChemBK. (n.d.). 4-[(2-CHLOROBENZYL)OXY]ANILINE - Physico-chemical Properties. Retrieved from [Link]
- Li, J., et al. (2014). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
- Saha, B., & Das, A. K. (2015). Unpromoted Cr(VI) oxidation of 4-chlorobenzyl alcohol. Journal of the Indian Chemical Society, 92(10), 1599-1606.
- Ghorbani-Vaghei, R., & Veisi, H. (2020). Action spectrum for the oxidation of (A) 4-chlorobenzyl alcohol and (B) synthesis of BIMs from 4-chlorobenzyl alcohol and indole using Cu-g-C 3 N 4 −imine/TiO 2 photocatalyst in the optimized reaction condition.
- Starek, M., & Starek, A. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(1), 356.
- Brimecombe, R. D., Fogel, R., & Limson, J. L. (2006). Electrochemical monitoring of the biodegradation of 2,4-dimethylaniline. Journal of Agricultural and Food Chemistry, 54(23), 8799-8803.
- Jain, D., et al. (2012). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft lozenges. Der Pharmacia Lettre, 4(1), 267-275.
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- 4. Oxidation of 4-chloroaniline studied by on-line electrochemistry electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenze - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. nbinno.com [nbinno.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Optimizing the Crystallization of 4-[(2-Chlorobenzyl)oxy]aniline
Prepared by the Senior Application Science Team
This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals working on the crystallization of 4-[(2-Chlorobenzyl)oxy]aniline (CAS: 21116-13-2). As a critical intermediate in pharmaceutical synthesis, achieving a consistent, pure, and physically robust crystalline form is paramount for the success of downstream operations and final API quality.[1] This document moves beyond standard procedures to explain the scientific rationale behind troubleshooting and optimization strategies, empowering you to make informed decisions during your development work.
Physicochemical Profile & Crystallization Implications
Understanding the inherent properties of 4-[(2-Chlorobenzyl)oxy]aniline is the first step in designing a robust crystallization process. Its molecular structure dictates its behavior in solution and as a solid.
| Property | Value | Implication for Crystallization |
| Molecular Weight | 233.69 g/mol [2][3] | Standard for a small molecule intermediate. |
| Melting Point | 48-50 °C[2][3][4] | A low melting point suggests a risk of "oiling out" or melting if the solution is heated excessively, especially with lower-boiling point solvents. |
| XLogP3 | ~4.08[3] | This high value indicates significant hydrophobicity (lipophilicity). The molecule is "greasy," preferring non-polar environments and having low aqueous solubility. This makes it a prime candidate for oiling out in polar solvent systems.[5] |
| pKa (Predicted) | ~5.02 (for the aniline nitrogen)[4] | The basic aniline group offers a strategic handle. It can be protonated to form a salt (e.g., hydrochloride), drastically altering solubility to facilitate purification or crystallization from aqueous systems.[6][7] |
| Rotatable Bonds | 3[3] | The molecule has moderate conformational flexibility, which can sometimes lead to challenges in nucleation and potentially polymorphism. |
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent challenges encountered during the crystallization of 4-[(2-Chlorobenzyl)oxy]aniline in a direct question-and-answer format.
Q1: My compound is separating as a viscous liquid or "oiling out" instead of forming crystals. What is happening and how do I fix it?
A1: "Oiling out" is a common problem for hydrophobic molecules like this one and is a classic sign of excessive supersaturation.[8] Instead of the molecules having time to arrange into an ordered crystal lattice, they rapidly crash out of solution as a disordered, supercooled liquid phase.
Causality: The system relieves its high supersaturation through the kinetically faster route of liquid-liquid phase separation rather than the thermodynamically favored but slower process of solid nucleation and growth.
Solutions, in order of recommendation:
-
Reduce Supersaturation Rate: The most direct solution is to slow down the generation of supersaturation.
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. Allow the solution to cool naturally to room temperature before moving to an ice bath.[8] An ideal process should show initial crystal formation over 5-20 minutes.[9]
-
Use More Solvent: Add a small amount of additional hot solvent (e.g., 5-10% more volume) to the fully dissolved mixture.[9] This ensures the solution remains unsaturated for longer during the initial cooling phase, preventing a sudden shock of supersaturation.
-
-
Introduce a Nucleation Template (Seeding):
-
Add a few microscopic crystals ("seeds") of previously isolated, pure 4-[(2-Chlorobenzyl)oxy]aniline to the solution once it has cooled slightly and is in the metastable zone (slightly supersaturated). This provides a pre-existing template for crystal growth, bypassing the difficult primary nucleation step and preventing the buildup of supersaturation required for oiling.[8][10]
-
-
Modify the Solvent System:
-
If a single solvent fails, switch to a solvent system that tempers solubility. For greasy compounds, neat acetonitrile at reflux followed by slow cooling can be highly effective.[5] Alternatively, using a solvent/anti-solvent pair provides more precise control over supersaturation.
-
Troubleshooting Workflow: Oiling Out
Caption: A decision tree for troubleshooting oiling out.
Q2: The crystallization worked, but it produced very fine needles that are slow to filter and hold a lot of solvent. How can I improve the crystal habit?
A2: Crystal habit, or morphology, is a direct result of the relative growth rates of different crystal faces. Needles typically form when growth is much faster in one direction. This is often caused by high supersaturation or strong interactions with the solvent.[11] For manufacturing, a more equant (less needle-like) crystal habit is highly desirable as it improves filtration, drying, and powder flow.[1]
Causality: Impurities and solvent molecules can selectively adsorb to certain crystal faces, inhibiting their growth and causing other faces to grow faster, leading to an elongated shape.[11][12]
Solutions:
-
Decrease Supersaturation: As with oiling out, slowing the crystallization is the primary strategy. Slower cooling or a slower rate of anti-solvent addition gives molecules more time to find their optimal position in the lattice, promoting more uniform growth.
-
Change the Solvent: This is the most powerful tool for modifying crystal habit.
-
Aromatic Solvents: Try a solvent like toluene. The aromatic ring of the solvent can interact with the aromatic rings of your molecule via π-π stacking, potentially altering which crystal faces grow fastest.[5]
-
Protic vs. Aprotic: Switch between solvents that can and cannot hydrogen bond (e.g., from isopropanol to acetonitrile). This changes the solvation shell around the aniline group and can impact crystal packing.
-
-
Temperature Cycling (Ostwald Ripening): After crystals have formed, gently heat the slurry to dissolve the smallest crystals (which have higher surface energy and solubility) and then cool slowly. This process allows the dissolved material to deposit onto the larger, more stable crystals, leading to a larger average particle size and often a more equant habit.
Q3: My product purity is inconsistent between batches, even though the starting material is the same. What could be the cause?
A3: Purity issues often stem from the incorporation of impurities into the crystal lattice or their adsorption onto the crystal surface.[13] Structurally similar impurities are particularly difficult to reject during crystallization.[11][14]
Causality: Impurities can be included in the crystal in several ways: by substituting for a host molecule in the lattice, by getting trapped in pockets of mother liquor (inclusions), or by sticking to the surface.[13] The efficiency of impurity rejection is highly dependent on the chosen solvent and crystallization conditions.[12]
Solutions:
-
Perform a Re-slurry: Stir the crystalline product in a solvent where the compound has low solubility but the suspected impurities are more soluble. This can effectively wash impurities from the crystal surface.[11]
-
Change the Crystallization Solvent: The choice of solvent directly impacts the separation efficiency of the crystallization process.[12] A different solvent will have a different solubility profile for both your product and the impurities, potentially leading to much better purification.
-
Consider Salt Formation: If the primary impurities are not basic, an acid-base workup can be a powerful purification step. Dissolve the crude material in a suitable organic solvent, extract it into an acidic aqueous solution (forming the hydrochloride salt), wash the aqueous layer to remove non-basic impurities, and then re-precipitate the free base by adding a base. This can then be followed by the final crystallization.[7]
Experimental Protocols
These protocols provide a validated starting point for your experiments. Always begin on a small scale to screen conditions before scaling up.[15]
Protocol 1: Optimized Cooling Crystallization
This method is ideal for establishing a baseline and is often successful if oiling out can be controlled.
-
Solvent Selection: Start with isopropanol (IPA) or acetonitrile (MeCN).
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-[(2-Chlorobenzyl)oxy]aniline. Add the chosen solvent portion-wise while heating and stirring (e.g., on a hot plate) until the solid is fully dissolved.
-
Targeted Oversaturation: Once fully dissolved, add an additional 5-10% volume of the hot solvent to prevent premature crashing.
-
Slow Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed on a benchtop. Do not place it directly in an ice bath. An ideal crystallization should show the first signs of turbidity or crystal formation after 5-15 minutes.[9]
-
Seeding (Optional but Recommended): If you have seed crystals, add them when the solution has cooled for a few minutes but is still well above room temperature.
-
Maturation: Once the solution has reached room temperature and crystal formation appears complete, you can move the flask to an ice bath for 30-60 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Anti-solvent Crystallization
This method offers excellent control over supersaturation and is often the solution when cooling crystallization fails or produces poor-quality material.[16][17]
-
Solvent System Selection: Choose a "solvent" in which the compound is freely soluble (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) and an "anti-solvent" in which it is poorly soluble (e.g., Heptane, Hexane, Water).
-
Dissolution: Dissolve the crude material in the minimum amount of the "solvent" at room temperature.
-
Controlled Addition: While stirring the solution, add the "anti-solvent" slowly via a dropping funnel or syringe pump. The rate of addition is a critical parameter to control crystal size and purity.[17]
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (the cloud point), which indicates nucleation has begun.
-
Growth Phase: At this point, you can either stop the addition and allow the crystals to grow, or continue the addition at a much slower rate to drive the crystallization to completion.
-
Maturation & Isolation: Allow the slurry to stir for at least one hour to ensure complete crystallization before isolating the product by vacuum filtration, washing with a mixture of the solvent/anti-solvent, and drying.
Process Flow: Anti-Solvent Crystallization
Caption: A typical workflow for anti-solvent crystallization.
Frequently Asked Questions (FAQs)
-
Q: What are the best starting solvents to screen for this compound?
-
A: Given its hydrophobic nature (XLogP3 ~4.08), start with moderately polar to non-polar solvents. Good candidates include:
-
Alcohols: Isopropanol, Ethanol
-
Esters: Ethyl Acetate
-
Nitriles: Acetonitrile (often excellent for "greasy" compounds)[5]
-
Aromatics: Toluene
-
Ketones: Acetone, Methyl Ethyl Ketone
-
Avoid highly polar solvents like water or highly non-polar solvents like hexane as single solvents, but they can be excellent as anti-solvents.
-
-
-
Q: How does the aniline functional group specifically affect crystallization?
-
A: The primary amine group is a strong hydrogen bond donor and acceptor. This can lead to specific intermolecular interactions that guide crystal packing. However, it is also susceptible to oxidation, especially at high temperatures, which can introduce color and impurities.[7] Performing crystallization under an inert atmosphere (e.g., Nitrogen) can be beneficial if discoloration is observed.
-
-
Q: What is polymorphism and why is it a concern for this intermediate?
-
A: Polymorphism is the ability of a compound to exist in multiple different crystal structures.[10][18] These different forms can have significantly different physical properties, including melting point, solubility, and stability.[18] For a pharmaceutical intermediate, an uncontrolled polymorphic form could have different reactivity or dissolution properties in the next step, leading to batch failures and inconsistent process performance.[1] It is crucial to develop a process that consistently produces the same, stable polymorphic form.
-
References
-
4-[(2-CHLOROBENZYL)OXY]ANILINE - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]
-
Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (n.d.). Retrieved January 12, 2026, from [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals, 11(11), 1344. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2021). Organic Process Research & Development, 25(8), 1794–1805. [Link]
-
Need help with antisolvent crystallization of small molecule : r/Chempros. (2023). Reddit. Retrieved January 12, 2026, from [Link]
-
Pharmaceutical Crystallization in drug development - Syrris. (n.d.). Retrieved January 12, 2026, from [Link]
-
Troubleshooting - Chemistry LibreTexts. (2022). Retrieved January 12, 2026, from [Link]
-
Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Retrieved January 12, 2026, from [Link]
-
Crystallization Challenges in Pharmaceutical Products | Zhanghua - Filter Dryer. (n.d.). Retrieved January 12, 2026, from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]
-
Three-Step Mechanism of Antisolvent Crystallization. (2022). Crystal Growth & Design, 22(5), 3246–3255. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Amine workup : r/Chempros. (2024). Reddit. Retrieved January 12, 2026, from [Link]
-
“Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]
-
Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. (2011). IFAC Proceedings Volumes, 44(1), 133-138. [Link]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (2021). Pharmaceutics, 13(10), 1558. [Link]
-
Impact of impurities on crystal growth. (2023). Nature Communications, 14(1), 4725. [Link]
-
Antisolvent Crystallization - RM@Schools. (n.d.). Retrieved January 12, 2026, from [Link]
-
Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
-
Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. (2021). Industrial & Engineering Chemistry Research, 60(32), 12046–12059. [Link]
-
Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. (2020). Crystal Growth & Design, 20(12), 7568–7581. [Link]
-
4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comparative Study on Adaptive Bayesian Optimization for Batch Cooling Crystallization for Slow and Fast Kinetic Regimes. (2023). Crystal Growth & Design, 23(11), 7875–7887. [Link]
-
Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. (2021). Processes, 9(12), 2231. [Link]
-
The influence of impurities and solvents on crystallization. (2001). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. (2007). Journal of Structural Biology, 157(1), 191–199. [Link]
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Technical Support Center: Characterization of Substituted Anilines
Welcome to the Technical Support Center dedicated to navigating the complexities of substituted aniline characterization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their daily experimental work with this important class of compounds. Here, we move beyond simple protocols to explain the 'why' behind the methods, empowering you to troubleshoot effectively and ensure the integrity of your results.
Substituted anilines are foundational building blocks in medicinal chemistry and materials science. However, their rich and often sensitive electronic nature, stemming from the interplay between the amino group and the aromatic ring substituents, presents a unique set of analytical hurdles. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may face.
Frequently Asked Questions (FAQs)
General Handling and Properties
Q1: My purified substituted aniline is colorless, but it turned brown/red upon storage. Is it still usable?
A1: This is a very common observation. Anilines are notoriously susceptible to air oxidation, which leads to the formation of highly colored polymeric impurities.[1][2][3] The appearance of color indicates that some degradation has occurred. For applications requiring high purity, such as reference standards or kinetic studies, repurification is strongly recommended. For routine synthetic use where minor impurities are tolerable, the material might still be usable, but be aware that the actual concentration of your desired compound is lower than weighed.
Q2: How do substituents on the aniline ring affect its basicity (pKa)?
A2: The basicity of the amino group is highly sensitive to the electronic effects of the ring substituents.
-
Electron-donating groups (EDGs) like alkyl (-CH₃) or alkoxy (-OCH₃) groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa).[4][5][6]
-
Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups pull electron density away from the nitrogen, decreasing its basicity (lower pKa).[4][5][6] This effect is generally more pronounced for substituents at the ortho and para positions due to resonance effects.[4][7]
Q3: Why is my substituted aniline showing poor solubility in my desired solvent?
A3: Solubility is dictated by the overall polarity of the molecule. While the parent aniline has some water solubility, this changes significantly with substitution. Large, nonpolar substituents will decrease aqueous solubility and increase solubility in organic solvents like hexanes or toluene. Conversely, polar substituents (e.g., -OH, -SO₃H) will increase water solubility. If you are struggling with solubility for purification or analysis, consider converting the aniline to its hydrochloride salt by adding a stoichiometric amount of HCl. The resulting salt is typically much more soluble in polar solvents.[8]
Troubleshooting Guide: Analytical Techniques
This section provides solutions to specific problems encountered during the analysis of substituted anilines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The peaks in the ¹H NMR spectrum of my aniline, especially the N-H protons, are broad and difficult to interpret. What's causing this?
A1: Broad N-H peaks are a classic issue with anilines and are typically due to two main phenomena:
-
Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a quadrupole moment, which can lead to rapid relaxation and broadening of adjacent proton signals.
-
Proton Exchange: The N-H protons can exchange with other labile protons in the sample (e.g., trace water) or between aniline molecules. The rate of this exchange affects the peak shape.
Solutions:
-
"D₂O Shake": Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H protons will exchange with deuterium, causing the N-H peak to disappear. This is an excellent way to confirm the identity of the N-H signal.
-
Low Temperature NMR: Cooling the sample can slow down the rate of proton exchange, sometimes resulting in sharper N-H signals.
-
Dry Solvent: Ensure your NMR solvent is anhydrous to minimize exchange with water.
Q2: The chemical shifts of my aromatic protons in the ¹³C NMR spectrum are not what I predicted based on simple inductive effects. Why?
A2: The chemical shifts in the aromatic region of substituted anilines are governed by a combination of inductive and resonance effects. The amino group is an activating group, meaning it donates electron density into the aromatic ring through resonance.[9] This donation primarily increases electron density at the ortho and para carbons, causing them to be shielded (shifted upfield to a lower ppm value) compared to the meta carbons. This resonance effect often outweighs the inductive electron-withdrawing effect of the nitrogen atom.[9] Therefore, it's common to see the ortho and para carbons at a lower chemical shift than the meta carbons.
Experimental Protocols & Workflows
Protocol 1: Purification of a Colored Substituted Aniline
This protocol is designed to remove the colored oxidation products that commonly contaminate aniline samples.
Objective: To obtain a pure, colorless sample from a discolored stock.
Methodology: Conversion to Hydrochloride Salt and Recrystallization
-
Dissolution: Dissolve the impure aniline in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated HCl) dropwise while stirring. The aniline hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any remaining non-basic, colored impurities.
-
Recrystallization (Optional but Recommended): Recrystallize the aniline hydrochloride salt from a suitable solvent system (e.g., ethanol/water) to achieve higher purity.
-
Regeneration of Free Base: Dissolve the purified salt in water and add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper).
-
Extraction: The free aniline will separate as an oil or solid. Extract the free aniline into an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified, colorless aniline.
Workflow 1: Troubleshooting HPLC Purity Analysis
This workflow provides a decision tree for addressing common issues in the HPLC analysis of substituted anilines.
Caption: Troubleshooting workflow for HPLC analysis of anilines.
Mass Spectrometry (MS)
Q1: What are the characteristic fragmentation patterns for substituted anilines in Electron Ionization (EI) Mass Spectrometry?
A1: Substituted anilines exhibit several predictable fragmentation patterns in EI-MS, which are invaluable for structural confirmation.
-
Molecular Ion (M⁺): The molecular ion peak is typically observed, and if the molecule contains only one nitrogen atom, its m/z value will be an odd number according to the Nitrogen Rule.[10]
-
Loss of HCN: A common fragmentation pathway involves the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the molecular ion.[11]
-
α-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a dominant fragmentation mode for amines.[10][11] For N-alkyl anilines, this results in the loss of an alkyl radical.
-
Ring Fragmentation: The aromatic ring itself can fragment, often leading to characteristic ions.
Data Interpretation Table: Common Fragments in Aniline MS
| Fragment Ion | Description | Typical m/z Loss |
| [M-H]⁺ | Loss of a hydrogen atom from the amino group. | 1 |
| [M-HCN]⁺ | Loss of hydrogen cyanide. | 27 |
| C₆H₅⁺ | Phenyl cation (if other substituents are lost). | Varies |
Purification and Stability
Q1: My substituted aniline is decomposing on my silica gel column during chromatography. What can I do?
A1: This is a frequent problem. Silica gel is inherently acidic and can catalyze the degradation or irreversible binding of basic compounds like anilines.[12]
Troubleshooting Steps:
-
TLC Stability Test: Before committing to a column, spot your compound on a silica TLC plate. Let it sit in the open for 30-60 minutes, then develop it. If you observe streaking or the appearance of new, lower Rf spots, your compound is likely not stable on silica.[12]
-
Neutralize the Silica: You can prepare a slurry of silica gel with a small amount of a base, like triethylamine (~1%), in your eluent before packing the column. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a reversed-phase C18 column if your compound has sufficient polarity.
Caption: Decision tree for selecting a purification method.
References
- Mass Spectrometry: Fragment
- A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their deriv
- Resolving issues with the characterization of 3-[(E)-2-Phenylethenyl]aniline - Benchchem.
- Substituent effects on the physical properties and pKa of aniline - ResearchG
- Technical Support Center: Purification of Substituted Anilines - Benchchem.
- Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science.
- Substituent Effects on the Physical Properties and pKa of Aniline.
- Substituent effects on the physical properties and pKa of aniline - Semantic Scholar.
- Mass Spectrometry - Fragmentation P
- Aniline | C6H5NH2 | CID 6115 - PubChem - NIH.
- Technical Support Center: Purification of Polyhalogen
- Laboratory determination of aniline (CAS: 62-53-3) - Analytice.
- aniline impurities - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
- 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? - Chemistry Stack Exchange.
Sources
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Laboratory determination of aniline (CAS: 62-53-3) - Analytice [analytice.com]
- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. journaleras.com [journaleras.com]
- 6. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 7. afit.edu [afit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Scaling Up Aniline Derivative Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when scaling up the synthesis of aniline derivatives. Drawing from established chemical principles and field-proven insights, this resource is designed to help you navigate the complexities of moving from bench-scale success to pilot or production-scale reality.
Section 1: Reaction Inefficiency & Low Yield at Scale
One of the most common and frustrating challenges in process scale-up is a significant drop in reaction yield or conversion compared to laboratory-scale experiments. This section addresses the root causes and provides actionable solutions.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) shows excellent conversion at the gram scale, but the yield has dropped significantly in a larger reactor. What are the likely causes?
Several factors that are negligible at the lab scale can become critical during scale-up, impacting reaction kinetics and overall efficiency.[1]
A1: Potential Causes & Troubleshooting Steps:
-
Inadequate Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing of reactants, catalyst, and base can be challenging, especially with slurries involving solid inorganic bases.[1] This leads to localized concentration gradients and reduced reaction rates.
-
Solution: Ensure the mechanical stirrer is appropriately sized and designed for the reactor volume and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.
-
-
Poor Thermal Control: Large reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can result in localized hot spots or an inability to maintain the optimal reaction temperature, both of which can negatively affect the reaction rate and lead to byproduct formation.[1]
-
Solution: Monitor the internal reaction temperature closely with calibrated probes. Utilize a reactor jacket with a suitable heat transfer fluid and ensure the circulation rate is adequate. For highly exothermic reactions, consider a controlled-dosing strategy for one of the reactants.[2]
-
-
Catalyst Deactivation: Catalysts, particularly palladium complexes, can be sensitive to impurities in starting materials or solvents that are present in larger quantities at scale.[1]
-
Solution: Ensure all reagents and solvents are of a suitable grade for scaled-up synthesis. Consider performing a pre-treatment of solvents to remove dissolved oxygen or other potential catalyst poisons.
-
-
Solubility Issues: The solubility of reactants, intermediates, or the catalyst system may change with the larger solvent volumes and potentially different temperature profiles at scale, leading to precipitation and hindering the reaction.[1]
-
Solution: Re-evaluate the solvent system for its suitability at the intended scale. A co-solvent may be necessary to maintain the solubility of all components throughout the reaction.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in scale-up synthesis.
Section 2: Byproduct Formation and Purification Challenges
As reaction volumes increase, so does the absolute quantity of byproducts, which can complicate downstream processing and purification.
Q2: I'm observing significant amounts of byproducts, such as homocoupling of boronic acids in a Suzuki reaction or over-alkylation of the aniline product. How can I minimize these?
Byproduct formation is often a result of suboptimal reaction conditions that become more pronounced at a larger scale.
A2: Strategies to Minimize Byproduct Formation:
-
Oxygen Contamination: For many cross-coupling reactions, trace amounts of oxygen can promote undesirable side reactions, such as the homocoupling of boronic acids.[1]
-
Solution: Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. Degassing the solvent prior to use is also highly recommended.
-
-
Incorrect Base Selection: The choice and stoichiometry of the base are critical. A base that is too strong or too weak can lead to side reactions or incomplete conversion.[1]
-
Solution: If not already done, screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) at the lab scale to identify the optimal one for your specific substrate combination.[1]
-
-
Protecting Group Strategy: The high reactivity of the amino group in aniline can lead to undesired side reactions like over-alkylation or acylation.[3]
-
Solution: Consider a temporary protecting group strategy, such as acetylation of the amine.[4] The acetyl group can be easily removed by hydrolysis after the desired reaction is complete.
-
Q3: My aniline derivative is a dark oil or solid, and I'm having difficulty purifying it at scale. What are my options?
The presence of colored impurities often points to oxidation or polymerization of the aniline product.[5]
A3: Purification Strategies for Scaled-Up Aniline Derivatives:
| Purification Method | Ideal For | Key Advantages | Key Limitations |
| Vacuum Distillation | Thermally stable, volatile liquid anilines. | Excellent for removing non-volatile impurities and polymers. Highly scalable.[6] | Not suitable for thermally labile compounds. May not separate isomers with close boiling points.[7] |
| Recrystallization | Solid aniline derivatives. | Can yield very high purity products.[7] Effective at removing colored impurities. | Yield can be compromised by the solubility of the product in the chosen solvent.[7] |
| Steam Distillation | Aniline and other steam-volatile derivatives. | A relatively gentle method that is effective for removing non-volatile impurities.[8][9] | Can be a slow process and may not be suitable for large-scale industrial production.[8] |
| Acidic Wash | Crude products containing unreacted aniline. | Aniline is basic and will be protonated by a dilute acid (e.g., HCl), moving it to the aqueous phase during a liquid-liquid extraction.[4] | The desired aniline derivative must be significantly less basic than aniline to remain in the organic phase. |
| Activated Carbon Treatment | Products with colored impurities. | Activated carbon can effectively adsorb colored byproducts.[4] | May also adsorb some of the desired product, leading to a loss of yield. |
Section 3: Thermal Management and Safety
Many reactions for synthesizing aniline derivatives are exothermic, and improper heat management at scale can lead to thermal runaway with potentially dangerous consequences.[2]
Q4: My nitrobenzene hydrogenation is showing a rapid temperature spike that my reactor's cooling system is struggling to control. What should I do, and how can I prevent this?
A rapid, uncontrolled temperature increase is a sign of a potential thermal runaway and must be addressed immediately.[2]
A4: Immediate Actions and Preventative Measures:
Immediate Actions:
-
Stop Reactant Addition: Immediately cease the feed of nitrobenzene and/or hydrogen to the reactor.[2]
-
Enhance Cooling: If possible, increase the flow of the cooling medium or use a supplementary cooling source.
-
Quench the Reaction (if necessary and safe): Have a pre-determined and tested quenching procedure ready. This should only be performed if the reaction can be brought under control.
Preventative Measures:
-
Controlled Dosing: Add the limiting reagent portion-wise or via a syringe pump to control the rate of the reaction and, therefore, the rate of heat generation.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated by the reaction.
-
Lower Initial Temperature: Starting the reaction at a lower temperature provides a larger safety margin before a critical temperature is reached.[2]
-
Reaction Calorimetry: For large-scale industrial processes, performing reaction calorimetry studies can help to quantify the heat of reaction and design an appropriate cooling system.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. texiumchem.com [texiumchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Aniline is usually purified by [allen.in]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 4-[(2-Chlorobenzyl)oxy]aniline: A Guide for Researchers
In the landscape of pharmaceutical and materials science, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 4-[(2-Chlorobenzyl)oxy]aniline is a valuable intermediate, incorporating a substituted benzyl ether linkage to an aniline core, a motif present in numerous biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and process chemists. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of 4-[(2-Chlorobenzyl)oxy]aniline, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each route's merits and drawbacks.
Introduction to Synthetic Strategies
The synthesis of 4-[(2-Chlorobenzyl)oxy]aniline can be approached through several classical and modern organic transformations. This guide will focus on three primary and logically distinct pathways:
-
Direct Williamson Ether Synthesis: A one-step approach involving the direct coupling of 4-aminophenol and 2-chlorobenzyl chloride.
-
Two-Step Synthesis via Nitrophenol Intermediate: A sequential strategy involving an initial Williamson ether synthesis between 4-nitrophenol and 2-chlorobenzyl chloride, followed by the reduction of the nitro group to the target aniline.
-
Reductive Amination Pathway: A convergent approach that can be envisioned through multiple variations, for instance, the reaction of 4-hydroxybenzaldehyde with 2-chlorobenzylamine followed by reduction and subsequent etherification.
Each of these routes presents a unique set of advantages and challenges related to reaction efficiency, substrate availability, functional group tolerance, and scalability. The choice of the optimal route will ultimately depend on the specific requirements of the research or development program.
Route 1: Direct Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] In the context of synthesizing 4-[(2-Chlorobenzyl)oxy]aniline, this translates to the deprotonation of the phenolic hydroxyl group of 4-aminophenol to form a phenoxide, which then acts as a nucleophile to displace the chloride from 2-chlorobenzyl chloride.
Causality of Experimental Choices
The primary challenge in this direct approach is the presence of two nucleophilic sites in 4-aminophenol: the hydroxyl group and the amino group. Selective O-alkylation is desired over N-alkylation. The choice of a suitable base and reaction conditions is paramount to favoring the formation of the phenoxide over the deprotonation or activation of the aniline nitrogen. A moderately strong base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures typically favors O-alkylation. The phenoxide is a stronger nucleophile than the neutral amine under these conditions.
Experimental Protocol
Materials:
-
4-Aminophenol
-
2-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Slowly add a solution of 2-chlorobenzyl chloride (1.05 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-[(2-Chlorobenzyl)oxy]aniline.
Advantages and Disadvantages
-
Advantages: This is a one-step, atom-economical approach. The starting materials are commercially available and relatively inexpensive.
-
Disadvantages: The main drawback is the potential for N-alkylation as a side reaction, which can lead to a mixture of products and complicate purification. The reaction may require careful optimization of the base and solvent system to achieve high selectivity for O-alkylation.
Caption: Workflow for Direct Williamson Ether Synthesis.
Route 2: Two-Step Synthesis via Nitrophenol Intermediate
This strategy circumvents the issue of competing N-alkylation by protecting the amino group as a nitro group. The synthesis proceeds in two distinct steps: a Williamson ether synthesis with 4-nitrophenol, followed by the reduction of the nitro group to the desired aniline. A publication describing the synthesis of a derivative of the target molecule reported a high yield of 89% for a reaction involving 4-[(2-chlorobenzyl)oxy]aniline, suggesting the viability of this intermediate.[3]
Step 1: Williamson Ether Synthesis of 4-((2-Chlorobenzyl)oxy)nitrobenzene
Causality of Experimental Choices: With the absence of the competing amine nucleophile, the Williamson ether synthesis on 4-nitrophenol is more straightforward. The electron-withdrawing nitro group increases the acidity of the phenolic proton, allowing for the use of a wider range of bases. Potassium carbonate remains an excellent choice for its ease of handling and moderate reactivity.[4]
Experimental Protocol:
Materials:
-
4-Nitrophenol
-
2-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 4-nitrophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.
-
Add 2-chlorobenzyl chloride (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-((2-chlorobenzyl)oxy)nitrobenzene, which can often be used in the next step without further purification.
Step 2: Reduction of 4-((2-Chlorobenzyl)oxy)nitrobenzene
Causality of Experimental Choices: The reduction of the nitro group to an amine is a well-established transformation with numerous available reagents.[5] The choice of reducing agent is critical to avoid cleavage of the benzyl ether or reduction of the aryl chloride.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. However, there is a risk of debenzylation or dehalogenation, so careful control of reaction conditions (pressure, temperature, and catalyst loading) is necessary.
-
Metal/Acid Reduction (e.g., SnCl₂/HCl or Fe/AcOH): These are classic and robust methods. Tin(II) chloride in ethanol or iron powder in acetic acid are generally chemoselective for the reduction of nitro groups in the presence of other reducible functionalities.[6][7]
Experimental Protocol (using SnCl₂·2H₂O):
Materials:
-
4-((2-Chlorobenzyl)oxy)nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-((2-chlorobenzyl)oxy)nitrobenzene (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully quench by pouring it into a saturated aqueous sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Filter the combined organic extracts through a pad of celite to remove insoluble tin salts.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary to yield 4-[(2-Chlorobenzyl)oxy]aniline.
Advantages and Disadvantages
-
Advantages: This route is highly reliable and generally provides a cleaner product with higher overall yields due to the avoidance of N-alkylation. The two-step nature allows for the isolation and purification of the intermediate, which can be beneficial for quality control.
-
Disadvantages: This is a longer synthetic sequence compared to the direct approach. The use of a protecting group (in the form of the nitro group) adds steps and may reduce the overall atom economy. The reduction step requires careful selection of reagents to ensure chemoselectivity.
Caption: Workflow for the Two-Step Synthesis via Nitrophenol Intermediate.
Route 3: Reductive Amination Pathway
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[8] A plausible, albeit more convergent, route to 4-[(2-Chlorobenzyl)oxy]aniline could involve the initial formation of an imine between a suitable benzaldehyde and an amine, followed by in-situ reduction. One potential variation is the reaction between 4-hydroxybenzaldehyde and 2-chlorobenzylamine, followed by reduction and subsequent etherification of the phenolic hydroxyl group. A more direct, though likely less efficient, approach would be the reductive amination of 4-((2-chlorobenzyl)oxy)benzaldehyde with an ammonia source.
Causality of Experimental Choices
This route is conceptually more complex and requires the synthesis of the starting aldehyde or amine, which may not be as readily available as the starting materials for the other routes. The key step is the formation of the C-N bond via an imine intermediate, which is then reduced. Sodium borohydride or sodium triacetoxyborohydride are common reducing agents for this transformation as they are selective for the imine over the aldehyde.[9]
Proposed Experimental Protocol (from 4-((2-chlorobenzyl)oxy)benzaldehyde)
Materials:
-
4-((2-Chlorobenzyl)oxy)benzaldehyde (requires prior synthesis)
-
Ammonium acetate or aqueous ammonia
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-((2-chlorobenzyl)oxy)benzaldehyde (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-[(2-Chlorobenzyl)oxy]aniline.
Advantages and Disadvantages
-
Advantages: This route offers a convergent approach to the target molecule. Reductive amination is generally a high-yielding and reliable reaction.
-
Disadvantages: The starting material, 4-((2-chlorobenzyl)oxy)benzaldehyde, is not commercially available and would need to be synthesized in a separate step (e.g., via Williamson ether synthesis from 4-hydroxybenzaldehyde). This adds to the overall number of steps and may lower the overall yield. The use of a large excess of the ammonia source is often required.
Caption: Workflow for the Reductive Amination Pathway.
Comparative Summary
| Feature | Route 1: Direct Williamson Ether Synthesis | Route 2: Two-Step via Nitrophenol | Route 3: Reductive Amination |
| Number of Steps | 1 | 2 | 2 (including aldehyde synthesis) |
| Typical Yield | Moderate to High (selectivity dependent) | High (often >80% overall) | Moderate to High (dependent on both steps) |
| Key Advantages | Atom economical, one-pot procedure. | High purity of final product, reliable and well-established reactions. | Convergent approach, generally high-yielding C-N bond formation. |
| Potential Disadvantages | Risk of N-alkylation, requires careful optimization. | Longer reaction sequence, use of protecting group. | Requires synthesis of a non-commercial starting material. |
| Scalability | Potentially challenging due to selectivity issues. | Good scalability due to robust reactions. | Moderate, depends on the scalability of the aldehyde synthesis. |
Conclusion
The synthesis of 4-[(2-Chlorobenzyl)oxy]aniline can be successfully achieved through multiple synthetic pathways. For laboratory-scale synthesis where purity and reliability are paramount, the two-step synthesis via the nitrophenol intermediate is the recommended route. It offers a robust and high-yielding approach, minimizing the formation of byproducts and simplifying purification. The direct Williamson ether synthesis is an attractive option for its simplicity and atom economy, but it requires careful optimization to ensure selective O-alkylation. The reductive amination pathway , while elegant in its convergence, is hampered by the need to first synthesize the requisite aldehyde, making it a less direct approach compared to the other two. The ultimate choice of synthetic route will be guided by the specific needs of the project, balancing factors such as yield, purity, cost, and scalability.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction using SnCl2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Gamage, R. S. K. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2758. [Link]
-
Gamage, R. S. K. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Semantic Scholar. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction using Iron (Fe). Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
-
The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
-
Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
-
SpringerLink. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. Self-Healing Conjugated Microporous Polyanilines for Effective and Continuous Catalytic Detoxification of 4-Nitrophenol to 4-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
A Researcher's Guide to the Spectroscopic Differentiation of 4-[(Chlorobenzyl)oxy]aniline Positional Isomers
For professionals in drug discovery and chemical synthesis, the unambiguous identification of positional isomers is a cornerstone of molecular characterization. Compounds sharing a molecular formula but differing in substituent placement can exhibit divergent pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of 4-[(Chlorobenzyl)oxy]aniline, detailing the analytical logic and experimental methodologies required for their definitive differentiation. We will explore how subtle shifts in the chlorine atom's position on the benzyl ring manifest as distinct and predictable signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a robust framework for structural elucidation.
The Challenge of Isomeric Differentiation
The three positional isomers —4-[(2-chlorobenzyl)oxy]aniline, 4-[(3-chlorobenzyl)oxy]aniline, and 4-[(4-chlorobenzyl)oxy]aniline—present a common analytical challenge. With identical molecular weights and functional groups, their differentiation relies on techniques sensitive to the precise spatial arrangement of atoms. The electronic influence of the chlorine atom, whether through inductive or resonance effects, subtly alters the chemical environment of nearby nuclei and bonds, providing the key to their distinction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing these isomers.[1] The chemical shifts (δ), splitting patterns, and coupling constants (J) of the aromatic protons and carbons provide a detailed map of the molecular structure.
¹H NMR Spectroscopy: Unraveling Proton Environments
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) is the most informative.[1] The protons on the aniline ring will appear as a characteristic AA'BB' system due to the para-substitution, while the pattern of the chlorobenzyl ring protons directly reveals the isomer.
-
4-[(2-Chlorobenzyl)oxy]aniline (ortho-isomer): The chlorobenzyl ring will display four distinct signals, each integrating to 1H. These protons will appear as a complex multiplet due to varied ortho, meta, and para couplings.
-
4-[(3-Chlorobenzyl)oxy]aniline (meta-isomer): This isomer will also show four signals for the chlorobenzyl ring protons. One proton will appear as a singlet (or a finely split triplet), while the others will be doublets or triplets, creating a more discernible pattern than the ortho isomer.
-
4-[(4-Chlorobenzyl)oxy]aniline (para-isomer): Due to symmetry, the chlorobenzyl ring will exhibit a simple AA'BB' system, appearing as two doublets, each integrating to 2H. This clean, symmetrical pattern is a definitive marker for the para isomer.
The benzylic protons (-O-CH₂-) will appear as a singlet around 5.0 ppm, with minor shifts expected due to the varied electronic environment of the chlorobenzyl ring. The amine (-NH₂) protons typically appear as a broad singlet.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the substitution pattern based on the number of unique carbon signals.[2]
-
Aniline Ring: Will show four signals in all isomers.
-
Chlorobenzyl Ring:
-
Ortho & Meta Isomers: Will each show six distinct aromatic carbon signals.
-
Para Isomer: Due to symmetry, will show only four aromatic carbon signals.
-
The number of signals in the aromatic region is a clear diagnostic feature to distinguish the para isomer from the ortho and meta isomers. Differentiating between the ortho and meta isomers is then achieved by detailed analysis of the ¹H NMR splitting patterns or by using 2D NMR techniques like COSY and HMBC.[1]
| Spectroscopic Parameter | ortho-Isomer | meta-Isomer | para-Isomer |
| ¹H NMR (Chlorobenzyl) | 4 signals, complex multiplet | 4 signals, distinct splitting | 2 signals, AA'BB' system (2 doublets) |
| ¹³C NMR (Chlorobenzyl) | 6 aromatic signals | 6 aromatic signals | 4 aromatic signals |
Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: ~12 ppm, centered around 6 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 2.0 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ('zgpg30').
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2.0 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While less definitive than NMR, IR spectroscopy offers rapid confirmation of functional groups and can provide crucial clues for isomer differentiation, particularly through the analysis of C-H out-of-plane bending vibrations in the fingerprint region.[3]
Key Diagnostic Regions:
-
N-H Stretch (3300-3500 cm⁻¹): As a primary aromatic amine, two distinct bands (asymmetric and symmetric stretching) are expected, confirming the -NH₂ group.[4][5]
-
C-O-C Stretch (1250-1000 cm⁻¹): The aryl-alkyl ether linkage will produce strong absorptions in this region. Aromatic ethers typically show two distinct bands.[6][7]
-
C-H Out-of-Plane Bending (900-675 cm⁻¹): This region is highly diagnostic for the substitution pattern on an aromatic ring.[8][9]
-
ortho-isomer (1,2-disubstituted): A strong band is expected around 750 cm⁻¹.
-
meta-isomer (1,3-disubstituted): Bands are expected near 780 cm⁻¹ and 690 cm⁻¹.
-
para-isomer (1,4-disubstituted): A single strong band is expected in the 850-800 cm⁻¹ range.
-
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (primary amine) | 3500-3300 (two bands) | Confirms -NH₂ group |
| Aromatic C-H Stretch | 3100-3000 | Confirms aromatic rings |
| Aliphatic C-H Stretch | 2960-2850 | Confirms benzylic -CH₂- |
| C-O-C Stretch (Aryl-Alkyl) | 1260-1200 & 1050-1010 | Confirms ether linkage |
| C-Cl Stretch | 800-600 | Confirms chloro-substituent |
| C-H Out-of-Plane Bend | 900-675 | Diagnostic for Isomer Position |
Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Co-add 16-32 scans for a good signal-to-noise ratio. Identify and label the wavenumbers of key absorption peaks.
Mass Spectrometry (MS): Fragmentation as a Structural Clue
In mass spectrometry, the three isomers will have the same molecular weight and thus the same molecular ion peak ([M]⁺˙). Differentiation must come from analyzing the relative abundances of fragment ions produced during ionization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Biological Activity of 4-[(2-Chlorobenzyl)oxy]aniline and its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of the biological activity of 4-[(2-Chlorobenzyl)oxy]aniline and its analogs. By examining available experimental data, we will explore how subtle modifications to this chemical scaffold can significantly impact its therapeutic potential, primarily focusing on anticancer applications.
Introduction: The 4-Benzyloxyaniline Scaffold in Drug Discovery
The 4-benzyloxyaniline moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Its structural features, including the aromatic rings and the flexible ether linkage, allow for diverse interactions with biological targets. This guide will delve into the structure-activity relationships (SAR) of this scaffold, with a particular focus on how substitutions on the benzyl and aniline rings influence biological outcomes.
While direct, head-to-head comparative studies on the biological activity of simple analogs of 4-[(2-Chlorobenzyl)oxy]aniline are not extensively available in the public domain, we can draw valuable insights from more complex derivatives that incorporate this core structure. These studies, particularly in the realm of oncology, provide a solid foundation for understanding the SAR principles at play.
Comparative Analysis of Anticancer Activity: Insights from 4-Anilinoquinolinylchalcone Derivatives
A significant body of research on the anticancer properties of 4-benzyloxyaniline derivatives comes from the study of 4-anilinoquinolinylchalcone hybrids. These complex molecules incorporate the 4-benzyloxyaniline scaffold and have been evaluated for their ability to inhibit the growth of various cancer cell lines. A study on a series of these derivatives provides a valuable, albeit indirect, comparison of how substitutions on the benzyloxy-phenyl moiety affect cytotoxicity.
The Influence of Substitution on the Benzyloxy-Phenyl Moiety
In a study evaluating 4-anilinoquinolinylchalcone derivatives, researchers synthesized and tested compounds with different substituents on the benzyloxy-phenyl ring against human cancer cell lines, including hepatocellular carcinoma (Huh-7) and breast cancer (MDA-MB-231), as well as a normal human lung cell line (MRC-5).[1][2][3] The results demonstrated that an electron-withdrawing group, such as a chlorine atom, on the benzyloxy-phenyl moiety can enhance cytotoxic activity against cancer cells.[1][3]
For instance, a derivative with a 3-chloro substitution on the benzyloxy-phenyl group (compound 4d in the study) showed greater activity against both Huh-7 and MDA-MB-231 cell lines compared to the unsubstituted analog or an analog with an electron-donating group (methoxy).[1][3] This suggests that the electronic properties of the substituent on the benzyl portion of the 4-benzyloxyaniline scaffold play a crucial role in modulating anticancer activity.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 4-Anilinoquinolinylchalcone Derivatives with Varied Substituents on the Benzyloxy-Phenyl Moiety [1][2][3]
| Compound | R₂ (Substitution on Benzyloxy-Phenyl) | Huh-7 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) |
| 4a | H (Unsubstituted) | 1.47 | 0.11 |
| 4d | 3-Cl | 0.69 | 0.18 |
| 4f | 3-OMe | 1.41 | 1.94 |
IC₅₀: The concentration of a drug that gives half-maximal response. A lower IC₅₀ value indicates a more potent compound.
These findings highlight a key SAR principle: the introduction of a halogen, specifically chlorine, in the meta position of the benzyl ring can lead to increased anticancer potency. This enhancement may be attributed to altered electronic distribution within the molecule, leading to more favorable interactions with the biological target.
Experimental Protocols for Assessing Biological Activity
To ensure the scientific integrity of such comparative studies, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the anticancer activity of compounds like 4-[(2-Chlorobenzyl)oxy]aniline and its analogs.
In Vitro Cytotoxicity Assay (XTT Assay)
The XTT (sodium 3'-[1-(phenylamino-carbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[1][2]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., Huh-7, MDA-MB-231) and normal cells (e.g., MRC-5) in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 4-[(2-Chlorobenzyl)oxy]aniline and its analogs) for a specified incubation period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
XTT Reagent Addition: Following incubation, add the XTT labeling mixture (containing XTT and an electron-coupling reagent) to each well.
-
Incubation: Incubate the plates for a further 2-4 hours at 37°C in a humidified atmosphere of 5% CO₂. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.
-
Spectrophotometric Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 450-500 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Mechanistic Insights: How Might These Compounds Exert Their Effects?
While the precise molecular targets of 4-[(2-Chlorobenzyl)oxy]aniline and its simple analogs are not yet fully elucidated, the broader class of 4-benzyloxyaniline-containing molecules has been shown to induce cancer cell death through various mechanisms.
Studies on 4-anilinoquinolinylchalcone derivatives have indicated that these compounds can trigger apoptosis (programmed cell death) in cancer cells.[1][3][4] This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of caspases, which are key executioner enzymes in the apoptotic pathway.[1][3][4] Furthermore, some of these compounds have been shown to cause a depletion of ATP (the primary energy currency of the cell), further contributing to cell death.[1][4]
Structure-Activity Relationship (SAR) Summary and Future Directions
Based on the available, albeit limited, direct comparative data and the broader understanding of related compounds, we can infer some key SAR principles for the 4-benzyloxyaniline scaffold:
-
Substitution on the Benzyl Ring: The presence and position of electron-withdrawing groups, such as halogens, on the benzyl ring appear to be critical for enhancing anticancer activity. The 2-chloro substitution in the parent compound of this guide is consistent with this observation.
-
Flexibility of the Ether Linkage: The ether bond provides rotational freedom, allowing the molecule to adopt various conformations to fit into the binding pockets of target proteins.
Future research should focus on a systematic investigation of simple 4-benzyloxyaniline analogs to build a more comprehensive SAR model. This would involve synthesizing and testing a series of compounds with:
-
Variations in the position of the chloro substituent on the benzyl ring (ortho-, meta-, and para-).
-
Different halogen substituents (F, Br, I) to probe the effects of electronegativity and size.
-
Substitutions on the aniline ring to explore their impact on activity and selectivity.
Conclusion
References
-
ResearchGate. (n.d.). The target 4-(benzyloxy)aniline-quinolinylchalcone hybrids. Retrieved from [Link]
-
Lin, Y.-C., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. [Link]
-
Semantic Scholar. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Retrieved from [Link]
-
Lin, Y.-C., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. National Center for Biotechnology Information. [Link]
Sources
A Comparative Guide to Chloro-Substituted Benzyloxyanilines: Synthesis, Characterization, and Biological Evaluation
Introduction: The Strategic Role of Chlorine in Medicinal Chemistry
In the landscape of drug discovery and development, the benzyloxyaniline scaffold serves as a cornerstone for the design of a multitude of biologically active agents, particularly as kinase inhibitors. The strategic introduction of chlorine atoms onto this scaffold can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparative study of chloro-substituted benzyloxyanilines, offering researchers, scientists, and drug development professionals a detailed exploration of their synthesis, characterization, and structure-activity relationships (SAR). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. The chlorine substituent, often referred to as a "magic" group in medicinal chemistry, can modulate factors such as lipophilicity, metabolic stability, and binding interactions with target proteins, making a systematic comparative study of its positional isomers a critical endeavor for rational drug design.[1]
Synthesis of Chloro-Substituted Benzyloxyanilines: A Modular Approach via Williamson Ether Synthesis
The most versatile and widely adopted method for the synthesis of benzyloxyanilines is the Williamson ether synthesis. This robust SN2 reaction involves the coupling of a substituted phenol (or its phenoxide) with a benzyl halide. The modularity of this approach allows for the systematic introduction of chlorine atoms on either the aniline or the benzyl moiety, or both, enabling a comprehensive comparative analysis.
General Synthetic Workflow
The synthesis can be approached from two primary retrosynthetic pathways, allowing for the generation of a diverse library of chloro-substituted isomers.
Caption: Retrosynthetic pathways for chloro-substituted benzyloxyanilines.
Experimental Protocol: Williamson Ether Synthesis of 4-(4-Chlorobenzyloxy)-2-chloroaniline
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative dichlorinated benzyloxyaniline. This procedure can be adapted for the synthesis of other isomers by selecting the appropriate starting materials.
Materials:
-
2-Chloro-4-aminophenol
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2-chloro-4-aminophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Addition of Benzyl Halide: Stir the mixture at room temperature for 15 minutes, then add 4-chlorobenzyl chloride (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-(4-chlorobenzyloxy)-2-chloroaniline.
Trustworthiness: This protocol is self-validating through TLC monitoring for reaction completion and purification by column chromatography, with final product characterization by NMR and mass spectrometry to confirm identity and purity.
Comparative Physicochemical and Spectroscopic Analysis
The position of the chlorine substituent significantly impacts the physicochemical properties and spectroscopic signatures of the benzyloxyaniline isomers. While a comprehensive experimental dataset for all possible isomers is not available in a single source, we can infer expected trends based on structurally similar compounds.[2]
Table 1: Predicted and Experimental Physicochemical Properties of Representative Chloro-Anilines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | -11 - -9 | 3.52 |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 68-71 | 3.98 |
| 3-Chloro-4-methoxyaniline | C₇H₈ClNO | 157.60 | 50-55 | 4.17 |
| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | 145.56 | 42-44 | 3.73 |
Data sourced from publicly available databases and may be predicted or experimental.
Spectroscopic Characterization:
-
¹H NMR: The chemical shifts of the aromatic protons are influenced by the electronic effects of the chlorine atom and the benzyloxy group. Protons ortho and para to the electron-withdrawing chlorine atom will be shifted downfield.
-
¹³C NMR: The carbon atoms directly attached to the chlorine atom will exhibit a characteristic signal, and the overall spectrum will be unique for each isomer.
-
Mass Spectrometry: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, aiding in the confirmation of chloro-substituted compounds.
Comparative Biological Evaluation: Chloro-Substituted Benzyloxyanilines as Kinase Inhibitors
The benzyloxyaniline scaffold is a common feature in many kinase inhibitors, where the aniline nitrogen often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site. The chloro and fluoro substituents can modulate the pKa of the aniline nitrogen and influence the overall lipophilicity and metabolic stability of the resulting inhibitor.[3]
Structure-Activity Relationship (SAR) Insights
-
Position of Chlorine on the Aniline Ring: A meta-chloro substitution on the aniline moiety has been shown to be beneficial for activity in some kinase inhibitors due to favorable hydrophobic interactions.[6]
-
Position of Chlorine on the Benzyl Ring: Chloro-substitution on the benzyl ring can also significantly impact activity. For instance, in a series of benzyloxybenzaldehyde derivatives, 2-[(2-chlorobenzyl)oxy]benzaldehyde and 2-[(4-chlorobenzyl)oxy]benzaldehyde exhibited significant anticancer activity.[1]
-
Multiple Chlorine Substitutions: The presence of multiple chlorine atoms can further enhance activity, but can also impact solubility and other drug-like properties.
Table 2: Comparative Anticancer Activity of Chloro-Substituted Benzyloxybenzaldehyde Derivatives
| Compound | Substitution | IC₅₀ (µM) against HL-60 cells |
| 2-(benzyloxy)benzaldehyde | None | Significant activity at 1-10 µM |
| 2-(benzyloxy)-5-chlorobenzaldehyde | 5-Chloro on benzaldehyde | Significant activity at 1-10 µM |
| 2-[(2-chlorobenzyl)oxy]benzaldehyde | 2-Chloro on benzyl | Significant activity at 1-10 µM |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde | 4-Chloro on benzyl | Significant activity at 1-10 µM |
Data adapted from Chin-Fen Lin et al., Bioorg. Med. Chem. 2005, 13, 1537-1544.[1] This data suggests that the position of the chloro group on the benzyl ring influences the anticancer potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To quantitatively compare the inhibitory potential of different chloro-substituted benzyloxyaniline isomers, a standardized in vitro kinase assay is essential. The following is a general protocol for a luminescence-based kinase assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compounds (chloro-substituted benzyloxyanilines) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Multimode plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the wells of a 384-well plate.
-
Kinase Addition: Add the kinase solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-30 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
ADP Detection: Add the ADP detection reagent from the kit to each well. This reagent stops the kinase reaction and initiates the conversion of ADP to a luminescent signal.
-
Signal Measurement: After a further incubation period as per the kit instructions, measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
This protocol provides a robust and reproducible method for comparing the potency of different benzyloxyaniline isomers.
Conclusion and Future Directions
This guide has provided a framework for the comparative study of chloro-substituted benzyloxyanilines. Through a modular synthetic approach and standardized biological evaluation, researchers can systematically explore the impact of chlorine substitution on the physicochemical and pharmacological properties of this important scaffold. The presented protocols and SAR insights, grounded in the scientific literature, offer a solid foundation for the design of novel and potent kinase inhibitors. Future work should focus on generating a comprehensive experimental dataset for a wide range of mono- and di-chloro-substituted benzyloxyaniline isomers to further refine our understanding of their structure-activity relationships and guide the development of next-generation therapeutics.
References
-
Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10–27. [Link]
-
do Canto, F. S., de Oliveira, R. B., & Barreiro, E. J. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 143–153. [Link]
-
Iustin, C., & Bîcu, E. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4952. [Link]
-
Doherty, J. B., & Compound Interest. (2016). The "Magic" of Methyl Groups in Medicinal Chemistry. [Link]
-
Abdel-Hafez, S. M., El-Sayed, M. A.-A., & Abdel-Aziz, M. (2020). Synthesis and Anti-proliferative Activity of Substituted-Anilinoquinazolines and Its Relation to EGFR Inhibition. Letters in Drug Design & Discovery, 17(7), 896–906. [Link]
Sources
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for 4-[(2-Chlorobenzyl)oxy]aniline
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous validation of analytical methods is a cornerstone of quality assurance and regulatory compliance. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 4-[(2-Chlorobenzyl)oxy]aniline.
With a molecular formula of C13H12ClNO and a molar mass of 233.69 g/mol , 4-[(2-Chlorobenzyl)oxy]aniline is an aromatic amine derivative.[1] Its accurate quantification is critical for ensuring product quality, stability, and safety. This guide, designed for researchers, scientists, and drug development professionals, delves into the principles behind method validation, offers detailed experimental protocols, and presents a comparative analysis of performance data to aid in the selection of the most appropriate analytical technique.
The Imperative of Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for validation, encompassing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). Adherence to these guidelines ensures the reliability and consistency of analytical data.
High-Performance Liquid Chromatography (HPLC-UV): A Robust Approach
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For an aromatic amine like 4-[(2-Chlorobenzyl)oxy]aniline, a reversed-phase HPLC method with UV detection is a common and effective choice.
Experimental Protocol: HPLC-UV
Objective: To develop and validate a precise, and accurate RP-HPLC method for the quantification of 4-[(2-Chlorobenzyl)oxy]aniline.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and a pH 3.0 phosphate buffer (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-[(2-Chlorobenzyl)oxy]aniline reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 4-[(2-Chlorobenzyl)oxy]aniline in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Rationale for Experimental Choices
The selection of a C18 column is based on its wide applicability for the separation of moderately polar compounds. The mobile phase composition of acetonitrile and a slightly acidic phosphate buffer is chosen to ensure good peak shape and retention of the analyte. A detection wavelength of 230 nm is selected based on the UV absorbance spectrum of the aniline moiety.
Visualization of the HPLC-UV Workflow
Caption: Workflow for the HPLC-UV analysis of 4-[(2-Chlorobenzyl)oxy]aniline.
Gas Chromatography-Mass Spectrometry (GC-MS): A Sensitive and Specific Alternative
GC-MS combines the separation power of gas chromatography with the highly sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for the analysis of volatile and thermally stable compounds. Given the predicted boiling point of 386.2°C for 4-[(2-Chlorobenzyl)oxy]aniline, GC-MS is a viable analytical option.[1]
Experimental Protocol: GC-MS
Objective: To develop and validate a sensitive and selective GC-MS method for the quantification of 4-[(2-Chlorobenzyl)oxy]aniline.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: (Hypothetical) m/z 233 (molecular ion), 125, and 92.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-[(2-Chlorobenzyl)oxy]aniline reference standard and dissolve in 100 mL of a suitable solvent like dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Extract the sample with a suitable organic solvent. The extract may need to be concentrated or diluted to fall within the calibration range.
Rationale for Experimental Choices
The HP-5ms column is a low-polarity column suitable for general-purpose analysis of a wide range of organic compounds. The temperature program is designed to ensure good separation and peak shape for the analyte. The use of SIM mode in the mass spectrometer significantly enhances the sensitivity and selectivity of the method by monitoring only specific ions characteristic of the target analyte.
Visualization of the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of 4-[(2-Chlorobenzyl)oxy]aniline.
Performance Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the anticipated performance characteristics for the two methods based on data from similar aromatic amines.[2][3]
| Validation Parameter | HPLC-UV (Anticipated) | GC-MS (Anticipated) | Commentary |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both techniques can achieve high accuracy. GC-MS may have slightly more variability due to sample preparation. |
| Precision (% RSD) | < 2% | < 5% | HPLC generally offers better precision for routine analysis. |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | GC-MS is inherently more sensitive, especially in SIM mode. |
| Limit of Quantitation (LOQ) | Low µg/mL range | ng/mL range | The higher sensitivity of GC-MS translates to a lower LOQ. |
| Specificity | Good | Excellent | GC-MS provides structural information, offering superior specificity and confirmation of analyte identity. |
| Sample Throughput | Higher | Lower | HPLC methods can often have shorter run times and less complex sample preparation. |
Conclusion: Selecting the Optimal Method
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of 4-[(2-Chlorobenzyl)oxy]aniline.
HPLC-UV is a robust, precise, and high-throughput method that is well-suited for routine quality control applications where high sensitivity is not the primary requirement. Its simplicity and lower cost of operation make it an attractive option for many laboratories.
GC-MS , on the other hand, offers unparalleled sensitivity and specificity. It is the method of choice when trace-level quantification is necessary or when dealing with complex matrices where interferences are a concern. The mass spectral data provides an additional layer of confidence in the identification of the analyte.
Ultimately, the decision of which method to employ should be based on a thorough evaluation of the analytical needs, regulatory requirements, and available resources. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed choice and for the successful validation of an analytical method for 4-[(2-Chlorobenzyl)oxy]aniline.
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ChemBK. 4-[(2-CHLOROBENZYL)OXY]ANILINE. Available from: [Link]
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ResearchGate. Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. Available from: [Link]
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ResearchGate. Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Available from: [Link]
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Introduction: The Imperative of Structural Verification in Drug Development
An Expert's Guide to the Spectroscopic Cross-Validation of 4-[(2-Chlorobenzyl)oxy]aniline
In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. The identity, purity, and stability of a potential therapeutic agent are non-negotiable prerequisites for further investigation. For a molecule such as 4-[(2-Chlorobenzyl)oxy]aniline, a compound with potential applications as an intermediate in pharmaceutical synthesis, rigorous structural elucidation is paramount.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth, practical comparison of spectroscopic data for the structural validation of 4-[(2-Chlorobenzyl)oxy]aniline. We will move beyond a simple recitation of data to explain the causality behind the spectral features. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, we create a self-validating analytical workflow. This multi-technique approach ensures that the evidence for the proposed structure is synergistic and conclusive, leaving no room for ambiguity. We will compare the expected spectral data for our target molecule with experimental data from its structural precursors, 4-aminophenol and 2-chlorobenzyl chloride, to build a robust, evidence-based argument for its structure.
The Analytical Workflow: A Multi-Pronged Approach to Confidence
Structural elucidation is not a linear process but an integrative one. Each spectroscopic technique provides a unique and complementary piece of the molecular puzzle. Mass spectrometry reveals the molecular weight and fragmentation patterns, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise connectivity and chemical environment of each atom in the structure. The synergy of these techniques forms the basis of confident cross-validation.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry provides the most direct evidence of a compound's molecular weight and offers clues to its structure through fragmentation analysis. For 4-[(2-Chlorobenzyl)oxy]aniline (Molecular Formula: C₁₃H₁₂ClNO), the expected molecular weight is 233.69 g/mol .[1]
Expected High-Resolution MS Data:
-
Molecular Ion (M⁺): An exact mass measurement should yield a peak at m/z ≈ 233.0607.
-
Isotope Pattern: A crucial validation point is the presence of the M+2 peak at m/z ≈ 235.0578, with an intensity approximately one-third of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl).
Fragmentation Analysis: Deconstructing the Molecule The fragmentation pattern provides a roadmap of the molecule's weakest points, corroborating the proposed connectivity.
-
Benzylic Cleavage (m/z = 125/127): A very common fragmentation is the cleavage of the C-O bond to form the stable 2-chlorobenzyl cation. The 2-dalton separation confirms the presence of chlorine on this fragment.
-
Aminophenol Fragment (m/z = 109): The complementary fragment, the 4-aminophenoxy cation, is also expected. This corresponds to the exact mass of 4-aminophenol.[2]
-
Tropylium Ion (m/z = 91): Loss of the chlorine atom from the benzyl fragment can lead to the formation of the highly stable tropylium ion, a common feature in the mass spectra of benzyl-containing compounds.
Infrared (IR) Spectroscopy: Identifying the Key Players
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. By comparing the spectrum of our target compound to its precursors, we can pinpoint the key transformations: the disappearance of the phenolic O-H and the appearance of the C-O-C ether linkage.
| Functional Group | Expected Wavenumber (cm⁻¹) for 4-[(2-Chlorobenzyl)oxy]aniline | Reference Data: 4-Aminophenol (cm⁻¹)[3] | Reference Data: 2-Chlorobenzyl chloride (cm⁻¹) |
| N-H Stretch (Amine) | 3450-3300 (two bands) | 3400-3300 | N/A |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch (-CH₂-) | 2950-2850 | N/A | ~2900 |
| Aromatic C=C Stretch | 1620-1580 | 1610, 1510 | ~1600 |
| N-H Bend (Amine) | 1650-1550 | ~1600 | N/A |
| C-O-C Stretch (Aryl Ether) | 1270-1200 (asymmetric) | N/A | N/A |
| C-N Stretch (Aryl Amine) | 1340-1250 | ~1260 | N/A |
| C-Cl Stretch | 800-600 | N/A | ~750 |
| Phenolic O-H Stretch | Absent | 3500-3200 (broad) | N/A |
Cross-Validation Insights:
-
The presence of two distinct N-H stretching bands confirms a primary amine (-NH₂).
-
The appearance of a strong C-O-C ether stretch around 1250 cm⁻¹ and the simultaneous disappearance of the broad phenolic O-H band from the 4-aminophenol starting material is conclusive evidence of ether bond formation.
-
The C-Cl stretch, while in the complex fingerprint region, should be consistent with that observed in chlorinated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed picture of the molecular structure, confirming the exact placement and connectivity of atoms.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum maps the chemical environment of all protons. The symmetry of the 4-oxy-aniline ring and the substitution pattern of the 2-chlorobenzyl ring create a distinct and predictable pattern.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale & Comparative Analysis |
| -NH₂ | ~3.5-4.5 | broad singlet | 2H | Exchangeable with D₂O. Position is solvent-dependent. |
| -CH₂- (Benzyl) | ~5.1 | singlet | 2H | Deshielded by adjacent oxygen and aromatic ring. For comparison, the -CH₂Cl protons in 2-chlorobenzyl chloride appear around 4.6 ppm.[4] |
| Aniline Protons (Ha) | ~6.8 | doublet | 2H | Ortho to -NH₂. Shielded by electron-donating groups. Similar to 4-aminophenol (~6.7 ppm).[5] |
| Aniline Protons (Hb) | ~6.9 | doublet | 2H | Ortho to -O-. Shielded by electron-donating groups. Similar to 4-aminophenol (~6.8 ppm).[5] |
| Benzyl Protons (Hc, Hd, He, Hf) | ~7.2-7.5 | multiplet | 4H | Complex multiplet due to varied electronic effects of -Cl and -OCH₂- groups. The proton ortho to Cl will be most deshielded. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. The proposed structure has 13 carbon atoms, but due to symmetry in the aniline ring, we expect to see 11 distinct signals.
| Carbon Assignment | Expected δ (ppm) | Rationale & Comparative Analysis |
| C-O (Aniline) | ~152 | Oxygen-bound aromatic carbon, significantly deshielded. In 4-aminophenol, this carbon is at ~151.6 ppm.[5] |
| C-N (Aniline) | ~141 | Nitrogen-bound aromatic carbon. In 4-aminophenol, this is at ~141.2 ppm.[5] |
| Aniline CH (ortho to -O-) | ~116 | Shielded by strong electron-donating groups. |
| Aniline CH (ortho to -N-) | ~115 | Shielded by strong electron-donating groups. |
| C-Cl (Benzyl) | ~133 | Halogen-bound carbons are deshielded. |
| C-CH₂ (Benzyl) | ~135 | Quaternary carbon attached to the methylene bridge. |
| Benzyl CH Carbons | ~127-130 (4 signals) | Aromatic carbons in the typical range, with slight variations due to substituent effects. |
| -CH₂- (Benzyl) | ~68 | Aliphatic carbon deshielded by the directly attached oxygen atom. |
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following generalized protocols are recommended.
1. Sample Preparation:
-
Ensure the sample of 4-[(2-Chlorobenzyl)oxy]aniline is dry and free of residual solvents.
-
For NMR analysis, dissolve ~10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
For IR analysis (ATR method), place a small amount of the solid sample directly onto the ATR crystal.
-
For MS analysis (e.g., ESI or EI), prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
2. NMR Data Acquisition (500 MHz Spectrometer):
-
¹H NMR: Acquire data with a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds. Use 16-32 scans for good signal-to-noise.
-
¹³C NMR: Acquire data with a spectral width of 240 ppm, using proton decoupling. An acquisition time of 1-2 seconds and a relaxation delay of 2 seconds are typical. A larger number of scans (e.g., 1024 or more) will be required to achieve adequate signal-to-noise.
3. IR Data Acquisition (FT-IR with ATR):
-
Record a background spectrum of the clean ATR crystal.
-
Apply the sample and ensure good contact with the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
4. MS Data Acquisition (High-Resolution Mass Spectrometer):
-
Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.
-
Introduce the sample via direct infusion (for ESI) or a direct insertion probe (for EI).
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analyze the resulting spectrum for the molecular ion, its isotope pattern, and key fragment ions.
Conclusion: The Power of Orthogonal Data
The structural confirmation of 4-[(2-Chlorobenzyl)oxy]aniline is not achieved by a single spectrum, but by the compelling, interwoven narrative told by multiple, orthogonal analytical techniques. The mass spectrum confirms the molecular formula and key structural motifs. The infrared spectrum verifies the presence of the required functional groups and the success of the ether synthesis. Finally, the ¹H and ¹³C NMR spectra provide an unambiguous, atom-by-atom map of the entire molecular architecture. Each piece of data validates the others, creating a self-consistent and robust body of evidence that is essential for advancing any compound in the research and development pipeline.
References
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NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][6][7][8][9][10]
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4-[(2-CHLOROBENZYL)OXY]ANILINE Properties. ChemBK. [Link][1]
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Benchmarking Purification Methods for Substituted Anilines: A Comparative Guide
Introduction
Substituted anilines are fundamental building blocks in the synthesis of a vast array of industrially significant compounds, including pharmaceuticals, agrochemicals, and dyes. The purity of these aromatic amines is of paramount importance, as impurities can lead to unwanted side reactions, diminished product yields, and potential toxicity in the final application.[1] However, anilines are notoriously susceptible to air and light-induced oxidation and polymerization, which results in the formation of strongly colored impurities, causing samples to darken from a colorless or pale yellow liquid to red or brown over time.[2]
This guide presents a comprehensive, data-driven comparison of the most prevalent laboratory-scale purification techniques for substituted anilines: flash column chromatography, recrystallization, and acid-base extraction. We will delve into the mechanistic principles behind each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as purity, yield, and operational efficiency. This will equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate purification strategy for their specific needs.
Understanding the Challenge: Common Impurities in Aniline Synthesis
The choice of purification method is heavily influenced by the nature of the impurities present. These can generally be categorized as:
-
Process-Related Impurities: These include unreacted starting materials, residual solvents, and byproducts formed during the chemical reaction.[3] For instance, incomplete reduction of a nitroaromatic precursor can lead to its carryover into the final product.[4]
-
Degradation Impurities: As mentioned, anilines are prone to oxidation, leading to the formation of compounds like p-benzoquinone and various polymeric byproducts.[3] These are often highly colored and can be challenging to remove.
-
Isomeric Impurities: Depending on the reaction conditions, isomeric byproducts may form that have very similar physical properties to the desired product, making separation difficult.[4]
Benchmarking the Methods: A Comparative Overview
The efficacy of any purification technique is a trade-off between several factors. The choice is dictated by the physicochemical properties of the aniline and its impurities, such as polarity, solubility, and volatility.[1]
| Purification Method | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Limitations |
| Flash Column Chromatography | 50-85 | >99 | High resolving power for complex mixtures; applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive; potential for product loss on the column. |
| Recrystallization | 70-95 | >99.5 | Highly effective for solid anilines, often yielding very high purity; cost-effective and scalable. | Yield can be compromised; requires a suitable solvent in which the compound has temperature-dependent solubility.[1] |
| Acid-Base Extraction | >90 | 95-99 | Excellent for separating basic anilines from acidic or neutral impurities; rapid and uses common reagents. | Less effective for removing other basic impurities; may not be suitable for acid-sensitive compounds.[5] |
| Vacuum Distillation | >90 | >99.5 | Excellent for volatile, thermally stable liquid anilines; effective at removing non-volatile polymers.[1] | Not suitable for thermally labile compounds or solids; may not separate isomers with close boiling points.[1] |
Experimental Protocols & Methodologies
To provide a practical comparison, we will consider the purification of a hypothetical crude solid, 4-bromoaniline, contaminated with a non-polar byproduct (e.g., from a coupling reaction) and colored oxidation products.
Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer. For anilines, which are basic, the acidic nature of silica can sometimes lead to strong interactions, requiring the use of a modified mobile phase or a different stationary phase.[6]
Workflow Diagram:
Caption: Workflow for Flash Column Chromatography Purification.
Detailed Protocol:
-
Solvent System Selection: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between the desired aniline and impurities, with the aniline having an Rf value of approximately 0.2-0.4. For 4-bromoaniline, a gradient of 5% to 20% ethyl acetate in hexanes is a good starting point.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate/hexanes).[7] Pour the slurry into the column and use air pressure to pack it evenly, avoiding air bubbles.[8] Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude 4-bromoaniline in a minimal amount of a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution and Fraction Collection: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column. Collect the eluate in a series of fractions.
-
Analysis: Spot each fraction on a TLC plate to monitor the separation. Combine the fractions that contain the pure desired product.
-
Isolation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-bromoaniline.
Recrystallization
Principle: This method relies on the difference in solubility of the target compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[9] As the hot, saturated solution cools, the decreased solubility of the target compound causes it to crystallize out, leaving the more soluble impurities behind in the solution.[10]
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude aniline mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous hydrochloric acid to the funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The top layer will be the organic solvent containing neutral and acidic impurities, while the bottom aqueous layer contains the protonated anilinium salt. Drain the aqueous layer into a clean flask.
-
Regeneration: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M aqueous sodium hydroxide, until the solution is basic (check with pH paper). The aniline will precipitate out or form an oily layer.
-
Back-Extraction: Add a fresh portion of organic solvent to the flask and shake to extract the neutral aniline back into the organic phase.
-
Isolation: Separate the organic layer, dry it over an anhydrous drying agent (like anhydrous sodium sulfate), filter, and evaporate the solvent to yield the pure aniline.
Purity Analysis
The purity of the final products from each method should be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating it from any remaining impurities. [3][11][12]* Gas Chromatography (GC): Suitable for volatile anilines, GC can effectively separate and quantify the target compound and volatile impurities. [3][13][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the purified aniline and detect the presence of proton-containing impurities.
Conclusion and Recommendations
The selection of an optimal purification method for substituted anilines is a multi-faceted decision that balances purity requirements, yield, scale, and the nature of the impurities.
-
For the highest purity, especially from complex mixtures , flash column chromatography is often the method of choice, despite its higher solvent consumption and potential for lower yields.
-
For solid anilines with favorable solubility profiles , recrystallization is an excellent, economical, and scalable technique that can deliver exceptionally pure material. [1]* When the primary impurities are acidic or neutral , acid-base extraction offers a rapid, high-throughput, and efficient purification route.
Ultimately, a combination of techniques may be necessary for particularly challenging separations. For instance, an initial acid-base extraction could be used to remove the bulk of non-basic impurities, followed by recrystallization or chromatography to achieve the final desired purity. By understanding the principles and practical considerations of each method, researchers can confidently select and execute the most effective strategy for obtaining high-purity substituted anilines for their critical applications.
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Anilines in Cytotoxicity Studies
Aniline and its derivatives are a class of aromatic amines that are both ubiquitous in industrial chemistry and prevalent as scaffolds in medicinal chemistry. Their biological activities are diverse, ranging from therapeutic to highly toxic. This duality makes understanding their structure-cytotoxicity relationships a critical endeavor in drug development and toxicology. The introduction of various substituents can dramatically alter the electronic, steric, and lipophilic properties of the aniline molecule, thereby influencing its interaction with biological systems.[1]
The core structure of interest, 4-benzyloxyaniline, combines an aniline ring with a benzyloxy moiety. This scaffold is found in a variety of biologically active compounds. The focus of this guide is to dissect how modifications to this core structure, such as the introduction of a chlorine atom on the benzyl ring, impact its cytotoxic potential.
Structural Analogs and Comparative Cytotoxicity
To build a comparative framework in the absence of direct data for 4-[(2-Chlorobenzyl)oxy]aniline, we will examine the cytotoxicity of its parent structure and a more complex derivative.
-
(E)-3-(4-((4-((2-chlorobenzyl)oxy)phenyl)amino)quinolin-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one: This complex chalcone derivative incorporates the 4-[(2-Chlorobenzyl)oxy]aniline moiety. A study on its anticancer potential provides specific cytotoxicity data, offering a valuable, albeit indirect, data point.
Table 1: Comparative Cytotoxicity Data of a 4-[(2-Chlorobenzyl)oxy]aniline Derivative
| Compound | Cell Line | IC50 (µM) |
| (E)-3-(4-((4-((2-chlorobenzyl)oxy)phenyl)amino)quinolin-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast Cancer) | 0.11 |
| Huh-7 (Liver Cancer) | 1.47 |
This data demonstrates that incorporating the 4-[(2-chlorobenzyl)oxy]aniline structure into a larger chalcone molecule can result in potent cytotoxic activity against cancer cell lines. The sub-micromolar activity in the MDA-MB-231 cell line is particularly noteworthy.
Structure-Activity Relationship (SAR) Insights
The cytotoxicity of aniline derivatives is heavily influenced by the nature and position of their substituents.[1]
-
Electron-Withdrawing vs. Electron-Donating Groups: Generally, the presence of electron-withdrawing groups on the aniline ring tends to increase toxic effects, while electron-donating groups may reduce toxicity.[1] The chlorine atom on the benzyl ring in 4-[(2-Chlorobenzyl)oxy]aniline is electron-withdrawing, which could potentially enhance its cytotoxic potential compared to the unsubstituted 4-benzyloxyaniline.
-
Lipophilicity: Increased lipophilicity can enhance the ability of a compound to cross cell membranes, potentially leading to greater cytotoxicity. The addition of the benzyl group, and further substitution on it, will significantly impact the overall lipophilicity of the molecule.
-
Steric Factors: The size and position of substituents can influence how a molecule interacts with biological targets. Steric hindrance can prevent a molecule from binding effectively to a target protein or enzyme, thereby reducing its biological activity.
Potential Mechanisms of Cytotoxicity
The cytotoxic effects of aromatic amines can be mediated through several mechanisms, often culminating in apoptosis (programmed cell death).
Oxidative Stress and DNA Damage
Many aromatic amines are known to undergo metabolic activation to reactive intermediates that can induce oxidative stress and damage cellular macromolecules, including DNA.[3] This genotoxic effect can trigger cell cycle arrest and apoptosis. The metabolic activation often involves cytochrome P450 enzymes, leading to the formation of N-hydroxyarylamines, which can be further converted to highly reactive nitrenium ions that bind to DNA.[4]
Mitochondrial Dysfunction
The mitochondria play a central role in cell life and death. Toxic compounds can disrupt mitochondrial function by interfering with the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This can trigger the intrinsic pathway of apoptosis.
Apoptosis Induction
Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.
Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Many cytotoxic compounds, including derivatives of aromatic amines, are known to induce apoptosis. For instance, some chalcone derivatives have been shown to trigger ROS-dependent activation of caspases 3 and 7.
Experimental Protocols for Cytotoxicity Assessment
To experimentally determine and compare the cytotoxicity of 4-[(2-Chlorobenzyl)oxy]aniline and its analogs, standardized in vitro assays are essential. The following are detailed protocols for two commonly used methods.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
Figure 2: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, which is an indicator of cell membrane integrity.[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercially available kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer).
Conclusion and Future Directions
This guide has provided a comparative overview of the cytotoxicity of 4-benzyloxyaniline derivatives, with a focus on understanding the potential impact of a 2-chloro-benzyl substitution. The available data on a complex derivative suggests that this chemical moiety can be part of a highly cytotoxic molecule. The general principles of structure-activity relationships for anilines indicate that the electron-withdrawing nature of the chlorine atom may contribute to this activity.
Further research is needed to elucidate the precise cytotoxic profile of 4-[(2-Chlorobenzyl)oxy]aniline. Direct experimental evaluation of its IC50 values against a panel of cancer and non-cancer cell lines is a crucial next step. Mechanistic studies to determine its effects on oxidative stress, mitochondrial function, and the induction of apoptosis would provide a more complete understanding of its biological activity. This knowledge will be invaluable for both assessing its toxicological risk and exploring its potential as a scaffold for the development of novel therapeutic agents.
References
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- (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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- (2018). Structure–activity relationship of aniline analogues.
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- (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
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- (n.d.). Synthesis of 4-benzyloxyaniline. PrepChem.com.
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- (n.d.). 4-(Benzyloxy)aniline hydrochloride. GoldBio.
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- (2022). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry, 65(21), 14467-14484.
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- (2023). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Journal of the American Chemical Society, 145(1), 349-358.
- (2008). Ethyl 2- [Np-chlorobenzyl- (2'-methyl)] anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007)induces apoptosis in human cervical cancer Ca Ski cells. Life Sciences, 82(1-2), 9-17.
- (n.d.). 4-[(2-CHLOROBENZYL)OXY]ANILINE Formula. ECHEMI.
- (n.d.). 4-[(2-CHLOROBENZYL)OXY]ANILINE. ChemBK.
- (n.d.). Miconazole Related Compound I - 1-{2-[(2-Chlorobenzyl)oxy]. Sigma-Aldrich.
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A Comparative Guide to the In Silico and Experimental Properties of 4-[(2-Chlorobenzyl)oxy]aniline
Introduction
In the landscape of contemporary drug discovery and development, the early and accurate characterization of a molecule's physicochemical and pharmacokinetic properties is paramount. The compound 4-[(2-Chlorobenzyl)oxy]aniline, a substituted aniline derivative, presents an interesting case study for the comparative analysis of computationally predicted (in silico) and laboratory-derived (experimental) data. This guide provides a comprehensive examination of this molecule, offering researchers, scientists, and drug development professionals a technical overview of its key attributes. By juxtaposing in silico predictions with established experimental methodologies, we aim to provide a framework for leveraging computational tools to accelerate research while underscoring the indispensable role of empirical validation.
Molecular Structure and Identity
-
IUPAC Name: 4-[(2-Chlorobenzyl)oxy]aniline
-
CAS Number: 21116-13-2
-
Molecular Formula: C₁₃H₁₂ClNO
-
Molecular Weight: 233.7 g/mol
-
SMILES: Nc1ccc(OCCc2ccccc2Cl)cc1
In Silico vs. Experimental Physicochemical Properties
The foundational step in characterizing a potential drug candidate is the determination of its physicochemical properties. These parameters significantly influence a molecule's behavior in biological systems, affecting its absorption, distribution, and overall efficacy.
Data Summary
| Property | In Silico (Predicted) | Experimental (Reported/Typical Method) |
| Melting Point (°C) | 48-50 (Predicted) | 48-50[1][2] |
| Boiling Point (°C) | 386.2 ± 22.0 | Not available |
| Density (g/cm³) | 1.240 ± 0.06 | Not available |
| LogP (Octanol/Water Partition Coefficient) | 3.30 - 4.08 | Not available |
| Water Solubility | Poorly soluble | Not available |
| Topological Polar Surface Area (TPSA) (Ų) | 35.2 | Not applicable |
Discussion and Causality
The melting point of a solid is a critical indicator of its purity and is influenced by the strength of its crystal lattice. The predicted melting point range of 48-50°C aligns with the reported experimental values, suggesting a good initial correlation for this property.[1][2] The lack of experimental data for boiling point and density is common for non-commercial research compounds and highlights an area where in silico predictions serve as a valuable preliminary resource.
The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which heavily influences its membrane permeability and interaction with biological targets. The predicted LogP values for 4-[(2-Chlorobenzyl)oxy]aniline, ranging from 3.30 to 4.08, indicate a lipophilic character. This suggests the compound is likely to have good absorption through lipid membranes but may also exhibit poor aqueous solubility.
The Topological Polar Surface Area (TPSA) is a calculated property that correlates with a molecule's hydrogen bonding potential and is a good predictor of drug transport properties. A TPSA of 35.2 Ų is generally considered favorable for oral bioavailability.
Experimental Protocols: Physicochemical Property Determination
To ensure the trustworthiness of experimental data, standardized and validated protocols are essential. Below are representative methodologies for determining the key physicochemical properties of a compound like 4-[(2-Chlorobenzyl)oxy]aniline.
Melting Point Determination
A precise melting point is determined using a calibrated melting point apparatus.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
LogP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable technique for measuring LogP.
Protocol:
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
The equilibrium solubility of a compound is determined to understand its dissolution properties.
Protocol:
-
An excess amount of the solid compound is added to a known volume of water at a specific temperature.
-
The mixture is agitated until equilibrium is reached.
-
The suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method (e.g., HPLC).
In Silico vs. Experimental ADMET Profile
The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of drug development. In the absence of experimental data for 4-[(2-Chlorobenzyl)oxy]aniline, in silico predictions provide valuable initial insights.
In Silico ADMET Prediction Workflow
The SMILES string of the molecule is submitted to a validated computational platform, such as SwissADME or pkCSM, which utilizes algorithms and models trained on large datasets of known compounds to predict various ADMET parameters.
Predicted ADMET Properties (from SwissADME)
| Parameter | Prediction | Implication for Drug Development |
| Gastrointestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the BBB, which could be desirable or undesirable depending on the therapeutic target. |
| CYP450 Inhibition | Inhibitor of CYP2C9, CYP2C19, CYP3A4 | Potential for drug-drug interactions. |
| Drug-Likeness (Lipinski's Rule) | Yes (0 violations) | Favorable physicochemical properties for a drug candidate. |
| Synthetic Accessibility | 2.87 | Relatively easy to synthesize. |
Discussion and Causality
The high predicted gastrointestinal absorption is consistent with the molecule's lipophilic character and favorable TPSA. The predicted ability to cross the blood-brain barrier is also in line with its LogP value. The predicted inhibition of several key cytochrome P450 enzymes is a significant flag for potential drug-drug interactions and would require experimental verification. The adherence to Lipinski's Rule of Five suggests that the molecule possesses a good balance of properties generally associated with orally active drugs.
Experimental Protocols: In Vitro ADMET Assays
While in silico predictions are valuable for initial screening, experimental validation is crucial. Below are representative protocols for key in vitro ADMET assays.
Caco-2 Permeability Assay (for Intestinal Absorption)
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Protocol:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until a confluent monolayer is formed.
-
The test compound is added to the apical (donor) side.
-
Samples are taken from the basolateral (receiver) side at various time points.
-
The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to predict in vivo absorption.
Microsomal Stability Assay (for Metabolism)
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Protocol:
-
The test compound is incubated with liver microsomes and NADPH (a cofactor for many metabolic reactions) at 37°C.
-
Aliquots are removed at different time points and the reaction is quenched.
-
The remaining concentration of the parent compound is determined by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.
Spectroscopic Characterization: A Comparative Approach
Spectroscopic techniques are fundamental for confirming the structure and identity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, with those on the aniline ring appearing more upfield due to the electron-donating effect of the amino group. The benzylic protons (-O-CH₂-) would likely appear as a singlet in the range of 5.0-5.5 ppm. The protons of the -NH₂ group will present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to the different carbon environments in the molecule. The carbon of the benzylic methylene group is expected to be in the range of 65-75 ppm.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the functional groups present:
-
N-H stretch: Two medium-intensity peaks around 3350-3450 cm⁻¹ for the primary amine.
-
C-O stretch: A strong absorption in the 1200-1250 cm⁻¹ region for the aryl ether.
-
C-Cl stretch: A peak in the 700-800 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: In their characteristic regions.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z 233 and an M+2 peak at m/z 235 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would likely involve cleavage of the benzylic ether bond.
Synthesis of 4-[(2-Chlorobenzyl)oxy]aniline
A common and reliable method for the synthesis of aryl ethers is the Williamson ether synthesis.
Representative Protocol:
-
4-Aminophenol is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., DMF or acetone) to form the corresponding phenoxide.
-
2-Chlorobenzyl chloride is then added to the reaction mixture.
-
The reaction is heated to allow for the nucleophilic substitution to occur, forming the desired ether linkage.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified by extraction and recrystallization or column chromatography.
Conclusion
This guide provides a comparative analysis of the in silico and experimental properties of 4-[(2-Chlorobenzyl)oxy]aniline. While in silico predictions offer a rapid and cost-effective means of initial characterization, they are not a substitute for rigorous experimental validation. The close agreement between the predicted and reported melting point for this compound provides some confidence in the computational models for this structural class. However, the lack of comprehensive experimental data for other key properties underscores the need for further laboratory investigation. For researchers in drug discovery, a synergistic approach that leverages the strengths of both computational and experimental methods will undoubtedly be the most effective strategy for advancing promising new chemical entities.
References
-
ChemBK. 4-[(2-CHLOROBENZYL)OXY]ANILINE - Physico-chemical Properties. [Link]
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A Comparative Analysis of Anilino-Based Kinase Inhibitors in Oncology Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the Anilino Pharmacophore in Kinase Inhibition
In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine. Within the vast arsenal of kinase inhibitors, molecules built upon the anilino-scaffold, such as 4-anilinoquinazolines, have proven to be particularly fruitful starting points for the development of potent and selective therapeutics. While the specific compound 4-[(2-Chlorobenzyl)oxy]aniline is primarily documented as a chemical intermediate for the synthesis of more complex bioactive molecules, its core aniline structure is central to the pharmacophore of numerous established kinase inhibitors.
This guide will pivot from this specific building block to a broader, more functionally relevant comparison. We will delve into the archetypal 4-anilinoquinazoline scaffold, a privileged structure in kinase inhibitor design, and compare its performance with clinically-approved leaders in the field. This analysis will provide researchers with a foundational understanding of the structure-activity relationships, mechanistic principles, and experimental evaluation of this important class of compounds. We will use 4-(3-chloroanilino)quinazoline as a representative model for the foundational anilinoquinazoline structure and compare it against the well-established first-generation EGFR inhibitors, Gefitinib and Erlotinib .
The Target: Epidermal Growth Factor Receptor (EGFR) Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Its dysregulation, through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote tumor growth and survival.[4][5][6]
Anilino-based inhibitors, such as the 4-anilinoquinazolines, are designed to competitively bind to the ATP-binding pocket of the EGFR kinase domain.[3][7][8][9] This blockade prevents ATP from binding, thereby inhibiting autophosphorylation and shutting down the downstream pro-survival signals.[][11]
Figure 1: Simplified EGFR signaling pathway and the point of inhibition by 4-anilinoquinazolines.
Comparative Performance: Potency and Cellular Efficacy
The true measure of a kinase inhibitor lies in its ability to potently inhibit its target enzyme and translate that inhibition into a cellular effect. This is typically quantified by the half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.
| Compound | Target | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| 4-(3-chloroanilino)quinazoline | EGFR | ~20[9] | A549 (NSCLC) | ~0.82 (as a derivative)[12] |
| Gefitinib (Iressa®) | EGFR (WT) | 2-37 | A549 (NSCLC, EGFR WT) | 8.8 |
| EGFR (L858R mutant) | 2.4 | NCI-H3255 (NSCLC, L858R) | 0.015 | |
| Erlotinib (Tarceva®) | EGFR | 2 | A431 (Epidermoid) | 0.06 |
| NCI-H292 (NSCLC) | 0.77 |
Note: Data is compiled from various sources and specific values can vary based on assay conditions. The cellular IC50 for 4-(3-chloroanilino)quinazoline is based on a closely related derivative as specific data for the parent compound in this cell line was not available in the initial search.
Analysis of Performance Data:
-
Biochemical Potency: The foundational 4-(3-chloroanilino)quinazoline structure demonstrates potent, low nanomolar inhibition of the EGFR kinase, establishing it as a highly effective core scaffold.[9] Gefitinib and Erlotinib, which are themselves 4-anilinoquinazoline derivatives, exhibit similar high potency against the wild-type EGFR enzyme. A key finding in the development of these drugs was their significantly enhanced potency against specific activating mutations of EGFR (e.g., L858R), which explains their remarkable clinical efficacy in patients harboring these mutations.[13]
-
Cellular Efficacy: In cell-based assays, which measure the inhibitor's ability to cross the cell membrane and inhibit the target in a physiological context, the trend generally holds. The data for a derivative of 4-(3-chloroanilino)quinazoline shows potent anti-proliferative activity in the sub-micromolar range.[12] Gefitinib and Erlotinib also show potent inhibition of proliferation in EGFR-dependent cancer cell lines. The difference in efficacy between cell lines often reflects their dependence on the EGFR pathway and the presence of specific EGFR mutations.
Experimental Protocols for Comparative Evaluation
To ensure a robust and objective comparison between different kinase inhibitors, standardized experimental protocols are essential. The following section outlines the core methodologies used to generate the data presented above.
Biochemical Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase domain. The ADP-Glo™ Kinase Assay is a common and reliable method.[14][15]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. Lower ADP levels correspond to higher inhibition.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors (e.g., 4-(3-chloroanilino)quinazoline, Gefitinib) in DMSO. Further dilute in the appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or a DMSO vehicle control.
-
Enzyme Addition: Add a solution containing the purified recombinant human EGFR kinase domain.
-
Reaction Initiation: Add a solution containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP to start the kinase reaction. The ATP concentration should be near its Michaelis-Menten constant (Km) for EGFR.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ATP Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP.
-
Luminescence Reading: This newly synthesized ATP is used by luciferase to generate a luminescent signal, which is measured by a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.
Figure 2: Workflow for an in vitro biochemical kinase assay.
Cell-Based Assay: Inhibition of EGFR Autophosphorylation (Western Blot)
This assay provides direct evidence of target engagement within a cellular context by measuring the phosphorylation status of EGFR.[16][17]
Principle: Western blotting uses antibodies to detect specific proteins. By using an antibody that only recognizes the phosphorylated form of EGFR (p-EGFR), we can quantify the inhibitor's effect on the receptor's activation.
Step-by-Step Protocol:
-
Cell Culture: Plate an EGFR-dependent cell line (e.g., A431) and allow cells to adhere.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitors or vehicle control for 2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for p-EGFR (e.g., Tyr1068).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR, providing a normalized measure of inhibition.
Conclusion and Future Directions
The 4-anilinoquinazoline scaffold represents a highly successful and versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by the comparison of the foundational 4-(3-chloroanilino)quinazoline with the clinically approved drugs Gefitinib and Erlotinib, this core structure provides a robust starting point for potent EGFR inhibition. The evolution from the basic scaffold to highly optimized drugs highlights the importance of medicinal chemistry in fine-tuning properties such as selectivity, metabolic stability, and targeting of specific mutant forms of the kinase.
For researchers in the field, this guide underscores the critical importance of a multi-faceted evaluation approach. Combining direct enzymatic inhibition assays with cell-based measures of target engagement and downstream functional outcomes provides a comprehensive picture of an inhibitor's performance. As the field moves towards overcoming resistance and identifying next-generation inhibitors, the principles of comparative analysis and rigorous experimental validation outlined here will remain paramount to the successful development of new cancer therapeutics.
References
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Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)?[Link]
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MedSchool. (n.d.). Erlotinib | Drug Guide. [Link]
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Ciardiello, F., & Tortora, G. (2008). EGFR-targeted drugs in cancer therapy. Clinical Cancer Research, 14(13), 3978-3984. [Link]
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Wang, W., et al. (2014). Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity. European Journal of Medicinal Chemistry, 71, 14-22. [Link]
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Zhang, G., et al. (2015). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry, 90, 574-586. [Link]
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Chen, S., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. European Journal of Medicinal Chemistry, 112, 19-30. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-[(2-Chlorobenzyl)oxy]aniline Derivatives in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the aniline scaffold serves as a cornerstone for the design of a multitude of therapeutic agents. Its structural simplicity and synthetic versatility have made it a privileged fragment, particularly in the development of kinase inhibitors, which represent a significant and growing class of targeted therapeutics.[1][2] However, the aniline motif is not without its challenges; concerns regarding metabolic instability and potential toxicity often necessitate careful structural optimization or bioisosteric replacement.[3]
This guide focuses on a specific, highly relevant subclass: 4-[(2-Chlorobenzyl)oxy]aniline and its derivatives. This scaffold combines the essential aniline core with a benzyloxy moiety, a common strategy to probe deeper into protein binding pockets and improve physicochemical properties. The strategic placement of a chlorine atom at the ortho-position of the benzyl ring is a critical design choice, profoundly influencing the molecule's conformation, electronic properties, and ultimately, its biological activity.
Here, we provide a comprehensive comparison of 4-[(2-Chlorobenzyl)oxy]aniline derivatives, synthesizing data from various studies to elucidate their structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols for synthesis and evaluation.
The 4-[(2-Chlorobenzyl)oxy]aniline Scaffold: A Pharmacophoric Breakdown
The therapeutic potential of this scaffold arises from the distinct roles played by its three primary components: the aniline ring, the ether linkage, and the substituted benzyl ring. Understanding these roles is fundamental to rational drug design.
-
Aniline Moiety : In many kinase inhibitors, the aniline nitrogen and its protons act as crucial hydrogen bond donors and acceptors, anchoring the inhibitor to the "hinge" region of the ATP-binding pocket.[1]
-
Ether Linkage : This flexible linker provides optimal spacing, allowing the benzyl group to access and occupy adjacent hydrophobic pockets within the target protein.
-
2-Chlorobenzyl Group : The substitution pattern on the benzyl ring is a primary determinant of potency and selectivity. The ortho-chloro substituent creates a specific conformational bias and electronic environment that can enhance binding affinity compared to other isomers or substituents.
Structure-Activity Relationship (SAR) Analysis: A Comparative Study
The most effective way to understand the SAR of this scaffold is to analyze how targeted modifications affect biological activity. The 4-[(2-chlorobenzyl)oxy]aniline moiety is frequently used as an intermediate in the synthesis of more complex molecules, such as 4-anilinoquinolinylchalcones, which have demonstrated notable anticancer activity.[4][5] By comparing analogs within this series, we can infer the contribution of the substituted benzyloxyaniline fragment.
Impact of Halogen Substitution on the Benzyl Ring
The position and nature of the halogen on the benzyl ring significantly modulate the biological activity. An analysis of 4-anilinoquinolinylchalcone derivatives reveals a clear trend.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Chalcone Derivatives
| Compound ID | Benzyl Ring Substitution | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
|---|---|---|---|
| 4b | 2-Chloro | 0.43 | 0.65 |
| 4d | 4-Chloro | 0.98 | 1.21 |
| 4c | 2-Fluoro | 0.51 | 0.79 |
| 5b | 2-Chloro | 0.35 | 0.52 |
| 5d | 4-Chloro | 0.87 | 1.05 |
| 5c | 2-Fluoro | 0.44 | 0.68 |
Data synthesized from Fouad et al., 2023.[4][5]
From this data, a clear SAR emerges:
-
Positional Isomerism (2-Chloro vs. 4-Chloro) : Derivatives containing the 2-chlorobenzyl moiety (compounds 4b and 5b ) consistently exhibit significantly higher potency (lower IC₅₀ values) against both MCF-7 and A549 cancer cell lines compared to their 4-chloro counterparts (4d and 5d ).[4][5] This suggests that the ortho-positioning of the chlorine atom is critical for optimal interaction with the biological target, likely by inducing a favorable molecular conformation or engaging in a specific steric or electronic interaction within the binding site.
-
Halogen Identity (Chloro vs. Fluoro) : The 2-fluoro derivatives (4c and 5c ) also show potent activity, comparable to and in some cases slightly less potent than the 2-chloro analogs.[4][5] The high electronegativity and smaller size of fluorine compared to chlorine can alter binding interactions. The strong activity of both 2-chloro and 2-fluoro analogs underscores the importance of an ortho-halogen substituent for maximizing potency in this chemical series.
Step-by-Step Methodology:
-
Reactant Preparation : To a solution of 4-aminophenol (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF), add a suitable base, typically anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent : Add 2-chlorobenzyl chloride (1.1 eq) to the mixture dropwise at room temperature.
-
Reaction : Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Aqueous Work-up : After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate may form.
-
Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-[(2-chlorobenzyl)oxy]aniline. [4][5]
Protocol 2: In Vitro Antiproliferative MTT Assay
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding : Seed cancer cells (e.g., MCF-7 or A549) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation : Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Perspectives
The 4-[(2-chlorobenzyl)oxy]aniline scaffold is a potent and synthetically accessible pharmacophore with significant promise in the development of novel therapeutics, particularly in oncology. The structure-activity relationship data clearly indicates that substitution at the ortho-position of the benzyl ring with a halogen, such as chlorine or fluorine, is a critical determinant of biological activity. [4][5]This effect is likely due to a combination of steric and electronic influences that lock the molecule into a bioactive conformation, enhancing its affinity for the target protein.
Future research should focus on further exploring substitutions on the benzyl ring to fine-tune selectivity and potency. Additionally, investigating bioisosteric replacements for the aniline ring could mitigate potential metabolic liabilities while retaining the crucial hinge-binding interactions. [6]The robust synthetic and evaluation protocols provided herein offer a solid foundation for these future drug discovery efforts, enabling the rational design of the next generation of inhibitors based on this versatile scaffold.
References
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Fouad, M. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules. Available at: [Link]
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Fouad, M. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Semantic Scholar. Available at: [Link]
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Li, P., et al. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Panico, S., et al. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs Under Experimental and Clinical Research. Available at: [Link]
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Isom, D. G., et al. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. Available at: [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]
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Piotrowska-Kempisty, H., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. Available at: [Link]
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Lin, Y-T., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. Available at: [Link]
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Wang, Z., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Biomolecules. Available at: [Link]
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Wang, Z., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. PubMed. Available at: [Link]
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Abdel-Aziem, A., et al. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Structure-activity relationship of aniline analogues. ResearchGate. Available at: [Link]
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Maguire, M. P., et al. (1995). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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ChemBK. (n.d.). 4-[(2-CHLOROBENZYL)OXY]ANILINE. ChemBK. Available at: [Link]
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Lin, Y-T., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. Available at: [Link]
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Yang, T-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical and Medical Sciences. Available at: [Link]
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Donahue, C., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Toxics. Available at: [Link]
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Sharma, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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A Comparative Guide to the Electronic Properties of Substituted Anilines for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the electronic properties of substituted anilines, offering both theoretical insights and practical experimental guidance for researchers, scientists, and drug development professionals. By understanding how substituents modulate the electronic character of the aniline moiety, we can better predict and control molecular interactions, reactivity, and ultimately, biological activity. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations that are crucial for robust scientific inquiry.
Section 1: Fundamental Principles of Substituent Effects
The electronic properties of the aniline molecule are dictated by the interplay between the aromatic ring and the amino group (-NH₂). The nitrogen's lone pair of electrons can be delocalized into the π-system of the benzene ring, a phenomenon known as resonance or mesomerism. This delocalization increases the electron density of the ring, particularly at the ortho and para positions, making aniline more reactive towards electrophiles than benzene.
Substituents on the aromatic ring can significantly alter this electronic landscape through two primary mechanisms:
-
Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -CN, halogens) pull electron density away from the ring through the σ-framework (a -I effect ). Conversely, alkyl groups are weakly electron-donating through induction (a +I effect ).
-
Resonance Effects (R or M): These effects are transmitted through the pi (π) system and involve the delocalization of electrons. Electron-donating groups (EDGs) with lone pairs (e.g., -NH₂, -OH, -OCH₃) can donate electron density into the ring via resonance (a +R effect ). Electron-withdrawing groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -C=O) can withdraw electron density from the ring through resonance (a -R effect ).
The overall electronic influence of a substituent is a combination of these inductive and resonance effects. The position of the substituent (ortho, meta, or para) is also critical, as resonance effects are most pronounced at the ortho and para positions.
Visualizing Substituent Effects
The following diagram illustrates the dual nature of electronic effects exerted by common substituents on the aniline ring.
Caption: Logical flow of how a substituent's inductive and resonance effects modulate the electronic properties of the aniline ring.
Section 2: Comparative Analysis of Key Electronic Properties
The electronic perturbations caused by substituents have profound and measurable effects on several key chemical properties of anilines. Here, we compare how different substituents impact basicity (pKa), redox potential, and spectroscopic characteristics.
Basicity (pKa)
The basicity of aniline is a measure of the availability of the nitrogen's lone pair to accept a proton. Substituents that increase the electron density on the nitrogen atom enhance its basicity (higher pKa), while those that decrease the electron density reduce its basicity (lower pKa).
-
Electron-Donating Groups (EDGs): Groups like -CH₃ and -OCH₃ increase the electron density on the nitrogen through inductive (+I) and resonance (+R) effects, respectively. This makes the lone pair more available for protonation, thus increasing the basicity compared to unsubstituted aniline.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ and -CN strongly decrease the electron density on the nitrogen through both inductive (-I) and resonance (-R) effects. This delocalization of the lone pair into the substituent makes it less available for protonation, significantly decreasing basicity.[1][2][3]
The Hammett equation provides a quantitative means to correlate substituent effects with reactivity, including the pKa of anilines.[4][5][6][7][8] The equation is given by:
log(K/K₀) = ρσ
where K is the acid dissociation constant of the substituted aniline, K₀ is that of aniline, σ is the substituent constant (a measure of the electronic effect of the substituent), and ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects). A negative ρ value for the dissociation of anilinium ions indicates that electron-donating groups stabilize the conjugate acid and thus increase the pKa of the aniline.[9]
| Substituent (para-position) | Substituent Type | Predominant Effect(s) | Hammett Constant (σp) | pKa |
| -NH₂ | Strong EDG | +R >> -I | -0.66 | 6.20 |
| -OCH₃ | Strong EDG | +R > -I | -0.27 | 5.34 |
| -CH₃ | Weak EDG | +I, Hyperconjugation | -0.17 | 5.08 |
| -H | Reference | N/A | 0.00 | 4.60 |
| -Cl | Weak EWG | -I > +R | +0.23 | 3.98 |
| -Br | Weak EWG | -I > +R | +0.23 | 3.91 |
| -CN | Strong EWG | -I, -R | +0.66 | 1.74 |
| -NO₂ | Strong EWG | -I, -R | +0.78 | 1.00 |
Note: pKa values are for the corresponding anilinium ion in water at 25°C. Hammett constants are from various sources.[4][5]
Redox Potential
The redox potential of a substituted aniline reflects the ease with which it can be oxidized, typically through the removal of an electron from the nitrogen atom or the π-system.
-
Electron-Donating Groups (EDGs): By increasing the electron density of the molecule, EDGs make it easier to remove an electron, thus lowering the oxidation potential.
-
Electron-Withdrawing Groups (EWGs): By decreasing the electron density, EWGs make the molecule more difficult to oxidize, resulting in a higher oxidation potential.[10][11][12]
Computational studies have shown a strong correlation between the energy of the Highest Occupied Molecular Orbital (HOMO) and the oxidation potential.[10] EDGs raise the HOMO energy, making electron removal easier, while EWGs lower the HOMO energy.[13]
| Substituent (para-position) | Substituent Type | Effect on Oxidation | One-Electron Oxidation Potential (E½ vs. NHE, V) |
| -OCH₃ | Strong EDG | Easier to Oxidize | 0.67 |
| -CH₃ | Weak EDG | Easier to Oxidize | 0.81 |
| -H | Reference | N/A | 0.92 |
| -Cl | Weak EWG | Harder to Oxidize | 1.03 |
| -CN | Strong EWG | Harder to Oxidize | 1.35 |
| -NO₂ | Strong EWG | Harder to Oxidize | 1.41 |
Note: Oxidation potentials can vary with experimental conditions. The values presented are representative.[14][15]
Spectroscopic Properties
The chemical shift of the nitrogen atom in ¹⁵N NMR spectroscopy is a sensitive probe of its electronic environment.
-
Electron-Donating Groups (EDGs): These groups increase the shielding of the nitrogen nucleus, causing an upfield shift (lower δ value).
-
Electron-Withdrawing Groups (EWGs): These groups decrease the shielding of the nitrogen nucleus, resulting in a downfield shift (higher δ value).[16][17]
There is a good correlation between ¹⁵N NMR chemical shifts and Hammett substituent constants, making it a valuable tool for studying electronic effects.[16]
The UV-Vis absorption spectra of anilines are characterized by bands arising from π → π* transitions. The position and intensity of these bands are affected by substituents.[18][19][20][21][22]
-
Electron-Donating Groups (EDGs): These groups, particularly those that can participate in resonance, tend to cause a bathochromic (red) shift in the absorption maximum (λmax). This is due to the decreased energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron-Withdrawing Groups (EWGs): EWGs that can conjugate with the ring also typically lead to a red shift, often more pronounced than with EDGs, due to the creation of an extended conjugated system with significant charge-transfer character.[23]
| Substituent (para-position) | λmax (nm) | Molar Absorptivity (ε) |
| -NH₂ | 298 | 1800 |
| -OCH₃ | 289 | 1600 |
| -CH₃ | 285 | 1430 |
| -H | 280 | 1430 |
| -Cl | 289 | 1400 |
| -NO₂ | 373 | 15000 |
Note: Spectral data can vary with the solvent used.
Section 3: Experimental Protocols
To ensure the integrity and reproducibility of research, the following are detailed protocols for the determination of pKa and the acquisition of UV-Vis spectra for substituted anilines.
Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for determining the pKa of a substituted aniline by monitoring the pH change during titration with a strong acid.
Workflow for pKa Determination by Titration
Caption: Step-by-step workflow for determining the pKa of a substituted aniline using potentiometric titration.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a ~0.01 M solution of the substituted aniline in deionized water. If the aniline is not water-soluble, a mixed solvent system (e.g., water-ethanol) can be used, but it's important to note that this will affect the absolute pKa value.
-
Prepare a standardized ~0.01 M solution of hydrochloric acid (HCl).
-
-
Calibration of pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the aniline.
-
-
Titration:
-
Place a known volume (e.g., 25.00 mL) of the aniline solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of rapid pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of inflection of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume.
-
The volume at the half-equivalence point is half the volume of titrant required to reach the equivalence point.
-
The pKa of the anilinium ion is equal to the pH of the solution at the half-equivalence point.
-
Acquisition of UV-Vis Spectra
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of a substituted aniline to determine its λmax and molar absorptivity.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Choose a suitable solvent that does not absorb in the UV-Vis region of interest (typically 200-400 nm). Spectroscopic grade methanol, ethanol, or cyclohexane are common choices.
-
Prepare a stock solution of the substituted aniline of a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (to ensure adherence to the Beer-Lambert law).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for the scan.
-
-
Blanking the Instrument:
-
Fill a cuvette with the pure solvent to be used for the sample.
-
Place the cuvette in the spectrophotometer and record a baseline (or "blank") spectrum. This subtracts the absorbance of the solvent and the cuvette from the sample measurement.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the aniline solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
From the spectrum, identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε).
-
Section 4: Conclusion
The electronic properties of substituted anilines are a direct consequence of the interplay between the inductive and resonance effects of the substituents on the aromatic ring. These effects can be systematically studied and quantified through a combination of experimental techniques, such as pKa determination and spectroscopy, and theoretical approaches like Hammett analysis and computational chemistry. A thorough understanding of these relationships is indispensable for the rational design of molecules with tailored properties in fields ranging from medicinal chemistry to materials science.
References
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- Dadras, A., Nateghi, M. R., & Kalantari-Fotooh, F. (2018). Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers. Physical Chemistry Research, 6(3), 463-478.
- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(6), 1107-1115.
- (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines.
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- (n.d.). A Comparative Guide to the Electronic Structure of Substituted Anilines: A Focus on 4-methyl-3. Benchchem.
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- (n.d.). Redox Chemistry of the 9-anilinoacridine Class of Antitumor Agents. PubMed.
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A Senior Application Scientist's Guide to the Validation of a Novel Synthetic Pathway for Aniline Derivatives
Aniline and its derivatives are foundational scaffolds in modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, and advanced materials.[1] The pursuit of novel aniline structures for drug development necessitates synthetic pathways that are not only efficient and high-yielding but also robust, scalable, and environmentally conscious. This guide provides an in-depth comparative analysis of a traditional, century-old method for aniline synthesis—the Béchamp reduction—against a novel, green photocatalytic pathway, offering researchers the data and protocols needed to make informed decisions for their discovery and development pipelines.
The Imperative for Synthetic Innovation
Historically, the synthesis of anilines has been dominated by methods like the Béchamp reduction, which involves the reduction of nitroarenes using iron in acidic conditions.[2][3] Discovered in 1854, this method was instrumental in the industrial-scale production of aniline and remains a staple in many laboratories due to its use of inexpensive reagents.[2][4] However, it suffers from significant drawbacks, including harsh reaction conditions and the generation of substantial iron sludge waste, posing environmental and disposal challenges.[3][5]
In contrast, modern synthetic chemistry is increasingly driven by the principles of green chemistry. This has led to the development of innovative pathways that offer milder conditions, higher selectivity, and a significantly reduced environmental footprint. One such promising avenue is photocatalysis, which harnesses the energy of light to drive chemical transformations.
This guide will dissect and compare these two distinct approaches for the synthesis of a model aniline derivative, providing the underlying mechanistic rationale, detailed experimental protocols, and a direct comparison of performance metrics.
Pathway 1: The Traditional Workhorse - Béchamp Reduction
The Béchamp reduction is a classic method for converting aromatic nitro compounds into their corresponding anilines using iron metal in the presence of an acid, such as hydrochloric acid.[5]
Mechanism and Experimental Rationale
The reaction proceeds through a multistep electron transfer process at the surface of the iron metal.[6] Under acidic conditions, the nitro group is successively reduced to nitroso and hydroxylamine intermediates before finally yielding the amine.[5] The acid plays a crucial role in protonating the oxygen atoms of the nitro group, facilitating their removal as water, while the iron acts as the electron donor, being oxidized in the process.[6]
The choice of iron and hydrochloric acid is rooted in their low cost and effectiveness.[1] However, the stoichiometry of the reaction necessitates a large excess of iron, leading to the formation of a significant amount of iron oxide/hydroxide sludge, which complicates product isolation and presents a considerable waste disposal issue.[4][5]
Experimental Protocol: Synthesis of 4-Aminophenol via Béchamp Reduction
This protocol details the reduction of 4-nitrophenol to 4-aminophenol.
Materials:
-
4-Nitrophenol: 5.0 g (35.9 mmol)
-
Iron powder (<100 mesh): 10.0 g (179 mmol)
-
Concentrated Hydrochloric Acid (HCl): 2.5 mL
-
Ethanol: 120 mL
-
Water: 40 mL
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Initial Charge: Add the 4-nitrophenol (5.0 g) and iron powder (10.0 g) to the flask containing 120 mL of ethanol.
-
Reaction Initiation: Heat the stirred mixture to 60-70°C.
-
Acid Addition: Add the concentrated HCl (2.5 mL) dropwise via the dropping funnel over a period of 30 minutes, maintaining a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it by adding a saturated solution of sodium carbonate until the pH is approximately 8. Be cautious of foaming.
-
Filtration: Filter the mixture through a pad of Celite to remove the iron sludge. Wash the sludge thoroughly with hot ethanol.
-
Extraction: Combine the filtrate and washes, and remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4-aminophenol.
-
Purification: The product can be further purified by recrystallization.
Workflow Visualization
Sources
A Head-to-Head Comparison of Catalysts for Aniline Synthesis: A Guide for Researchers
Aniline is a cornerstone chemical intermediate, indispensable in the manufacturing of pharmaceuticals, dyes, polymers, and rubber additives. The global demand for aniline, projected to exceed 12 million tons by 2027, underscores the critical importance of efficient and selective synthesis routes.[1] Historically, aniline production was dominated by methods like the reduction of nitrobenzene with iron filings, a process plagued by significant waste generation.[2][3] Modern industrial synthesis overwhelmingly relies on the catalytic hydrogenation of nitrobenzene, a greener and more efficient alternative.[4][5] Other emerging sustainable pathways, such as the amination of phenol derived from biomass, are also gaining traction.[6][7][8]
This guide provides a comprehensive head-to-head comparison of various catalytic systems for aniline synthesis, focusing on the two primary industrial routes: nitrobenzene hydrogenation and phenol amination. We will delve into the performance of different catalysts, supported by experimental data, and explain the mechanistic rationale behind their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to select or develop optimal catalytic systems for aniline and its derivatives.
Part 1: Catalytic Hydrogenation of Nitrobenzene
The catalytic hydrogenation of nitrobenzene to aniline is the most prevalent industrial method.[4] The reaction is typically carried out in either the gas or liquid phase over a heterogeneous catalyst.[5][9] The overall transformation is:
C₆H₅NO₂ + 3H₂ → C₆H₅NH₂ + 2H₂O
While the overall reaction appears straightforward, it proceeds through a complex network of intermediates, as first proposed by Haber. This pathway involves nitrosobenzene and phenylhydroxylamine, and the formation of byproducts like azoxybenzene and azobenzene can occur if these intermediates condense.[10] The choice of catalyst is therefore paramount in ensuring high selectivity towards the desired aniline product and avoiding the accumulation of potentially hazardous intermediates.[11][12]
The Reaction Mechanism: A Simplified View
The hydrogenation of nitrobenzene on a metal catalyst surface is a multi-step process. The diagram below illustrates a generally accepted pathway.
Caption: Simplified reaction pathway for nitrobenzene hydrogenation.
Head-to-Head Catalyst Performance
A wide array of metal-supported catalysts have been investigated for this reaction, with noble metals like palladium and platinum, and non-noble metals such as nickel and copper being the most common.[13][14]
Palladium catalysts, particularly when supported on carbon (Pd/C) or alumina (Pd/Al₂O₃), are renowned for their high activity and selectivity under mild conditions.[1][13][14] They are a popular choice for industrial liquid-phase hydrogenations.
The synergistic effect of adding a second metal, like nickel, can further enhance performance. For instance, a Pd-Ni/γ-Al₂O₃ catalyst with a wire-like structure demonstrated a turnover frequency (TOF) of 940.4 h⁻¹, which is approximately 8.3 times higher than a commercial Pd/C catalyst (130.6 h⁻¹).[15] This bimetallic catalyst achieved 100% nitrobenzene conversion in just 25 minutes under ambient temperature and pressure, with selectivity to aniline remaining above 99% even after 10 cycles.[15][16]
Platinum catalysts are also highly effective for nitrobenzene hydrogenation.[17][18] The activity order in many studies places Pt ahead of Pd, Ru, and Rh.[17] However, Pt catalysts can sometimes promote the over-hydrogenation of the aniline aromatic ring to form cyclohexylamine, especially at higher temperatures. The choice of support and reaction conditions is crucial to maintain high aniline selectivity. A study on Pt/SiO₂ showed that while the catalyst is highly active, the presence of liquid water can inhibit the reaction by limiting the access of the hydrophobic phenyl ring to the Pt surface.[19]
Raney nickel is a cost-effective catalyst used industrially for aniline production.[2] While active, it often requires more stringent reaction conditions (higher temperature and pressure) compared to noble metal catalysts and can suffer from leaching.[2] Supported nickel catalysts offer improved stability. Interestingly, unlike platinum, the performance of Ni/SiO₂ catalysts is promoted by the presence of water, regardless of its state (vapor or liquid).[19] This is attributed to the oxophilic nature of nickel, which favors a vertical adsorption of the nitrobenzene molecule via the nitro group, making it less susceptible to competitive adsorption with water.[19]
Supported gold nanoparticles have emerged as exceptionally selective catalysts for the hydrogenation of functionalized nitroarenes.[11] Gold catalysts supported on metal oxides like TiO₂ or Fe₂O₃ can achieve high chemoselectivity, reducing the nitro group while leaving other reducible functionalities (e.g., C=C, C=O) intact.[11] The activity is highly dependent on particle size and the nature of the support. For example, an Au/Al₂O₃ catalyst with an average Au particle size of 2.5 nm showed higher intrinsic activity than Au/TiO₂.[20][21] The mechanism is believed to involve the cooperation of acid-base sites on the support and coordinatively unsaturated Au atoms at the metal/support interface to facilitate H₂ dissociation.[20][21]
While the traditional Bechamp reduction used iron filings, modern iron-based heterogeneous catalysts are being developed as a low-cost, sustainable alternative to noble metals. Magnetically separable catalysts, such as palladium supported on manganese ferrite (Pd/MnFe₂O₄), have shown high activity and can be easily recovered from the reaction mixture.[1] Interestingly, the ferrite support itself can exhibit moderate catalytic activity.[1] Additionally, thermally treated electric furnace dust, a waste product rich in iron, has been successfully used to convert nitrobenzene to aniline.[22]
| Catalyst System | Support | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Key Findings & Comments | Reference |
| Pd-Ni | γ-Al₂O₃ | 25 | 1 | ~100 | >99 | Bimetallic synergy leads to very high TOF (940.4 h⁻¹). Excellent stability over 10 cycles. | [15][16] |
| Pd | Carbon | 25 | 1 | 100 | >99 | Commercial benchmark, but lower TOF (130.6 h⁻¹) compared to Pd-Ni/γ-Al₂O₃. | [15] |
| 0.3% Pd | Al₂O₃ | 60-180 | - | >99.9 | 97 (at 60°C) | High selectivity at lower temperatures; favored for industrial applications. | |
| Pt | Carbon | 35 | - | 100 | 100 | High activity, often exceeding Pd. Reaction conducted in supercritical CO₂. | [17] |
| Au | TiO₂/Fe₂O₃ | - | Mild | High | High | Excellent chemoselectivity for functionalized nitroarenes. | |
| Au | Al₂O₃ | 100 | - | - | High | Higher intrinsic activity than Au/TiO₂. Particle size dependent. | [20][21] |
| Ni | SiO₂ | - | - | - | - | Activity is promoted by the presence of water. | [19] |
| Ag | γ-Fe₂O₃ | 78 | - | 100 | 100 | Used hydrazine hydrate as the hydrogen source. | [4] |
Part 2: Catalytic Amination of Phenol
As the chemical industry pivots towards more sustainable feedstocks, the synthesis of aniline from biomass-derived phenol presents an attractive alternative to the nitrobenzene route.[6][7] The direct amination of phenol with ammonia is a promising pathway:
C₆H₅OH + NH₃ → C₆H₅NH₂ + H₂O
This reaction typically requires hydrogenation-dehydrogenation catalysts and proceeds via a cyclohexanone intermediate.[6]
Catalyst Performance in Phenol Amination
Palladium-based catalysts have shown significant promise for this transformation. Pd/C has been identified as a suitable catalyst for the direct, liquid-phase amination of phenol with ammonia, achieving aniline yields of up to 95%.[23]
A key challenge in phenol amination is controlling selectivity towards the primary aniline, as secondary amines can form. A study using a Pd/MgO catalyst demonstrated that using a small amount of cyclohexanone as an inducer can double the selectivity to primary aniline without external hydrogen addition.[24] The cyclohexanone initiates an in-situ hydrogen circulation system, and the low acid density of the MgO support facilitates aniline desorption, preventing further reaction.[24]
| Catalyst System | N-Source | Temp (°C) | Key Findings & Comments | Reference |
| Pd/C | Ammonia | - | First direct liquid-phase amination of phenol with ammonia. Yields up to 95%. | [23] |
| Pd/MgO | Ammonia | - | Cyclohexanone inducer doubles primary aniline selectivity; no external H₂ needed. | [24] |
| Pd/C | Hydrazine | 170 | Hydrazine acts as both amine and hydride source. Broad substrate scope. | [25] |
Part 3: Experimental Protocols & Workflows
To ensure reproducibility and enable valid comparisons, standardized testing protocols are essential. Below is a representative workflow for screening catalysts for liquid-phase nitrobenzene hydrogenation, followed by a detailed experimental procedure.
Catalyst Screening Workflow
Caption: General workflow for screening and evaluating aniline synthesis catalysts.
Detailed Protocol: Liquid-Phase Hydrogenation of Nitrobenzene
This protocol describes a typical batch reaction using a supported palladium catalyst. It is designed to be self-validating by including steps for monitoring reaction progress and ensuring accurate analysis.
Materials & Equipment:
-
Catalyst: e.g., 5% Pd/C or lab-synthesized catalyst.
-
Reactant: Nitrobenzene.
-
Solvent: Ethanol or Isopropanol.
-
Internal Standard: e.g., Dodecane (for GC analysis).
-
Reactor: High-pressure batch reactor (e.g., Parr Series 5000 Multiple Reactor System) equipped with a magnetic stirrer, gas inlet, sampling line, pressure gauge, and temperature controller.[2]
-
Gas: High-purity hydrogen (H₂).
-
Analytical Equipment: Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
Procedure:
-
Catalyst Pre-treatment (if required): Dry the catalyst in an oven at 110°C for 2 hours to remove adsorbed water. For some catalysts, a pre-reduction step under H₂ flow may be necessary as per specific literature recommendations.
-
Reactor Loading:
-
Into the reactor vessel, add a specific amount of the catalyst (e.g., 50 mg).
-
Add the solvent (e.g., 50 mL of ethanol).
-
Add the nitrobenzene (e.g., 2 mmol).
-
Add a known amount of the internal standard for quantitative analysis.
-
-
System Purge: Seal the reactor. Purge the system with nitrogen (N₂) three times to remove air, followed by purging with hydrogen (H₂) three times to ensure an inert atmosphere is replaced by the reactant gas.
-
Reaction Execution:
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 5 bar).
-
Begin stirring at a high rate (e.g., 1000 rpm) to overcome mass transfer limitations.
-
Heat the reactor to the target temperature (e.g., 80°C). The start of heating is considered time zero (t=0).
-
Monitor the pressure drop in the reactor throughout the experiment to track hydrogen consumption.
-
-
Sampling and Analysis:
-
At specific time intervals (e.g., 15, 30, 60, 90, 120 minutes), carefully withdraw small aliquots of the reaction mixture through the sampling line.
-
Immediately filter each sample using a syringe filter (e.g., 0.22 µm PTFE) to remove catalyst particles and quench the reaction.
-
Analyze the samples by GC to determine the concentrations of nitrobenzene and aniline relative to the internal standard.
-
-
Data Calculation:
-
Conversion of Nitrobenzene (%) : [(Initial moles of NB - Moles of NB at time t) / Initial moles of NB] * 100
-
Selectivity to Aniline (%) : [Moles of Aniline produced / (Initial moles of NB - Moles of NB at time t)] * 100
-
Yield of Aniline (%) : (Conversion * Selectivity) / 100
-
Turnover Frequency (TOF) (h⁻¹) : (Moles of NB converted per hour) / (Moles of active metal sites). The number of active sites is typically determined by chemisorption techniques.[14]
-
-
Catalyst Reusability Test: After the reaction, depressurize the reactor, recover the catalyst by filtration, wash it with the solvent, dry it, and reuse it in a subsequent run under identical conditions to test its stability.[16]
Conclusion and Future Outlook
The catalytic synthesis of aniline is a mature field, yet it continues to evolve. For the dominant nitrobenzene hydrogenation route, palladium and platinum catalysts remain the benchmarks for high activity and selectivity. However, the development of bimetallic systems (e.g., Pd-Ni) and highly chemoselective gold nanoparticle catalysts offers significant advantages in terms of reaction rates and substrate scope.[11][15] Furthermore, the push for lower-cost and more sustainable options is driving innovation in catalysts based on earth-abundant metals like nickel and iron.[19][22]
The amination of biomass-derived phenol represents a key frontier for green aniline synthesis.[6][7] While still in earlier stages of development compared to nitrobenzene hydrogenation, catalyst systems like Pd/C and Pd/MgO are demonstrating the feasibility of this route.[23][24] Future research will likely focus on improving the stability and reducing the cost of these catalysts to make bio-based aniline production economically competitive. The continued application of advanced characterization techniques and computational modeling will be instrumental in designing the next generation of catalysts with tailored activity and selectivity for this vital chemical intermediate.
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The hydrogenation of nitrobenzene to aniline: a new mechanism. ResearchGate. Available at: [Link]
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Direct Conversion of Phenols into Primary Anilines with Hydrazine Catalyzed by Palladium. ResearchGate. Available at: [Link]
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Direct Liquid-Phase Phenol-to-Aniline Amination Using Pd/C. ResearchGate. Available at: [Link]
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Aniline production from Biomass for the first time. ITMC Aachen. Available at: [Link]
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Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. PubMed Central. Available at: [Link]
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Aniline Production from Nitrobenzene (Liquid- Phase Hydrogenation). Intratec.us. Available at: [Link]
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Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. Available at: [Link]
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Three-Dimensional Network Pd–Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions. ACS Omega. Available at: [Link]
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Practical NO 29 - Tests for aniline | AL Chemistry in English. YouTube. Available at: [Link]
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1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available at: [Link]
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Three-Dimensional Network Pd–Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions. ResearchGate. Available at: [Link]
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Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. Loughborough University Research Repository. Available at: [Link]
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A Comparative Guide to Isomeric Purity Assessment of 4-[(2-Chlorobenzyl)oxy]aniline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the control of isomeric impurities is a critical aspect of quality assurance. For 4-[(2-Chlorobenzyl)oxy]aniline, a key intermediate in various synthetic pathways, ensuring high isomeric purity is paramount to the safety and efficacy of the final product. This guide provides a comprehensive comparison of analytical methodologies for the assessment of its isomeric purity, offering field-proven insights and detailed experimental protocols.
The primary isomeric impurities in the synthesis of 4-[(2-Chlorobenzyl)oxy]aniline arise from the positional isomers of the starting material, chlorobenzyl chloride. These are 4-[(3-Chlorobenzyl)oxy]aniline and 4-[(4-Chlorobenzyl)oxy]aniline. Due to their structural similarity, the separation and quantification of these isomers present a significant analytical challenge. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
The Importance of Isomeric Purity
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the characterization and control of impurities in drug substances.[1][2][3][4] Isomeric impurities, even at trace levels, can exhibit different pharmacological and toxicological profiles, potentially impacting the safety and efficacy of the final drug product.[1][5] Therefore, robust and validated analytical methods for determining isomeric purity are essential.[5]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity assessment depends on several factors, including the physicochemical properties of the isomers, the required sensitivity and selectivity, and the available instrumentation. Below is a comparative overview of HPLC, GC-MS, and NMR spectroscopy for the analysis of 4-[(2-Chlorobenzyl)oxy]aniline and its positional isomers.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Quantitative analysis of isomeric purity and separation of isomers.[6] | Identification and quantification of volatile and semi-volatile isomers. | Structural elucidation and confirmation of isomers.[6] |
| Strengths | High resolution for separating positional isomers, excellent quantitation capabilities, and wide applicability to a range of compounds.[7][8][9] | High sensitivity, provides structural information through fragmentation patterns, and is suitable for complex matrices.[10][11] | Provides definitive structural information, can distinguish subtle differences between isomers, and is non-destructive.[7][8] |
| Limitations | May require method development to achieve optimal separation, and structural information is limited without a mass spectrometer detector.[8] | Compounds must be thermally stable and volatile; derivatization may be required for polar compounds.[7] | Lower sensitivity compared to chromatographic techniques, and may not be suitable for trace-level impurity detection without specialized techniques.[8][10] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of positional isomers.[9][12][13] For 4-[(2-Chlorobenzyl)oxy]aniline and its isomers, a reversed-phase HPLC method using a C18 or a Phenyl-Hexyl column is recommended to exploit the subtle differences in polarity and aromatic interactions.
Experimental Workflow
Sources
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 4-[(2-Chlorobenzyl)oxy]aniline
This document provides essential procedural guidance for the safe and compliant disposal of 4-[(2-Chlorobenzyl)oxy]aniline (CAS No. 21116-13-2). As a compound utilized in specialized research and development, understanding its chemical nature is paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise and adherence to regulatory standards. The procedures outlined herein are designed to be self-validating, ensuring that every step contributes to a safe and compliant waste management lifecycle.
Hazard Identification and Risk Assessment: A Structural Perspective
4-[(2-Chlorobenzyl)oxy]aniline is a complex molecule whose hazards are best understood by examining its constituent parts: an aniline core and a chlorinated aromatic group. This structure dictates its toxicological profile and its classification as a hazardous substance requiring specialized disposal.
-
Aniline Moiety: The aniline backbone is associated with significant health risks. Anilines are known to be toxic if inhaled, ingested, or absorbed through the skin.[1] They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin).[2] The International Agency for Research on Cancer (IARC) classifies aniline as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3]
-
Chlorinated Aromatic Moiety: The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound (HOC).[4][5] HOCs are often environmentally persistent and are subject to stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA) in the United States.[6] Improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of highly toxic byproducts such as dioxins and furans.[7][8]
The combination of these two functional groups necessitates that 4-[(2-Chlorobenzyl)oxy]aniline be treated as a toxic, potentially carcinogenic, and environmentally persistent hazardous waste.
Table 1: Physico-Chemical Properties and Hazard Profile
| Property | Value | Source |
| CAS Number | 21116-13-2 | [9][10][11] |
| Molecular Formula | C13H12ClNO | [9][10] |
| Physical State | Solid | [9][10] |
| Melting Point | 48-50 °C | [9][10] |
| Primary Hazards | Toxic (inhalation, ingestion, skin absorption), Suspected Carcinogen, Skin/Eye Irritant, Ecotoxic. | [1][2][3][12] |
| Classification | Halogenated Organic Compound (HOC) | [4][5] |
Personnel Protective Equipment (PPE) and Safe Handling
Given the compound's hazard profile, rigorous adherence to PPE standards is non-negotiable. The goal is to eliminate all routes of exposure.
-
Engineering Controls: All work involving 4-[(2-Chlorobenzyl)oxy]aniline, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental contact with the eyes.
-
Protective Clothing: A full-length laboratory coat should be worn and kept fully buttoned.
-
Gloves: Glove selection is critical. Due to the aniline component, standard nitrile gloves are not recommended for prolonged contact.[12] Butyl, neoprene, or Viton gloves offer superior protection and should be used.[2][12] Gloves must be inspected before use and removed using the proper technique to avoid skin contamination.[13] Contaminated gloves must be disposed of as hazardous waste.
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the foundation of a compliant disposal process. Mixing halogenated waste with non-halogenated streams can result in costly and complex disposal challenges for the entire lab.
Step-by-Step Collection Procedure:
-
Container Selection: Designate a specific, compatible hazardous waste container for 4-[(2-Chlorobenzyl)oxy]aniline waste. High-density polyethylene (HDPE) containers are a suitable choice.[12] The container must have a secure, vapor-tight lid.
-
Labeling: The container must be clearly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "Waste 4-[(2-Chlorobenzyl)oxy]aniline " (do not use abbreviations or formulas).[14]
-
The date accumulation begins.
-
An indication of the hazards (e.g., "Toxic").
-
-
Segregation: This waste stream must be kept separate from all other waste streams, especially non-halogenated organic solvents.[14]
-
Accumulation: Collect all materials contaminated with the compound, including residual solid, contaminated weighing paper, gloves, and absorbent pads from spill cleanups, in this designated container.
-
Storage: Keep the waste container closed at all times except when actively adding waste.[14] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents and acids.[1][12]
Spill Management Protocol
Immediate and correct response to a spill minimizes exposure and environmental contamination.
-
Secure the Area: Alert others in the vicinity and evacuate the immediate area. Restrict access.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 2, including a respirator if there is a risk of airborne dust.
-
Contain and Absorb: For solid spills, gently cover the material with an inert absorbent such as vermiculite, dry sand, or earth to prevent it from becoming airborne.[1][2] Do not sweep the dry powder.
-
Collect and Containerize: Carefully scoop the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste. Finally, wash the area with soap and water.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.[2]
The Disposal Pathway: From Lab to Destruction
The ultimate fate of 4-[(2-Chlorobenzyl)oxy]aniline waste is thermal destruction. This process is managed by licensed hazardous waste disposal facilities, coordinated through your institution's Environmental Health & Safety (EHS) office. The workflow below illustrates the decision-making and logistical process.
Sources
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- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
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- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 4-[(2-Chlorobenzyl)oxy]aniline
Essential Safety and Handling Guide for 4-[(2-Chlorobenzyl)oxy]aniline
This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 4-[(2-Chlorobenzyl)oxy]aniline (CAS No. 21116-13-2) in a laboratory setting. As a substituted aniline, this compound warrants careful handling due to the inherent toxicological properties of the aniline functional group, which can be exacerbated by the presence of a chlorobenzyl moiety. This document is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
The aniline scaffold is a well-known structural motif in molecules that can elicit significant biological responses, including toxicity. Aniline and its derivatives are readily absorbed through the skin, and by inhalation and ingestion, with the potential to cause serious health effects.[1][2][3] The primary hazard associated with many anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[4][5] This can lead to cyanosis, fatigue, dizziness, and in severe cases, collapse and death.[4] Furthermore, prolonged or repeated exposure to anilines has been linked to damage to the spleen, liver, and kidneys, and some anilines are considered potential carcinogens and mutagens.[2][3][4][6]
Given the absence of a specific Safety Data Sheet (SDS) for 4-[(2-Chlorobenzyl)oxy]aniline, a conservative approach to handling, based on the known hazards of the aniline and chloroaniline classes, is imperative.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling 4-[(2-Chlorobenzyl)oxy]aniline. It is crucial to inspect all PPE for integrity before each use.
| Protection Level | Equipment | Rationale and Specifications |
| Primary Containment | Certified Chemical Fume Hood | All manipulations of solid or dissolved 4-[(2-Chlorobenzyl)oxy]aniline must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. |
| Hand Protection | Double Gloving: Nitrile Gloves | Given that anilines can be absorbed through the skin, double gloving provides an extra layer of protection.[1] Nitrile gloves offer good resistance to a range of chemicals. Gloves should be changed immediately if contamination is suspected. |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles are mandatory to protect against splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect against accidental spills. |
| Respiratory Protection | NIOSH-approved Respirator | If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges and particulate filters is necessary. |
| Foot Protection | Closed-toe Shoes | Non-perforable, closed-toe shoes are required to protect against spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
Caption: Workflow for the safe handling of 4-[(2-Chlorobenzyl)oxy]aniline.
-
Preparation and Pre-use Checks:
-
Thoroughly review this safety guide and any available safety information for aniline and chloroaniline compounds.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary PPE and inspect it for any defects.
-
-
Handling in the Laboratory:
-
All weighing and transfers of the solid compound must be performed in a chemical fume hood.
-
Use a disposable weighing boat or line the balance with aluminum foil to prevent contamination.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container of 4-[(2-Chlorobenzyl)oxy]aniline tightly closed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Absorb the spilled material with an inert absorbent such as vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Proper disposal of 4-[(2-Chlorobenzyl)oxy]aniline and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Waste disposal workflow for 4-[(2-Chlorobenzyl)oxy]aniline.
-
Waste Segregation:
-
Solid Waste: Unused 4-[(2-Chlorobenzyl)oxy]aniline should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing 4-[(2-Chlorobenzyl)oxy]aniline and solvent rinses should be collected in a designated, sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
Contaminated Materials: Disposable items such as gloves, weighing paper, and paper towels that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid hazardous waste.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-[(2-Chlorobenzyl)oxy]aniline," and the associated hazards (e.g., "Toxic," "Potential Carcinogen").
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department.
-
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with 4-[(2-Chlorobenzyl)oxy]aniline and maintain a safe and productive laboratory environment.
References
-
Aniline. (n.d.). Loba Chemie. Retrieved from [Link]
-
Aniline. (n.d.). Rutgers University. Retrieved from [Link]
-
Aniline and its salts - Evaluation statement. (2023, June 26). Australian Government Department of Health and Aged Care. Retrieved from [Link]
-
Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
4-[(2-CHLOROBENZYL)OXY]ANILINE. (n.d.). ChemBK. Retrieved from [Link]
-
ANILINE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Toxicological and Environmental Aspects of Anilines. (n.d.). ResearchGate. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
